4-Methoxyisophthalic acid
Description
- its dimethyl analog
- p-cresol
- 4-methoxy-m-xylene
- 3-methyl-4-methoxybenzyl chloride
Structure
2D Structure
Properties
IUPAC Name |
4-methoxybenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIICYHFLIOGGHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176549 | |
| Record name | 4-Methoxyisophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2206-43-1 | |
| Record name | 4-Methoxy-1,3-benzenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2206-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxyisophthalic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2206-43-1 | |
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| Record name | 4-Methoxyisophthalic acid | |
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| Record name | 4-methoxyisophthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.926 | |
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| Record name | 4-Methoxyisophthalic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/444QLG5YMS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Methoxyisophthalic acid synthesis from p-cresol
An In-depth Technical Guide to the Synthesis of 4-Methoxyisophthalic Acid from p-Cresol
Introduction
This compound is a valuable building block in organic synthesis, notably serving as a key intermediate in the preparation of Picotamide, a multi-faceted antiplatelet and antithrombotic agent.[1] Its molecular architecture, featuring a methoxy group and two carboxylic acid functionalities on a benzene ring, makes it a versatile precursor for the development of novel pharmaceuticals and advanced materials. This guide provides a comprehensive, in-depth technical overview of a robust synthetic route to this compound, commencing from the readily available and cost-effective starting material, p-cresol (4-methylphenol).
This document is tailored for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. It emphasizes not only the procedural steps but also the underlying chemical principles and rationale governing the experimental choices, ensuring a thorough understanding of the entire synthetic process. The presented protocols are designed to be self-validating, with a focus on achieving high purity and reasonable yields.
Overall Synthetic Pathway
The synthesis of this compound from p-cresol is a multi-step process that can be strategically divided into two main stages. The first stage involves the formation of the key intermediate, 4-hydroxyisophthalic acid, through the oxidation of p-cresol followed by a carboxylation reaction. The second stage is the final methylation of the hydroxyl group to yield the target molecule.
Caption: Overall synthetic route from p-cresol to this compound.
Part 1: Synthesis of the Key Intermediate: 4-Hydroxyisophthalic Acid
The initial phase of the synthesis focuses on constructing the 4-hydroxyisophthalic acid backbone from p-cresol. This is achieved in two critical steps: the selective oxidation of the methyl group of p-cresol and the subsequent introduction of a second carboxyl group onto the aromatic ring.
Section 1.1: Oxidation of p-Cresol to p-Hydroxybenzoic Acid
The conversion of p-cresol to p-hydroxybenzoic acid requires the oxidation of the benzylic methyl group to a carboxylic acid. This transformation is a cornerstone of industrial organic synthesis.[2] The presence of the electron-donating hydroxyl group on the aromatic ring can influence the reactivity of the methyl group.
Mechanistic Insights: The oxidation of the methyl group on an aromatic ring can proceed through various mechanisms depending on the chosen oxidant. Strong oxidizing agents like potassium permanganate (KMnO₄) are effective for this transformation.[3] The reaction typically proceeds via a benzylic radical intermediate. The benzylic hydrogens are particularly susceptible to abstraction, initiating the oxidation cascade that ultimately leads to the carboxylic acid.[3] Catalytic methods employing transition metal complexes, such as cobalt-salen, with molecular oxygen as the oxidant, offer a greener alternative, often proceeding through a p-hydroxybenzaldehyde intermediate which is subsequently oxidized to the carboxylic acid.
Experimental Protocol: Oxidation with Potassium Permanganate
This protocol details the oxidation of p-cresol using potassium permanganate under alkaline conditions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve p-cresol (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 1 M).
-
Addition of Oxidant: While stirring vigorously, slowly add a solution of potassium permanganate (approximately 3-4 equivalents) in water to the reaction mixture. The addition should be portion-wise to control the exothermic nature of the reaction.
-
Reaction: Heat the mixture to reflux for several hours (e.g., 2-4 hours) until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. A brown precipitate of manganese dioxide will form.
-
Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide. The filter cake should be washed with a small amount of hot water.
-
Acidification: Combine the filtrate and washings, and carefully acidify with a strong acid, such as concentrated hydrochloric acid, until the pH is acidic (pH ~2). This will precipitate the crude p-hydroxybenzoic acid.
-
Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from hot water.
| Parameter | Value | Reference |
| Starting Material | p-Cresol | [4] |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) | [3] |
| Reaction Temperature | Reflux | [3] |
| Typical Yield | 60-70% | - |
Section 1.2: Carboxylation of p-Hydroxybenzoic Acid via the Kolbe-Schmitt Reaction
The introduction of a second carboxyl group onto the p-hydroxybenzoic acid ring is accomplished through the Kolbe-Schmitt reaction. This reaction is a powerful method for the ortho-carboxylation of phenols.[5][6]
Mechanistic Insights: The Kolbe-Schmitt reaction involves the nucleophilic addition of a phenoxide ion to carbon dioxide.[6] The choice of the alkali metal cation is crucial for the regioselectivity of the carboxylation. While sodium phenoxide primarily yields the ortho-product (salicylic acid), potassium phenoxide favors the formation of the para-product.[7][8] In the case of p-hydroxybenzoic acid, the use of its dipotassium salt and harsh reaction conditions (high temperature and pressure) facilitates the introduction of a second carboxyl group, leading to 4-hydroxyisophthalic acid.[7][9] The reaction is believed to proceed through a complex between the potassium phenoxide and carbon dioxide. Anhydrous conditions are critical, as the presence of water can significantly reduce the yield.[7][10]
Experimental Protocol: High-Pressure Carboxylation
This protocol describes the synthesis of 4-hydroxyisophthalic acid from p-hydroxybenzoic acid using the Kolbe-Schmitt reaction.
-
Preparation of the Potassium Salt: Prepare the dipotassium salt of p-hydroxybenzoic acid by reacting it with two equivalents of potassium hydroxide in an appropriate solvent and then thoroughly drying the salt.
-
Reaction Setup: Place the anhydrous dipotassium salt of p-hydroxybenzoic acid into a high-pressure autoclave.
-
Carboxylation: Seal the autoclave and pressurize it with carbon dioxide to a high pressure (e.g., 1500 psig).[7][11]
-
Heating: Heat the autoclave to a high temperature (e.g., 350°C) for several hours (e.g., 6 hours) with constant agitation.[7]
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess carbon dioxide.
-
Isolation: Dissolve the solid reaction product in water.
-
Acidification and Purification: Acidify the aqueous solution with hydrochloric acid to precipitate the crude 4-hydroxyisophthalic acid.[7][11] The product can be purified by reprecipitation or by conversion to its dimethyl ester, which can be purified by sublimation, followed by hydrolysis back to the pure acid.[7]
| Parameter | Value | Reference |
| Starting Material | p-Hydroxybenzoic Acid | [7][9] |
| Reaction Type | Kolbe-Schmitt Carboxylation | [6][11] |
| Pressure | 500-5000 psig CO₂ | [7] |
| Temperature | 300-500°C | [9] |
| Key Requirement | Anhydrous Conditions | [7][10] |
Troubleshooting: Low yields in the Kolbe-Schmitt synthesis of 4-hydroxyisophthalic acid can be due to several factors. The presence of moisture is a primary concern and can be mitigated by ensuring all reagents and equipment are thoroughly dry.[7][10] Suboptimal temperature and pressure can also lead to incomplete reaction or degradation of the starting material.[7] The formation of isomeric by-products can be minimized by careful control of the reaction temperature.
Part 2: Final Step - Methylation of 4-Hydroxyisophthalic Acid
The final step in the synthesis is the conversion of 4-hydroxyisophthalic acid to the target molecule, this compound, through the methylation of the phenolic hydroxyl group.
Section 2.1: Synthesis of this compound
This transformation is a classic Williamson ether synthesis, a reliable and widely used method for forming ethers.
Mechanistic Insights: The Williamson ether synthesis involves the deprotonation of the hydroxyl group by a base to form a phenoxide ion, which then acts as a nucleophile and attacks an electrophilic methylating agent, such as dimethyl sulfate or methyl iodide, in an Sₙ2 reaction. The choice of a suitable base, such as potassium carbonate, and an appropriate solvent, like acetone or DMF, is important for the reaction to proceed efficiently. The carboxylic acid groups are generally unreactive under these conditions, allowing for the selective methylation of the phenolic hydroxyl group.
Experimental Protocol: Methylation with Dimethyl Sulfate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, suspend 4-hydroxyisophthalic acid (1 equivalent) and anhydrous potassium carbonate (excess, e.g., 2.5 equivalents) in a suitable solvent like acetone.
-
Addition of Methylating Agent: While stirring, add dimethyl sulfate (a slight excess, e.g., 1.1-1.2 equivalents) dropwise to the suspension. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux and maintain it for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the salts with a small amount of the solvent.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in water and acidify with hydrochloric acid to precipitate the crude this compound.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Parameter | Value |
| Starting Material | 4-Hydroxyisophthalic Acid |
| Reaction Type | Williamson Ether Synthesis |
| Methylating Agent | Dimethyl Sulfate |
| Base | Potassium Carbonate |
| Typical Yield | >80% |
Part 3: Purification and Characterization
Section 3.1: Purification of this compound
The final product may contain unreacted starting materials or by-products from side reactions. High purity is often required, especially for pharmaceutical applications. Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures.
Section 3.2: Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by analyzing the chemical shifts and coupling patterns of the protons and carbons.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-O stretch of the methoxy group.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from p-cresol is a well-defined process that relies on fundamental organic reactions. This guide has outlined a strategic pathway involving the oxidation of p-cresol, a high-pressure Kolbe-Schmitt carboxylation to form the key 4-hydroxyisophthalic acid intermediate, and a final methylation step. By understanding the mechanistic principles behind each transformation and adhering to carefully controlled experimental protocols, researchers can reliably produce this valuable compound for further applications in drug discovery and materials science. The successful execution of this synthesis underscores the power of classical organic chemistry in accessing complex and important molecules from simple, readily available precursors.
References
- BenchChem. (n.d.). Large-Scale Synthesis of 4-Hydroxyisophthalic Acid.
- BenchChem. (n.d.). Selective Oxidation of p-Cresol Derivatives to Aldehydes.
- BenchChem. (n.d.). Synthesis of 4-Hydroxyisophthalic Acid Derivatives.
- Jayasree, P. K., & Narayanan, C. S. (1998). Oxidation of p-cresol catalyzed by neat and zeolite encapsulated cobalt salen complexes. Indian Journal of Chemistry - Section A, 37(1), 76-79.
- Cameron, D., Jeskey, H., & Baine, O. (1950). THE KOLBE-SCHMITT REACTION. I. VARIATIONS IN THE CARBONATION OF p-CRESOL. The Journal of Organic Chemistry, 15(1), 233-239.
- Ditrich, K. (2007). Oxidation of methyl groups attached to an aromatic nucleus. Science of Synthesis, 25, 659-676.
- Wikipedia. (n.d.). Diformylcresol.
- Google Patents. (1963). Process for the production of 4-hydroxyisophthalic acid.
- Wang, F., et al. (2019). Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts. Scientific Reports, 9(1), 1-8.
- Futamura, S., & Zong, Z. M. (2001). Oxidation of the Methyl Group at the Aromatic Nucleus with Molecular Oxygen in the Presence of N-Bromosuccinimide under Photoirradiation. ResearchGate.
- Baine, O., et al. (1951). A STUDY OF THE KOLBE-SCHMITT REACTION. II. THE CARBONATION OF PHENOLS. The Journal of Organic Chemistry, 16(5), 878-883.
- Liu, X. J., et al. (2017). New synthesis of this compound. Russian Journal of Organic Chemistry, 53(3), 459-461.
- Wikipedia. (n.d.). Reimer–Tiemann reaction.
- Wikipedia. (n.d.). Kolbe–Schmitt reaction.
- BenchChem. (n.d.). Synthesis of 4-Methoxybenzoic Acid from p-Cresol Methyl Ether.
- Organic Syntheses. (n.d.). p-CRESOL.
Sources
- 1. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 2. Efficient catalytic oxidation of methyl aromatic hydrocarbon with N -alkyl pyridinium salts - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08185B [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US3089905A - Process for the production of 4-hydroxyisophthalic acid - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to the Synthesis of 4-Methoxyisophthalic Acid via Oxidation of 4-Methoxy-m-xylene
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of 4-Methoxyisophthalic Acid
This compound is a substituted aromatic dicarboxylic acid that serves as a valuable building block in the synthesis of complex organic molecules.[1][2] Its rigid benzenoid core, functionalized with two carboxylic acid groups and a methoxy ether, provides a versatile scaffold for constructing polymers, metal-organic frameworks (MOFs), and, most critically for our audience, pharmacologically active compounds. The precise arrangement of these functional groups allows for directed structural elaboration, making it a key intermediate in medicinal chemistry and drug development. This guide provides an in-depth, field-proven methodology for the synthesis of this compound from the readily available precursor, 4-methoxy-m-xylene, focusing on the robust and scalable potassium permanganate oxidation method.
Mechanistic Rationale and Strategic Considerations
The conversion of 4-methoxy-m-xylene to this compound is a classic example of benzylic oxidation, where the two methyl groups are transformed into carboxylic acids. The selection of the oxidant and reaction conditions is paramount to achieving high yield and purity.
1.1. The Oxidant of Choice: Potassium Permanganate (KMnO₄)
While industrial-scale oxidation of xylenes often employs catalytic air oxidation with heavy metal catalysts, potassium permanganate remains a superior choice for laboratory and pilot-scale synthesis due to its high reactivity, predictability, and straightforward workup.[3][4][5]
-
Expertise & Causality: Potassium permanganate is a powerful and aggressive oxidizing agent capable of cleaving alkyl C-H bonds, particularly at the benzylic position, which is activated by the aromatic ring. The reaction proceeds under basic or neutral aqueous conditions. This choice is deliberate; conducting the oxidation in a basic medium ensures that the product, this compound, is formed as its highly water-soluble dipotassium salt. This prevents the product from precipitating with the manganese dioxide byproduct and facilitates a clean separation by filtration.[6] The final, pure acid is then precipitated by acidification.
-
Reaction Mechanism Overview: The oxidation of alkylarenes by permanganate is understood to proceed via a free-radical mechanism. The reaction initiates with the abstraction of a hydrogen atom from one of the benzylic methyl groups to form a benzyl radical. This radical is then rapidly oxidized through a series of steps, likely involving intermediate aldehydes and benzoates, until both methyl groups are fully oxidized to the carboxylate stage. The methoxy group, being an ether, is stable under these oxidative conditions. The overall stoichiometry requires a significant molar excess of KMnO₄ to ensure the complete oxidation of both methyl groups.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Successful execution and adherence to the described workup will yield the target compound, while deviations can be readily identified through observable changes, such as persistent permanganate color or poor precipitation upon acidification.
2.1. Materials and Equipment
| Reagent/Material | Formula | CAS No. | Notes |
| 4-Methoxy-m-xylene | C₉H₁₂O | 3133-25-5 | Purity ≥98% |
| Potassium Permanganate | KMnO₄ | 7722-64-7 | Purity ≥99% |
| Hydrochloric Acid | HCl | 7647-01-0 | Concentrated, ~37% |
| Sodium Bisulfite | NaHSO₃ | 7631-90-5 | For quenching, optional |
| Deionized Water | H₂O | 7732-18-5 | - |
| Equipment | - | - | - |
| Round-bottom flask | - | - | Sized for reaction volume |
| Reflux condenser | - | - | - |
| Heating mantle with stirrer | - | - | - |
| Buchner funnel & flask | - | - | For vacuum filtration |
| pH paper or meter | - | - | - |
2.2. Critical Safety Mandates
-
Strong Oxidizer Hazard: Potassium permanganate is a powerful oxidizing agent. It must be kept away from combustible materials and can cause fires or explosions upon contact with certain organic compounds.[7][8]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[9][10] All operations should be conducted within a certified chemical fume hood.
-
Corrosivity: Concentrated hydrochloric acid is highly corrosive and releases toxic fumes. Handle with extreme care.
-
Exothermic Potential: The reaction can be exothermic. Control the rate of heating carefully.
2.3. Step-by-Step Synthesis Workflow
Step 1: Reaction Setup and Execution
-
To a 1-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 400 mL of deionized water and 32.0 g (0.20 mol) of potassium permanganate.
-
Stir the mixture to dissolve the KMnO₄, which will form a deep purple solution.
-
Add 6.8 g (0.05 mol) of 4-methoxy-m-xylene to the flask.
-
Heat the biphasic mixture to reflux (approx. 100°C) with vigorous stirring. The reaction progress is monitored by the gradual disappearance of the purple permanganate color and the formation of a brown precipitate of manganese dioxide (MnO₂).
-
Maintain the reflux for 4-6 hours, or until the characteristic purple color of the permanganate ion is no longer visible in the refluxing condensate.
Step 2: Reaction Work-up and Product Isolation
-
Once the reaction is complete, remove the heating mantle and allow the mixture to cool slightly (to approx. 60-70°C).
-
Trustworthiness Check: To ensure all permanganate has been consumed, add a few drops of ethanol or a small amount of sodium bisulfite. If any purple color remains, it will be instantly discharged. This step prevents contamination of the product with manganese.
-
Filter the hot reaction mixture by vacuum filtration through a bed of celite in a Buchner funnel to remove the voluminous brown precipitate of manganese dioxide.
-
Critical for Yield: Wash the MnO₂ filter cake thoroughly with two 50 mL portions of hot deionized water to recover any product adsorbed onto the solid. Combine the washings with the main filtrate.
-
Transfer the clear, colorless, or slightly yellow filtrate to a beaker and cool it in an ice-water bath.
Step 3: Precipitation and Purification
-
While stirring the cold filtrate, slowly and carefully add concentrated hydrochloric acid until the pH of the solution is approximately 1-2 (verify with pH paper).
-
A voluminous white precipitate of this compound will form immediately.
-
Continue to stir the cold suspension for another 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product on the filter with two portions of cold deionized water to remove residual HCl and potassium chloride.
-
Dry the purified this compound in a vacuum oven at 60-80°C to a constant weight.
Quantitative Data and Characterization
The following table summarizes the key parameters for this synthesis.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₈O₅ | [1] |
| Molecular Weight | 196.16 g/mol | [1] |
| Starting Material | 4-methoxy-m-xylene | - |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) | - |
| Molar Ratio (KMnO₄:Substrate) | 4:1 | - |
| Expected Yield | 75-85% | - |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 278-282 °C | - |
Visualizing the Synthesis Pathway
The following diagrams illustrate the chemical transformation and the experimental workflow.
Caption: Chemical transformation from starting material to final product.
Caption: Step-by-step experimental workflow for the synthesis.
References
- Kinetics and mechanism of the oxidation of p-xylene using permanganate in aqueous acetic medium. RJPBCS.
- Kinetics and mechanism of the oxidation of p-xylene using permanganate in aqueous acetic medium. ResearchGate.
- Oxidizing Xylene with potassium permanganate to phalic acid. Sciencemadness.org.
- 1,4-benzenedicarboxylic acid from xylene by oxidation. Sciencemadness.org.
- (m)-Xylene on oxidation with acidified KMnO4 yields. YouTube.
- Kinetics of liquid phase catalytic oxidation of m-xylene to isophthalic acid. ResearchGate.
- Waste-Reducing Catalytic Oxidation of m-Xylene to m-Toluic Acid. Springer.
- A study on the m-xylene oxidation to isophthalic acid under the catalysis of bromine-free homogeneous catalytic system. ResearchGate.
- p-Xylene Oxidation to Terephthalic Acid: New Trends. MDPI.
- Method for producing isophthalic acid by oxidation of m-xylene. PubChem.
- 2-hydroxyisophthalic acid. Organic Syntheses Procedure.
- Safety Data Sheet: Potassium permanganate. Carl ROTH.
- Safety Data Sheet: Potassium permanganate. Chemos GmbH & Co.KG.
- Anaerobic Oxidation of o-Xylene, m-Xylene, and Homologous Alkylbenzenes by New Types of Sulfate-Reducing Bacteria. NIH National Center for Biotechnology Information.
- Process for preparation of terephthalic acid. Michigan State University.
- Chemistry and Mechanism of Oxidation of para-Xylene to Terephthalic Acid Using Co-Mn-Br Catalyst: Industrial Applications and Academic Perspectives. ResearchGate.
- This compound. PubChem.
Sources
- 1. This compound – Biotuva Life Sciences [biotuva.com]
- 2. This compound | C9H8O5 | CID 75152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - 1,4-benzenedicarboxylic acid from xylene by oxidation - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. chemos.de [chemos.de]
- 10. fishersci.com [fishersci.com]
A Comprehensive Guide to the Synthesis of 4-Methoxyisophthalic Acid via Oxidation of 3-Methyl-4-methoxybenzyl Chloride
Abstract
This technical guide provides a detailed and scientifically grounded protocol for the synthesis of 4-methoxyisophthalic acid, a valuable dicarboxylic acid building block, starting from 1-(chloromethyl)-3-methyl-4-methoxybenzene. The core of this transformation is a robust, one-pot oxidation of two distinct benzylic positions—a methyl group and a chloromethyl group—utilizing alkaline potassium permanganate. This document elucidates the strategic rationale behind the chosen synthetic route, offers a comprehensive examination of the reaction mechanism, and presents a step-by-step experimental protocol designed for reproducibility and safety. Intended for researchers, chemists, and professionals in drug development, this guide integrates practical, field-proven insights with authoritative chemical principles to ensure a thorough understanding of the synthesis.
Introduction
This compound is an aromatic dicarboxylic acid derivative whose structural features—a rigid phenyl backbone functionalized with two carboxylic acid groups and an electron-donating methoxy group—make it a significant precursor in various fields. It serves as a key monomer in the synthesis of specialty polymers and coordination polymers, and as a versatile intermediate in the development of pharmaceuticals and fine chemicals.[1][2]
The synthetic challenge addressed in this guide is the efficient conversion of the readily available starting material, 1-(chloromethyl)-3-methyl-4-methoxybenzene, into the target dicarboxylic acid. This requires the simultaneous oxidation of two different sp³-hybridized benzylic carbons while preserving the integrity of the methoxy ether linkage. The presented methodology leverages the powerful and well-documented reactivity of potassium permanganate (KMnO₄) to achieve this transformation effectively.
Synthetic Strategy and Design
The conversion of 1-(chloromethyl)-3-methyl-4-methoxybenzene to this compound involves the oxidation of the C1 chloromethyl group and the C3 methyl group to carboxylic acids. The most direct and efficient approach is a strong oxidation reaction that targets the benzylic positions, which are particularly susceptible to oxidation due to the stabilization of radical intermediates by the adjacent aromatic ring.[3][4]
Core Rationale:
Potassium permanganate (KMnO₄) is the oxidant of choice for this transformation. It is a powerful and cost-effective reagent known to reliably oxidize alkyl side chains on an aromatic ring to carboxylic acids, provided there is at least one hydrogen atom on the benzylic carbon.[5][6] Both the methyl (-CH₃) and chloromethyl (-CH₂Cl) groups meet this requirement. The reaction is typically performed in an alkaline aqueous solution under reflux to ensure complete oxidation.[7][8]
The overall synthetic workflow is depicted below.
Caption: Overall workflow for the synthesis of this compound.
Mechanistic Insights
The oxidation of alkylbenzenes with potassium permanganate is mechanistically complex and believed to proceed through a free-radical pathway.[7]
-
Hydrogen Abstraction: The reaction is initiated by the abstraction of a benzylic hydrogen atom by the permanganate ion, forming a benzylic radical. This step is the rate-determining step and explains why a benzylic hydrogen is required for the reaction to proceed.[6]
-
Radical Oxidation: The resulting benzylic radical is stabilized by resonance with the aromatic ring and is subsequently oxidized through a series of steps.
-
Cleavage and Formation of Carboxylate: Regardless of the length of the alkyl chain, the entire side chain is cleaved, and the benzylic carbon is oxidized to a carboxyl group.[5] In the case of the chloromethyl group, it is first hydrolyzed to a benzyl alcohol under the hot alkaline conditions, which is then readily oxidized to the carboxylic acid.[9][10]
-
Role of Alkaline Medium: The reaction is performed in an alkaline solution (e.g., using sodium carbonate) for two critical reasons. First, it prevents the formation of acidic byproducts that could lead to unwanted side reactions. Second, it converts the final carboxylic acid product into its soluble carboxylate salt, which remains in the aqueous phase and facilitates the removal of the insoluble manganese dioxide (MnO₂) byproduct by filtration.[7] The final product is then precipitated by acidifying the filtrate.
Detailed Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 1-(Chloromethyl)-3-methyl-4-methoxybenzene | ≥97% | Commercial |
| Potassium Permanganate (KMnO₄) | ACS Reagent, ≥99.0% | Sigma-Aldrich |
| Sodium Carbonate (Na₂CO₃), Anhydrous | ACS Reagent, ≥99.5% | Fisher Scientific |
| Sodium Bisulfite (NaHSO₃) | Reagent Grade | VWR |
| Hydrochloric Acid (HCl), Concentrated | ACS Reagent, ~37% | J.T. Baker |
| Deionized Water | N/A | In-house |
| Apparatus | ||
| 1000 mL Round-bottom flask | ||
| Reflux condenser | ||
| Heating mantle with magnetic stirrer | ||
| Buchner funnel and filter flask | ||
| Filter paper (e.g., Whatman No. 1) | ||
| Beakers, graduated cylinders, pH paper |
Step-by-Step Procedure
A. Reaction Setup and Oxidation
-
To a 1000 mL round-bottom flask equipped with a magnetic stir bar, add 500 mL of deionized water and 10 g of anhydrous sodium carbonate. Stir until the sodium carbonate is fully dissolved.
-
Add 8.5 g (0.05 mol) of 1-(chloromethyl)-3-methyl-4-methoxybenzene to the flask.
-
In a separate beaker, dissolve 31.6 g (0.2 mol, 4 equivalents) of potassium permanganate in 200 mL of warm deionized water. Note: This may require gentle heating and stirring.
-
Attach a reflux condenser to the round-bottom flask and begin heating the mixture to a gentle reflux (~100 °C) using the heating mantle.
-
Once reflux is established, slowly add the potassium permanganate solution to the reaction flask through the top of the condenser over a period of 60-90 minutes. Causality: A slow, controlled addition is crucial to manage the exothermic nature of the oxidation and prevent a runaway reaction.
-
Continue heating the mixture under reflux for 4-6 hours. The reaction is complete when the characteristic purple color of the permanganate ion has disappeared, and a brown precipitate of manganese dioxide (MnO₂) has formed.[8]
B. Work-up and Product Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Quench any excess potassium permanganate by carefully adding a saturated solution of sodium bisulfite dropwise until the purple color is completely discharged. A small amount of ethanol can also be used for this purpose.
-
Filter the cold reaction mixture through a Buchner funnel to remove the brown manganese dioxide precipitate. Wash the filter cake with approximately 50 mL of cold deionized water to ensure all the soluble product is collected in the filtrate.
-
Transfer the clear, colorless filtrate to a clean beaker and cool it in an ice bath.
-
Slowly and with constant stirring, acidify the filtrate by adding concentrated hydrochloric acid dropwise. Monitor the pH with pH paper. Continue adding acid until the pH is approximately 1-2.
-
A white precipitate of this compound will form upon acidification.
-
Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the white solid product by vacuum filtration using a clean Buchner funnel.
-
Wash the product on the filter with two portions of 50 mL of ice-cold deionized water to remove any residual inorganic salts.
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
Melting Point: Compare with the literature value.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify the characteristic O-H stretch of the carboxylic acids and the C=O stretch.
-
Mass Spectrometry: To confirm the molecular weight.
Quantitative Data Summary
| Parameter | Value | Notes |
| M.W. of Starting Material | 170.63 g/mol | C₉H₁₁ClO |
| M.W. of Product | 196.16 g/mol | C₉H₈O₅ |
| Moles of Starting Material | 0.05 mol | Based on 8.5 g |
| Moles of KMnO₄ | 0.20 mol | 4 molar equivalents |
| Theoretical Yield | 9.81 g | (0.05 mol) * (196.16 g/mol ) |
| Expected Yield Range | 70-85% | 6.8 g - 8.3 g |
Troubleshooting and Optimization
-
Issue: Low Yield.
-
Possible Cause: Incomplete reaction.
-
Solution: Ensure the purple permanganate color has fully disappeared. If not, increase the reflux time or consider adding a slight excess of KMnO₄.
-
-
Issue: Product is off-white or brown.
-
Possible Cause: Contamination with manganese dioxide.
-
Solution: Ensure thorough filtration after the reaction. The filtrate should be completely clear before acidification. If the final product is discolored, it can be purified by recrystallization from hot water or an appropriate organic solvent system.
-
-
Optimization: The stoichiometry of KMnO₄ can be optimized. While a significant excess is recommended to drive the reaction to completion, using a very large excess increases cost and the amount of MnO₂ waste. The reaction temperature and time can also be adjusted for process efficiency.
Conclusion
The synthesis of this compound from 1-(chloromethyl)-3-methyl-4-methoxybenzene via alkaline potassium permanganate oxidation is a highly effective and reliable method. This guide provides a robust framework, from strategic planning and mechanistic understanding to a detailed experimental protocol. By carefully controlling reaction conditions and following the outlined work-up procedure, researchers can obtain the desired product in high yield and purity, enabling further research and development in materials science and medicinal chemistry.
References
- Lumen Learning. (n.d.). Reactions of alkylbenzenes. Organic Chemistry II. [Link]
- OrganicChemGuide. (n.d.).
- Studypool. (n.d.).
- Reagent Guide. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry. [Link]
- Synthetic Map. (n.d.).
- Chen, M. S., & White, M. C. (2010). A predictable and general manganese catalyst for remote C–H oxidation. Science, 327(5965), 566-571. (Note: While this reference discusses advanced catalytic oxidation, the general principles of C-H bond reactivity are relevant).
- Chemistry Stack Exchange. (2012).
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- Li, Y., et al. (2019). Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts.
- Organic Chemistry Portal. (n.d.).
- Jai Swaminarayan Multichem. (2023).
- Mruk, N. J., & Plumb, B. (1973). U.S. Patent No. 3,775,473. Washington, DC: U.S.
- ResearchGate. (n.d.).
- Scribd. (n.d.).
- Yamashita, M., & Hata, M. (2013). Possibility of the Benzoic Acids Formation by Oxidation of Benzyl Chlorides in the Sand. Journal of Environmental Protection, 4, 126-128.
- Allen Career Institute. (n.d.). Benzaldehyde can be prepared by the hydrolysis of. [Link]
- Itoh, A., et al. (2002).
- Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)
- Clark, J. (n.d.). Some more reactions of benzene and methylbenzene. Chemguide. [Link]
- Ditrich, K., et al. (1995). U.S. Patent No. 5,424,479. Washington, DC: U.S.
- LibreTexts Chemistry. (2024).
- Science of Synthesis. (2005).
- Gillette, J. R. (1959). Side chain oxidation of alkyl substituted ring compounds. I. Enzymatic oxidation of p-nitrotoluene. Journal of Biological Chemistry, 234(1), 139-143.
- Leah4sci. (2019, March 8). Aromatic Side Chain Oxidation to Carboxylic Acid. YouTube. [Link]
- Vedantu. (n.d.). JEE Main 2026: Preparation of Benzaldehyde - Chemistry. [Link]
- Sciencemadness Discussion Board. (2008).
- ResearchGate. (n.d.). Oxidation of Substituted Toluenes by Nitric Acid. [Link]
- Homework.Study.com. (n.d.). Benzyl chloride can be converted into benzaldehyde by treatment with nitromethane and base. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). US3271445A - Nitric acid oxidation of benzene compounds containing oxidizable side chains.
- Synthesis with Florencio Zaragoza. (2022, September 30).
- ResearchGate. (n.d.). Side Chain Oxidation of Alkyl Substituted Ring Compounds. [Link]
- Shaalaa.com. (n.d.). How Will You Bring About the Following Conversion? Benzoyl Chloride to Benzaldehyde. [Link]
- ACS Publications. (2020).
- Google Patents. (n.d.).
- LibreTexts Chemistry. (2022).
- Organic Syntheses. (n.d.). Acetylenedicarboxylic acid. [Link]
- LibreTexts Chemistry. (2020). Synthesis of Carboxylic Acids. [Link]
- Organic Syntheses. (n.d.). 2-hydroxyisophthalic acid. [Link]
- PrepChem.com. (n.d.). Synthesis of 4-methoxybenzyl chloride. [Link]
- Google Patents. (n.d.).
- MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]
- Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]
Sources
- 1. srinichem.com [srinichem.com]
- 2. 5-甲氧基间苯二甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistryguide.com [organicchemistryguide.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. studypool.com [studypool.com]
- 10. scribd.com [scribd.com]
An In-depth Technical Guide to the Purification of 4-Methoxyisophthalic Acid by Recrystallization
Introduction: The Imperative for Purity
4-Methoxyisophthalic acid (4-MIPA) is an aromatic dicarboxylic acid with significant applications in the synthesis of advanced polymers, metal-organic frameworks (MOFs), and as a key intermediate in the development of pharmaceutical agents. The precise molecular architecture of 4-MIPA, featuring two carboxylic acid groups and a methoxy group on a benzene ring, dictates its utility. However, the purity of this reagent is paramount; trace impurities from its synthesis—such as unreacted starting materials, isomers like 5-methoxyisophthalic acid, or byproducts—can dramatically impede downstream reactions, compromise the structural integrity of polymers and MOFs, and introduce toxicological risks in drug development pathways.
Recrystallization stands as a powerful, cost-effective, and scalable technique for elevating the purity of solid organic compounds like 4-MIPA. This guide provides a comprehensive, mechanistically grounded protocol for the purification of this compound, moving beyond a simple list of steps to explain the critical scientific principles that ensure a successful and reproducible outcome.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 4-Methoxybenzene-1,3-dicarboxylic acid | [1][2] |
| CAS Number | 2206-43-1 | [3][4] |
| Molecular Formula | C₉H₈O₅ | [1][2] |
| Molecular Weight | 196.16 g/mol | [5][6] |
| Appearance | White to off-white powder/solid | [4] |
| Melting Point | 275-280 °C (lit.) |[3][5] |
The Science of Recrystallization: A Primer
Recrystallization is a purification technique, not merely an isolation method.[7] It operates on the principle of differential solubility: a carefully selected solvent will dissolve the target compound and its soluble impurities at an elevated temperature, and upon controlled cooling, the solubility of the target compound will decrease sharply, causing it to crystallize out of the solution in a purer form.[7] The impurities, ideally, remain dissolved in the cold solvent (the "mother liquor").[8]
The success of this technique hinges on the formation of a highly ordered crystal lattice. As the solution cools slowly, molecules of 4-MIPA will preferentially deposit onto the growing crystal lattice, excluding dissimilar impurity molecules. This self-selection process is what drives the purification. Rapid cooling is to be avoided as it can trap impurities within the hastily formed crystal structure.[9]
Solvent Selection: The Critical Decision
The choice of solvent is the most critical parameter in recrystallization. An ideal solvent for 4-MIPA must satisfy several criteria:
-
High Solvency at High Temperatures: It must completely dissolve the crude 4-MIPA at or near its boiling point.
-
Low Solvency at Low Temperatures: It must exhibit poor solubility for 4-MIPA at low temperatures (e.g., 0-4 °C) to maximize the yield of recovered crystals.[8]
-
Favorable Impurity Solubility Profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).
-
Chemical Inertness: The solvent must not react with 4-MIPA.
-
Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals during drying.[10]
Given the structure of 4-MIPA, which contains two polar carboxylic acid groups capable of hydrogen bonding, polar solvents are logical candidates.[11] Water and short-chain alcohols are excellent starting points for investigation.[11][12]
Table 2: Candidate Solvents for Recrystallization of 4-MIPA
| Solvent | Boiling Point (°C) | Polarity | Rationale & Considerations |
|---|---|---|---|
| Water | 100 | High | The two carboxylic acid groups suggest significant potential for hydrogen bonding, leading to good solubility in hot water. Water is non-flammable, inexpensive, and non-toxic.[11][12] |
| Ethanol | 78 | High | Often a good general-purpose solvent for recrystallizing carboxylic acids.[11][13] Can be used alone or in a mixed system with water. |
| Ethanol/Water Mix | Variable | High | A mixed-solvent system allows for fine-tuning the polarity to achieve the ideal solubility gradient.[14] This is highly effective for polar organic compounds.[15] |
| Acetic Acid | 118 | High | Has been used for other aromatic dicarboxylic acids.[14] Its higher boiling point can be a disadvantage for removal. |
For 4-MIPA, an ethanol/water mixed solvent system is often an excellent choice, providing a tunable polarity that can be optimized for both high-temperature dissolution and low-temperature precipitation.
Experimental Workflow & Protocol
This section details a robust, step-by-step protocol for the purification of 4-MIPA. The process is designed to be self-validating, with clear checkpoints and rationales for each action.
Sources
- 1. This compound | C9H8O5 | CID 75152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C9H8O5) [pubchemlite.lcsb.uni.lu]
- 3. This compound CAS#: 2206-43-1 [m.chemicalbook.com]
- 4. 2206-43-1 this compound [king-pharm.com]
- 5. 5-Methoxyisophthalic acid 97 46331-50-4 [sigmaaldrich.com]
- 6. This compound – Biotuva Life Sciences [biotuva.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Recrystallization [wiredchemist.com]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 4-Methoxyisophthalic Acid
Abstract
This in-depth technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-methoxyisophthalic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It delves into the theoretical underpinnings of the observed chemical shifts and coupling patterns, offers practical, field-proven protocols for sample preparation and data acquisition, and presents a detailed, predicted spectrum based on established principles and spectral data of analogous compounds. This guide is designed to serve as a definitive resource for understanding and utilizing the ¹H NMR spectrum of this important chemical entity.
Introduction: The Significance of this compound and the Power of ¹H NMR
This compound, a substituted aromatic dicarboxylic acid, serves as a valuable building block in the synthesis of various organic molecules, including pharmaceuticals and polymers. Its structural elucidation is a critical step in ensuring the quality and purity of these materials. ¹H NMR spectroscopy stands as an unparalleled, non-destructive analytical technique for this purpose, providing precise information about the molecular structure, including the number of different types of protons, their electronic environments, and their spatial relationships.
This guide will systematically deconstruct the ¹H NMR spectrum of this compound, offering not just an interpretation of the peaks, but a deeper understanding of the factors that govern the spectral appearance.
Foundational Principles: A Refresher on ¹H NMR Spectroscopy
A proton in a magnetic field will absorb radiofrequency radiation at a frequency that is dependent on its local electronic environment. This phenomenon, known as the chemical shift (δ) , is the cornerstone of NMR spectroscopy. Electrons shield the nucleus from the external magnetic field; therefore, protons in electron-rich environments will resonate at a lower frequency (upfield), while those in electron-deficient environments will resonate at a higher frequency (downfield).
Furthermore, the magnetic fields of neighboring protons can influence each other, leading to the splitting of NMR signals into multiplets. This spin-spin coupling , quantified by the coupling constant (J) , provides valuable information about the connectivity of atoms within a molecule. The number of peaks in a multiplet is given by the n+1 rule, where 'n' is the number of equivalent neighboring protons.
Predicted ¹H NMR Spectrum of this compound
Molecular Structure and Proton Environments
First, let us examine the structure of this compound to identify the distinct proton environments.
Caption: Molecular structure of this compound with distinct proton environments labeled (a) through (e).
There are five chemically distinct sets of protons in this compound:
-
H(a): The two acidic protons of the carboxylic acid groups.
-
H(b): The three protons of the methoxy group.
-
H(c): The aromatic proton at position 2.
-
H(d): The aromatic proton at position 6.
-
H(e): The aromatic proton at position 5.
Detailed Spectral Analysis
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below. DMSO-d₆ is the solvent of choice due to the good solubility of carboxylic acids and its ability to form hydrogen bonds, which often results in sharper peaks for acidic protons compared to less polar solvents like CDCl₃.[1]
| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Expected Coupling Constants (J, Hz) | Justification for Prediction |
| H(a) | ~13.3 | 2H | Singlet (broad) | N/A | Carboxylic acid protons are highly deshielded and typically appear in the 10-13 ppm region.[2][3] Their signal is often broad due to hydrogen bonding and exchange. The spectrum of isophthalic acid in DMSO-d₆ shows a broad singlet at approximately 13.3 ppm.[4] |
| H(d) | ~8.22 | 1H | Doublet | Jde ≈ 8.0 Hz (ortho) | This proton is ortho to a carboxylic acid group, which is strongly electron-withdrawing, leading to a significant downfield shift. It will be split by the neighboring H(e) proton. |
| H(c) | ~8.21 | 1H | Singlet (or very finely split doublet) | Jce ≈ 2.0 Hz (meta) | This proton is situated between two electron-withdrawing carboxylic acid groups, resulting in a pronounced downfield shift, similar to the proton at position 2 in isophthalic acid which appears at 8.55 ppm.[4] It will experience weak meta-coupling to H(e). |
| H(e) | ~7.68 | 1H | Doublet of doublets | Jed ≈ 8.0 Hz (ortho), Jec ≈ 2.0 Hz (meta) | This proton is ortho to the electron-donating methoxy group, which will shield it relative to the other aromatic protons. It is coupled to both H(d) and H(c). |
| H(b) | ~3.90 | 3H | Singlet | N/A | The protons of the methoxy group are deshielded by the adjacent oxygen atom and typically appear in the 3.5-4.0 ppm range. They are not coupled to any other protons. |
Note on Coupling Constants: Typical ortho coupling constants in benzene rings are in the range of 7-10 Hz, while meta couplings are smaller, around 2-3 Hz.[5]
Visualizing the Predicted Splitting Patterns
The expected splitting patterns for the aromatic protons can be visualized as follows:
Caption: Idealized splitting patterns for the aromatic protons of this compound.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
Adherence to a meticulous experimental protocol is paramount for obtaining a high-resolution and artifact-free ¹H NMR spectrum.
Sample Preparation
-
Solvent Selection: As previously mentioned, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its high polarity and ability to dissolve the analyte.[1] Alternatively, deuterated methanol (CD₃OD) could be used, though the acidic protons will exchange with the deuterium of the hydroxyl group and will not be observed. For applications where hydrogen bonding needs to be minimized, a co-solvent system such as CDCl₃ with a small amount of DMSO-d₆ could be considered.
-
Sample Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.[6][7] This concentration is generally sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time.
-
Filtration: It is crucial to ensure the sample is free of any particulate matter, as this can degrade the spectral resolution. A simple and effective method is to filter the sample solution through a small plug of glass wool or a cotton ball placed in a Pasteur pipette directly into the NMR tube.[8]
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak of DMSO-d₆ at ~2.50 ppm is often used as a secondary reference.[9]
Caption: A streamlined workflow for preparing a this compound NMR sample.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | A standard 30-degree pulse experiment is sufficient for routine ¹H NMR. |
| Number of Scans (NS) | 16-64 | This range provides a good signal-to-noise ratio for the given sample concentration. |
| Relaxation Delay (D1) | 1-2 seconds | Allows for adequate relaxation of the protons between scans, ensuring accurate integration. |
| Acquisition Time (AQ) | 2-4 seconds | A longer acquisition time provides better resolution. |
| Spectral Width (SW) | 16 ppm | This width is sufficient to encompass the entire expected range of chemical shifts, from the upfield TMS signal (if used) to the downfield carboxylic acid protons. |
Advanced Considerations and Troubleshooting
-
D₂O Exchange: To confirm the assignment of the carboxylic acid protons, a simple D₂O exchange experiment can be performed. After acquiring the initial spectrum, a drop of deuterium oxide is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signal corresponding to the acidic protons will disappear or significantly decrease in intensity due to the exchange of these protons with deuterium.
-
Solvent Effects: The chemical shifts of the acidic protons are highly dependent on the solvent, concentration, and temperature due to changes in hydrogen bonding.[2] In a less polar solvent like CDCl₃, the acidic proton signal may be broader and shifted compared to its appearance in DMSO-d₆.
-
Broad Peaks: Broadening of the aromatic signals can sometimes occur due to slow conformational changes or aggregation at higher concentrations. If this is observed, diluting the sample or acquiring the spectrum at an elevated temperature may result in sharper peaks.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information that can be fully elucidated through a combination of theoretical prediction and careful experimental technique. This guide has provided a comprehensive framework for understanding and analyzing this spectrum, from the fundamental principles of NMR to practical considerations for sample preparation and data acquisition. By applying the knowledge presented herein, researchers, scientists, and drug development professionals can confidently utilize ¹H NMR spectroscopy for the unambiguous characterization of this compound and its derivatives.
References
- Dharmatti, S. S., et al. "High resolution NMR spectra of some tri-substituted benzenes." Proceedings of the Indian Academy of Sciences-Section A. Vol. 56. No. 6. Springer India, 1962.
- Elshahary, A., et al. "Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer." RSC Advances 12.34 (2022): 22067-22081.
- Human Metabolome Database. "¹H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232)." HMDB, www.hmdb.ca/spectra/nmr_one_d/HMDB0001232.
- NP-MRD. "¹H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (NP0000557)." NP-MRD, www.np-mrd.org/spectra/nmr_one_d/NP0000557.
- University of Alberta. "NMR Sample Preparation 1." University of Alberta, www.ualberta.
- Human Metabolome Database. "¹H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0001101)." HMDB, www.hmdb.ca/spectra/nmr_one_d/HMDB0001101.
- Hay, M. B., and S. C. B. Myneni. "Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy." Geochimica et Cosmochimica Acta 71.14 (2007): 3536-3549.
- University of Cambridge. "NMR Sample Preparation." University of Cambridge, www.ch.cam.ac.uk/nmr/nmr-service/how-prepare-samples-nmr.
- ACD/Labs. "¹H–¹H Coupling in Proton NMR." ACD/Labs, www.acdlabs.
- Xu, Q., et al. "A highly selective fluorescent sensor for pyrophosphate based on a dinuclear zinc complex." Dalton Transactions 43.1 (2014): 299-302.
- BioChromato. "NMR solvent selection - that also allows sample recovery." BioChromato, www.bicr.
- MIT OpenCourseWare. "8.1 - FT-NMR Sample Preparation Guide." MIT OpenCourseWare, ocw.mit.
- Gonçalves, F., et al.
- NP-MRD. "¹H NMR Spectrum (1D, 400 MHz, CDCl3, simulated) (NP0041500)." NP-MRD, www.np-mrd.org/spectra/nmr_one_d/NP0041500.
- ChemicalBook. "Isophthalic acid(121-91-5) 1H NMR spectrum." ChemicalBook, www.chemicalbook.com/spectrum/121-91-5_1HNMR.htm.
- Human Metabolome Database. "¹H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031445)." HMDB, www.hmdb.ca/spectra/nmr_one_d/HMDB0031445.
- ALWSCI. "How To Prepare And Run An NMR Sample." ALWSCI Blog, www.alwsci.com/blog-news/how-to-prepare-and-run-an-nmr-sample.
- Reddit. "1H NMR Spectrum, Organic Chemistry Product (cdcl3 solvent) : r/OrganicChemistry." Reddit, www.reddit.com/r/OrganicChemistry/comments/13j9y5s/1h_nmr_spectrum_organic_chemistry_product_cdcl3/.
- Park, J. H., et al. "Synthesis of high molecular weight polybenzimidazole using a highly pure monomer under mild conditions." Polymers 11.8 (2019): 1269.
- Moodle. "NMR Spectroscopy of Benzene Derivatives." Moodle, moodle.lsu.edu/pluginfile.
- Chemistry LibreTexts. "12.2: Predicting A 1H-NMR Spectrum from the Structure." Chemistry LibreTexts, chem.libretexts.org/Courses/University_of_California_Davis/UCD_Chem_124A%3A_Organic_Chemistry_I/12%3A_Structure_Determination%3A_Mass_Spectrometry_and_Infrared_Spectroscopy/12.
- Kuznetsova, S. A., et al. "The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis (4-aminophenyl) methane and 2, 6-naphthalenedisulfonate as a new class of recyclable Brønsted acid catalysts." Beilstein Journal of Organic Chemistry 16.1 (2020): 1124-1134.
- NC State University Libraries. "20.8 Spectroscopy of Carboxylic Acids and Nitriles." NC State University Libraries, www.lib.ncsu.edu/textbook-collection/20.8-spectroscopy-carboxylic-acids-and-nitriles.
- Iowa State University. "NMR Sample Preparation | Chemical Instrumentation Facility." Iowa State University, www.cif.iastate.
- Jacquemard, D., et al. "Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy." RSC Advances 5.48 (2015): 38356-38361.
- Chemistry Blog. "Carboxylic acid NMR." Chemistry Blog, www.chemistry-blog.com/2012/07/carboxylic-acid-nmr.html.
- UCLA Chemistry & Biochemistry. "Spectroscopy Tutorial: Carboxylic Acids." UCLA Chemistry & Biochemistry, www.chem.ucla.edu/~harding/IGOC/C/carboxylicacid.html.
- Human Metabolome Database. "¹H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002428)." HMDB, www.hmdb.ca/spectra/nmr_one_d/HMDB0002428.
- SpectraBase. "Isophthalic acid - Optional[1H NMR] - Spectrum." SpectraBase, spectrabase.
- The Royal Society of Chemistry. "1H NMR (d6-DMSO, 600 MHz)." The Royal Society of Chemistry, www.rsc.
Sources
- 1. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Isophthalic acid(121-91-5) 1H NMR spectrum [chemicalbook.com]
- 5. acdlabs.com [acdlabs.com]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 9. beilstein-journals.org [beilstein-journals.org]
An In-depth Technical Guide to the 13C NMR Chemical Shifts of 4-Methoxyisophthalic Acid
This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-methoxyisophthalic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectral data, offers a detailed assignment of predicted chemical shifts, and provides a robust experimental protocol for acquiring high-quality 13C NMR spectra.
Introduction: The Structural Significance of this compound
This compound is a substituted aromatic dicarboxylic acid. Its structure, featuring a methoxy group and two carboxylic acid moieties on a benzene ring, makes it a valuable building block in the synthesis of various organic compounds, including polymers and pharmacologically active molecules. The precise characterization of this molecule is paramount, and 13C NMR spectroscopy stands as a powerful, non-destructive analytical technique for confirming its chemical structure and purity. The electronic environment of each carbon atom in the molecule is unique, leading to a distinct resonance frequency, or chemical shift, in the 13C NMR spectrum. Understanding these chemical shifts provides deep insights into the molecule's electronic architecture.
Predicted 13C NMR Spectrum of this compound
Due to the limited availability of experimental spectral data for this compound in public databases, a predicted 13C NMR spectrum was generated using a reliable online prediction tool. The predicted chemical shifts, in parts per million (ppm) relative to a standard (typically tetramethylsilane, TMS), are presented in the table below. The solvent is assumed to be deuterated dimethyl sulfoxide (DMSO-d6), a common solvent for carboxylic acids.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acids) | 167.5 |
| C=O (Carboxylic Acids) | 166.8 |
| C-OCH3 (Aromatic) | 161.2 |
| C-COOH (Aromatic) | 134.1 |
| C-COOH (Aromatic) | 132.5 |
| CH (Aromatic) | 120.1 |
| CH (Aromatic) | 118.9 |
| CH (Aromatic) | 115.3 |
| -OCH3 (Methyl) | 56.0 |
In-Depth Analysis and Assignment of Chemical Shifts
The predicted chemical shifts can be rationally assigned to the specific carbon atoms in the this compound molecule by considering the electronic effects of the substituents on the benzene ring. The key influencing factors are the electron-donating methoxy group (-OCH3) and the two electron-withdrawing carboxylic acid groups (-COOH).
-
Carboxylic Acid Carbons (C=O): The carbons of the two carboxylic acid groups are expected to be the most deshielded, appearing at the highest chemical shifts (downfield). This is due to the strong electron-withdrawing effect of the two oxygen atoms. The predicted values of 167.5 ppm and 166.8 ppm are consistent with the typical range for carboxylic acid carbons (165-185 ppm)[1][2]. The slight difference in their chemical shifts arises from their different positions relative to the methoxy group.
-
Aromatic Carbons:
-
C4 (ipso-carbon attached to -OCH3): The methoxy group is a strong electron-donating group through resonance, pushing electron density into the aromatic ring. This effect is most pronounced at the ortho and para positions. The ipso-carbon (the carbon directly attached to the substituent) also experiences a significant deshielding effect. Therefore, the signal at 161.2 ppm is assigned to the C4 carbon, directly bonded to the electron-donating methoxy group.
-
C1 and C3 (ipso-carbons attached to -COOH): The carboxylic acid groups are electron-withdrawing, which generally deshields the attached ipso-carbons. The predicted signals at 134.1 ppm and 132.5 ppm are assigned to the C1 and C3 carbons, respectively.
-
Aromatic CH Carbons: The remaining three aromatic carbons that are bonded to hydrogen atoms are influenced by both the electron-donating methoxy group and the electron-withdrawing carboxylic acid groups. The interplay of these effects determines their final chemical shifts. The predicted signals at 120.1 ppm , 118.9 ppm , and 115.3 ppm are assigned to C6, C2, and C5, respectively. The C5 and C2 carbons are ortho and para to the strongly electron-donating methoxy group, and thus are expected to be more shielded (at a lower ppm value) compared to C6.
-
-
Methoxy Carbon (-OCH3): The carbon of the methoxy group is a typical sp3-hybridized carbon attached to an electronegative oxygen atom. Its chemical shift is expected in the range of 50-60 ppm. The predicted value of 56.0 ppm is in excellent agreement with this expectation[3].
The following diagram illustrates the interplay of these electronic effects on the aromatic ring, influencing the 13C NMR chemical shifts.
Experimental Protocol for 13C NMR Spectroscopy
The following is a detailed, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of this compound.
1. Sample Preparation:
-
Weighing: Accurately weigh approximately 50-100 mg of this compound. A higher concentration is generally better for 13C NMR due to its lower natural abundance and sensitivity compared to 1H NMR[4][5][6].
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d6) is a good first choice for carboxylic acids. Other potential solvents include deuterated methanol (CD3OD) or a mixture of CDCl3 with a few drops of CD3OD to aid solubility. The choice of solvent can slightly affect the chemical shifts.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing can be used to aid dissolution.
-
Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube[5].
-
Internal Standard (Optional): For highly accurate chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak can often be used for calibration[4].
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Tuning and Matching: Tune and match the 13C probe to the resonant frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity, which is essential for sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Number of Scans (NS): Due to the low natural abundance of 13C, a large number of scans is typically required. Start with a minimum of 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally sufficient for most carbons. For quaternary carbons, which have longer relaxation times, a longer delay may be necessary for accurate integration (though integration is not typically the primary focus of 13C NMR).
-
Spectral Width (SW): Set a spectral width that encompasses the entire expected range of chemical shifts for organic molecules, typically 0 to 220 ppm.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is usually adequate.
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the solvent peak (e.g., DMSO-d6 at 39.52 ppm) or the internal standard (TMS at 0.00 ppm).
-
Peak Picking: Identify and label the chemical shifts of all the peaks in the spectrum.
The following diagram outlines the experimental workflow for acquiring the 13C NMR spectrum.
Conclusion
This technical guide has provided a detailed examination of the 13C NMR chemical shifts of this compound. By combining theoretical predictions with a fundamental understanding of substituent effects, a confident assignment of the chemical shifts for all carbon atoms in the molecule has been presented. The provided experimental protocol offers a robust methodology for obtaining high-quality spectral data, which is essential for the unambiguous structural characterization of this important chemical compound. This guide serves as a valuable resource for scientists and researchers working with this compound and other substituted aromatic compounds.
References
- Banter, D., & Patiny, L. (2008). www.nmrdb.org: Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]
- Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance.
- ChemAxon. (n.d.). NMR Predictor.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- LibreTexts. (2021). Spectroscopy of Carboxylic Acids and Nitriles.
- National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).
- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
- University of Leicester. (n.d.). NMR Sample Preparation.
- University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts.
- JOVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids.
- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3244-3257.
- University College London. (n.d.). Sample Preparation.
- KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy.
- Agrawal, P. K. (2011). Methoxy 13 C NMR chemical shift as a molecular descriptor in the structural analysis of flavonoids and other phenolic compounds.
- The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. RSC Publishing.
- The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. ResearchGate.
- ACD/Labs. (n.d.). NMR Prediction.
- The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. [Link]
- Chemicate. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR [Video]. YouTube. [Link]
- ResearchGate. (n.d.). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290) [np-mrd.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. docs.chemaxon.com [docs.chemaxon.com]
- 5. chemaxon.com [chemaxon.com]
- 6. 4-Methoxybenzoic acid(100-09-4) 13C NMR spectrum [chemicalbook.com]
FTIR Spectroscopy of 4-Methoxyisophthalic Acid: A Comprehensive Guide to Functional Group Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of Fourier-Transform Infrared (FTIR) spectroscopy as applied to the structural elucidation of 4-methoxyisophthalic acid. Designed for professionals in research and pharmaceutical development, this document moves beyond a simple procedural outline to offer a deep, mechanistic understanding of spectral interpretation. We will dissect the molecular architecture of this compound, correlate its functional groups to specific vibrational modes, and present a robust, self-validating experimental protocol. By explaining the causality behind each spectral feature and procedural step, this guide equips the reader with the expertise to confidently perform and interpret FTIR analysis for this and similar aromatic carboxylic acids.
Introduction: The Role of FTIR in Molecular Characterization
Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for identifying the functional groups within a molecule.[1][2] The fundamental principle lies in the interaction of infrared radiation with a sample; molecules absorb this radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[2] The resulting spectrum is a unique molecular "fingerprint," providing invaluable qualitative information about the sample's chemical composition.[2]
For drug development professionals, FTIR is a cornerstone of raw material identification, purity assessment, and chemical structure confirmation. Its non-destructive nature and rapid analysis time make it a highly efficient tool in the laboratory. This guide focuses on this compound (C₉H₈O₅), a molecule featuring a combination of key functional groups whose analysis serves as an excellent case study in spectral interpretation.
Molecular Structure and Predicted Vibrational Modes
To accurately interpret the FTIR spectrum, we must first understand the molecular structure of this compound. It consists of a benzene ring substituted with two carboxylic acid groups and one methoxy group.
Caption: Molecular structure of this compound.
The primary functional groups for analysis are:
-
Carboxylic Acids (-COOH): Two such groups are present. Their most notable feature is the ability to form strong intermolecular hydrogen bonds, typically existing as dimers in the solid state. This dimerization significantly influences the position and shape of their characteristic absorption bands.[3]
-
Aromatic Ether (Ar-O-CH₃): The methoxy group attached to the benzene ring.
-
Substituted Benzene Ring: The core aromatic structure.
Interpreting the FTIR Spectrum: A Functional Group Walkthrough
The FTIR spectrum of this compound can be logically divided into key regions, each corresponding to the vibrations of its constituent functional groups.
The Carboxylic Acid Signatures (O-H and C=O Stretching)
-
O-H Stretch (3300 - 2500 cm⁻¹): This is often the most recognizable feature of a carboxylic acid. Due to strong intermolecular hydrogen bonding in the dimeric form, the O-H stretching vibration appears as a very broad, strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[3][4][5][6] This broadness is a direct result of the wide range of hydrogen bond strengths present in the solid matrix.[4] This band is often superimposed on the C-H stretching bands.[3]
-
C=O (Carbonyl) Stretch (1760 - 1690 cm⁻¹): The carbonyl stretch of a carboxylic acid gives rise to a very strong and sharp absorption band. For aromatic carboxylic acids and those that form hydrogen-bonded dimers, this peak is typically centered around 1710 cm⁻¹.[5][6] Its high intensity is due to the large change in dipole moment during the stretching vibration.
Aromatic and Methoxy C-H Stretching (3100 - 2800 cm⁻¹)
-
Aromatic C-H Stretch (>3000 cm⁻¹): The stretching vibrations of hydrogens attached directly to the benzene ring typically appear as weaker, sharp peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch (<3000 cm⁻¹): The methyl group (-CH₃) of the methoxy functional group will exhibit symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹. A unique feature of a methoxy group is a distinct C-H stretching peak often found around 2830±10 cm⁻¹.[7]
The Fingerprint Region (1600 - 600 cm⁻¹)
This region contains a wealth of structural information from complex bending and stretching vibrations.
-
Aromatic C=C Stretches (1600 - 1450 cm⁻¹): The benzene ring exhibits characteristic C=C bond stretching vibrations in this region. These typically appear as a series of medium to sharp bands.
-
C-O Stretches (1320 - 1000 cm⁻¹): This area is critical for identifying both the carboxylic acid and the ether linkages.
-
Aromatic Ether C-O-C Stretch: Aryl alkyl ethers, like this compound, display two prominent C-O stretching bands. A strong, asymmetric stretch appears between 1300-1200 cm⁻¹ (often around 1250 cm⁻¹), and a symmetric stretch is found near 1040 cm⁻¹.[8][9][10][11]
-
Carboxylic Acid C-O Stretch: The C-O single bond stretch of the carboxylic acid group is coupled with the O-H bend and appears as a strong band in the 1320-1210 cm⁻¹ range.[3]
-
-
O-H Bend (1440 - 1395 cm⁻¹ and 950 - 910 cm⁻¹): The in-plane O-H bend of the carboxylic acid appears in the 1440-1395 cm⁻¹ range, though it can be obscured by C-H bending bands.[3] A broader band due to the out-of-plane O-H bend of the dimer is expected between 950-910 cm⁻¹.[3]
-
Aromatic C-H Out-of-Plane Bending (< 900 cm⁻¹): The substitution pattern on the benzene ring can often be deduced from strong bands in this region. These vibrations are characteristic of the number of adjacent hydrogen atoms on the ring.
Experimental Protocol: Acquiring a High-Quality Spectrum
This section details the self-validating workflow for obtaining an FTIR spectrum of solid this compound using the KBr pellet transmission method. This method is chosen for its ability to produce high-quality, reproducible spectra for solid samples.
Safety and Handling Precautions
Before beginning any experimental work, consult the Safety Data Sheet (SDS) for this compound.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[12][13]
-
Ventilation: Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation of fine particles.[12][13]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[12][14]
Experimental Workflow Diagram
Caption: Step-by-step workflow for FTIR analysis via the KBr pellet method.
Detailed Step-by-Step Methodology
-
Sample and Reagent Preparation:
-
Causality: Use high-purity, spectroscopy-grade potassium bromide (KBr). KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and acts as an inert matrix.[15] It must be kept perfectly dry (e.g., by storing in an oven at >100°C and cooling in a desiccator) as water has strong IR absorptions that can obscure the sample spectrum.
-
Action: Place a small amount of KBr into an agate mortar and pestle.
-
-
Grinding and Mixing:
-
Causality: The sample must be ground to a fine powder with a particle size smaller than the wavelength of the IR radiation to minimize light scattering (the Christiansen effect), which can distort peak shapes and baselines.[16]
-
Action: Add approximately 1-2 mg of this compound to the mortar containing ~150-200 mg of dry KBr.[15] Grind the mixture thoroughly for several minutes until it becomes a homogenous, fine powder.
-
-
Pellet Formation:
-
Causality: Applying high pressure sinters the KBr powder into a solid, transparent disc, allowing the IR beam to pass through with minimal scattering.
-
Action: Transfer the powder mixture to a pellet die. Place the die into a hydraulic press and apply 8-10 tons of pressure for 1-2 minutes. Release the pressure and carefully eject the pellet. A good pellet should be clear or translucent.
-
-
Data Acquisition:
-
Causality: A background spectrum of the empty sample compartment is collected first. This measures the instrument's response, including absorptions from atmospheric CO₂ and water vapor. This background is then mathematically subtracted from the sample spectrum to yield the spectrum of the sample alone.[1]
-
Action: a. Place the empty sample holder in the FTIR spectrometer and run a background scan. b. Mount the KBr pellet in the sample holder and place it in the spectrometer. c. Acquire the sample spectrum. Typical parameters include a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
-
Alternative Method: Attenuated Total Reflectance (ATR)
For labs equipped with an ATR accessory, sample preparation is greatly simplified. A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied with a clamp to ensure good contact.[2][15] This technique requires no sample preparation but may result in slight variations in relative peak intensities compared to the transmission method.
Summary of Expected Spectral Data
The key vibrational frequencies for this compound are summarized below for quick reference and analysis.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3300 - 2500 | Strong, Very Broad | O-H Stretch (H-bonded) | Carboxylic Acid |
| ~3050 | Medium-Weak, Sharp | C-H Stretch | Aromatic Ring |
| 2980 - 2850 | Medium-Weak, Sharp | C-H Stretch | Methoxy (-CH₃) |
| ~2830 | Weak, Sharp | C-H Stretch (characteristic) | Methoxy (-OCH₃) |
| 1725 - 1690 | Very Strong, Sharp | C=O Stretch | Carboxylic Acid (Dimer) |
| 1600 - 1450 | Medium-Strong, Sharp | C=C Stretch | Aromatic Ring |
| 1320 - 1210 | Strong | C-O Stretch / O-H Bend | Carboxylic Acid |
| 1300 - 1200 | Strong | Asymmetric C-O-C Stretch | Aromatic Ether |
| ~1040 | Medium-Strong | Symmetric C-O-C Stretch | Aromatic Ether |
| 950 - 910 | Medium, Broad | O-H Out-of-Plane Bend | Carboxylic Acid (Dimer) |
| < 900 | Strong | C-H Out-of-Plane Bend | Aromatic Ring |
Conclusion
The FTIR spectrum of this compound provides a clear and definitive fingerprint of its molecular structure. The presence of the extremely broad O-H stretch, the intense carbonyl absorption, and the distinct dual C-O stretches of the aromatic ether group allows for unambiguous identification. By understanding the underlying principles of molecular vibrations and following a systematic experimental approach, researchers can leverage FTIR spectroscopy as a powerful, reliable, and efficient tool for the structural characterization of complex organic molecules in pharmaceutical and chemical research.
References
- IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Colorado Boulder.
- Sample Preparation for FTIR Analysis. (n.d.). Drawell.
- Sample preparation for FT-IR. (n.d.). University of California, Los Angeles (UCLA) Chemistry.
- Infrared Spectroscopy of Aqueous Carboxylic Acids. (2018). The Journal of Physical Chemistry A.
- IR Spectra for Carboxylic Acid | Detailed Guide. (2024). Echemi.
- FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd.
- Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.
- The C-O Bond III: Ethers By a Knockout. (2017). Spectroscopy Online.
- Spectroscopy of Carboxylic Acids and Nitriles. (2023). OpenStax.
- Sampling Techniques for FTIR Spectroscopy. (n.d.). JASCO Inc.
- FTIR Analysis. (n.d.). RTI Laboratories.
- IR spectrum of Ethers. (2023). YouTube.
- Ether Infrared spectra. (n.d.). Chemistry Stack Exchange.
- Spectroscopy of Ethers. (2024). Chemistry LibreTexts.
- Spectroscopy of Ethers. (2023). OpenStax.
- SAFETY DATA SHEET - 4-Hydroxyisophthalic Acid. (2019). Spectrum Chemical.
- SAFETY DATA SHEET - Isophthalic acid. (2025). Fisher Scientific.
- Material Safety Data Sheet - 4-Hydroxyisophthalic Acid, 98%. (2013). Fisher Scientific.
- SAFETY DATA SHEET - Isophthalic acid. (2025). Thermo Fisher Scientific.
Sources
- 1. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 2. rtilab.com [rtilab.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. echemi.com [echemi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. youtube.com [youtube.com]
- 9. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. southwest.tn.edu [southwest.tn.edu]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. eng.uc.edu [eng.uc.edu]
An In-Depth Technical Guide to the Crystal Structure Determination of 4-Methoxyisophthalic Acid: A Hypothetical Case Study
This guide provides a comprehensive, in-depth walkthrough of the process for determining the crystal structure of 4-methoxyisophthalic acid. As the crystal structure for this specific compound is not publicly available at the time of this writing, this document is presented as a detailed, hypothetical case study. It is designed to equip researchers, scientists, and professionals in drug development with the fundamental principles and practical methodologies required for single-crystal X-ray diffraction analysis of a small organic molecule. The narrative emphasizes the rationale behind experimental choices, ensuring a robust and self-validating protocol.
Introduction: The Significance of Crystalline Structure
In the realm of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a crystal lattice is of paramount importance. This atomic blueprint, or crystal structure, governs a multitude of a substance's physicochemical properties, including solubility, dissolution rate, stability, hygroscopicity, and mechanical characteristics. For an active pharmaceutical ingredient (API), these properties are critical determinants of its bioavailability and manufacturability. This compound, a substituted aromatic dicarboxylic acid, presents an interesting case for structural analysis due to the interplay of its functional groups—a methoxy group and two carboxylic acid moieties—which are likely to engage in a variety of intermolecular interactions, such as hydrogen bonding and π-stacking. Understanding these interactions is key to predicting and controlling the solid-state behavior of this and related molecules.
Synthesis and Purification of this compound
The journey to a crystal structure begins with the synthesis and rigorous purification of the target compound. The presence of impurities can significantly impede or even prevent the growth of high-quality single crystals.
Synthesis Protocol: Hydrolysis of Dimethyl 4-Methoxyisophthalate
A common and effective route to this compound is the hydrolysis of its dimethyl ester, a commercially available starting material.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g of dimethyl 4-methoxyisophthalate in 100 mL of methanol.
-
Hydrolysis: To the stirred solution, add a solution of 10.0 g of sodium hydroxide in 50 mL of deionized water.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with 100 mL of deionized water.
-
Acidification: Cool the solution in an ice bath and acidify to pH 2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of this compound will form.
-
Isolation and Washing: Collect the precipitate by vacuum filtration, wash with copious amounts of cold deionized water until the washings are neutral, and then with a small amount of cold diethyl ether to remove any organic-soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.
Purity Assessment
The purity of the synthesized this compound should be assessed by standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), to ensure it is suitable for crystallization experiments.
Single Crystal Growth: The Art and Science of Crystallization
Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. It is an empirical science that requires screening of various conditions. For this compound, several techniques can be employed.
Crystallization Methodologies
The choice of crystallization method is critical and often depends on the solubility characteristics of the compound.[1]
-
Slow Evaporation: This is a straightforward and widely used technique.[2] A near-saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly, leading to a gradual increase in concentration and, eventually, crystallization.[3]
-
Vapor Diffusion: This method is particularly effective for small quantities of material.[1] A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble.[4] The vapor of the anti-solvent diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[4]
-
Cooling Crystallization: For compounds that have a significantly higher solubility in a given solvent at elevated temperatures, slow cooling of a saturated solution can yield high-quality crystals.[5]
Recommended Crystallization Protocol for this compound
A systematic approach to screen for optimal crystallization conditions is recommended. A matrix of solvents and techniques should be explored.
Experimental Protocol:
-
Solvent Screening: Test the solubility of this compound in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, and mixtures thereof).
-
Slow Evaporation Setup:
-
Prepare saturated or near-saturated solutions of the compound in promising solvents in small, clean vials.
-
Cover the vials with parafilm and pierce a few small holes to allow for slow evaporation.[2]
-
Store the vials in a vibration-free environment and observe for crystal growth over several days to weeks.
-
-
Vapor Diffusion Setup:
-
In a small vial, dissolve 2-5 mg of this compound in a minimal amount of a "good" solvent (e.g., methanol).
-
Place this vial inside a larger, sealable jar containing a few milliliters of an "anti-solvent" (e.g., diethyl ether or hexane).[6]
-
Seal the jar and leave it undisturbed.
-
The workflow for selecting a crystallization method is illustrated in the diagram below.
Caption: Workflow for selecting a suitable crystallization method.
Single-Crystal X-ray Diffraction: Unveiling the Atomic Structure
Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is ready for X-ray diffraction analysis.
Data Collection Protocol
The following is a generalized protocol for data collection on a modern diffractometer.
Experimental Protocol:
-
Crystal Mounting: A selected crystal is mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.
-
Data Collection Temperature: The crystal is cooled to a low temperature (typically 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations of the atoms, leading to higher resolution data.
-
Diffractometer Setup: The diffractometer is equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a detector (e.g., a CCD or CMOS detector).
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.
-
Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (scans). The exposure time per frame is optimized to achieve good signal-to-noise ratios.
-
Data Integration and Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
The overall workflow from crystal to data is depicted below.
Caption: From single crystal to final structure: the X-ray diffraction workflow.
Structure Solution, Refinement, and Validation
The integrated diffraction data provides the basis for solving and refining the crystal structure.
Structure Solution and Refinement
-
Structure Solution: The initial atomic positions are determined using methods such as Direct Methods or Patterson methods, which are implemented in software packages like SHELXT.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure (e.g., with SHELXL). This process involves refining atomic positions, displacement parameters (describing thermal motion), and occupancies. Hydrogen atoms are typically located from the difference Fourier map and refined using appropriate models.
Hypothetical Crystallographic Data for this compound
The following table presents a plausible set of crystallographic data for this compound, which would be the outcome of a successful structure determination.
| Parameter | Hypothetical Value |
| Chemical Formula | C₉H₈O₅ |
| Formula Weight | 196.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 8.5 Å |
| b | 12.3 Å |
| c | 9.1 Å |
| α | 90° |
| β | 105.2° |
| γ | 90° |
| Volume | 915.4 ų |
| Z | 4 |
| Calculated Density | 1.423 g/cm³ |
| Absorption Coefficient | 0.115 mm⁻¹ |
| F(000) | 408 |
| Theta range for data collection | 3.5 to 27.5° |
| Reflections collected | 8500 |
| Independent reflections | 2100 [R(int) = 0.035] |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.135 |
| Goodness-of-fit on F² | 1.05 |
Analysis and Validation
The refined crystal structure must be rigorously validated to ensure its quality and accuracy. This involves:
-
Checking for missed symmetry using programs like PLATON.
-
Analyzing the difference Fourier map for any significant unassigned electron density.
-
Examining the atomic displacement parameters for unusual shapes or sizes.
-
Assessing the geometry of the molecule , including bond lengths and angles, for chemical reasonableness.
-
Analyzing the intermolecular interactions , such as hydrogen bonds and other non-covalent interactions, which dictate the crystal packing.
In our hypothetical structure, we would anticipate strong hydrogen bonding between the carboxylic acid groups of adjacent molecules, likely forming dimers or extended chains. The methoxy group may also participate in weaker C-H···O interactions.
Conclusion
This guide has outlined a comprehensive, albeit hypothetical, pathway for the determination of the crystal structure of this compound. By following a systematic approach encompassing synthesis, purification, crystallization, and single-crystal X-ray diffraction, researchers can elucidate the precise three-dimensional atomic arrangement of this and other small molecules. The resulting structural information is invaluable for understanding and predicting the solid-state properties that are critical for applications in drug development and materials science.
References
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
- Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]
- Threlfall, T. (2003). Crystallisation of polymorphs: a review. Organic Process Research & Development, 7(6), 1017-1027. [Link]
- University of Washington, Department of Chemistry. (n.d.). The Slow Evaporation Method.
- Jones, A. G. (2002). Crystallization Process Systems. Butterworth-Heinemann. [Link]
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
Sources
- 1. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Slow Evaporation Method [people.chem.umass.edu]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 5. JPH0592102A - Crystallization method for organic acid or organic acid ester - Google Patents [patents.google.com]
- 6. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]
An In-Depth Technical Guide to the Single-Crystal X-ray Diffraction Analysis of 4-Methoxyisophthalic Acid
The narrative is structured to provide not just a methodology, but the scientific rationale behind each step, from initial sample preparation to the final validation of the crystal structure. This guide is intended for researchers, scientists, and drug development professionals who require a deeper understanding of the crystallographic process.
The Foundational Step: Crystal Growth and Selection
The journey to elucidating a crystal structure begins not at the diffractometer, but in the crystallization dish. The quality of the single crystal is the single most important determinant of the quality of the final structure. For 4-methoxyisophthalic acid, a polar molecule with hydrogen bond donors (carboxylic acids) and an acceptor (methoxy group), several crystallization strategies are viable.
Experimental Protocol: Slow Evaporation
-
Solvent Selection: A solvent system that allows for moderate solubility of this compound is ideal. A mixture of a polar solvent in which the compound is soluble (e.g., ethanol, methanol) and a less polar anti-solvent (e.g., water, ethyl acetate) is often effective. The goal is to approach supersaturation gradually.
-
Preparation: A saturated solution is prepared by dissolving the compound in the primary solvent with gentle heating. The anti-solvent is then added dropwise until the solution becomes slightly turbid. A few drops of the primary solvent are added to redissolve the precipitate.
-
Crystallization: The vessel is loosely covered to allow for slow evaporation of the solvent mixture over several days at a constant temperature. This slow process is crucial for the growth of well-ordered, single crystals rather than a polycrystalline powder.
-
Crystal Selection: Under a polarized light microscope, suitable crystals are identified. They should be transparent, have well-defined faces, and be free of visible cracks or defects. A typical size for modern diffractometers is in the range of 0.1 to 0.3 mm in all dimensions.[1][2]
From Crystal to Diffraction Pattern: Data Collection
Once a suitable crystal is selected, it is mounted on the goniometer of a single-crystal X-ray diffractometer for data collection.[3] The instrument consists of an X-ray source, a goniometer to orient the crystal, and a detector to record the diffraction pattern.[4]
The fundamental principle is Bragg's Law, which describes the conditions for constructive interference of X-rays from the planes of atoms within the crystal lattice.[1]
Experimental Workflow: Data Acquisition
The following diagram illustrates the logical flow of the data collection process.
Caption: Workflow for single-crystal X-ray diffraction data collection.
Key Considerations:
-
Unit Cell Determination: Initial diffraction images are used to determine the dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the smallest repeating unit of the crystal lattice.[1] For our hypothetical this compound crystal, the indexing process suggests a monoclinic crystal system.
-
Data Collection Strategy: Based on the determined crystal system, a strategy is devised to collect a complete and redundant set of diffraction data. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[4]
-
Data Integration: After collection, the raw diffraction images are processed. The intensity of each diffraction spot is measured and integrated, and these intensities are corrected for various experimental factors to produce a reflection file.
Solving the Puzzle: Structure Solution and Refinement
The integrated diffraction data provide the intensities of the reflections, but not their phases. This is the well-known "phase problem" in crystallography.[5] To solve the structure, we must determine these missing phases.
Structure Solution:
For small molecules like this compound, "direct methods" are typically employed.[5] These are computational techniques that use statistical relationships between the intensities of strong reflections to derive an initial set of phases. This allows for the calculation of an initial electron density map, from which the positions of the atoms can be inferred.
Structure Refinement:
Once an initial model of the atomic positions is obtained, it is refined against the experimental data. This is an iterative process of adjusting the atomic parameters (positional coordinates, thermal displacement parameters) to improve the agreement between the observed structure factors (|F_obs|) and the calculated structure factors (|F_calc|) from the model.[6] The most common method is least-squares refinement, which minimizes the difference between |F_obs| and |F_calc|.[5]
Refinement Workflow
Caption: Iterative workflow for crystal structure refinement.
Hypothetical Crystallographic Data for this compound
The following table summarizes a plausible set of crystallographic data and refinement statistics for this compound, which will be used for the subsequent analysis.
| Parameter | Value |
| Chemical Formula | C₉H₈O₅ |
| Formula Weight | 196.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.583(2) |
| b (Å) | 10.215(3) |
| c (Å) | 11.456(4) |
| α (°) | 90 |
| β (°) | 105.34(1) |
| γ (°) | 90 |
| Volume (ų) | 854.9(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.523 |
| R₁ [I > 2σ(I)] | 0.045 |
| wR₂ (all data) | 0.118 |
| Goodness-of-Fit (GOF) | 1.05 |
Interpretation of Data:
-
Space Group (P2₁/c): This is a very common space group for organic molecules, indicating a centrosymmetric packing arrangement.
-
Z (4): There are four molecules of this compound in the unit cell.
-
R-factors (R₁, wR₂): These values are measures of the agreement between the crystallographic model and the experimental data. Values below 0.05 for R₁ are indicative of a well-refined structure.
-
Goodness-of-Fit (GOF): A GOF value close to 1.0 suggests that the refinement has converged well and the weighting scheme is appropriate.
Structural Analysis and Interpretation
With a refined crystal structure, we can now analyze the molecular geometry, intermolecular interactions, and crystal packing.
Molecular Geometry:
The analysis would confirm the expected planar geometry of the benzene ring. Key bond lengths and angles within the methoxy and carboxylic acid groups would be examined and compared to standard values to ensure they are chemically reasonable.
Intermolecular Interactions and Crystal Packing:
A key feature of the this compound structure would be the presence of hydrogen bonding. The carboxylic acid groups are excellent hydrogen bond donors and acceptors. A likely interaction is the formation of a hydrogen-bonded dimer between two molecules, a common motif for carboxylic acids. The methoxy group can also act as a hydrogen bond acceptor. These interactions dictate how the molecules pack in the crystal lattice, influencing properties such as melting point and solubility.
Conclusion and Validation
The final step in the process is to validate the crystal structure. This involves a thorough check of the data using software tools like PLATON to ensure that the model is chemically and crystallographically sound. The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the experiment.
This in-depth guide has outlined the comprehensive process of single-crystal X-ray diffraction analysis using this compound as a representative example. From the critical initial step of crystal growth to the detailed analysis of the final structure, each phase of the workflow is guided by fundamental principles of physics and chemistry. The result is a precise, three-dimensional atomic map that is invaluable for understanding the properties and potential applications of a compound in drug development and materials science.[4]
References
- Vertex AI Search. Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes.
- Vertex AI Search. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
- National Institutes of Health. Crystallographic Refinement.
- Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes.
- University of York. Single Crystal X-ray Diffraction - Chemistry Teaching Labs.
- Carleton College. Single-crystal X-ray Diffraction - SERC.
- MDPI. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction.
Sources
- 1. 5-Methoxyisophthalic acid 97 46331-50-4 [sigmaaldrich.com]
- 2. 4-羟基间苯二甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound – Biotuva Life Sciences [biotuva.com]
- 4. This compound | C9H8O5 | CID 75152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C9H8O5) [pubchemlite.lcsb.uni.lu]
- 6. 2206-43-1 this compound [king-pharm.com]
A Guide to the Thermal Properties of 4-Methoxyisophthalic Acid: An Integrated TGA and DSC Approach
Abstract
This technical guide provides a comprehensive examination of the thermal properties of 4-methoxyisophthalic acid, a key intermediate in the synthesis of advanced polymers and pharmaceutical compounds. A thorough understanding of a material's thermal behavior, including its stability, melting characteristics, and decomposition profile, is fundamental to ensuring its quality, processing viability, and safety. This document outlines the theoretical principles and practical application of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), presenting a synthesized methodology for the complete thermal characterization of this compound. We delve into the causality behind experimental parameter selection, the interpretation of thermal events, and the complementary nature of these two powerful analytical techniques. This guide is intended for researchers, chemists, and quality control professionals in the pharmaceutical and materials science industries.
Introduction: The Need for Thermal Characterization
This compound (also known as 5-methoxyisophthalic acid) is an aromatic dicarboxylic acid featuring both methoxy and carboxylic acid functional groups.[1][2] Its structure lends itself to applications in the synthesis of coordination polymers, poly(benzimidazole)s, and other complex molecules where thermal stability is a critical performance attribute.[1] For drug development professionals, understanding the thermal profile of such a molecule is non-negotiable. It dictates everything from drying and milling conditions to storage stability and compatibility with other excipients.
Thermal analysis techniques provide critical data on material properties as a function of temperature.[3] Specifically, this guide focuses on:
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition kinetics of this compound.[4]
-
Differential Scanning Calorimetry (DSC): To identify and quantify phase transitions such as melting and to assess the purity of the material.[5]
By integrating the data from these two methods, we can construct a complete and reliable thermal profile, ensuring robust and reproducible manufacturing processes.
Foundational Principles of the Analytical Techniques
Thermogravimetric Analysis (TGA)
TGA continuously measures the mass of a sample as it is heated at a constant rate in a controlled atmosphere.[4] The resulting plot of mass versus temperature (a thermogram) provides quantitative information on thermal events that involve mass loss, such as decomposition, or mass gain, such as oxidation.[6]
The key information derived from a TGA curve includes:
-
Thermal Stability: The temperature at which the material begins to decompose.
-
Decomposition Profile: The number of decomposition steps and the temperature range over which they occur.
-
Compositional Analysis: The quantitative mass loss associated with each decomposition step, which can be correlated with the loss of specific functional groups or molecules.[7]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[8] This technique detects and quantifies the energy changes associated with physical and chemical transitions.[5]
A DSC thermogram plots heat flow against temperature, revealing:
-
Melting Point (T_m): An endothermic event (heat is absorbed) characterized by a sharp peak, indicating the transition from a solid to a liquid state.[9]
-
Enthalpy of Fusion (ΔH_f): The area under the melting peak, representing the energy required to melt the sample.
-
Purity Analysis: Impurities typically cause a depression and broadening of the melting peak, an effect that can be used to estimate purity.
-
Glass Transitions (T_g): A step-change in the heat capacity, observed for amorphous or semi-crystalline materials.[3]
-
Crystallization (T_c): An exothermic event (heat is released) where a disordered (amorphous) material becomes crystalline upon heating.
Experimental Design & Protocols
The integrity of thermal analysis data is directly dependent on a meticulously designed experimental protocol. The choices of parameters are not arbitrary; they are selected to ensure accurate detection of thermal events and to prevent experimental artifacts.
TGA Protocol: Assessing Thermal Stability
This protocol is designed to determine the temperature at which this compound begins to degrade.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 3–5 mg of this compound into a ceramic or platinum TGA pan. A smaller sample size minimizes thermal gradients within the sample.
-
Atmosphere Selection: Purge the furnace with high-purity nitrogen at a flow rate of 20–50 mL/min. An inert atmosphere is crucial to prevent thermo-oxidative degradation, allowing for the study of purely thermal decomposition.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. This rate is a standard practice that provides a good balance between resolution and experimental time.[10]
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (T_onset), often defined as the temperature at which 5% weight loss occurs (T_5%).
Caption: TGA Experimental Workflow Diagram.
DSC Protocol: Characterizing Phase Transitions
This protocol focuses on identifying the melting point and assessing the purity of this compound.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 2–4 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact. For samples that might sublime or decompose with gas evolution, a hermetically sealed pan is recommended.
-
Atmosphere Selection: Purge the DSC cell with nitrogen at 20–50 mL/min to provide a stable, inert thermal environment.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min. The final temperature is set above the expected melting point but below the onset of significant decomposition as determined by TGA.
-
-
Data Analysis: Record the differential heat flow versus temperature. Determine the onset temperature, peak temperature (T_peak), and enthalpy of fusion (ΔH_f) of the melting endotherm.
Caption: DSC Experimental Workflow Diagram.
Synthesized Data Interpretation
Expected TGA Results
The TGA thermogram for this compound is expected to show high thermal stability.
-
Initial Region (30 °C to ~280 °C): A flat baseline with negligible mass loss is anticipated, indicating the compound is stable up to and beyond its melting point.
-
Decomposition Region (>280 °C): A significant mass loss will occur. Aromatic carboxylic acids typically decompose via decarboxylation (loss of CO2).[7] The decomposition may occur in one or multiple steps. The initial step could also involve the cleavage of the methyl group from the methoxy ether linkage, a known pathway for methoxylated aromatic compounds.[11][12]
-
Final Residue: A small amount of carbonaceous residue may remain at the end of the experiment.
Expected DSC Results
The DSC thermogram will be dominated by the melting transition.
-
Melting Endotherm: A sharp, single endothermic peak is expected. Literature values for the melting point of 5-methoxyisophthalic acid are in the range of 270–280 °C.[1][13] The sharpness of the peak is a qualitative indicator of high purity.
-
Distinguishing Melting from Decomposition: A key challenge in thermal analysis is differentiating a true melt from a decomposition event that occurs over a narrow temperature range. A trustworthy method to distinguish them is to run the DSC experiment at multiple heating rates (e.g., 5, 10, and 20 °C/min). The onset of a true melting peak will shift by less than 1-2 °C, whereas a decomposition event is kinetically controlled and its onset will shift to significantly higher temperatures as the heating rate increases.
Integrated Analysis
By overlaying the TGA and DSC data, a comprehensive picture emerges. The DSC will show a distinct melting endotherm around 275 °C. The TGA curve should remain flat through this transition, confirming that the event is melting and not decomposition. The TGA will then show the onset of mass loss at a temperature higher than the melting point, clearly separating the physical transition (melting) from the chemical one (decomposition).
| Thermal Property | Analytical Technique | Expected Value / Observation | Significance |
| Melting Point (T_m, Onset) | DSC | ~270–280 °C[1][13] | Defines the solid-to-liquid phase transition; a critical parameter for processing and purity. |
| Enthalpy of Fusion (ΔH_f) | DSC | Quantitative Value (J/g) | Energy required for melting; related to crystalline structure and intermolecular forces. |
| Decomposition Onset (T_onset) | TGA | > 280 °C | Indicates the upper limit of thermal stability for handling and processing. |
| Decomposition Profile | TGA | Multi-step mass loss | Provides insight into the degradation pathway (e.g., decarboxylation, methoxy group cleavage). |
Conclusion: A Framework for Quality and Control
The combined application of TGA and DSC provides a robust and indispensable framework for the thermal characterization of this compound. TGA defines the absolute limit of thermal stability, while DSC elucidates the energetic phase transitions that occur below this limit. This integrated approach ensures that processing parameters are designed well within the material's stable range, preventing degradation and ensuring product quality. For professionals in drug development and materials science, these protocols and interpretative guidelines serve as a self-validating system for establishing the critical thermal properties that underpin product performance, safety, and regulatory compliance. For deeper mechanistic insight, coupling the TGA to a mass spectrometer or an FTIR spectrometer (TGA-MS, TGA-FTIR) can be employed to identify the gaseous products evolved during decomposition.[14]
References
- Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). Southern Illinois University Carbondale.
- Ribeiro da Silva, M. A., & Monte, M. J. (2018). Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods. The Journal of Chemical Thermodynamics, 123, 13-22.
- Thermogravemetric analysis and DSC graph of benzoic acid. (n.d.). ResearchGate.
- The thermal properties analyzed by DSC, DMA, TGA. (n.d.). ResearchGate.
- Al-Ayed, A. S., & El-Azhary, A. A. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. International Journal of Molecular Sciences, 24(21), 15888.
- Scheer, A. M., et al. (2011). Thermal decomposition mechanisms of the methoxyphenols: formation of phenol, cyclopentadienone, vinylacetylene, and acetylene. The Journal of Physical Chemistry A, 115(46), 13381-13391.
- Thermogravimetric analysis (TGA) of GO, GO-COOH and GO-COOH/CaCO3. (n.d.). ResearchGate.
- Benzoic acid, 4-methoxy-. (n.d.). NIST WebBook.
- Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene. (2011). ResearchGate.
- Interpreting DSC curves Part 1: Dynamic measurements. (n.d.). Mettler Toledo.
- Nath, A., et al. (2023). Backpropagation DNN and Thermokinetic Analysis of the Thermal Devolatilization of Dried Pulverized Musa sapientum (Banana) Peel. Processes, 11(11), 3046.
- Melting of benzoic acid obtained in a DSC experiment where the heating... (n.d.). ResearchGate.
- Isophthalic Acid. (n.d.). PubChem.
- Characterization of Pharmaceutical Materials by Thermal Analysis. (n.d.). TA Instruments.
- Li, Y., et al. (2024). Synthesis and Characterization of Polythioamides from Elemental Sulfur for Efficient Hg(II) Adsorption. Polymers, 16(13), 1779.
- Trivedi, M. K., et al. (2015). Characterisation of Physical, Spectral and Thermal Properties of Biofield treated Resorcinol. Organic & Inorganic chemistry, 1(1).
- Carboxylic acid. (n.d.). Britannica.
- Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. (n.d.). ResearchGate.
- Morawska, M., & Płotka-Wasylka, J. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4349.
- Application of amorphous classification system and glass forming ability. (2022). Chalmers University of Technology.
- Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2022). MDPI.
- Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments.
- DSC–TG curves of MgO 0.6 -SF 0.4 paste. (n.d.). ResearchGate.
- Roussou, M., et al. (2022). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. Polymers, 14(3), 552.
- Ziółkowski, A. (2012). On Analysis of DSC Curves for Characterization of Intrinsic Properties of NiTi Shape Memory Alloys. Acta Physica Polonica A, 121(1), 164-167.
- 2-hydroxyisophthalic acid. (n.d.). Organic Syntheses.
Sources
- 1. 5-Methoxyisophthalic acid 97 46331-50-4 [sigmaaldrich.com]
- 2. Carboxylic acid - Aromatic, Organic, Reactions | Britannica [britannica.com]
- 3. tainstruments.com [tainstruments.com]
- 4. libjournals.unca.edu [libjournals.unca.edu]
- 5. mdpi.com [mdpi.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. researchgate.net [researchgate.net]
- 8. ippt.pan.pl [ippt.pan.pl]
- 9. researchgate.net [researchgate.net]
- 10. odr.chalmers.se [odr.chalmers.se]
- 11. Thermal decomposition mechanisms of the methoxyphenols: formation of phenol, cyclopentadienone, vinylacetylene, and acetylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 5-Methoxyisophthalic Acid | 46331-50-4 | TCI Deutschland GmbH [tcichemicals.com]
- 14. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Solubility of 4-Methoxyisophthalic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding Solubility as a Cornerstone of Pharmaceutical Development
In the landscape of pharmaceutical research and development, the characterization of a molecule's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from formulation and bioavailability to process chemistry and purification strategies. This guide provides an in-depth technical exploration of the solubility of 4-methoxyisophthalic acid, a compound of interest in medicinal chemistry and materials science. As a dicarboxylic acid, its solubility is governed by a complex interplay of intermolecular forces. Here, we will dissect these interactions and provide a robust framework for the experimental determination of its solubility in various organic solvents. This document is designed not as a rigid protocol, but as a dynamic guide, empowering researchers to make informed decisions in their experimental design and data interpretation.
Section 1: The Molecular Profile of this compound and Its Implications for Solubility
This compound (C₉H₈O₅, Molar Mass: 196.16 g/mol ) is an aromatic dicarboxylic acid. Its structure, featuring a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and a methoxy group at position 4, dictates its solubility behavior.
-
The Polar Nature of Carboxylic Acids: The two carboxylic acid moieties are the primary drivers of polarity in the molecule. They can act as both hydrogen bond donors (via the hydroxyl hydrogen) and acceptors (via the carbonyl and hydroxyl oxygens). This dual capability allows for strong intermolecular interactions, both with other this compound molecules in the solid state and with solvent molecules.
-
The Aromatic Core: The benzene ring is inherently nonpolar and contributes to the molecule's lipophilicity. This region of the molecule will preferentially interact with nonpolar solvents through van der Waals forces.
-
The Methoxy Substituent: The methoxy group (-OCH₃) introduces a moderate degree of polarity and can act as a hydrogen bond acceptor. Its presence can subtly influence the overall electronic distribution and steric environment of the molecule.
The solubility of this compound in a given solvent is therefore a result of the energetic balance between the energy required to break the crystal lattice of the solid (solute-solute interactions) and the energy released upon the formation of new interactions between the solute and the solvent molecules (solute-solvent interactions). A favorable solubility profile is achieved when the solute-solvent interactions are strong enough to overcome the lattice energy.
The general principle of "like dissolves like" provides a foundational prediction of solubility.[1] Polar solvents are expected to be more effective at solvating this compound than nonpolar solvents due to their ability to form strong hydrogen bonds with the carboxylic acid groups.
Section 2: A Theoretical Framework for Solvent Selection
The choice of solvent is a critical experimental parameter. Based on the structure of this compound, we can categorize organic solvents and predict their relative efficacy.
-
Protic Solvents (e.g., Alcohols): Solvents like methanol, ethanol, and isopropanol are excellent candidates for dissolving this compound. They are polar and can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the carboxylic acid groups.
-
Aprotic Polar Solvents (e.g., Ketones, Esters, and Ethers): Solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF) are also expected to be effective. While they cannot donate hydrogen bonds, their polar nature and ability to act as hydrogen bond acceptors allow for favorable dipole-dipole interactions and hydrogen bonding with the solute. Studies on similar dicarboxylic acids have shown good solubility in solvents like acetone and ethyl acetate.[2][3]
-
Nonpolar Solvents (e.g., Hydrocarbons): Solvents like hexane and toluene are predicted to be poor solvents for this compound. The energy gained from the weak van der Waals interactions between the nonpolar solvent and the aromatic ring of the solute is insufficient to overcome the strong hydrogen bonding network in the solid-state crystal lattice of the acid.
Section 3: Experimental Determination of Equilibrium Solubility
The following section details a robust, self-validating protocol for the determination of the equilibrium solubility of this compound. This method is designed to ensure accuracy and reproducibility.
Principle of the Equilibrium Solubility Method
The equilibrium solubility is determined by creating a saturated solution of the compound in the solvent of interest at a constant temperature. The system is allowed to reach equilibrium, at which point the concentration of the dissolved solute in the supernatant is quantified. This concentration represents the solubility of the compound at that specific temperature.
Experimental Workflow
The overall workflow for determining the equilibrium solubility is depicted in the following diagram:
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
To a series of glass vials, add an excess amount of this compound (e.g., 50 mg). The key is to ensure that undissolved solid remains at equilibrium.
-
Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.1 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can be performed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker.
-
Allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.
-
To separate the supernatant from the undissolved solid, either centrifuge the vials at a moderate speed or filter the suspension through a syringe filter (e.g., 0.22 µm PTFE) that is compatible with the organic solvent. This step is critical to prevent undissolved particles from artificially inflating the measured concentration.
-
-
Sample Analysis (Quantification by HPLC):
-
Carefully withdraw a precise aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent (typically the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A method similar to that used for isophthalic acid can be adapted.[4]
-
HPLC Method Parameters (Example)
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
A standard calibration curve should be prepared using known concentrations of this compound to ensure accurate quantification.
Section 4: Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents.
Hypothetical Solubility Data Table
| Solvent Class | Solvent | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |
| Protic | Methanol | High | [Experimental Value] |
| Ethanol | High | [Experimental Value] | |
| Isopropanol | Moderate-High | [Experimental Value] | |
| Aprotic Polar | Acetone | High | [Experimental Value] |
| Ethyl Acetate | Moderate | [Experimental Value] | |
| Tetrahydrofuran (THF) | Moderate | [Experimental Value] | |
| Nonpolar | Hexane | Low | [Experimental Value] |
| Toluene | Low | [Experimental Value] |
Interpreting the Results
The experimental data should be analyzed in the context of the theoretical predictions. Discrepancies between predicted and observed solubility can provide valuable insights into specific solvent-solute interactions. For instance, a higher-than-expected solubility in a particular solvent might indicate the formation of a stable solvate.
Section 5: Causality Behind Experimental Choices and Self-Validation
-
Use of Excess Solid: Starting with an excess of the solid ensures that the solution becomes saturated and that equilibrium is established between the dissolved and undissolved states.
-
Constant Temperature Control: Solubility is highly dependent on temperature. Maintaining a constant and accurately known temperature is crucial for obtaining reproducible results.
-
Sufficient Equilibration Time: Allowing adequate time for equilibration is essential to ensure that the measured concentration represents the true equilibrium solubility and not a transient state.
-
Careful Phase Separation: The removal of all particulate matter before analysis is critical for accuracy. Any undissolved solid in the analyzed sample will lead to an overestimation of solubility.
-
Validated Analytical Method: The use of a validated HPLC method with a proper calibration curve ensures that the quantification of the dissolved solute is accurate and reliable.
Conclusion
The solubility of this compound in organic solvents is a key parameter for its application in pharmaceutical and materials science. A thorough understanding of its molecular structure allows for rational solvent selection. The experimental protocol detailed in this guide provides a robust framework for the accurate and reproducible determination of its equilibrium solubility. By combining theoretical understanding with rigorous experimental practice, researchers can confidently characterize this important molecule and accelerate their development programs.
References
- Zhang, H., et al. (2014). An odd–even effect on solubility of dicarboxylic acids in organic solvents.
- ResearchGate. (n.d.). An odd–even effect on solubility of dicarboxylic acids in organic solvents. [Link]
- Prisyazhny, A. V., et al. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Eastern-European Journal of Enterprise Technologies, 2(6), 34-38. [Link]
- Chemistry For Everyone. (2024, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Isophthalic acid on Primesep B Column. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Studies of solubility of dicarboxilic acid mixtures in organic solvents | Eastern-European Journal of Enterprise Technologies [journals.uran.ua]
- 4. HPLC Method for Analysis of Isophthalic acid on Primesep B Column | SIELC Technologies [sielc.com]
Introduction: Bridging Theory and Application in Drug Discovery
An In-depth Technical Guide to Quantum Chemical Calculations for 4-Methoxyisophthalic Acid
This compound (C9H8O5) is an aromatic dicarboxylic acid derivative.[1][2][3] Its rigid structure, featuring both hydrogen bond donors (carboxylic acid groups) and a hydrogen bond acceptor (methoxy group), makes it a molecule of interest in medicinal chemistry and materials science. In the context of drug development, understanding the three-dimensional structure, electronic properties, and reactivity of such molecules is paramount for designing effective and specific therapeutic agents.
Quantum chemical calculations provide a powerful lens to investigate molecular properties at the electronic level, offering insights that are often difficult or impossible to obtain through experimental means alone. This guide provides a comprehensive, in-depth protocol for performing quantum chemical calculations on this compound. As a Senior Application Scientist, my objective is not merely to present a sequence of steps, but to elucidate the scientific reasoning behind each choice, ensuring a robust and validated computational approach. This document is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to accelerate their research.
Pillar 1: Theoretical Foundations—Selecting the Right Tools
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. This combination is referred to as the "level of theory."
The Workhorse of Computational Chemistry: Density Functional Theory (DFT)
For molecules of this size, Density Functional Theory (DFT) offers the best compromise between computational cost and accuracy.[4][5] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of the system based on its electron density.[5]
Choosing the Functional: The Hybrid Approach with B3LYP
The term that approximates the exchange-correlation energy is known as the functional. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and well-benchmarked functionals for organic molecules.[4][6][7][8] It incorporates a portion of the exact exchange energy from Hartree-Fock theory, which significantly improves its accuracy for many chemical properties, making it a reliable choice for studying systems like this compound.[4]
Defining the Atoms: The Role of the Basis Set
A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, 6-31+G(d,p) , is an excellent starting point for this molecule:
-
6-31G : This indicates a split-valence basis set, meaning it uses one set of functions for core electrons and two sets for valence electrons, providing flexibility where it's most needed.[9]
-
+ : The plus sign indicates the addition of diffuse functions to heavy (non-hydrogen) atoms. These are crucial for accurately describing anions and systems with lone pairs, such as the oxygen atoms in the carboxylic acid and methoxy groups.[10][11]
-
(d,p) : These are polarization functions . The 'd' adds d-orbitals to heavy atoms, and the 'p' adds p-orbitals to hydrogen atoms. These functions allow for the distortion of atomic orbitals within the molecule, which is essential for accurately describing chemical bonds.[9][10]
Therefore, the selected level of theory for this guide is B3LYP/6-31+G(d,p) , a robust combination for obtaining reliable geometries and electronic properties for this compound.
Pillar 2: The Self-Validating Computational Workflow
The following protocol is designed as a self-validating system. Each step provides a check for the successful completion of the previous one, ensuring the scientific integrity of the final results.
Workflow Overview
The overall computational process follows a logical sequence, ensuring that each subsequent calculation is based on a physically meaningful and stable molecular structure.
Caption: A validated workflow for quantum chemical calculations.
Step-by-Step Experimental Protocol
This protocol is described in a software-agnostic manner, focusing on the required inputs and expected outputs. It is readily adaptable to computational chemistry software packages like Gaussian, ORCA, or Q-Chem.[12][13][14]
1. Initial 3D Structure Generation
-
Objective: To create a reasonable starting geometry for the molecule.
-
Procedure:
-
Use a molecular builder/editor (e.g., GaussView, Avogadro, ChemDraw) to sketch the 2D structure of this compound.
-
Convert the 2D sketch to a 3D structure using the software's built-in tools. This will generate an initial conformation based on standard bond lengths and angles.
-
Perform a preliminary, low-level geometry cleanup using a molecular mechanics force field (e.g., MMFF94) if available. This is not strictly necessary but can reduce the number of steps required for the more computationally expensive quantum mechanical optimization.
-
Save the coordinates in a format compatible with your quantum chemistry software (e.g., .xyz, .mol, or Gaussian input .gjf).
-
2. Geometry Optimization
-
Causality: The first and most critical step is to find the molecule's minimum energy structure. All subsequent electronic properties are highly dependent on the molecular geometry. An inaccurate geometry will lead to meaningless results.
-
Procedure:
-
Prepare an input file for the quantum chemistry software.
-
Specify the desired level of theory: B3LYP/6-31+G(d,p) .
-
Specify the molecular charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet, which is appropriate for this compound).
-
Use the keyword for geometry optimization (e.g., Opt in Gaussian).[15]
-
Submit the calculation. The software will iteratively adjust the positions of the atoms until the forces on them are negligible, and the structure corresponds to a stationary point on the potential energy surface.
-
3. Vibrational Frequency Analysis
-
Trustworthiness: This step is the self-validating check of the geometry optimization. A true minimum energy structure will have all positive (real) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state, not a stable minimum.[13]
-
Procedure:
-
Use the optimized geometry from the previous step as the input.
-
Specify the same level of theory: B3LYP/6-31+G(d,p) .
-
Use the keyword for frequency analysis (e.g., Freq in Gaussian).[15]
-
Run the calculation.
-
Validation Check: Examine the output file for the calculated frequencies. If all frequencies are positive, the geometry is confirmed as a true minimum. If an imaginary frequency is found, the structure corresponds to a saddle point. In this case, one must visualize the imaginary frequency's vibrational mode and modify the input structure accordingly to move it "downhill" towards the true minimum before re-running the optimization.
-
4. Frontier Molecular Orbital (HOMO/LUMO) Analysis
-
Objective: To understand the molecule's electronic reactivity and excitation properties.
-
Background: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.[16] The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.[17] The energy gap between them is a crucial parameter for determining molecular stability and reactivity.[16][18]
-
Procedure:
-
The HOMO and LUMO energies are calculated automatically during the frequency calculation (or any single-point energy calculation) and are present in the output file.
-
Extract the energies for the HOMO and LUMO.
-
Calculate the HOMO-LUMO gap: ΔE = E_LUMO - E_HOMO.
-
Visualize the 3D plots of the HOMO and LUMO orbitals to identify the regions of the molecule involved in these frontier orbitals.
-
5. Molecular Electrostatic Potential (MEP) Mapping
-
Objective: To identify the electron-rich and electron-poor regions of the molecule, which are key for predicting non-covalent interactions and sites of chemical reactivity.[19][20][21]
-
Background: The MEP is a 3D map of the electrostatic potential surrounding the molecule.[20] It is color-coded to show regions of negative potential (electron-rich, attractive to electrophiles), typically colored red, and positive potential (electron-poor, attractive to nucleophiles), typically colored blue.[22]
-
Procedure:
-
Using the optimized geometry, perform a single-point energy calculation.
-
Instruct the software to generate the necessary files for visualization (e.g., a cube file in Gaussian).
-
Use a visualization program to map the calculated electrostatic potential onto the molecule's electron density surface.
-
Pillar 3: Data Presentation and Interpretation
The quantitative data derived from these calculations should be systematically organized for clarity and comparison.
Summary of Calculated Properties
The table below presents a hypothetical but realistic set of results for this compound calculated at the B3LYP/6-31+G(d,p) level of theory.
| Property | Calculated Value | Units | Significance in Drug Development |
| Total Energy | -722.543 | Hartrees | A reference for comparing conformational stability. |
| Dipole Moment | 3.12 | Debye | Indicates overall molecular polarity, affecting solubility and membrane permeability. |
| HOMO Energy | -7.21 | eV | Related to the ionization potential; a measure of electron-donating ability. |
| LUMO Energy | -1.58 | eV | Related to the electron affinity; a measure of electron-accepting ability. |
| HOMO-LUMO Gap | 5.63 | eV | Indicates chemical reactivity and kinetic stability. A larger gap implies lower reactivity.[16] |
| Lowest Frequency | 25.4 | cm⁻¹ | Confirms the structure is a true minimum (positive value). |
| C=O Stretch (sym) | ~1750 | cm⁻¹ | Correlates with experimental IR/Raman spectra for structural validation.[23] |
| C=O Stretch (asym) | ~1785 | cm⁻¹ | Correlates with experimental IR/Raman spectra for structural validation.[23] |
Interpretation for Drug Development
-
HOMO/LUMO Analysis: The HOMO is likely localized over the electron-rich aromatic ring and oxygen atoms, indicating these are the primary sites for oxidation or interaction with electron-deficient species (electrophiles). The LUMO is likely centered on the carboxylic acid groups and the aromatic ring, suggesting these are the sites for reduction or interaction with electron-rich species (nucleophiles).
-
Molecular Electrostatic Potential (MEP): The MEP map will visually confirm the insights from the frontier orbitals. The most negative potential (red/yellow) is expected around the carbonyl oxygens of the carboxylic acid groups, identifying them as primary sites for hydrogen bonding and interactions with positive centers (e.g., metal ions or ammonium groups in a protein active site). The most positive potential (blue) will be located on the acidic protons of the carboxyl groups, marking them as the primary hydrogen bond donor sites. Understanding this electrostatic landscape is crucial for predicting how the molecule will orient itself within a protein's binding pocket.
Conclusion
This guide has outlined a robust, scientifically sound, and self-validating workflow for performing quantum chemical calculations on this compound using Density Functional Theory. By following this protocol, researchers can reliably determine the molecule's optimized geometry, vibrational properties, and key electronic descriptors. These calculated properties—particularly the frontier molecular orbitals and the molecular electrostatic potential—provide invaluable, actionable insights for professionals in drug development, enabling a more rational, structure-based approach to designing new therapeutic agents. The synergy between high-level computation and experimental work is a cornerstone of modern molecular science, and the methods described herein represent a fundamental component of that partnership.
References
- Molecular Electrostatic Potential (MEP). (n.d.).
- Gaussian (software) - Wikipedia. (n.d.).
- Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (2008).
- Gaussian – Molecular Modeling in Computational Chemistry - RITME. (n.d.).
- Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio. (n.d.).
- Gaussian | UMD Software Catalog - University of Maryland. (n.d.).
- Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules | Journal of Chemical Theory and Computation - ACS Publications. (2008).
- Density functional theory and FTIR spectroscopic study of carboxyl group. (2007). Indian Journal of Pure & Applied Physics, 45, 417-421.
- Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy - AIP Publishing. (2013). The Journal of Chemical Physics, 138(2), 024309.
- Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - ACS Publications. (2008).
- DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures - Journal of Chemistry Letters. (2025).
- Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy | The Journal of Chemical Physics | AIP Publishing. (2013).
- DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures - Journal of Chemistry Letters. (2025).
- Gaussian as a Tool for Computational Chemistry and Materials Research - Prezi. (2025).
- Correlation between C O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids | The Journal of Physical Chemistry B - ACS Publications. (2022).
- Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis Authors: - ChemRxiv. (2023).
- Basis set and methods for organic molecules - ResearchGate. (2024).
- HOMO and LUMO - Wikipedia. (n.d.).
- Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. (2014).
- Structural, Vibrational, and pK a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory - ACS Publications. (2018).
- This compound | C9H8O5 | CID 75152 - PubChem - NIH. (n.d.).
- Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (2008).
- What is B3LYP and why is it the most popular functional in DFT? - Quora. (2014).
- Comparison of DFT Basis Sets for Organic Dyes - ScholarWorks. (n.d.).
- Guide to identifying HOMO-LUMO of molecules? : r/OrganicChemistry - Reddit. (2022).
- Molecular electrostatic potential (MEP) of reference and designed... | Download Scientific Diagram - ResearchGate. (n.d.).
- HOMO and LUMO - Protheragen. (n.d.).
- How to choose a functional and basis set for your DFT calculation - YouTube. (2024).
- Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC. (2022).
- Quantum Chemical Calculation of pKas of Environmentally Relevant Functional Groups: Carboxylic Acids, Amines, and Thiols in Aqueous Solution | The Journal of Physical Chemistry A - ACS Publications. (2018).
- Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - NIH. (2023).
- Basis set (chemistry) - Wikipedia. (n.d.).
- Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE - YouTube. (2019).
- Quantum Chemical Calculation of pK a s of Environmentally Relevant Functional Groups: Carboxylic Acids, Amines, and Thiols in Aqueous Solution - OSTI.GOV. (2018).
- Practical Guide to Density Functional Theory (DFT) Calculations. (2025).
- Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program - Medium. (2023).
Sources
- 1. This compound | C9H8O5 | CID 75152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2206-43-1 this compound [king-pharm.com]
- 3. This compound – Biotuva Life Sciences [biotuva.com]
- 4. quora.com [quora.com]
- 5. learningbreeze.com [learningbreeze.com]
- 6. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 13. ritme.com [ritme.com]
- 14. Gaussian | UMD Software Catalog [swcatalog.umd.edu]
- 15. medium.com [medium.com]
- 16. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 17. ossila.com [ossila.com]
- 18. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 19. MEP [cup.uni-muenchen.de]
- 20. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]
- 21. chemrxiv.org [chemrxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures [jchemlett.com]
Molecular weight and formula of 4-Methoxyisophthalic acid
A Technical Guide to 4-Methoxyisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a key aromatic building block in various scientific disciplines. The document delineates its fundamental chemical identity, including its precise molecular weight and formula, and contextualizes this information with a detailed summary of its physicochemical properties. Furthermore, it establishes a framework for empirical verification through an examination of its characteristic spectroscopic signatures (NMR, MS, IR). Methodologies for synthesis and purification are discussed, alongside a survey of its significant applications in the development of advanced materials like metal-organic frameworks (MOFs) and high-performance polymers. This guide is intended to serve as an authoritative resource for professionals engaged in chemical research and development.
Chemical Identity and Core Properties
This compound, also known as 4-methoxybenzene-1,3-dicarboxylic acid, is a substituted aromatic dicarboxylic acid. Its structure, featuring a methoxy group and two carboxylic acid functionalities on a benzene ring, makes it a versatile precursor in organic synthesis.
-
Primary Identifiers
-
Molecular Formula and Molecular Weight The empirical and molecular formula for this compound is C₉H₈O₅ .[1][2][3] Based on this formula, the molecular weight is calculated using the atomic weights of its constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Oxygen: ~16.00 u).
-
Structural Representation The molecule consists of a benzene ring substituted at position 1 and 3 with carboxylic acid groups (-COOH) and at position 4 with a methoxy group (-OCH₃).
dot graph chemical_structure { layout="neato"; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];
}
Caption: 2D structure of this compound.
-
Physicochemical Properties A summary of key physical and chemical properties is essential for experimental design, including solubility tests and reaction condition selection.
| Property | Value | Source(s) |
| Appearance | White to off-white powder | [1] |
| Melting Point | 258-268 °C | [1][3] |
| Boiling Point | 407.8 ± 30.0 °C at 760 mmHg | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| Storage Temperature | Room temperature or 2-8°C | [4][5] |
Spectroscopic and Analytical Characterization
The identity and purity of this compound must be confirmed empirically. The following spectroscopic techniques provide a definitive structural fingerprint. The causality behind using multiple techniques is the principle of orthogonal verification; each method probes different aspects of the molecular structure, and their combined data provide a highly confident confirmation.
-
¹H NMR Spectroscopy: In a suitable deuterated solvent like DMSO-d₆ (chosen for its ability to dissolve polar carboxylic acids and to avoid acidic proton exchange), the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methoxy group protons. The acidic protons of the carboxyl groups will typically appear as a broad singlet at a very downfield chemical shift.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will reveal nine distinct carbon signals: six for the aromatic ring (three substituted, three unsubstituted), two for the carboxyl groups, and one for the methoxy group.
-
Mass Spectrometry (MS): This technique directly confirms the molecular weight. In electrospray ionization (ESI) negative mode, the primary ion observed would be the [M-H]⁻ ion at an m/z of approximately 195.03.[6] In positive mode, the [M+H]⁺ ion would be observed at m/z 197.04.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying functional groups. Key expected absorptions include a broad O-H stretch from the carboxylic acid groups (typically ~2500-3300 cm⁻¹), a sharp C=O stretch from the carboxyl groups (~1700 cm⁻¹), and C-O stretches from the ether and carboxylic acid groups (~1200-1300 cm⁻¹).
dot graph analytical_workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial"];
}
Caption: Workflow for the analytical confirmation of this compound.
Synthesis and Purification
Understanding the synthesis of this compound is vital for researchers who may need to produce it in-house or understand potential impurities from commercial sources. A common route involves the modification of more readily available precursors. For instance, it can be derived from related hydroxyisophthalic acids through methylation.
Recommended Purification Protocol: Recrystallization
The trustworthiness of experimental results depends on the purity of the starting materials. Recrystallization is a robust method for purifying solid compounds like this compound.
-
Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., water, or an ethanol/water mixture).
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent to create a saturated solution.
-
Filtration (Hot): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly and undisturbed. The decrease in solubility will cause the pure compound to crystallize.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals thoroughly, for example, in a vacuum oven, to remove any residual solvent.
Applications in Research and Development
This compound is not an end-product but a valuable intermediate. Its bifunctional nature (two carboxylic acids) and the modulating effect of the methoxy group make it a desirable building block.
-
Metal-Organic Frameworks (MOFs): The dicarboxylate groups serve as excellent linkers to connect metal ions or clusters, forming porous, crystalline structures known as MOFs.[7][8] These materials have significant potential in gas storage, separation, and catalysis.[9][10][11] The methoxy group can influence the framework's properties, such as its polarity and pore environment.
-
High-Performance Polymers: It is used as a monomer in the synthesis of specialty polymers like polyesters and polyamides.[12] The rigid aromatic backbone imparts high thermal stability and mechanical strength to the resulting materials, making them suitable for applications requiring robust performance.[12]
-
Pharmaceutical and Agrochemical Synthesis: The scaffold of this compound serves as a starting point for constructing more complex molecules with potential biological activity.[12]
Safe Handling and Storage
Adherence to safety protocols is non-negotiable in a research environment.
-
Handling: Use in a well-ventilated area. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.[13]
-
Storage: Store in a tightly closed container in a cool, dry place.[14] Keep away from strong oxidizing agents and strong bases.[14]
-
First Aid:
Conclusion
This compound is a well-defined chemical compound with a molecular formula of C₉H₈O₅ and a molecular weight of 196.16 g/mol . Its identity is unequivocally confirmed through a combination of spectroscopic methods. As a versatile dicarboxylate linker and monomer, it plays a crucial role in the rational design of advanced materials, including metal-organic frameworks and high-stability polymers. This guide provides the core technical data and practical insights required for its effective and safe utilization in a scientific research and development setting.
References
- 1,3-Benzenedicarboxylic acid, 4-methoxy- supplier | CAS:2206-43-1. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Chemical Properties of Isophthalic acid, isobutyl 4-methoxybenzyl ester. (n.d.). Cheméo.
- 4-(3'-Methoxyphenoxy)isophthalic acid - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase.
- 4-Hydroxyisophthalic acid. (n.d.). LookChem.
- This compound | C9H8O5 | CID 75152. (n.d.). PubChem.
- SAFETY DATA SHEET. (2025, September 12). Thermo Fisher Scientific.
- 4-hydroxyisophthalic acid. (n.d.). European Directorate for the Quality of Medicines & HealthCare.
- New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs as Potent Photocatalysts for Nitrophenols. (2023). Semantic Scholar.
- 5-Methoxyisophthalic acid. (n.d.). MySkinRecipes.
- Isophthalic acid. (n.d.). Sdfine.
- This compound (C9H8O5). (n.d.). PubChemLite.
- Isophthalic acid. (n.d.). Wikipedia.
- A 3D metal-organic framework with isophthalic acid linker for photocatalytic properties. (n.d.). ResearchGate.
- Request A Quote. (n.d.). ChemUniverse.
- Industrial applications of metal–organic frameworks. (2009). Chemical Society Reviews.
- Benzaldehyde, 4-methoxy-. (n.d.). NIST WebBook.
- Titanium-Based Metal-Organic Frameworks for Photocatalytic Applications. (n.d.). DR-NTU.
- Application of Metal-organic Frameworks. (2015). ResearchGate.
- Isophthalic acid. (n.d.). mzCloud.
- EPA/NIH Mass Spectral Data Base. (n.d.). GovInfo.
- 1 H NMR of 4-methoxybenzoic acid - what could the peak at 1.18 be? (2024, November 29). Reddit.
- Showing Compound 4-Methoxybenzoic acid (FDB010587). (2010, April 8). FooDB.
- 4-Hydroxyisophthalic acid | C8H6O5 | CID 12490. (n.d.). PubChem.
- 5-Methoxyisophthalic acid. (n.d.). Oakwood Chemical.
Sources
- 1. 2206-43-1 this compound [king-pharm.com]
- 2. This compound – Biotuva Life Sciences [biotuva.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound CAS#: 2206-43-1 [m.chemicalbook.com]
- 5. 4-Hydroxyisophthalic acid|lookchem [lookchem.com]
- 6. PubChemLite - this compound (C9H8O5) [pubchemlite.lcsb.uni.lu]
- 7. [PDF] New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs as Potent Photocatalysts for Nitrophenols | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Industrial applications of metal–organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 11. researchgate.net [researchgate.net]
- 12. 5-Methoxyisophthalic acid [myskinrecipes.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
A Comprehensive Technical Guide to the Melting Point Determination of 4-Methoxyisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed exploration of the melting point of 4-Methoxyisophthalic acid, a critical physicochemical parameter for its application in research and pharmaceutical development. We delve into the reported melting point values, outline robust methodologies for its accurate determination using both classical and modern thermal analysis techniques, and discuss the potential sources of variability. This document is intended to serve as a practical resource for scientists, ensuring reliable and reproducible characterization of this compound.
Introduction: The Significance of an Accurate Melting Point
This compound (C₉H₈O₅, CAS No: 2206-43-1) is a substituted aromatic dicarboxylic acid with potential applications as a building block in the synthesis of novel polymers and pharmaceutical intermediates.[1][2] The melting point is a fundamental thermodynamic property of a crystalline solid, representing the temperature at which it transitions from the solid to the liquid phase. For drug development professionals and researchers, an accurate and precise melting point is not merely a physical constant; it is a critical indicator of purity, identity, and polymorphic form. Deviations in the melting point can signify the presence of impurities or the existence of different crystalline structures (polymorphs), which can have profound implications for a compound's solubility, bioavailability, and stability.
This guide provides a comprehensive overview of the determination of the melting point of this compound, emphasizing experimental best practices and the interpretation of results to ensure the highest degree of scientific integrity.
Reported Melting Point Values for this compound
A review of commercially available this compound and chemical databases reveals a range of reported melting points. This variability underscores the importance of in-house verification and the use of standardized analytical procedures.
| Reported Melting Point (°C) | Source/Supplier | Notes |
| 258-263 | NINGBO INNO PHARMCHEM CO.,LTD.[1] | Range suggests a standard capillary method. |
| 258.0-268.0 | King-Pharm[3] | A broader range, potentially indicating variability in purity. |
| 275-280 | ChemicalBook[4] | A significantly higher range, which could indicate a different polymorph or measurement conditions. |
Note: The discrepancies in these values highlight the necessity for a rigorous and well-documented internal determination of the melting point.
Methodologies for Accurate Melting Point Determination
The accurate determination of the melting point of this compound requires meticulous sample preparation and the use of calibrated instrumentation. Two primary methods are recommended: the traditional capillary melting point apparatus and the more advanced Differential Scanning Calorimetry (DSC).
Capillary Melting Point Determination: A Foundational Technique
This method relies on the visual observation of the phase transition of a small sample packed in a capillary tube and heated at a controlled rate.
-
Sample Preparation:
-
Ensure the this compound sample is thoroughly dried to remove any residual solvents. This can be achieved by drying in a vacuum oven at a temperature below the melting point (e.g., 110°C) for several hours.
-
Grind the dried sample into a fine, uniform powder using a mortar and pestle to ensure efficient packing and heat transfer.
-
-
Capillary Packing:
-
Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.
-
Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom of the capillary. A sample height of 2-3 mm is ideal.
-
-
Instrument Setup and Calibration:
-
Use a calibrated melting point apparatus. Calibration should be performed regularly using certified melting point standards that bracket the expected melting range of the sample (e.g., p-Anisic acid, with a melting point of 182-185°C, can be used as a lower temperature reference).[5]
-
Set the heating rate to a slow and steady value, typically 1-2°C per minute, as a rapid heating rate can lead to an artificially elevated and broad melting range.
-
-
Melting Point Determination:
-
Place the packed capillary into the heating block of the apparatus.
-
Observe the sample closely through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the clear point). The melting point is reported as this range.
-
Differential Scanning Calorimetry (DSC): The Gold Standard for Thermal Analysis
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] It provides a more quantitative and detailed picture of the melting process, including the onset temperature, peak temperature (often reported as the melting point), and the enthalpy of fusion.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the finely powdered, dried this compound into an aluminum DSC pan.
-
Seal the pan using a sample press. Ensure a good seal to prevent any loss of sample during the experiment.
-
-
Instrument Setup and Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).
-
Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to create a reproducible atmosphere and prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 30°C).
-
Ramp the temperature at a controlled heating rate, typically 10°C per minute, to a temperature significantly above the melting point (e.g., 300°C).
-
A heat-cool-heat cycle can be employed to investigate the sample's thermal history and potential for polymorphism.[8]
-
-
Data Analysis:
-
The melting transition will appear as an endothermic peak on the DSC thermogram.
-
Determine the onset temperature, which corresponds to the beginning of the melting process.
-
The peak temperature of the endotherm is often reported as the melting point.
-
Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak. This value is proportional to the amount of crystalline material.
-
Workflow for Reliable Melting Point Determination
The following diagram illustrates a systematic workflow for the accurate determination of the melting point of this compound, incorporating both capillary and DSC methods for a comprehensive analysis.
Caption: Workflow for the accurate determination of the melting point of this compound.
Discussion: Interpreting the Results and Understanding Variability
The observed range in the melting point of this compound can be attributed to several factors:
-
Purity: The presence of impurities, even in small amounts, can depress and broaden the melting point range. A sharp melting range (typically less than 2°C) is a good indicator of high purity. The synthesis and purification of related compounds like 4-Hydroxyisophthalic acid often involve steps like reprecipitation or conversion to an ester followed by hydrolysis to achieve high purity, and similar considerations may apply to this compound.[9]
-
Polymorphism: The existence of different crystalline forms (polymorphs) can lead to different melting points.[10] A higher melting point, such as the 275-280°C range, could potentially correspond to a more thermodynamically stable polymorph. DSC is an excellent tool for screening for polymorphism, as different polymorphs will exhibit distinct melting endotherms and may show solid-solid phase transitions upon heating.
-
Experimental Technique: As demonstrated, the methodology used for melting point determination can influence the result. The heating rate, in particular, is a critical parameter. A faster heating rate can lead to a lag between the temperature of the heating block and the sample, resulting in an artificially high observed melting point.
Conclusion and Recommendations
For the unambiguous characterization of this compound, it is imperative to determine its melting point using a standardized and well-documented protocol. We recommend the following best practices:
-
Always purify and thoroughly dry the sample before analysis.
-
Employ both capillary melting point determination and DSC for a comprehensive thermal profile.
-
When reporting a melting point, always include the experimental details, including the heating rate and the type of instrument used.
-
Be vigilant for the possibility of polymorphism, especially if batch-to-batch variability in the melting point is observed. Further characterization techniques, such as X-ray powder diffraction (XRPD), should be considered if polymorphism is suspected.
By adhering to these guidelines, researchers and drug development professionals can ensure the generation of reliable and reproducible data, which is fundamental to the successful advancement of scientific research and pharmaceutical development.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1,3-Benzenedicarboxylic acid, 4-methoxy- supplier | CAS:2206-43-1.
- King-Pharm. (n.d.). This compound [2206-43-1].
- ChemicalBook. (n.d.). This compound CAS#: 2206-43-1.
- PubChem. (n.d.). This compound.
- BenchChem. (n.d.). Technical Support Center: Large-Scale Synthesis of 4-Hydroxyisophthalic Acid.
- Sigma-Aldrich. (n.d.). 4-Methoxybenzoic acid ReagentPlus®, 99%.
- Sigma-Aldrich. (n.d.). Melting point standard 182-184°C.
- Chalmers University of Technology. (2022). Application of amorphous classification system and glass forming ability.
- MDPI. (2020). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries.
- National Center for Biotechnology Information. (2017). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.
- MDPI. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C9H8O5 | CID 75152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2206-43-1 this compound [king-pharm.com]
- 4. This compound CAS#: 2206-43-1 [m.chemicalbook.com]
- 5. 4-Methoxybenzoic acid ReagentPlus , 99 p-Anisic acid [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. odr.chalmers.se [odr.chalmers.se]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives [mdpi.com]
Methodological & Application
Application Notes & Protocols: 4-Methoxyisophthalic Acid as a Versatile Linker for Zinc-Based Metal-Organic Frameworks in Advanced Drug Delivery
Introduction: The Architectural Advantage of Functionalized Linkers in MOF-based Therapeutics
Metal-Organic Frameworks (MOFs) represent a frontier class of crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. Their exceptionally high surface areas, tunable pore sizes, and versatile chemistry make them prime candidates for a host of applications, including gas storage, catalysis, and biomedical applications.[1][2][3] Within the biomedical sphere, zinc-based MOFs have garnered significant attention due to the inherent biocompatibility and low toxicity of zinc, an essential trace element in the human body.[1][4][5] This makes them particularly well-suited for applications such as drug delivery and medical imaging.[1]
The properties of a MOF are not solely dictated by the metal center but are profoundly influenced by the organic linker. The linker's geometry, length, and functional groups are critical design elements that control the resulting framework's topology, porosity, and chemical environment.[6] This guide focuses on 4-methoxyisophthalic acid , a nonlinear dicarboxylate linker whose specific architecture offers distinct advantages. The methoxy group (-OCH₃) introduces an additional functional site that can influence host-guest interactions and modify the hydrophilicity of the pore environment, while the isophthalate's 1,3-dicarboxylate substitution pattern directs the formation of complex, often porous, network structures.[7]
These application notes provide a comprehensive, field-proven guide for researchers and drug development professionals on the synthesis, characterization, and application of zinc-based MOFs utilizing the this compound linker, with a specific focus on creating robust platforms for therapeutic agent delivery.
Synthesis of a Zinc/4-Methoxyisophthalate MOF: A Solvothermal Protocol
Solvothermal synthesis is a robust and widely used method for producing high-quality, crystalline MOFs.[8] The procedure involves heating the precursor materials in a sealed vessel above the boiling point of the solvent, creating elevated pressure that facilitates the dissolution of reactants and promotes the growth of single crystals.
Rationale for Experimental Choices
-
Metal Source: Zinc nitrate hexahydrate is selected for its good solubility in common organic solvents and its role as a reliable source of Zn²⁺ ions.
-
Solvent: N,N-Dimethylformamide (DMF) is a preferred solvent due to its high boiling point, which allows for a wide range of reaction temperatures, and its ability to effectively solvate both the metal salt and the organic linker.
-
Temperature & Time: The reaction is typically conducted between 100-120°C. This temperature range provides sufficient thermal energy to overcome the activation barrier for the coordination reaction without causing decomposition of the linker or the nascent framework. The reaction time allows for complete nucleation and crystal growth.
-
Activation: This is a critical post-synthesis step. The as-synthesized MOF pores are occupied by solvent molecules (DMF). A solvent exchange with a more volatile solvent like ethanol or chloroform, followed by heating under vacuum, is essential to evacuate the pores, making them accessible for guest molecules like drugs. This process "activates" the MOF's porosity.
Materials and Equipment
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (H₂-mip)
-
N,N-Dimethylformamide (DMF), Anhydrous
-
Ethanol, Anhydrous
-
20 mL Scintillation vials or Teflon-lined stainless-steel autoclave
-
Programmable laboratory oven
-
Centrifuge
-
Vacuum oven or Schlenk line
Step-by-Step Synthesis Protocol
-
Precursor Solution Preparation: In a 20 mL scintillation vial, combine Zinc nitrate hexahydrate (e.g., 0.5 mmol, 148.7 mg) and this compound (e.g., 0.5 mmol, 98.1 mg).
-
Solubilization: Add 10 mL of anhydrous DMF to the vial. Sonicate the mixture for 10-15 minutes until all solids are fully dissolved, resulting in a clear, homogeneous solution.
-
Crystallization: Tightly cap the vial. For safety, especially if scaling up, it is recommended to place the vial inside a larger beaker or use a Teflon-lined autoclave. Place the assembly in a pre-heated programmable oven at 110°C for 24 hours.
-
Cooling and Harvesting: After 24 hours, turn off the oven and allow the vessel to cool slowly to room temperature over several hours. White, crystalline powder should be visible at the bottom of the vessel.
-
Initial Washing: Decant the mother liquor. Add 10 mL of fresh DMF, vortex briefly to wash the crystals, and then pellet the solid product via centrifugation (e.g., 8000 rpm for 10 minutes). Discard the supernatant. Repeat this washing step twice.
-
Solvent Exchange (Activation): To activate the MOF, add 10 mL of anhydrous ethanol to the washed product. Resuspend the solid and let it soak for 24 hours. Replace the ethanol with a fresh portion every 24 hours for a total of 3 days. This process exchanges the high-boiling DMF in the pores with the more volatile ethanol.
-
Final Drying (Activation): After the final solvent exchange, centrifuge the sample to remove the bulk ethanol. Transfer the solid product to a vacuum oven and heat at 120°C under dynamic vacuum for 12-24 hours to completely remove the solvent from the pores.
-
Storage: Store the activated, white MOF powder in a desiccator to prevent re-adsorption of atmospheric moisture.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [color="#4285F4", penwidth=2];
} enddot Caption: Solvothermal synthesis and activation workflow for a Zn/4-Methoxyisophthalate MOF.
Physicochemical Characterization: Validating Structure and Function
Thorough characterization is non-negotiable for confirming the synthesis of the desired MOF and quantifying the properties relevant to its application.[2]
| Technique | Purpose | Expected Results for a Zn/4-Methoxyisophthalate MOF |
| Powder X-Ray Diffraction (PXRD) | Confirms crystallinity, phase purity, and determines the crystal structure.[2] | A distinct diffraction pattern with sharp peaks, indicating a highly crystalline material. The pattern should be consistent from batch to batch. |
| Thermogravimetric Analysis (TGA) | Assesses thermal stability and confirms the removal of guest/solvent molecules.[2][6] | A two-stage weight loss profile: an initial loss below ~150°C for activated samples (adsorbed moisture) and a major decomposition step above ~350-400°C, indicating framework collapse. |
| Fourier-Transform IR (FTIR) Spectroscopy | Verifies linker coordination to the metal centers.[2] | Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹). The sharp C=O stretch of the free acid (~1700 cm⁻¹) is replaced by two distinct bands for the asymmetric (~1610 cm⁻¹) and symmetric (~1400 cm⁻¹) stretching of the coordinated carboxylate group.[9] |
| N₂ Adsorption-Desorption (77 K) | Measures porosity: BET surface area, pore volume, and pore size distribution.[2] | A Type I isotherm, characteristic of microporous materials. Expected BET surface area can range from 500 to 1500 m²/g, depending on the specific crystal phase formed. |
| Scanning Electron Microscopy (SEM) | Visualizes crystal morphology (e.g., cubic, rod-like) and size distribution.[10] | Uniformly shaped crystals, often in the micrometer or sub-micrometer range. The specific morphology depends on synthesis conditions. |
Application Protocol: Drug Loading and In Vitro Release
The high porosity and tunable surface chemistry of Zn-MOFs make them excellent nanocarriers for therapeutic agents.[1][11] The following protocols detail the loading and release of a model drug, 5-Fluorouracil (5-FU), a common anticancer agent.
Protocol for 5-FU Loading via Impregnation
This method relies on the diffusion of drug molecules from a concentrated solution into the evacuated pores of the MOF.[12]
-
Stock Solution: Prepare a 1 mg/mL solution of 5-Fluorouracil in a suitable solvent like methanol or a buffered aqueous solution.
-
Impregnation: Accurately weigh 50 mg of activated Zn/4-methoxyisophthalate MOF and suspend it in 10 mL of the 5-FU stock solution.
-
Equilibration: Stir the suspension at room temperature for 24 hours in a sealed, light-protected container to allow the drug to diffuse into the MOF pores and reach equilibrium.
-
Separation: Pellet the drug-loaded MOF by centrifugation (8000 rpm, 10 minutes).
-
Supernatant Analysis: Carefully collect the supernatant. Measure its absorbance using a UV-Vis spectrophotometer at the λ_max of 5-FU (~265 nm). Compare this to a standard calibration curve to determine the final drug concentration.
-
Washing & Drying: Briefly wash the pellet with a small amount of fresh solvent to remove surface-adsorbed drug, centrifuge again, and discard the wash. Dry the final drug-loaded MOF (5-FU@MOF) under vacuum at a mild temperature (e.g., 60°C).
Calculation of Drug Loading
The drug loading capacity (DLC) and encapsulation efficiency (EE) are critical metrics.
-
Drug Loading Capacity (wt%) = [ (Initial mass of drug - Mass of drug in supernatant) / (Mass of drug-loaded MOF) ] × 100
-
Encapsulation Efficiency (%) = [ (Initial mass of drug - Mass of drug in supernatant) / (Initial mass of drug) ] × 100
Protocol for In Vitro Drug Release Study
-
Release Medium: Prepare a release buffer, typically Phosphate-Buffered Saline (PBS) at pH 7.4 to simulate physiological conditions, and another at pH 5.5 to simulate the acidic tumor microenvironment.
-
Experiment Setup: Suspend a precisely weighed amount of 5-FU@MOF (e.g., 10 mg) in 20 mL of the release medium in a dialysis bag (with an appropriate molecular weight cut-off) or directly in a beaker. Place it in a larger vessel with a known volume of buffer, maintained at 37°C with constant, gentle stirring.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Volume Replacement: Immediately replenish the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume (sink conditions).
-
Quantification: Analyze the concentration of 5-FU in each aliquot using UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time. The pH-dependent release profile is a key indicator of the MOF's potential for targeted delivery, as many Zn-MOFs exhibit accelerated drug release in acidic environments due to the degradation of the zinc-carboxylate coordination bond.[4]
dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [color="#4285F4", penwidth=2];
} enddot Caption: Workflow for drug loading into and release from the synthesized MOF.
Conclusion and Authoritative Outlook
The use of this compound as a linker provides a reliable route to synthesizing crystalline, porous zinc-based MOFs. The protocols detailed herein offer a validated framework for producing and characterizing these materials, and for evaluating their performance as drug delivery vehicles. The inherent biocompatibility of zinc, combined with the structural control afforded by the functionalized linker, results in a highly tunable platform. Researchers can build upon this foundation by further modifying the linker (e.g., adding targeting moieties post-synthetically) or by co-loading therapeutic agents to explore synergistic treatments. The pH-responsive nature typical of Zn-MOFs is a particularly valuable asset for developing smart delivery systems that target acidic disease environments, such as solid tumors. This guide serves as a foundational tool for scientists aiming to harness the power of MOF architecture for the next generation of advanced therapeutics.
References
- Recent advances in Zn-MOFs and their derivatives for cancer therapeutic applic
- Cong, Z. (n.d.). Application of Zn-MOFs in Treating Cancer. Highlights in Science, Engineering and Technology.
- Khan, N. A., et al. (2021). Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing. Molecules. [Link]
- Safdar, R., et al. (2022). Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing.
- Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applic
- Common strategies for loading MOFs with drugs. (n.d.).
- Deng, M., et al. (2012). Targeted synthesis of a prototype MOF based on Zn4(O)(O2C)
- Lawson, H. D., et al. (2021). Metal-organic frameworks for advanced drug delivery. Cell Reports Physical Science. [Link]
- Methods for drug loading in MOFs (Wang et al., 2018). (n.d.).
- Exploring Synthesis Strategies and Interactions between MOFs and Drugs for Controlled Drug Loading and Release, Characterizing Interactions through Advanced Techniques. (2024). ACS Omega. [Link]
- Metal-organic frameworks for efficient drug adsorption and delivery. (2023). Scientiae Radices. [Link]
- El-Faham, A., et al. (2021). Physiochemical characterization of metal organic framework materials: A mini review.
- Bennabi, A., et al. (2017). Synthesis and Characterization of a new hybrid material (MOF-5/Mag-H+) based on a Metal-Organic Framework and a Proton Exchanged. Journal of Materials and Environmental Science. [Link]
- Synthesis of a zinc-based MOF (9) employing 5-(4H-1,2,4-triazol-4-yl)isophthalic acid (9a). (n.d.).
- Canossa, S., et al. (2018). Design and Characterization of MOFs (Metal-Organic Frameworks)
- IR spectra of isophthalic acid (IPA), Zn-MOF and Ag/Zn-MOF. (n.d.).
- Structure and properties of selected metal organic frameworks as adsorbent materials for edible oil purific
Sources
- 1. Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in Zn-MOFs and their derivatives for cancer therapeutic applications - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00545C [pubs.rsc.org]
- 5. drpress.org [drpress.org]
- 6. scispace.com [scispace.com]
- 7. Targeted synthesis of a prototype MOF based on Zn4(O)(O2C)6 units and a nonlinear dicarboxylate ligand. | Semantic Scholar [semanticscholar.org]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. researchgate.net [researchgate.net]
- 10. en.innovhub-ssi.it [en.innovhub-ssi.it]
- 11. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Solvothermal synthesis of MOFs with 4-Methoxyisophthalic acid
Solvothermal Synthesis of Metal-Organic Frameworks with 4-Methoxyisophthalic Acid: A Detailed Guide
Abstract: This document provides a comprehensive guide to the solvothermal synthesis of Metal-Organic Frameworks (MOFs) utilizing this compound as the primary organic linker. It is intended for researchers, scientists, and professionals in drug development who are interested in the rational design and synthesis of functional porous materials. This guide offers a detailed experimental protocol, an in-depth explanation of the underlying scientific principles, and a workflow for the thorough characterization of the resulting materials. Furthermore, it explores the potential applications of these methoxy-functionalized MOFs, particularly in catalysis and as advanced drug delivery systems.
Introduction: The Promise of Functionalized MOFs
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules.[1] Their defining features include exceptionally high surface areas, tunable pore sizes, and the potential for chemical functionalization, making them prime candidates for a vast array of applications including gas storage, separations, catalysis, and biomedicine.[2][3][4]
The choice of the organic linker is paramount as it dictates the topology, porosity, and surface chemistry of the resulting framework. This compound is a particularly interesting linker due to the presence of the methoxy group (–OCH₃). This functional group can influence the electronic properties of the framework and provides a potential site for post-synthetic modification. Moreover, the inherent asymmetry of the linker can lead to the formation of MOFs with unique and complex structures. The solvothermal synthesis method is a widely employed technique for producing high-quality, crystalline MOF materials.[5] This method involves heating the reactants in a sealed vessel, allowing for the use of solvents above their boiling points, which facilitates the dissolution of precursors and promotes the growth of well-defined crystals.[1]
This guide will focus on a representative solvothermal synthesis of a zinc-based MOF using this compound. While a specific, named MOF structure for this exact linker is not prominently featured in publicly available literature, the protocol provided is based on well-established principles for MOF synthesis with similar isophthalate linkers and serves as a robust starting point for research and development.
The Science of Solvothermal Synthesis
Solvothermal synthesis is a versatile method that leverages elevated temperatures and pressures to drive the crystallization of materials from a solution.[5] In the context of MOF synthesis, this process involves the coordination-driven self-assembly of metal ions and organic linkers into an extended, ordered network.
Several key parameters influence the outcome of a solvothermal synthesis, and understanding their interplay is crucial for achieving the desired product with high crystallinity and phase purity.
-
Temperature and Time: The reaction temperature provides the necessary energy to overcome the kinetic barriers of nucleation and crystal growth. Higher temperatures generally lead to faster reaction rates and can result in larger crystals. However, excessively high temperatures can also lead to the formation of undesirable dense phases or the decomposition of the organic linker. The reaction time must be sufficient to allow for the completion of the self-assembly process and the formation of a thermodynamically stable product. Optimization of both temperature and time is often required for a given system.[6]
-
Solvent System: The choice of solvent is critical as it must be able to dissolve both the metal salt and the organic linker to facilitate the reaction. High-boiling point solvents like N,N-dimethylformamide (DMF) and N,N-diethylformamide (DEF) are commonly used in solvothermal synthesis. These solvents can also play a role as templates or coordinating species during the crystal growth process.
-
Modulators: Modulators are chemical additives, often monofunctional carboxylic acids or mineral acids, that are introduced into the reaction mixture to control the kinetics of MOF formation.[7] They compete with the organic linker for coordination to the metal centers, which can slow down the nucleation process.[8] This slower crystal growth often leads to larger, more well-defined crystals with fewer defects. Acetic acid and hydrochloric acid are common modulators used in the synthesis of zinc-based MOFs.[1]
The interplay of these factors determines the final structure, morphology, and properties of the synthesized MOF. A systematic variation of these parameters is often necessary to optimize the synthesis of a new MOF material.
Experimental Protocol: Synthesis of a Zn-based MOF with this compound
This section provides a detailed, step-by-step protocol for the solvothermal synthesis of a MOF using this compound. This protocol is adapted from established procedures for similar zinc-isophthalate systems and should be considered a starting point for optimization.
Materials and Reagents
| Reagent | Formula | Purity | Supplier |
| Zinc Nitrate Hexahydrate | Zn(NO₃)₂·6H₂O | ≥98% | e.g., Sigma-Aldrich |
| This compound | C₉H₈O₅ | ≥98% | e.g., TCI America |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich |
| Chloroform | CHCl₃ | ACS grade | e.g., Fisher Scientific |
| Acetic Acid (optional modulator) | CH₃COOH | Glacial, ≥99.7% | e.g., Sigma-Aldrich |
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. DMF is a reproductive toxin and should be handled with extreme care.
Synthesis Procedure
-
Preparation of the Reaction Mixture:
-
In a 20 mL scintillation vial, combine zinc nitrate hexahydrate (e.g., 0.150 g, 0.50 mmol) and this compound (e.g., 0.065 g, 0.33 mmol).
-
Add 10 mL of N,N-dimethylformamide (DMF) to the vial.
-
(Optional) If using a modulator to improve crystal quality, add a specific volume of glacial acetic acid (e.g., 0.1 mL).
-
-
Dissolution and Mixing:
-
Cap the vial tightly.
-
Place the vial in an ultrasonic bath for 15-20 minutes to ensure all solids are fully dissolved and the solution is homogeneous.
-
-
Solvothermal Reaction:
-
Place the sealed vial in a programmable laboratory oven.
-
Heat the vial to 120 °C at a ramp rate of 5 °C/min.
-
Hold the temperature at 120 °C for 24 hours.
-
After the reaction is complete, allow the oven to cool down slowly to room temperature (e.g., over 8-12 hours).
-
-
Product Isolation and Washing:
-
Once at room temperature, carefully remove the vial from the oven. Crystalline product should be visible at the bottom of the vial.
-
Decant the supernatant liquid.
-
Wash the crystalline product by adding 10 mL of fresh DMF, gently agitating, and then decanting the DMF. Repeat this washing step three times to remove any unreacted starting materials.
-
After the final DMF wash, add 10 mL of a volatile solvent such as chloroform to the crystals. Allow the crystals to soak for at least 3 hours. This step is crucial for solvent exchange, replacing the high-boiling DMF with a more easily removable solvent.
-
Decant the chloroform and repeat the chloroform wash two more times.
-
-
Activation of the MOF:
-
After the final wash, decant the chloroform and place the vial in a vacuum oven.
-
Heat the sample under dynamic vacuum at a suitable temperature (e.g., 150 °C) for 12 hours. This "activation" step removes the solvent molecules from the pores of the MOF, making the internal surface area accessible for characterization and applications.[1]
-
The activated MOF powder is now ready for characterization.
-
Characterization Workflow
A thorough characterization of the synthesized material is essential to confirm its identity, crystallinity, purity, and porosity. The following is a standard workflow for the characterization of a newly synthesized MOF.
Powder X-ray Diffraction (PXRD)
-
Purpose: To confirm the crystallinity and phase purity of the synthesized material. The resulting diffraction pattern is a unique fingerprint of a crystalline phase.
-
Procedure: A small amount of the activated MOF powder is gently packed into a sample holder. The sample is then analyzed using a powder X-ray diffractometer, typically with Cu Kα radiation.
-
Expected Results: A successful synthesis will yield a diffraction pattern with sharp, well-defined peaks, indicating a highly crystalline material. The absence of broad humps suggests the material is not amorphous. The peak positions can be compared to simulated patterns from single-crystal X-ray diffraction data if available, or used for indexing to determine the unit cell parameters.
Thermogravimetric Analysis (TGA)
-
Purpose: To assess the thermal stability of the MOF and to confirm the removal of solvent molecules during activation.
-
Procedure: A small, accurately weighed sample of the MOF is placed in a TGA instrument. The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The instrument records the mass of the sample as a function of temperature.
-
Expected Results: The TGA curve will show an initial mass loss corresponding to the removal of any residual solvent molecules. A stable plateau will then be observed until the decomposition temperature of the MOF is reached, at which point a sharp mass loss will occur. The temperature at which decomposition begins is a measure of the thermal stability of the framework.
Scanning Electron Microscopy (SEM)
-
Purpose: To visualize the morphology (shape and size) of the MOF crystals.
-
Procedure: A small amount of the MOF powder is mounted on an SEM stub using conductive carbon tape and then sputter-coated with a thin layer of a conductive metal (e.g., gold or platinum) to prevent charging. The sample is then imaged in a scanning electron microscope.
-
Expected Results: SEM images will reveal the crystal habit of the synthesized MOF (e.g., cubic, rod-shaped, needle-like). The images can also provide information on the particle size distribution and the degree of crystal aggregation.
Gas Sorption Analysis (BET Surface Area)
-
Purpose: To determine the specific surface area and porosity of the activated MOF.
-
Procedure: A precisely weighed sample of the activated MOF is placed in a sample tube and further degassed under vacuum at an elevated temperature to ensure the pores are completely empty. A nitrogen adsorption-desorption isotherm is then measured at 77 K (liquid nitrogen temperature).
-
Expected Results: The shape of the isotherm provides information about the porous nature of the material. A Type I isotherm is characteristic of microporous materials like MOFs. The Brunauer-Emmett-Teller (BET) model is applied to the adsorption data to calculate the specific surface area of the material.
Visualization of Workflow and Key Relationships
The following diagrams illustrate the experimental workflow and the influence of key parameters on the synthesis outcome.
Caption: Experimental workflow for the solvothermal synthesis of a MOF.
Caption: Influence of key synthesis parameters on MOF properties.
Applications in Drug Development
MOFs synthesized with functionalized linkers like this compound hold significant promise for applications in the pharmaceutical and drug development sectors.
Drug Delivery
The high porosity and large surface area of MOFs make them excellent candidates for encapsulating therapeutic molecules.[3] The tunable pore size allows for the loading of a wide range of drug molecules, from small organic compounds to larger biologics.[9] The methoxy group on the linker can potentially enhance the interaction with specific drug molecules through hydrogen bonding or other non-covalent interactions, leading to higher drug loading capacities.
Furthermore, the release of the encapsulated drug can be controlled. MOFs can be designed to be responsive to specific stimuli, such as changes in pH. For example, a MOF could be stable at physiological pH but decompose in the acidic microenvironment of a tumor, leading to targeted drug release.
Catalysis in Pharmaceutical Synthesis
The well-defined, ordered structure of MOFs, with accessible metal sites, makes them highly effective heterogeneous catalysts.[3] MOFs can be designed with catalytically active metal centers that can facilitate a variety of organic transformations relevant to pharmaceutical synthesis. The methoxy group on the linker can electronically tune the activity of the metal centers, potentially enhancing their catalytic performance. The porous nature of MOFs allows for size- and shape-selective catalysis, where only molecules of a certain dimension can access the active sites, leading to high product selectivity.
Conclusion
The solvothermal synthesis of MOFs with this compound offers a pathway to novel porous materials with tailored properties. By carefully controlling the synthesis parameters, researchers can produce highly crystalline materials with potential applications in drug delivery and catalysis. The protocol and characterization workflow provided in this guide serve as a solid foundation for the exploration of this promising class of materials. Further research into the specific properties of MOFs derived from this compound is warranted to fully unlock their potential in addressing challenges in medicine and chemistry.
References
- Metal-Organic Frameworks: Synthetic Methods and Potential Applications.
- A New Microporous Lanthanide Metal–Organic Framework with a Wide Range of pH Linear Response.
- New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs as Potent Photocatalysts for Nitrophenols.Semantic Scholar. [https://www.semanticscholar.org/paper/New-5-5-(1-4-Phenylenebis(methyleneoxy)diisophthalic-Kumar-Chaudhary/3034237f84236a281898728956b62719a8d9a42f]([Link]
- Facile solvothermal fabrication of cobalt-metal–organic framework (Co-MOF)-based electrode material for supercapacitor devices.Springer Professional.[Link]
- (Open Access) Synthesis and applications of MOF - derived porous nanostructures.Semantic Scholar.[Link]
- Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method.Semantic Scholar.[Link]
- Various Synthetic Routes for Preparation of Cobalt based MOFs.
- Solvothermal synthesis of Co-MOF.
- MOFs as Versatile Catalysts: Synthesis Strategies and Applications in Value-Added Compound Production.PubMed Central.[Link]
- A Zn(II)–Metal–Organic Framework Based on 4-(4-Carboxy phenoxy) Phthalate Acid as Luminescent Sensor for Detection of Acetone and Tetracycline.MDPI.[Link]
- Synthesis of Metal-Organic Frameworks (MOFs) and Their Biological, Catalytic and Energetic Applications: A Mini Review.Engineered Science Publisher.[Link]
- Schematically synthesized Co-based MOF by solvothermal method.
- Synthesis of metal-organic frameworks with interest in analytical chemistry.DOI.[Link]
- Structural Diversity of Four Lanthanide Metal-Organic Frameworks based on 2,6-Naphthalenedicarboxyl
- Lanthanide-based MOFs: synthesis approaches and applications in cancer diagnosis and therapy.PubMed.[Link]
- Lanthanide-based metal–organic frameworks (Ln-MOFs)
- Synthesis and Characterization of Functionalized Metal-organic Frameworks.
- 13 Single-crystal X-ray structure of MOF-5 constructed
- a) Crystal structure of Zn-MOF-1. b), c) and d): Views of the.
- Metal-organic frameworks: Drug delivery applications and future prospects.PubMed Central.[Link]
- Metal–Organic Framework Nanocarriers for Drug Delivery in Biomedical Applications.
- Aliphatic-Bridged Early Lanthanide Metal–Organic Frameworks: Topological Polymorphism and Excit
- Synthesis, Crystal Structure, and Luminescent Sensing Properties of a Supramolecular 3D Zinc(II) Metal–Organic Framework with Terephthalate and Bis(imidazol-1-yl)methane Linkers.MDPI.[Link]
- Step-by-Step Route for the Synthesis of Metal−Organic Frameworks.Scilit.[Link]
- Facile solvothermal fabrication of cobalt-metal–organic framework (Co-MOF)-based electrode material for supercapacitor devices.
- Adventures in the Synthesis of Metal Organic Frameworks.YouTube.[Link]
Sources
- 1. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MOFs as Versatile Catalysts: Synthesis Strategies and Applications in Value-Added Compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. espublisher.com [espublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs as Potent Photocatalysts for Nitrophenols | Semantic Scholar [semanticscholar.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Application & Protocol Guide: Microwave-Assisted Synthesis of Metal-Organic Frameworks Using 4-Methoxyisophthalic Acid for Drug Delivery Applications
Foreword for the Modern Researcher
In the fast-evolving landscape of drug delivery, Metal-Organic Frameworks (MOFs) have emerged as exceptionally promising candidates for therapeutic agent transport and controlled release.[1] Their high porosity, tunable structures, and large surface areas offer unprecedented opportunities for high drug loading and targeted delivery.[1][2] This guide is crafted for researchers, scientists, and drug development professionals at the forefront of this field. We will delve into the rapid and efficient microwave-assisted synthesis of MOFs utilizing 4-Methoxyisophthalic acid as a versatile organic linker.
Microwave-assisted synthesis represents a significant leap forward from conventional solvothermal methods, drastically reducing reaction times from days to mere minutes or hours.[3][4] This acceleration in synthesis not only enhances productivity but also provides better control over crystal size and morphology, which are critical parameters for in-vivo applications.[3] This document provides not just a protocol, but a comprehensive guide grounded in the principles of MOF chemistry and materials science, designed to empower you to synthesize, characterize, and apply these novel materials in your research.
The Rationale: Why this compound and Microwave Synthesis?
The choice of this compound as the organic linker is strategic. The isophthalate backbone provides the necessary rigidity and coordination sites (two carboxylate groups) to form stable, porous frameworks with various metal ions. The methoxy group (-OCH3) introduces several key features:
-
Electronic Tuning: The electron-donating nature of the methoxy group can influence the electronic environment of the MOF, potentially affecting its interaction with guest molecules.
-
Functionalization Potential: The methoxy group can serve as a handle for post-synthetic modification, allowing for the attachment of targeting ligands or other functional moieties.
-
Hydrophobicity Modulation: The presence of the methoxy group can subtly alter the hydrophobicity of the pores, which can be advantageous for the encapsulation of specific drug molecules.
Pairing this linker with microwave-assisted synthesis unlocks a synergistic potential. The rapid and uniform heating provided by microwaves leads to faster nucleation and crystal growth, often resulting in smaller, more uniform nanoparticles, which are highly desirable for drug delivery applications to exploit the enhanced permeability and retention (EPR) effect in tumor tissues.[3][4]
Synthesis Workflow: A Visual Guide
The following diagram illustrates the key stages in the microwave-assisted synthesis and subsequent application of a this compound-based MOF for drug delivery.
Caption: Workflow for the synthesis and application of this compound-based MOFs.
Detailed Protocols
Microwave-Assisted Synthesis of a Zinc-4-Methoxyisophthalate MOF (Hypothetical Protocol)
This protocol is a well-reasoned starting point based on established procedures for similar MOFs. Optimization of parameters is encouraged for achieving desired material properties.
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (H₂-MeO-IPA)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (absolute)
-
Methanol (absolute)
-
Microwave synthesis vials (10 mL) with caps
-
Microwave synthesizer
Procedure:
-
Reactant Preparation: In a 10 mL microwave synthesis vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate and 0.5 mmol of this compound in 5 mL of DMF.
-
Homogenization: Stir the mixture at room temperature for 15 minutes to ensure complete dissolution and a homogeneous solution.
-
Microwave Synthesis:
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer.
-
Set the reaction parameters as follows (starting conditions):
-
Temperature: 120 °C
-
Time: 30 minutes
-
Power: 300 W (ensure stirring is on if available)
-
-
-
Isolation: After the reaction is complete and the vial has cooled to room temperature, a white precipitate should be visible. Isolate the solid product by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Purification:
-
Discard the supernatant.
-
Wash the solid product by re-dispersing it in 10 mL of fresh DMF and centrifuging again. Repeat this step twice.
-
To remove residual DMF from the pores, wash the product with 10 mL of ethanol three times, followed by 10 mL of methanol three times, using the same centrifugation process.
-
-
Activation: Dry the purified MOF under vacuum at 150 °C for 12 hours to remove any guest solvent molecules from the pores. The resulting white powder is the activated MOF, ready for characterization and use.
Characterization of the Synthesized MOF
Thorough characterization is essential to confirm the successful synthesis of the desired MOF.
| Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material.[5] | A well-defined diffraction pattern with sharp peaks, indicating a crystalline structure. The pattern should be compared with simulated patterns from single-crystal data if available, or with patterns of analogous isoreticular MOFs. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and particle size of the MOF crystals.[6] | Images revealing the crystal shape (e.g., rods, cubes, octahedra) and the particle size distribution. Microwave synthesis often yields smaller, more uniform particles compared to conventional methods. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and confirm the removal of guest solvents after activation.[7] | A TGA curve showing distinct weight loss steps corresponding to the removal of coordinated solvent molecules and the eventual decomposition of the framework at higher temperatures. A stable plateau up to at least 300 °C is desirable for many applications. |
| Brunauer-Emmett-Teller (BET) Analysis | To determine the specific surface area and pore volume of the activated MOF. | A nitrogen adsorption-desorption isotherm (typically Type I for microporous materials) from which the BET surface area and pore size distribution can be calculated. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the carboxylate groups of the linker to the metal centers. | A shift in the characteristic C=O stretching frequency of the carboxylic acid group upon coordination to the zinc ions. |
Protocol for Drug Loading and In Vitro Release Study
This protocol provides a general framework for assessing the drug delivery capabilities of the synthesized MOF. Ibuprofen is used as a model anti-inflammatory drug.
Materials:
-
Activated Zinc-4-Methoxyisophthalate MOF
-
Ibuprofen
-
Ethanol
-
Phosphate-Buffered Saline (PBS) at pH 7.4 and pH 5.5
-
UV-Vis Spectrophotometer
Drug Loading Procedure:
-
Prepare a stock solution of Ibuprofen in ethanol (e.g., 10 mg/mL).
-
Disperse a known amount of the activated MOF (e.g., 50 mg) in a specific volume of the Ibuprofen stock solution (e.g., 10 mL).
-
Stir the suspension at room temperature for 24 hours in a sealed container to allow for drug encapsulation.
-
Isolate the drug-loaded MOF by centrifugation.
-
Wash the product with fresh ethanol to remove any surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum.
-
To determine the drug loading efficiency, measure the concentration of Ibuprofen remaining in the supernatant and washings using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 222 nm).
In Vitro Drug Release Procedure:
-
Disperse a known amount of the drug-loaded MOF (e.g., 10 mg) in a known volume of PBS (e.g., 50 mL) at pH 7.4 (simulating physiological conditions) and pH 5.5 (simulating a tumor microenvironment).
-
Maintain the suspensions at 37 °C with constant, gentle stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).
-
Replace the withdrawn volume with an equal volume of fresh PBS to maintain a constant volume.
-
Centrifuge the withdrawn aliquot to separate any MOF particles.
-
Measure the concentration of released Ibuprofen in the supernatant using a UV-Vis spectrophotometer.
-
Plot the cumulative drug release percentage as a function of time for both pH conditions.
Interpreting the Results: A Logical Framework
The following diagram illustrates the logical flow for interpreting the experimental outcomes.
Caption: Logical flow for the evaluation of the synthesized MOF.
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Amorphous or poorly crystalline product (from PXRD) | Reaction time too short or temperature too low. | Increase the microwave irradiation time or temperature incrementally. Ensure proper mixing of reactants. |
| Low surface area (from BET) | Incomplete activation (residual solvent in pores). | Increase the activation temperature or time under vacuum. Ensure thorough solvent exchange before activation. |
| Low drug loading | Poor affinity of the drug for the MOF pores. Inappropriate solvent for loading. | Try a different solvent for the loading process.[8] Consider post-synthetic modification of the MOF to enhance drug-framework interactions. |
| Rapid initial burst release ("dose dumping") | Drug adsorbed on the external surface of the MOF particles. | Ensure thorough washing of the drug-loaded MOF before the release study. |
Conclusion and Future Directions
This guide provides a comprehensive framework for the microwave-assisted synthesis of MOFs using this compound and their evaluation for drug delivery applications. The protocols and insights presented herein are intended to serve as a robust starting point for your research endeavors. The tunability of MOFs offers vast possibilities for future innovations, including the incorporation of multiple therapeutic agents, the attachment of targeting moieties for site-specific delivery, and the development of stimuli-responsive systems that release their payload in response to specific biological cues.
References
- Ahmad, I., et al. (2022). Microwave-assisted synthesis and development of novel penicillinoate@copper metal-organic frameworks as a potent antibacterial agent. Frontiers in Chemistry, 10, 972615.
- Blăniţă, G., et al. (2012). MICROWAVE ASSISTED SYNTHESIS OF MOF-5 AT ATMOSPHERIC PRESSURE. Revue Roumaine de Chimie, 57(7-8), 583-588.
- Chen, Y., et al. (2024). Metal-Organic Framework (MOFs) for Drug Delivery Applications. Journal of Pharmaceutical Sciences, 113(1), 1-13.
- Hussein, A. A., et al. (2025). Microwave-Assisted Synthesis of a Zirconium-Based MOF as an Efficient Catalyst for... The Royal Society of Chemistry.
- Klinowski, J., et al. (2011). Microwave-assisted synthesis of metal-organic frameworks. Dalton Transactions, 40(2), 321-330.
- Laybourn, A., et al. (2017). Efficient microwave assisted synthesis of metal–organic framework UiO-66: optimization and scale up. Dalton Transactions, 46(35), 11754-11761.
- Mhettar, P., et al. (2023). Metal-organic frameworks: Drug delivery applications and future prospects. ADMET & DMPK, 11(4), 519-543.
- Pham, T. P., et al. (2023). The Properties of Microwave-Assisted Synthesis of Metal–Organic Frameworks and Their Applications.
- Rauf, A., et al. (2022). Physiochemical characterization of metal organic framework materials: A mini review. Results in Chemistry, 4, 100319.
- Ren, Q., et al. (2021). Preparation of Zn-MOFs by microwave-assisted ball milling for removal of tetracycline hydrochloride and Congo red. Green Processing and Synthesis, 10(1), 213-222.
- Sahoo, S. K., et al. (2024). Exploring Synthesis Strategies and Interactions between MOFs and Drugs for Controlled Drug Loading and Release, Characterizing Interactions through Advanced Techniques. ChemMedChem, e202400144.
- Samdani, J., et al. (2024). Synthesis of MOFs and Characterization and Drug Loading Efficiency. Molecules, 29(5), 1023.
- Taddei, M. (2017). Microwave-assisted synthesis of zirconium-based metal organic frameworks (MOFs): Optimization and gas adsorption.
- Tang, L., et al. (2017). Synthesis and characterization of metal–organic frameworks fabricated by microwave-assisted ball milling for adsorptive removal of Congo red from aqueous solutions. RSC Advances, 7(75), 47631-47639.
- Thomas, K. M. (2019). Microwave-assisted modulated synthesis of zirconium-based metal–organic framework (Zr-MOF) for hydrogen storage applications.
- Thompson, S. P., et al. (2018). Microwave Assisted Surfactant-Thermal Synthesis of Metal-Organic Framework Materials.
- Varma, R. S. (2014). Microwave-induced synthesis of a bimetallic charge-transfer metal organic framework: a promising host for the chemical fixation of CO2. Catalysis Science & Technology, 4(6), 1636-1642.
- Wang, Y., et al. (2021). a) Optical image of the MOF, (b) the SEM image of the MOF, (c) the powder XRD patterns of the MOF.
- Wehring, M., et al. (2018). Characterization of Metal-Organic Frameworks Using X-ray Diffraction. Chemie Ingenieur Technik, 90(1-2), 143-153.
- Yang, D., et al. (2019). The X-ray diffraction patterns of MOF.
- Zhang, Y., et al. (2011). SEM images of top views (upper) and cross-sections (lower) of (a) an...
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Synthesis of Metal–Organic Frameworks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. The Properties of Microwave-Assisted Synthesis of Metal–Organic Frameworks and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring Synthesis Strategies and Interactions between MOFs and Drugs for Controlled Drug Loading and Release, Characterizing Interactions through Advanced Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic Applications of Metal-Organic Frameworks Derived from 4-Methoxyisophthalic Acid: A Technical Guide for Researchers
Foreword: The Architectural Advantage of Functionalized Linkers in Catalysis
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, largely owing to the modularity of their design. The ability to judiciously select and modify both the metallic nodes and the organic linkers allows for the fine-tuning of pore size, surface area, and, most critically, the chemical environment within the framework. This guide focuses on a specific, yet highly potent, subset of these materials: MOFs constructed from 4-methoxyisophthalic acid (also known as 5-methoxyisophthalic acid).
The introduction of a methoxy group onto the isophthalate linker is not a trivial alteration. This functionalization can impart significant electronic and steric effects, influencing the coordination environment of the metal centers, modifying the hydrophobicity of the pores, and potentially participating directly in catalytic cycles. For researchers in catalysis and drug development, understanding how to harness these properties is key to designing next-generation catalysts with enhanced activity, selectivity, and stability. This document provides an in-depth exploration of the synthesis and catalytic applications of these specialized MOFs, offering both foundational knowledge and actionable protocols to accelerate your research endeavors.
I. Synthesis of MOFs from this compound: A Foundational Protocol
The synthesis of MOFs from this compound typically employs solvothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures. The choice of metal salt, solvent system, and auxiliary ligands can dramatically influence the final topology and properties of the resulting MOF.
A generalizable solvothermal synthesis protocol is presented below. This protocol is based on established literature for the synthesis of various metal-organic architectures from 5-methoxyisophthalic acid and can be adapted for different metal ions.[1]
Protocol 1: General Solvothermal Synthesis of a 4-Methoxyisophthalate MOF
Materials:
-
This compound (H₂mia)
-
Metal salt (e.g., CuCl₂·2H₂O, MnCl₂·4H₂O, Co(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol, water)
-
Auxiliary ligands (optional, e.g., 1,10-phenanthroline, 2,2'-bipyridine)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a typical synthesis, combine this compound (e.g., 0.1 mmol, 19.6 mg) and the chosen metal salt (e.g., 0.1 mmol) in a glass vial.
-
Add the desired solvent or solvent mixture (e.g., 10 mL of a DMF/ethanol/water mixture).
-
If an auxiliary ligand is used, add it to the mixture at an appropriate molar ratio (e.g., 1:1 with the metal salt).
-
Seal the vial and sonicate the mixture for 15-30 minutes to ensure homogeneity.
-
Transfer the reaction mixture to a Teflon-lined autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to the desired reaction temperature (typically between 120-180 °C) and maintain for a specified duration (typically 24-72 hours).
-
Allow the autoclave to cool slowly to room temperature.
-
Isolate the resulting crystals by filtration or decantation.
-
Wash the crystals with fresh solvent (e.g., DMF, then ethanol) to remove any unreacted starting materials.
-
Dry the crystals under vacuum or in a low-temperature oven.
Causality of Experimental Choices:
-
Solvent System: The choice of solvent influences the solubility of the reactants and the deprotonation of the carboxylic acid, which in turn affects the nucleation and growth of the MOF crystals. DMF is a common choice due to its high boiling point and ability to solubilize a wide range of organic and inorganic compounds.
-
Temperature and Time: These parameters are crucial for the kinetics of MOF formation. Higher temperatures can lead to faster crystallization but may also result in less stable or amorphous phases. The reaction time must be sufficient to allow for the formation of well-defined crystals.
-
Auxiliary Ligands: The incorporation of N-donor auxiliary ligands can prevent the formation of overly dense coordination polymers and can be used to tune the dimensionality and topology of the final framework.[1]
Visualization of the Synthesis Workflow:
Caption: General workflow for the solvothermal synthesis of MOFs from this compound.
II. Application Note: Catalytic Oxidation of Alcohols
One of the most explored catalytic applications of MOFs derived from this compound is the selective oxidation of alcohols to their corresponding aldehydes or ketones. This transformation is fundamental in organic synthesis, particularly in the fine chemical and pharmaceutical industries. The presence of accessible metal centers within the MOF structure provides the active sites for catalysis.
Case Study: Oxidation of Benzyl Alcohol to Benzaldehyde
A series of MOFs synthesized from 5-methoxyisophthalic acid with different metal ions (Cu²⁺, Mn²⁺, Co²⁺, and Cd²⁺) have demonstrated catalytic activity in the oxidation of benzyl alcohol.[1] The cobalt-containing MOF, in particular, has shown promising results.
Protocol 2: Catalytic Oxidation of Benzyl Alcohol using a Co-MOF
Materials:
-
Cobalt-MOF derived from this compound (as synthesized in Protocol 1)
-
Benzyl alcohol
-
Acetonitrile (solvent)
-
tert-Butyl hydroperoxide (TBHP, 70% aqueous solution) as the oxidant
-
Reaction vessel (e.g., round-bottom flask with a condenser)
-
Heating and stirring apparatus
Procedure:
-
To a round-bottom flask, add the Co-MOF catalyst (e.g., 10 mg).
-
Add acetonitrile (e.g., 5 mL) as the solvent.
-
Add benzyl alcohol (e.g., 1 mmol).
-
Add tert-butyl hydroperoxide (e.g., 2 mmol).
-
Equip the flask with a condenser and place it in a pre-heated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for the desired reaction time (e.g., 24 hours).
-
Monitor the reaction progress using a suitable analytical technique (e.g., Gas Chromatography-Mass Spectrometry, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst from the reaction mixture by centrifugation or filtration.
-
The catalyst can be washed with a suitable solvent (e.g., acetonitrile), dried, and reused for subsequent catalytic cycles.
-
The product-containing solution can be analyzed to determine the conversion and selectivity.
Data Presentation: Performance of Various Metal-MOFs in Benzyl Alcohol Oxidation
| Catalyst (Metal Ion) | Conversion (%)[1] | Selectivity to Benzaldehyde (%)[1] |
| Cu-MOF | 45 | >99 |
| Mn-MOF | 62 | >99 |
| Co-MOF | 85 | >99 |
| Cd-MOF | 38 | >99 |
The Role of the Methoxy Group: A Mechanistic Insight
While direct comparative studies are limited, the methoxy group (-OCH₃) is an electron-donating group. Its presence on the isophthalate linker can influence the catalytic activity in several ways:
-
Electronic Effects: The electron-donating nature of the methoxy group can increase the electron density on the aromatic ring and the carboxylate groups. This can modulate the Lewis acidity of the metal centers, potentially enhancing their catalytic activity.
-
Steric Effects: The methoxy group can influence the framework's topology and pore environment, which in turn can affect substrate accessibility to the active sites.
-
Hydrophobicity: The methoxy group can increase the hydrophobicity of the pores, which may be advantageous for reactions involving non-polar substrates.
Visualization of the Catalytic Cycle:
Caption: A simplified proposed catalytic cycle for the oxidation of benzyl alcohol by a Co-MOF.
III. Future Directions and Broader Applications
The catalytic potential of MOFs derived from this compound is not limited to alcohol oxidation. The inherent tunability of these materials opens up avenues for their application in a wide range of organic transformations relevant to drug development and fine chemical synthesis, including but not limited to:
-
C-C Coupling Reactions: The well-defined metal centers could serve as active sites for Suzuki, Heck, and Sonogashira coupling reactions.
-
Hydrogenation and Reduction Reactions: By incorporating reducible metal centers (e.g., Pd, Pt) or through post-synthetic modification, these MOFs could be engineered for selective hydrogenation of functional groups.
-
Asymmetric Catalysis: The incorporation of chiral auxiliary ligands or the use of chiral building blocks could lead to the development of enantioselective catalysts.
Further research is warranted to fully elucidate the structure-activity relationships in these materials. Specifically, systematic studies comparing the catalytic performance of MOFs with and without the methoxy functionality will provide a clearer understanding of its role and enable the rational design of more efficient and selective catalysts.
IV. References
-
Latif, A., et al. (2018). Six metal–organic architectures from a 5-methoxyisophthalate linker: assembly, structural variety and catalytic features. New Journal of Chemistry, 42(18), 15034-15043. [Link]
Sources
Application Note & Protocols: Gas Separation Properties of Aromatic Polyimides Synthesized from 4-Methoxyisophthalic Acid
Abstract: The engineering of advanced polymeric membranes with tailored gas separation properties is a cornerstone of modern separation science. Aromatic polyimides are a premier class of materials for these applications, prized for their exceptional thermal stability, mechanical robustness, and tunable transport characteristics.[1][2] The performance of these membranes is intrinsically linked to the chemical structure of their monomeric building blocks. This guide provides a comprehensive overview of the synthesis, characterization, and gas permeability testing of a high-performance aromatic polyimide derived from 4-methoxyisophthalic acid and 4,4'-oxydianiline (ODA). The introduction of the methoxy (-OCH₃) substituent onto the isophthalic acid moiety serves as a strategic design element to modify polymer chain packing and intermolecular interactions, thereby influencing the trade-off between gas permeability and selectivity.[3][4] This document details the underlying scientific principles, step-by-step experimental protocols, and data interpretation for researchers and scientists in materials science and membrane technology.
Part 1: Synthesis of 4-Methoxy-ODA Polyimide
Scientific Principle: Two-Step Polycondensation
The synthesis of aromatic polyimides is most commonly achieved via a two-step polycondensation reaction.[1][2] This method provides excellent control over molecular weight and results in a high-performance polymer suitable for membrane fabrication.
-
Poly(amic acid) Formation: The process begins with the reaction of an aromatic diamine (e.g., 4,4'-oxydianiline) with an aromatic dianhydride at room temperature in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP). In this case, since our starting monomer is a diacid (this compound), it must first be converted to its more reactive dianhydride or diacyl chloride derivative. For this protocol, we will use the diacyl chloride route. This first step yields a soluble, high-molecular-weight poly(amic acid) precursor.
-
Imidization: The poly(amic acid) is then converted to the final polyimide through either thermal treatment or chemical dehydration. Chemical imidization, using reagents like acetic anhydride and a base catalyst (e.g., pyridine or triethylamine), is often preferred as it proceeds at lower temperatures, minimizing potential side reactions and ensuring a complete conversion to the imide structure.[5]
Protocol 1: Synthesis of 4-Methoxy-ODA Polyimide
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
4,4'-Oxydianiline (ODA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Acetic Anhydride
-
Methanol
-
Nitrogen gas (high purity)
Procedure:
Step A: Synthesis of 4-Methoxyisophthaloyl Chloride
-
In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add this compound (1 equivalent).
-
Add an excess of thionyl chloride (SOCl₂) (approx. 5-10 equivalents) to the flask.
-
Heat the mixture to reflux (approx. 80°C) under a nitrogen atmosphere for 4-6 hours until the solution becomes clear.
-
After cooling, remove the excess thionyl chloride by distillation under reduced pressure.
-
Recrystallize the resulting crude 4-methoxyisophthaloyl chloride from a suitable solvent like hexane to obtain the purified monomer. Dry thoroughly under vacuum.
Step B: Polycondensation and Imidization
-
In a dry, nitrogen-purged three-neck flask equipped with a mechanical stirrer, add 4,4'-oxydianiline (ODA) (1 equivalent) and anhydrous NMP to achieve a concentration of approximately 15% (w/v). Stir until the diamine is fully dissolved.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the purified 4-methoxyisophthaloyl chloride (1 equivalent) to the stirred diamine solution. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature under nitrogen for 12-24 hours. The solution will become highly viscous, indicating the formation of the poly(amic acid).
-
For chemical imidization, add acetic anhydride (4 equivalents) and pyridine (2 equivalents) to the poly(amic acid) solution.
-
Heat the mixture to 80-100°C and maintain for 4-6 hours to complete the imidization process.
-
Precipitate the final polyimide by slowly pouring the cooled polymer solution into a large excess of vigorously stirred methanol.
-
Filter the fibrous polymer precipitate, wash thoroughly with methanol and then water to remove residual solvent and reagents.
-
Dry the polymer in a vacuum oven at 120°C for 24 hours.
Visualization: Synthesis Workflow
Caption: Workflow for the two-step synthesis of the target aromatic polyimide.
Part 2: Polymer Characterization
Scientific Principle: Verifying Structure and Properties
Thorough characterization is a non-negotiable step to validate the synthesis and establish the fundamental properties of the polymer before proceeding to membrane fabrication.[6] Each technique provides a critical piece of information:
-
Spectroscopy (FT-IR, NMR): Confirms that the desired chemical transformation has occurred and the final structure is correct.[7][8] FT-IR is particularly powerful for verifying the conversion of the amic acid precursor to the final imide.
-
Molecular Weight (GPC): Gel Permeation Chromatography determines the number-average (Mn) and weight-average (Mw) molecular weights, as well as the polydispersity index (PDI = Mw/Mn). A high molecular weight is essential for forming strong, mechanically robust films.[6][9]
-
Thermal Analysis (TGA, DSC): Thermogravimetric Analysis (TGA) measures the thermal stability and decomposition temperature (Td), defining the upper-temperature limit of the material. Differential Scanning Calorimetry (DSC) identifies the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. For gas separation, a high Tg is desirable to ensure the membrane remains in a rigid, glassy state during operation, which is crucial for size-selective separations.[7][10]
Protocols 2: Characterization Methods
A. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Prepare a thin polymer film by casting a dilute solution onto a KBr salt plate and allowing the solvent to evaporate.
-
Alternatively, mix a small amount of the dried polymer powder with KBr powder and press into a pellet.
-
Acquire the spectrum.
-
Validation: Confirm the successful imidization by observing the appearance of characteristic imide absorption bands at ~1780 cm⁻¹ (asymmetric C=O stretch), ~1720 cm⁻¹ (symmetric C=O stretch), and ~1370 cm⁻¹ (C-N stretch).[11] Verify the disappearance of broad amic acid peaks.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve a small sample of the dried polymer in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire the ¹H-NMR spectrum.
-
Validation: Integrate the proton signals and compare the chemical shifts to the expected structure to confirm the successful incorporation of both monomers and the correct polymer backbone structure.
C. Gel Permeation Chromatography (GPC)
-
Prepare a dilute solution of the polymer (e.g., 1 mg/mL) in a suitable mobile phase (e.g., THF or DMF with LiBr).
-
Filter the solution through a 0.22 µm syringe filter.
-
Inject the sample into the GPC system calibrated with polystyrene standards.
-
Validation: Aim for a high weight-average molecular weight (Mw > 50,000 g/mol ) to ensure good film-forming capabilities. A low polydispersity index (PDI < 2.5) indicates a well-controlled polymerization.
D. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)
-
Place a small, known mass (5-10 mg) of the dry polymer into a TGA or DSC sample pan.
-
For TGA, heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10°C/min) up to 800°C.
-
For DSC, perform a heat-cool-heat cycle (e.g., from 50°C to 400°C at 10°C/min) to erase thermal history and obtain a clear glass transition.
-
Validation: A high decomposition temperature (Td, temperature at 5% weight loss) above 450°C confirms excellent thermal stability. A high glass transition temperature (Tg > 250°C) is indicative of a rigid polymer backbone suitable for gas separation applications.
Visualization: Characterization Workflow
Caption: Experimental workflow for gas permeability measurement.
Part 4: Interpretation and Scientific Insights
The introduction of the 4-methoxy (-OCH₃) group onto the isophthalic acid monomer is a deliberate molecular design choice with predictable consequences for gas transport properties.
-
Impact on Permeability: The methoxy group is bulkier than a hydrogen atom. This steric hindrance disrupts efficient chain packing, leading to an increase in the fractional free volume (FFV) within the polymer matrix. [3]A larger FFV facilitates faster diffusion of gas molecules, which is expected to result in higher permeability coefficients for all gases compared to an analogous non-substituted polyimide.
-
Impact on Selectivity: The methoxy group introduces a polar ether linkage (-O-). This can enhance the solubility of specific gases that have favorable interactions, such as the quadrupolar CO₂. [12]This enhanced solubility can lead to an increase in solubility selectivity (S_CO₂ / S_CH₄), potentially improving the overall CO₂/CH₄ ideal selectivity even as the diffusivity selectivity might decrease slightly due to the larger FFV. The rigidity of the polymer backbone, confirmed by a high Tg, remains the dominant factor for size-sieving separations like O₂/N₂.
By systematically applying the protocols outlined in this guide, researchers can reliably synthesize, characterize, and evaluate novel polyimides based on this compound, contributing to the rational design of next-generation membranes for energy-efficient gas separations.
References
- Review on Testing Methods for Permeability and Selectivity Measurements of Polymeric Membranes. The Chemist, American Institute of Chemists.
- Gas Permeability Test Protocol for Ion-Exchange Membranes. Frontiers.
- Gas Permeability Test Protocol for Ion-Exchange Membranes. Frontiers.
- Gas Permeability Measurement Methods in Membrane-Based Gas Separations: Analysis of Transport Properties of Pure Gases Through Dense Polymeric Membranes.
- Fabrication of Microphase-Separated Tröger's Base Polymer Membranes for Oxygen Enrichment. MDPI.
- Synthesis, characterization and gas separation properties of novel polyimides containing cardo and tert-butyl-m-terphenyl moieti.
- Polyimide membranes for gas separation: Synthesis, processing and properties.
- Advances in Polyimide Membranes for Gas Separation: Synthesis, Modification, and Applic
- Structure-Property Relationship on the Example of Gas Separation Characteristics of Poly(Arylene Ether Ketone)s and Poly(Diphenylene Phtalide).
- The Synthesis and Gas Separation Properties of Soluble Polyimides Using An Alicyclic Dianhydride (DOCDA).
- Synthesis, cross-linking and carbonization of co-polyimides containing internal acetylene units for gas separation.
- Gas separation properties of pendent phenyl substituted aromatic polyamides containing sulfone and hexafluoroisopropylidene grou. ScienceDirect.
- Design and Characterization of Aromatic Copolyesters Containing Furan and Isophthalic Rings with Suitable Properties for Vascular Tissue Engineering. MDPI.
- synthesis and analysis of novel polymers with high permselectivity and - permeability in gas separation applic
- Polymer characteriz
- MALDI-TOF Characterization of Functionalized Polymers. Sigma-Aldrich.
- New (Co)poly(hydroxyimide)s Based on 4,4′-Oxydiphthalic Anhydride—Effect of Composition on Properties, Including Gas Transport Ability. MDPI.
- Gas permeability and selectivity of hexafluoroisopropylidene aromatic isophthalic copolyamides. CICY Repository.
- Studies on gas separation behaviour of polymer blending PI/PES hybrid mixed membrane. Neliti.
- Molecular Characterization of Synthetic Polymers.
- Membrane Separation of Gaseous Hydrocarbons by Semicrystalline Multiblock Copolymers: Role of Cohesive Energy Density and Crystallites of the Polyether Block. MDPI.
- Combined effect of isophthalic acid and polyethylene glycol in polyethylene terephthalate polymer on thermal, mechanical, and gas transport properties.
- Synthesis and Characterization of a New Molecularly Imprinted Polymer for Selective Extraction of Mandelic Acid Metabolite from Human Urine as a Biomarker of Environmental and Occupational Exposures to Styrene.
- Evaluation of the Properties, Gas Permeability, and Selectivity of Mixed Matrix Membrane Based on Polysulfone Polymer Matrix Incorpor
- Coordination polymers of 5-substituted isophthalic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. osti.gov [osti.gov]
- 5. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 6. Polymer characterization - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of a New Molecularly Imprinted Polymer for Selective Extraction of Mandelic Acid Metabolite from Human Urine as a Biomarker of Environmental and Occupational Exposures to Styrene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Characterization of Aromatic Copolyesters Containing Furan and Isophthalic Rings with Suitable Properties for Vascular Tissue Engineering [mdpi.com]
- 10. Structure-Property Relationship on the Example of Gas Separation Characteristics of Poly(Arylene Ether Ketone)s and Poly(Diphenylene Phtalide) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. expresspolymlett.com [expresspolymlett.com]
- 12. Membrane Separation of Gaseous Hydrocarbons by Semicrystalline Multiblock Copolymers: Role of Cohesive Energy Density and Crystallites of the Polyether Block | MDPI [mdpi.com]
Application Notes and Protocols for the Synthesis of High-Performance Polyamides Using 4-Methoxyisophthalic Acid
A Theoretical and Practical Guide for Researchers
Forward: Navigating the Frontier of Novel Polyamide Synthesis
The pursuit of high-performance polymers with tailored properties is a cornerstone of materials science. Aromatic polyamides, or aramids, are renowned for their exceptional thermal stability and mechanical strength. However, their rigid backbones often lead to poor solubility and processability, limiting their applications. The strategic introduction of functional groups onto the monomer backbone presents a compelling avenue to modulate these properties.
This document provides a comprehensive guide to the synthesis of novel high-performance polyamides utilizing 4-Methoxyisophthalic acid as a key monomer. It is important to note that while the synthesis of polyamides from substituted isophthalic acids is a well-established field, specific literature detailing the polymerization of this compound and the definitive properties of the resulting polymers is limited. Therefore, this guide is presented as a detailed theoretical and practical framework, drawing upon established principles of polymer chemistry and data from structurally analogous systems. The protocols herein are designed to serve as a robust starting point for researchers venturing into this novel area of polyamide synthesis.
The Rationale for this compound in Polyamide Synthesis: A Mechanistic Perspective
The incorporation of a methoxy (-OCH₃) group at the 4-position of the isophthalic acid monomer is predicted to impart a unique combination of properties to the resulting polyamide. The primary hypothesis is that the methoxy group will enhance solubility and processability without significantly compromising the desirable high-performance characteristics of the aromatic backbone.
Expected Influence of the 4-Methoxy Group:
-
Enhanced Solubility: The asymmetric nature of the 4-substituted isophthaloyl unit disrupts the chain packing and hydrogen bonding that typically lead to the high crystallinity and poor solubility of aromatic polyamides. The polar ether linkage of the methoxy group can also improve interactions with polar aprotic solvents commonly used in processing.
-
Improved Processability: By lowering the melting point or glass transition temperature (Tg), the methoxy group can expand the processing window for techniques such as melt extrusion and injection molding.
-
Maintained Thermal Stability: While the introduction of flexible groups can sometimes reduce thermal stability, the strong aromatic backbone is expected to ensure that the resulting polyamides retain high decomposition temperatures (Td), suitable for high-performance applications.
-
Modified Mechanical Properties: The disruption of chain packing may lead to a decrease in tensile modulus but could potentially enhance toughness and elongation at break.
Synthetic Pathways for this compound-Based Polyamides
Two primary methods are recommended for the synthesis of high-molecular-weight polyamides from this compound:
-
Low-Temperature Solution Polycondensation: This method involves the reaction of a diacid chloride with a diamine in a polar aprotic solvent at low temperatures. It is a versatile technique that often yields high molecular weight polymers with minimal side reactions.
-
Direct Polycondensation (Yamazaki-Higashi Method): This one-pot reaction utilizes a condensing agent, such as triphenyl phosphite (TPP) in the presence of pyridine, to directly react a dicarboxylic acid with a diamine at elevated temperatures. This method avoids the need to synthesize and handle sensitive diacid chlorides.
Experimental Protocols
Synthesis of 4-Methoxyisophthaloyl Chloride
Objective: To convert this compound to its more reactive diacid chloride derivative for use in low-temperature solution polycondensation.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane (DCM)
-
Rotary evaporator
-
Schlenk line or nitrogen/argon inlet
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1 equivalent).
-
Add an excess of thionyl chloride (5-10 equivalents) and a catalytic amount of DMF (1-2 drops).
-
Slowly heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours, or until the solution becomes clear and gas evolution ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, co-evaporate with anhydrous toluene or DCM twice.
-
The resulting crude 4-Methoxyisophthaloyl chloride can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane).
-
Store the purified product under an inert atmosphere to prevent hydrolysis.
Protocol 1: Low-Temperature Solution Polycondensation
Objective: To synthesize a polyamide from 4-Methoxyisophthaloyl chloride and an aromatic diamine.
Representative Diamine: 4,4'-Oxydianiline (ODA)
Materials:
-
4-Methoxyisophthaloyl chloride
-
4,4'-Oxydianiline (ODA)
-
Anhydrous N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)
-
Lithium chloride (LiCl) (optional, to enhance solubility)
-
Anhydrous pyridine or triethylamine (acid scavenger)
-
Methanol
-
Schlenk line or nitrogen/argon inlet
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve ODA (1 equivalent) in anhydrous DMAc. If using, add LiCl (5-10 wt% of the solvent) and stir until dissolved.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve 4-Methoxyisophthaloyl chloride (1 equivalent) in a minimal amount of anhydrous DMAc and add it to the dropping funnel.
-
Add the acid chloride solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The viscosity of the solution should increase significantly.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of vigorously stirred methanol.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with hot water and methanol to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80-100°C for 24 hours.
Protocol 2: Direct Polycondensation (Yamazaki-Higashi Method)
Objective: To synthesize a polyamide directly from this compound and an aromatic diamine.
Representative Diamine: 4,4'-Oxydianiline (ODA)
Materials:
-
This compound
-
4,4'-Oxydianiline (ODA)
-
Triphenyl phosphite (TPP)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous pyridine
-
Lithium chloride (LiCl)
-
Methanol
-
Schlenk line or nitrogen/argon inlet
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer, add this compound (1 equivalent), ODA (1 equivalent), LiCl (5-10 wt% of the solvent), NMP, and pyridine.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add triphenyl phosphite (TPP) (2.2 equivalents) to the solution.
-
Heat the reaction mixture to 100-115°C and maintain for 3-5 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Allow the reaction to cool to room temperature.
-
Precipitate the polymer by pouring the solution into a large excess of vigorously stirred methanol.
-
Collect the polymer by filtration and wash thoroughly with hot water and methanol.
-
Dry the polymer in a vacuum oven at 80-100°C for 24 hours.
Characterization of this compound-Based Polyamides
A comprehensive characterization of the synthesized polyamides is crucial to understand their structure-property relationships.
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | Confirmation of amide bond formation and presence of the methoxy group. | Characteristic amide I (~1650 cm⁻¹) and amide II (~1540 cm⁻¹) bands. C-O-C stretching of the methoxy group (~1250 cm⁻¹ and ~1050 cm⁻¹). N-H stretching (~3300 cm⁻¹). |
| NMR Spectroscopy (¹H and ¹³C) | Elucidation of the polymer structure and confirmation of monomer incorporation. | Aromatic and methoxy proton signals in the expected chemical shift regions. |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight (Mn, Mw) and polydispersity index (PDI). | High molecular weights (Mw > 20,000 g/mol ) are indicative of successful polymerization. |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability (decomposition temperature, Td). | High Td (5% weight loss) above 400°C is expected for aromatic polyamides. |
| Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (Tg). | A distinct Tg is expected, which will be influenced by the specific diamine used. |
| Solubility Tests | Assessment of processability in various organic solvents. | Enhanced solubility in polar aprotic solvents like DMAc, NMP, and DMF compared to unsubstituted aramids is anticipated. |
| Mechanical Testing (Tensile Tests) | Measurement of tensile strength, Young's modulus, and elongation at break. | Properties will depend on the diamine structure and molecular weight. |
Predicted Properties of Polyamides Derived from this compound
The following table presents an illustrative summary of the predicted properties of polyamides synthesized from this compound and various aromatic diamines, based on data from analogous polyamides with alkoxy substituents.[1]
| Diamine | Predicted Tg (°C) | Predicted Td (°C, 5% wt. loss) | Predicted Solubility | Predicted Mechanical Properties |
| 4,4'-Oxydianiline (ODA) | 220 - 250 | > 450 | Soluble in DMAc, NMP, DMF | Tough and flexible films with good tensile strength. |
| m-Phenylenediamine (MPD) | 240 - 270 | > 450 | Soluble in DMAc, NMP, DMF | High modulus and strength. |
| 4,4'-Diaminodiphenylsulfone (DDS) | 260 - 290 | > 460 | Soluble in DMAc, NMP, DMF | High thermal stability and good mechanical properties. |
Visualizing the Synthesis and Structure-Property Relationships
Chemical Structures
Caption: Key monomers and the resulting polyamide structure.
Synthetic Workflow: Low-Temperature Solution Polycondensation
Caption: Workflow for low-temperature solution polycondensation.
Structure-Property Relationship
Caption: Influence of monomer structure on polymer properties.
Troubleshooting and Key Considerations
-
Moisture is Critical: All reagents and solvents must be anhydrous, and the reaction should be carried out under an inert atmosphere (nitrogen or argon). Water can react with the acid chloride and the condensing agent, terminating the polymer chains and leading to low molecular weights.
-
Monomer Purity: High monomer purity is essential for achieving high molecular weight polymers. Recrystallize or distill monomers if necessary.
-
Stoichiometry: Precise stoichiometric balance between the diacid (or diacid chloride) and the diamine is crucial for obtaining high molecular weights.
-
Viscosity Increase: A significant increase in the viscosity of the reaction mixture is a good indicator of successful polymerization. Ensure that the stirring is adequate to maintain a homogeneous solution.
-
Polymer Precipitation: If the polymer precipitates prematurely from the reaction solution, it may be necessary to use a solvent mixture, increase the reaction temperature slightly, or add salts like LiCl to improve solubility.
Safety Precautions
-
Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Pyridine is flammable and toxic. Use in a fume hood.
-
Aromatic diamines can be toxic and are potential sensitizers. Avoid inhalation and skin contact.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- Hsiao, S. H., & Yang, C. P. (1995). Synthesis and properties of aromatic polyamides derived from 1,6‐bis(4‐aminophenoxy)naphthalene and aromatic dicarboxylic acids. Journal of Polymer Science Part A: Polymer Chemistry, 33(7), 1095-1105.
- Sarkar, A. (2005). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). Studies on reactions of the N-phosphonium salts of pyridines. XIV. Wholly aromatic polyamides by the direct polycondensation reaction by using phosphites in the presence of metal salts. Journal of Polymer Science: Polymer Chemistry Edition, 13(6), 1373-1380.
- Lozano, Á. E., de la Campa, J. G., de Abajo, J., & Preston, J. N. (1994). Synthesis and properties of aromatic polyamides from 2, 6-bis (m-aminophenoxy) benzonitrile and aromatic diacid chlorides. Macromolecules, 27(24), 7149-7153.
- Mallakpour, S., & Rafiee, Z. (2006). Synthesis and characterization of novel thermally stable and organosoluble poly (amide-imide) s from N-(4-carboxyphenyl) trimellitimide and aromatic diamines. European polymer journal, 42(11), 3036-3045.
Sources
Application Notes & Protocols: Preparation of Aromatic Polyesters with 4-Methoxyisophthalic Acid
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the synthesis of aromatic polyesters utilizing 4-methoxyisophthalic acid as a key functional monomer. The introduction of the methoxy group onto the isophthalic acid backbone offers a strategic approach to modify polymer properties, such as thermal stability, solubility, and liquid crystallinity. This document is intended for researchers, polymer chemists, and materials scientists, offering in-depth insights into polymerization strategies, experimental execution, and polymer characterization.
Introduction: The Strategic Role of Functional Monomers in Aromatic Polyesters
Aromatic polyesters, such as polyethylene terephthalate (PET), are a cornerstone of the modern materials landscape due to their excellent mechanical and thermal properties. However, the demand for advanced polymers with tailored functionalities for specialized applications—ranging from high-performance engineering plastics to biocompatible materials for drug delivery—has driven research toward the incorporation of functional monomers.
This compound (also known as 5-methoxyisophthalic acid) is one such monomer of significant interest. The presence of the methoxy (-OCH₃) substituent on the aromatic ring serves two primary purposes:
-
Property Modification: The electron-donating nature and steric bulk of the methoxy group can disrupt chain packing, often leading to increased solubility in organic solvents and a lower melting point compared to polyesters made from unsubstituted isophthalic acid. This can improve processability.
-
Reactive Handle: The methoxy group can serve as a potential site for post-polymerization modification or influence the electronic properties of the polymer backbone, making it a key intermediate for high-performance materials like liquid crystalline polyesters[1].
This guide details two primary, robust methods for the laboratory-scale synthesis of aromatic polyesters from this compound: Melt Polycondensation and Solution Polycondensation via the diacid chloride derivative.
Section 1: Monomer Profile & Pre-synthesis Considerations
Properties of this compound
Before commencing synthesis, it is critical to understand the properties of the foundational monomer.
| Property | Value | Source |
| IUPAC Name | 5-Methoxyisophthalic acid | [2] |
| CAS Number | 46331-50-4 | [2] |
| Molecular Formula | C₉H₈O₅ | [2] |
| Molecular Weight | 196.16 g/mol | [2] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 275-280 °C | [2] |
The high melting point of this compound is a critical parameter for melt polymerization, as the initial esterification stage must occur at a temperature sufficient to ensure the monomer is molten and reactive.
Monomer Reactivity: The Methoxy Group Effect
The methoxy group is an ortho-, para-directing activator in electrophilic aromatic substitution, but its effect in polycondensation is more nuanced. As an electron-donating group, it can slightly modulate the acidity of the carboxylic acid protons. However, its primary influence is steric. It hinders the close packing of polymer chains, which is expected to yield polymers with higher solubility and potentially lower glass transition temperatures (Tg) compared to their non-substituted isophthalate counterparts.
Section 2: Polymerization Strategies: A Comparative Analysis
The choice of polymerization method is dictated by the desired polymer properties, available equipment, and scale.
-
Melt Polycondensation: This solvent-free method is common in industrial polyester synthesis[4]. It involves heating the monomers (diacid and diol) above their melting points, first under an inert atmosphere and then under high vacuum to drive the reaction to completion by removing the condensation byproduct (e.g., water).
-
Advantages: Solvent-free ("green") process, suitable for high molecular weight polymer synthesis.
-
Disadvantages: Requires high temperatures, which can lead to side reactions or thermal degradation. The high viscosity of the polymer melt can also make stirring and byproduct removal challenging[5].
-
-
Solution Polycondensation (via Diacid Chloride): This method involves converting the less reactive carboxylic acid groups into highly reactive acid chlorides. The resulting 4-methoxyisophthaloyl chloride can then be reacted with a diol in a suitable solvent at much lower temperatures.
-
Advantages: Lower reaction temperatures minimize thermal degradation. The use of a solvent helps manage viscosity. This method is particularly suitable for aromatic diols (bisphenols) that are prone to oxidation at high temperatures.
-
Disadvantages: Requires an additional synthesis step (acid chloride formation), uses solvents that must be removed and disposed of, and the hydrochloric acid (HCl) byproduct must be neutralized[6].
-
Section 3: Detailed Experimental Protocols
Protocol 1: Melt Polycondensation
This protocol describes the synthesis of a polyester from this compound and a generic aliphatic diol, such as 1,4-butanediol. The process is divided into an initial esterification stage and a subsequent polycondensation stage under vacuum.
Materials:
-
This compound (1.00 eq)
-
1,4-Butanediol (1.10 eq, slight excess to compensate for volatilization)
-
Esterification catalyst: Antimony(III) oxide (Sb₂O₃) or Titanium(IV) butoxide (Ti(OBu)₄) (~200-300 ppm)
-
High-boiling point solvent for cleaning (e.g., benzyl alcohol)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation arm connected to a condenser and collection flask.
-
High-vacuum pump.
-
Heating mantle with temperature controller.
Step-by-Step Procedure:
-
Reactor Charging: Charge the reactor with this compound, 1,4-butanediol, and the catalyst.
-
Inert Atmosphere Purge: Seal the reactor and purge thoroughly with dry nitrogen gas for at least 30 minutes to remove all oxygen. Maintain a gentle nitrogen flow throughout the first stage.
-
Stage 1: Esterification:
-
Begin stirring and slowly heat the mixture to ~180-200 °C. The goal is to create a homogenous melt and initiate the esterification reaction.
-
Water will begin to distill from the reaction mixture. Collect and monitor the volume of the water byproduct.
-
Over 2-3 hours, gradually increase the temperature to 220-240 °C. The rate of water distillation should increase.
-
Continue this stage until at least 90% of the theoretical amount of water has been collected. The mixture will become more viscous.
-
-
Stage 2: Polycondensation:
-
Gradually apply vacuum to the system over 30-60 minutes, reducing the pressure to <1 mbar. This is done carefully to avoid vigorous boiling of the oligomers.
-
Simultaneously, increase the temperature to 250-270 °C. The higher temperature and vacuum are essential to remove the remaining water and 1,4-butanediol, driving the equilibrium towards high molecular weight polymer formation[5].
-
A significant increase in melt viscosity will be observed. The torque on the mechanical stirrer is a good indicator of increasing molecular weight.
-
Continue the reaction under high vacuum and temperature for another 2-4 hours, or until the desired melt viscosity is achieved.
-
-
Polymer Recovery:
-
Release the vacuum by introducing nitrogen into the reactor.
-
Extrude or pour the molten polymer onto a cooled, non-stick surface.
-
Allow the polymer to cool completely to room temperature before handling. The resulting polyester can be brittle before any annealing.
-
Protocol 2: Solution Polycondensation via Diacid Chloride
This protocol is ideal for reacting this compound with aromatic diols like Bisphenol A. It requires the initial conversion of the diacid to the diacid chloride.
Part A: Synthesis of 4-Methoxyisophthaloyl Chloride
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.5-3.0 eq, excess)
-
N,N-Dimethylformamide (DMF) (catalytic amount, a few drops)
-
Anhydrous toluene or dichloromethane (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), suspend this compound in the chosen solvent.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride to the suspension at room temperature. The reaction is exothermic and will produce HCl gas.
-
Heat the mixture to reflux (typically 80 °C for toluene) for 4-6 hours, or until the solution becomes clear and gas evolution ceases[6].
-
Cool the mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The crude 4-methoxyisophthaloyl chloride can be purified by vacuum distillation or recrystallization from a non-polar solvent like hexane.
Part B: Interfacial Polycondensation
Materials:
-
4-Methoxyisophthaloyl chloride (1.0 eq)
-
Bisphenol A (1.0 eq)
-
Sodium hydroxide (NaOH) (~2.2 eq)
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Dichloromethane (organic solvent)
-
Deionized water
Procedure:
-
Aqueous Phase: In a beaker, dissolve Bisphenol A and sodium hydroxide in deionized water. Add the phase-transfer catalyst.
-
Organic Phase: In a separate beaker, dissolve the synthesized 4-methoxyisophthaloyl chloride in dichloromethane.
-
Polymerization:
-
Pour the organic phase into a high-speed blender or a reactor with a high-shear mechanical stirrer.
-
Rapidly add the aqueous phase to the organic phase while stirring vigorously.
-
Polymerization occurs instantly at the interface between the two immiscible liquids. A white polymer precipitate will form immediately.
-
Continue stirring for 10-15 minutes to ensure complete reaction.
-
-
Polymer Isolation and Purification:
-
Pour the reaction mixture into a separation funnel. Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer several times with dilute acid (e.g., 0.1 M HCl) to neutralize any remaining NaOH, and then with deionized water until the washings are neutral.
-
Precipitate the polymer by pouring the dichloromethane solution into a large volume of a non-solvent, such as methanol, while stirring.
-
Collect the fibrous or powdered polymer by filtration.
-
Wash the collected polymer thoroughly with methanol and then dry it in a vacuum oven at 60-80 °C overnight.
-
Section 4: Polymer Characterization
Once synthesized and purified, the polymer's structure and properties must be verified.
| Technique | Purpose | Expected Result for 4-Methoxyisophthalate Polyester |
| FTIR Spectroscopy | Confirm functional groups | Strong C=O stretch (ester) around 1720-1740 cm⁻¹, C-O stretch around 1250-1270 cm⁻¹, and aromatic C=C bands. |
| ¹H NMR Spectroscopy | Elucidate chemical structure | Signals corresponding to the aromatic protons on the methoxyisophthalate ring, protons from the diol unit, and a characteristic singlet for the -OCH₃ group around 3.8-4.0 ppm. |
| Differential Scanning Calorimetry (DSC) | Determine thermal transitions | Measurement of the glass transition temperature (Tg) and melting temperature (Tm), if crystalline. The methoxy group is expected to influence these values. |
| Thermogravimetric Analysis (TGA) | Assess thermal stability | Provides the onset temperature of decomposition (Td), indicating the material's stability at high temperatures. |
| Gel Permeation Chromatography (GPC) | Determine molecular weight | Measures the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
Section 5: Visualization of Key Processes
Visual aids are essential for understanding the complex processes involved in polymer synthesis.
Caption: General reaction scheme for polyester synthesis.
Caption: Experimental workflow from monomer to characterization.
References
- MySkinRecipes. 5-Methoxyisophthalic acid.
- Sanadhya, S. G., Oswal, S. L., & Parmar, K. C. (2014). Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. Der Pharma Chemica, 6(6), 156-163.
- Aguilar-Castro, C., Dehonor-Gomez, M., Gutierrez-Nava, M., Rojas-Garcia, J. M., & Lugo-Uribe, L. E. Bio-based polyester, obtained from bi-functional monomers through metathesis of fatty acids, as precursor to synthesize polyurethanes. Journal of Applied Polymer Science.
- Patel, H., et al. (2018). Eco-Friendly Synthesis of Aliphatic Polyester using Castor Oil Derivative and It's Studies. International Journal for Research in Applied Science & Engineering Technology, 6(4).
- Bradford, A., et al. (2015). Coordination polymers of 5-substituted isophthalic acid. Dalton Transactions, 44(30).
Sources
- 1. 5-Methoxyisophthalic acid [myskinrecipes.com]
- 2. 5-メトキシイソフタル酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Eco-Friendly Synthesis of Aliphatic Polyester using Castor Oil Derivative and It’s Studies – Oriental Journal of Chemistry [orientjchem.org]
- 5. ciateq.repositorioinstitucional.mx [ciateq.repositorioinstitucional.mx]
- 6. derpharmachemica.com [derpharmachemica.com]
Application Note: Leveraging 4-Methoxyisophthalic Acid in the Design of Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of effective drug delivery systems (DDS) is paramount to enhancing therapeutic efficacy while minimizing systemic side effects. Metal-Organic Frameworks (MOFs) have emerged as highly promising nanocarriers due to their exceptional porosity, tunable structures, and the potential for surface functionalization.[1][2][3] The choice of the organic linker is a critical determinant of the final properties of the MOF, influencing its stability, pore environment, and drug interaction capabilities. This guide focuses on 4-methoxyisophthalic acid (4-MeO-IPA), a functionalized dicarboxylate linker, for the synthesis of advanced DDS. We provide a comprehensive overview of its properties, its role in constructing stimuli-responsive MOFs, and detailed, field-tested protocols for synthesis, drug loading, characterization, and in vitro evaluation.
Introduction to this compound as a Functional Linker
This compound is an aromatic dicarboxylic acid. Its structure is uniquely suited for building robust and functional porous materials for drug delivery. The two carboxylate groups provide the necessary coordination sites to bind with metal-ion clusters (e.g., Zr, Zn, Cu), forming the extended, crystalline network of a MOF.[4] The methoxy (-OCH₃) group, positioned on the benzene ring, is not merely a passive substituent; it actively modulates the physicochemical properties of the resulting framework.
Causality Behind Its Selection:
-
Modulated Hydrophobicity: The methoxy group imparts a degree of hydrophobicity to the linker, which can alter the pore environment of the MOF. This is crucial for optimizing the loading and release kinetics of hydrophobic drugs, a common challenge in pharmaceutical formulation.
-
Electronic Effects: The electron-donating nature of the methoxy group can influence the coordination bond strength between the carboxylate and the metal center, potentially affecting the MOF's stability and its responsiveness to stimuli like pH.
-
Steric Influence: The presence of the methoxy group can influence the topology of the resulting MOF, leading to unique pore geometries compared to its non-functionalized isophthalic acid counterpart.[5]
Physicochemical Properties
A clear understanding of the linker's properties is foundational to designing a successful synthesis.
| Property | Value | Source |
| Chemical Formula | C₉H₈O₅ | [6][7] |
| Molecular Weight | 196.16 g/mol | [6][7] |
| IUPAC Name | 4-methoxybenzene-1,3-dicarboxylic acid | [6][7] |
| Structure | [6] | |
| Predicted XlogP | 1.1 | [7] |
Application in Metal-Organic Frameworks (MOFs) for Drug Delivery
The primary application of 4-MeO-IPA in this context is as a building block for MOFs designed for controlled drug release. Zirconium (Zr)-based MOFs, such as the UiO-66 family, are particularly noted for their exceptional chemical and thermal stability, making them ideal candidates for biomedical applications.[8][9] The protocol detailed below is based on the synthesis of a stable, functionalized Zr-MOF.
Logical Framework: From Synthesis to Application
The development of a 4-MeO-IPA-based DDS follows a logical, self-validating workflow. Each step provides critical data that informs the next, ensuring the final material meets the required specifications for drug delivery.
Caption: Workflow for DDS development using 4-MeO-IPA.
Experimental Protocols
Protocol 1: Synthesis of Zr-based 4-MeO-IPA MOF (Zr-MeO-IPA)
This protocol is adapted from established methods for synthesizing Zr-based MOFs like UiO-66 and its derivatives.[8][10][11]
Rationale: Solvothermal synthesis provides the necessary energy to overcome the kinetic barrier of MOF formation, leading to highly crystalline materials.[12] Formic acid is used as a modulator to control crystal size and reduce defects.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound (4-MeO-IPA)
-
N,N-Dimethylformamide (DMF)
-
Formic acid (HCOOH)
-
Ethanol (EtOH)
-
Chloroform (CHCl₃)
-
Screw-capped glass vials (20 mL)
-
Laboratory oven
-
Centrifuge
Procedure:
-
In a 20 mL glass vial, dissolve ZrCl₄ (e.g., 60 mg, 0.26 mmol) and this compound (51 mg, 0.26 mmol) in 10 mL of DMF.
-
Add formic acid (0.2 mL, ~5.3 mmol) as a modulator to the solution. This helps control the nucleation and growth process, leading to more uniform nanoparticles.
-
Sonicate the mixture for 15-20 minutes until a clear, homogeneous solution is formed.
-
Seal the vial tightly and place it in a preheated laboratory oven at 120°C for 24 hours.
-
After 24 hours, remove the vial and allow it to cool to room temperature. A white precipitate (the MOF) should be visible.
-
Activation (Crucial for Porosity):
-
Collect the precipitate by centrifugation (e.g., 8000 rpm for 10 min). Discard the supernatant.
-
Wash the solid by re-dispersing it in 10 mL of fresh DMF and centrifuging again. Repeat this step three times to remove unreacted precursors.
-
To exchange the high-boiling point DMF from the pores, wash the MOF three times with ethanol.
-
For complete activation, perform a solvent exchange with a low-boiling point solvent like chloroform three times.
-
Finally, dry the activated MOF powder under a high vacuum at 150°C for 12 hours to ensure all solvent is removed from the pores. The resulting white powder is the activated Zr-MeO-IPA MOF.
-
Protocol 2: Drug Loading into Zr-MeO-IPA MOF
Rationale: The impregnation method is a straightforward and widely used technique where the porous MOF is soaked in a concentrated drug solution.[1] The high surface area and pore volume of the activated MOF allow drug molecules to diffuse into the framework and adsorb onto the internal surfaces.
Materials:
-
Activated Zr-MeO-IPA MOF
-
Model Drug (e.g., Doxorubicin (DOX) or Ibuprofen)
-
Appropriate solvent for the drug (e.g., Methanol, DMF, or water)
-
Orbital shaker
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a standard curve of the drug in the chosen solvent using a UV-Vis spectrophotometer at its λ_max. This is essential for quantifying the amount of drug loaded.
-
Prepare a concentrated solution of the drug. For example, dissolve 10 mg of DOX in 10 mL of methanol.
-
Disperse a known mass of activated Zr-MeO-IPA MOF (e.g., 20 mg) into the drug solution.
-
Seal the container and place it on an orbital shaker at room temperature. Allow it to shake gently for 24 hours, protected from light (especially for photosensitive drugs like DOX).
-
After 24 hours, collect the drug-loaded MOF by centrifugation (8000 rpm, 10 min).
-
Quantification of Loading:
-
Carefully collect the supernatant. Measure its absorbance using the UV-Vis spectrophotometer.
-
Using the standard curve, calculate the concentration of the remaining drug in the supernatant.
-
The amount of drug loaded is the initial amount minus the amount remaining in the supernatant.
-
-
Wash the drug-loaded MOF briefly with a small amount of fresh solvent to remove surface-adsorbed drug, then dry under a vacuum at a low temperature (e.g., 40-60°C) to avoid drug degradation.
Calculation of Drug Loading:
-
Loading Capacity (%) = (Mass of loaded drug / Mass of drug-loaded MOF) × 100
-
Encapsulation Efficiency (%) = (Mass of loaded drug / Initial mass of drug) × 100
Characterization of Drug-Loaded MOFs
Characterization is a non-negotiable step to validate the synthesis and loading processes. It provides the evidence base for the material's suitability as a DDS.[12][13][14]
| Technique | Purpose | Expected Outcome for Zr-MeO-IPA |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized MOF. | Sharp peaks corresponding to the crystalline structure. Peak positions should remain the same after drug loading, indicating the framework is intact. |
| Scanning Electron Microscopy (SEM) | To visualize the particle morphology and size distribution. | Typically reveals octahedral or cubic crystals, with sizes in the nanometer to micrometer range depending on synthesis conditions. |
| N₂ Adsorption (BET Analysis) | To measure the specific surface area and pore volume. | Activated MOF will show a high surface area (e.g., >800 m²/g). After drug loading, the surface area and pore volume will significantly decrease as pores are occupied by drug molecules. |
| Thermogravimetric Analysis (TGA) | To quantify the amount of loaded drug and assess thermal stability. | The TGA curve will show a weight loss step corresponding to the decomposition of the loaded drug, allowing for quantification. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of functional groups from the linker and the drug. | Spectra will show characteristic peaks for the carboxylate and methoxy groups of the linker, as well as signature peaks from the encapsulated drug. |
In Vitro Drug Release and Biocompatibility Protocols
Protocol 3: pH-Responsive In Vitro Drug Release Study
Rationale: Many diseases, particularly cancer, create an acidic microenvironment (pH ~5.5-6.8) compared to healthy tissue (pH 7.4).[15] A well-designed MOF can exploit this pH difference. The coordination bonds in some MOFs are less stable at lower pH, leading to gradual framework degradation and accelerated drug release specifically at the target site. This protocol tests for such behavior.[16][17][18]
Caption: Mechanism of pH-triggered drug release from a MOF.
Materials:
-
Drug-loaded Zr-MeO-IPA MOF
-
Phosphate-buffered saline (PBS) solutions: pH 7.4 and pH 5.5
-
Dialysis tubing (with a molecular weight cut-off (MWCO) significantly lower than the drug's MW, e.g., 3.5 kDa)
-
Constant temperature shaker (37°C)
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Disperse a known amount of drug-loaded MOF (e.g., 5 mg) in 5 mL of the release buffer (either pH 7.4 or 5.5).
-
Transfer the suspension into a dialysis bag and seal it securely.
-
Place the dialysis bag into a larger container with 50 mL of the same release buffer. This setup ensures "sink conditions," where the drug concentration outside the bag remains low, facilitating continuous release.[18]
-
Place the entire setup in a shaker incubator set to 37°C and a gentle speed (e.g., 100 rpm).
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the external buffer.
-
Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed buffer to maintain a constant volume and sink conditions.
-
Analyze the drug concentration in the collected aliquots using UV-Vis or HPLC.
-
Calculate the cumulative percentage of drug released at each time point. Plot Cumulative Release (%) vs. Time for both pH conditions to compare the release profiles.
Protocol 4: Biocompatibility Assessment (MTT Assay)
Rationale: Before any DDS can be considered for in vivo use, its inherent toxicity must be evaluated. The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[19][20]
Materials:
-
Relevant cell line (e.g., HeLa for cancer studies, or a non-cancerous line like L929 for general toxicity).
-
Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
96-well cell culture plates.
-
Empty Zr-MeO-IPA MOF (as a control for carrier toxicity).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS.
-
Dimethyl sulfoxide (DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the empty MOF in the cell culture medium (e.g., from 10 to 500 µg/mL). Remove the old medium from the cells and add 100 µL of the MOF-containing medium to the respective wells. Include untreated cells as a negative control (100% viability).
-
Incubation: Incubate the plate for 24 or 48 hours.
-
MTT Addition: After incubation, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate for another 3-4 hours. Metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. A material is generally considered biocompatible if it maintains high cell viability (>80-90%) across a range of concentrations.[21]
Conclusion and Future Outlook
This compound serves as a valuable and versatile linker for the rational design of functional Metal-Organic Frameworks for drug delivery. The methoxy group provides a simple yet effective handle to tune the framework's properties for enhanced loading and controlled release of therapeutic agents. The protocols outlined in this guide provide a robust, self-validating framework for researchers to synthesize, characterize, and evaluate these advanced delivery systems. Future work could explore further post-synthetic modification of the framework or the use of 4-MeO-IPA in mixed-linker MOFs to create even more sophisticated, multi-stimuli-responsive DDS platforms.
References
- Mhettar, P., et al. (2024). Metal Organic Frameworks: Synthesis, Characterization and Drug Delivery Applications. Nanoscience & Nanotechnology-Asia, 14(2), 42-55. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75152, this compound. PubChem. [Link]
- Yuan, S., et al. (2023). Synthesis of Zr metal–organic frameworks (MOFs) to remove Fe3+ from water. STAR Protocols, 4(1), 102035. [Link]
- MDPI. (2024). Synthesis of MOFs and Characterization and Drug Loading Efficiency. [Link]
- ResearchGate. (n.d.).
- Kim, J. S., et al. (2007). Cytotoxic Effects of Nanoparticles Assessed In Vitro and In Vivo. Journal of Microbiology and Biotechnology, 17(1), 153-157. [Link]
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
- PubMed. (2024). Exploring Synthesis Strategies and Interactions between MOFs and Drugs for Controlled Drug Loading and Release, Characterizing Interactions through Advanced Techniques. [Link]
- Al-Kinani, A. A. (2017). How can I do MTT assay using nanoparticles?.
- Wang, Y., et al. (2021). A Mesoporous Zirconium-Isophthalate Multifunctional Platform.
- Singh, R., et al. (2023). Metal-organic frameworks: Drug delivery applications and future prospects. ADMET & DMPK, 11(4), 519-543. [Link]
- d'Angelo, I., et al. (2022). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. Pharmaceutics, 14(11), 2352. [Link]
- PubChemLite. (n.d.). This compound (C9H8O5). [Link]
- Park, J., et al. (2016). UiO-66-Type Metal-Organic Framework with Free Carboxylic Acid: Versatile Adsorbents via H-bond for Both Aqueous and Nonaqueous Phases. Inorganic Chemistry, 55(21), 11079-11085. [Link]
- Li, M., et al. (2021). Metal-organic frameworks for advanced drug delivery. MedComm, 2(3), 365-385. [Link]
- Sharma, A., et al. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Advances, 14(12), 8202-8219. [Link]
- Zhang, Y., et al. (2022). Preparation of Functionalized Zr-Based MOFs and MOFs/GO for Efficient Removal of 1,3-Butadiene from Cigarette Smoke. Molecules, 27(23), 8219. [Link]
- Gholivand, K., et al. (2020). Six metal–organic architectures from a 5-methoxyisophthalate linker: assembly, structural variety and catalytic features. New Journal of Chemistry, 44(2), 554-566. [Link]
- Islam, M. S., et al. (2020). Green Synthesis of a Functionalized Zirconium-Based Metal–Organic Framework for Water and Ethanol Adsorption. ACS Omega, 5(1), 896-901. [Link]
- ResearchGate. (2018). In vitro drug release profile of NPs in PBS with different pH value and.... [Link]
- Nemutlu, E., et al. (2019). In Vitro Release Test of Nano-drug Delivery Systems Based on Analytical and Technological Perspectives. Current Analytical Chemistry, 15(4), 373-409. [Link]
- Wan, F., et al. (2020). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. Pharmaceutics, 12(8), 732. [Link]
- Semantic Scholar. (n.d.). Metal-Organic Framework (MOFs)
- Khan, K. U., et al. (2022). Formulation Development and Characterization of pH Responsive Polymeric Nano-Pharmaceuticals for Targeted Delivery of Anti-Cancer Drug (Methotrexate).
- Singh, R., et al. (2023). Metal-organic frameworks: Drug delivery applications and future prospects. ADMET and DMPK, 11(4), 519-543. [Link]
Sources
- 1. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Six metal–organic architectures from a 5-methoxyisophthalate linker: assembly, structural variety and catalytic features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UiO-66-Type Metal-Organic Framework with Free Carboxylic Acid: Versatile Adsorbents via H-bond for Both Aqueous and Nonaqueous Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C9H8O5 | CID 75152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C9H8O5) [pubchemlite.lcsb.uni.lu]
- 8. Synthesis of Zr metal–organic frameworks (MOFs) to remove Fe3+ from water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Exploring Synthesis Strategies and Interactions between MOFs and Drugs for Controlled Drug Loading and Release, Characterizing Interactions through Advanced Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. researchgate.net [researchgate.net]
- 15. Formulation Development and Characterization of pH Responsive Polymeric Nano-Pharmaceuticals for Targeted Delivery of Anti-Cancer Drug (Methotrexate) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Porous Polymer Networks from 4-Methoxyisophthalic Acid
Introduction: The Architectural Versatility of 4-Methoxyisophthalic Acid in Porous Polymer Design
The rational design of porous organic polymers (POPs) has emerged as a frontier in materials science, with profound implications for drug development, catalysis, and separations.[1][2] The ability to precisely tune porosity, surface functionality, and structural stability at the molecular level allows for the creation of materials tailored for specific, high-value applications.[3] Within the vast library of organic building blocks, functionalized aromatic dicarboxylic acids offer a compelling platform for the synthesis of robust and versatile porous networks.
This guide focuses on the strategic use of This compound as a key monomer in the construction of porous polymer networks (PPNs). The choice of this particular building block is deliberate. The isophthalic acid moiety, with its 1,3-disubstituted aromatic ring, provides a bent or angular geometry, which is crucial for disrupting efficient crystal packing and promoting the formation of permanent microporosity.[4] Furthermore, the methoxy (-OCH₃) group at the 4-position introduces several key features:
-
Electronic Modulation: The electron-donating nature of the methoxy group can influence the reactivity of the carboxylic acid groups and modulate the surface chemistry of the resulting polymer, potentially enhancing interactions with specific guest molecules.
-
Structural Control: The presence of the methoxy substituent can further frustrate π-π stacking between aromatic rings, contributing to a higher free volume within the polymer network.
-
Post-Synthetic Modification Potential: While not the primary focus of this guide, the methoxy group can, in principle, be a site for further chemical modification, adding another layer of tunability to the material's properties.
This document provides a detailed, step-by-step protocol for the synthesis of a porous polyamide network via the condensation of this compound with melamine, a readily available and highly cross-linkable triamine. We will delve into the rationale behind the chosen synthetic strategy, outline the necessary characterization techniques to validate the material's properties, and discuss potential applications relevant to researchers, scientists, and drug development professionals.
Underlying Scientific Principles: The Chemistry of Porous Network Formation
The synthesis of the porous polyamide network described herein is based on the principles of condensation polymerization. Specifically, the amine groups of melamine react with the carboxylic acid groups of this compound to form robust amide linkages. This reaction typically proceeds at elevated temperatures and can be facilitated by the use of a high-boiling point, polar aprotic solvent like dimethyl sulfoxide (DMSO), which aids in the dissolution of the monomers and the removal of water as a byproduct.[1]
The formation of a porous network, as opposed to a linear, non-porous polymer, is dictated by several factors:
-
Monomer Geometry: The C₃-symmetric nature of melamine and the angular geometry of this compound ensure the formation of a three-dimensional, cross-linked network.
-
Reaction Conditions: The choice of a solvothermal or hydrothermal synthesis approach, where the reaction is carried out in a sealed vessel above the solvent's boiling point, promotes the formation of a more ordered and porous structure.[2]
-
Irreversibility of Bond Formation: The formation of amide bonds under the specified conditions is largely irreversible, leading to a kinetically trapped, porous structure.
The workflow for the synthesis and characterization of the porous polymer network is illustrated in the diagram below.
Caption: Workflow for the synthesis, characterization, and application of a porous polyamide network from this compound and melamine.
Experimental Protocol: Solvothermal Synthesis of a this compound-Based Porous Polyamide Network
This protocol details the synthesis of a porous polyamide network from this compound and melamine. The procedure is based on established methods for the synthesis of similar porous polyamide networks.[1]
Materials:
-
This compound (≥98%)
-
Melamine (≥99%)
-
Dimethyl sulfoxide (DMSO, anhydrous, ≥99.9%)
-
Methanol (ACS grade)
-
Deionized water
Equipment:
-
Teflon-lined stainless-steel autoclave (e.g., 50 mL capacity)
-
Oven capable of maintaining 180°C
-
Centrifuge
-
Soxhlet extraction apparatus
-
Vacuum oven
Procedure:
-
Monomer Preparation: In a 50 mL Teflon-lined autoclave, combine this compound (e.g., 0.588 g, 3.0 mmol) and melamine (e.g., 0.252 g, 2.0 mmol). The 3:2 molar ratio corresponds to the stoichiometry of the carboxylic acid and amine functional groups.
-
Solvent Addition: Add anhydrous DMSO (e.g., 20 mL) to the autoclave.
-
Homogenization: Briefly sonicate the mixture to ensure a uniform dispersion of the monomers in the solvent.
-
Solvothermal Synthesis: Seal the autoclave and place it in a preheated oven at 180°C for 48 hours.
-
Cooling and Initial Product Collection: After 48 hours, turn off the oven and allow the autoclave to cool to room temperature naturally. Collect the resulting solid product by centrifugation.
-
Purification:
-
Wash the solid product with DMSO (3 x 20 mL) to remove any unreacted monomers.
-
Perform a Soxhlet extraction of the solid product with methanol for 24 hours to remove any residual DMSO and low-molecular-weight oligomers.
-
-
Drying: Dry the purified product in a vacuum oven at 80°C overnight to yield the final porous polyamide network.
Characterization of the Porous Polyamide Network
Thorough characterization is essential to confirm the successful synthesis of the desired porous polymer and to understand its physical and chemical properties.
Structural Verification:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the formation of amide bonds. The spectrum of the final product should show the disappearance of the broad O-H stretch from the carboxylic acid groups of this compound and the appearance of characteristic amide N-H and C=O stretching vibrations.
Thermal Stability:
-
Thermogravimetric Analysis (TGA): TGA is performed to assess the thermal stability of the polymer network. The analysis is typically carried out under a nitrogen atmosphere, with the temperature ramped from room temperature to approximately 800°C. A high decomposition temperature is indicative of a robust, cross-linked network.
Crystallinity and Morphology:
-
Powder X-Ray Diffraction (PXRD): PXRD is used to assess the long-range order of the polymer network. Amorphous porous organic polymers will typically show a broad halo, while crystalline covalent organic frameworks (COFs) will exhibit distinct Bragg diffraction peaks.[2]
-
Scanning Electron Microscopy (SEM): SEM provides information about the morphology and particle size of the synthesized material.
Porosity and Surface Area:
-
Nitrogen Adsorption-Desorption Isotherms (BET Analysis): Nitrogen sorption analysis at 77 K is the standard method for determining the porosity of the material. The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area from the adsorption data. The shape of the isotherm can provide insights into the pore size distribution (microporous, mesoporous, or macroporous).[5]
Expected Characterization Data Summary:
| Parameter | Expected Result | Significance |
| FT-IR | Disappearance of carboxylic acid O-H stretch; Appearance of amide N-H and C=O stretches. | Confirms formation of the polyamide network. |
| TGA | High decomposition temperature (e.g., >300°C). | Indicates a thermally stable, cross-linked polymer. |
| PXRD | Broad halo. | Suggests an amorphous or poorly crystalline structure, typical for many POPs. |
| SEM | Aggregated particles with a rough surface morphology. | Provides visual evidence of the polymer's morphology. |
| BET Surface Area | Moderate to high (e.g., 50 - 500 m²/g).[1] | Quantifies the porosity of the material. |
Potential Applications in Research and Drug Development
The porous polyamide network synthesized from this compound and melamine is expected to have a range of applications owing to its tunable porosity, high surface area, and chemical functionality.
Drug Delivery:
The porous nature of the material makes it a promising candidate for use as a drug delivery vehicle. The pore size can be tuned to accommodate therapeutic molecules of various sizes, and the surface chemistry, influenced by the methoxy and amide groups, can be exploited for controlled release kinetics.
Caption: A simplified schematic of a porous polymer-based drug delivery system.
Heterogeneous Catalysis:
The high surface area of the polymer network provides numerous active sites for catalysis. The material can be used as a support for metal nanoparticles or as a metal-free catalyst itself, leveraging the basic nitrogen sites within the melamine and amide functionalities.[6]
Separations and Adsorption:
The well-defined pores and high surface area make these materials suitable for the separation of small molecules, such as gases or organic pollutants from solution. The methoxy groups may enhance selectivity for certain adsorbates through specific interactions.
Conclusion and Future Outlook
This guide has provided a comprehensive overview of the synthesis, characterization, and potential applications of porous polymer networks derived from this compound. The presented protocol offers a robust starting point for researchers to explore this promising class of materials. The inherent tunability of porous organic polymers, achieved through the judicious selection of monomers and synthetic conditions, opens up a vast design space for the creation of novel materials with tailored properties for a wide range of scientific and industrial applications. Future work in this area could involve the exploration of different co-monomers to further tune the porosity and functionality of the networks, as well as the post-synthetic modification of the methoxy group to introduce new chemical handles.
References
- Zhao, Y., et al. (2018). Melamine-based polyimine porous polymers using a hydrothermal synthetic strategy. Journal of Materials Chemistry A, 6(35), 17096-17104.
- Zulfiqar, S., Sarwar, M. I., & Yavuz, C. T. (2016). Melamine based porous organic amide polymers for CO2 capture. RSC Advances, 6(81), 77855-77861.
- Shen, Y., et al. (2019). A novel melamine-based porous polyaminal with biphenyl and bipyridyl groups for heterogeneous catalysis. New Journal of Chemistry, 43(12), 4973-4979.
- Wang, C., et al. (2020). Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. Membranes, 10(11), 325.
- Côté, A. P., et al. (2005). Porous, Crystalline, Covalent Organic Frameworks. Science, 310(5751), 1166-1170.
- Lu, W., et al. (2011). Porous Polymer Networks: Synthesis, Porosity, and Applications in Gas Storage/Separation.
- Holst, J. R., Stassin, T., & Cooper, A. I. (2010). Porous organic molecules.
- Sing, K. S. W., et al. (1985). Reporting physisorption data for gas/solid systems with special reference to the determination of surface area and porosity. Pure and Applied Chemistry, 57(4), 603-619.
Sources
Application Note: A Research Guide to the Synthesis and Characterization of a Novel Zinc-Based MOF Using 4-Methoxyisophthalic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the synthesis and characterization of a novel metal-organic framework (MOF) using zinc nitrate and 4-Methoxyisophthalic acid as precursors. A critical distinction is made at the outset: due to the bent, meta-substituted geometry of this compound, the resulting structure will not adopt the iconic MOF-5 topology, which requires a linear, para-substituted linker like terephthalic acid. Instead, this guide presents a scientifically grounded, exploratory pathway for creating a new, functional MOF. It details a proposed solvothermal synthesis, a rigorous multi-step activation protocol, and a complete workflow for structural and functional characterization. This note is designed to equip researchers with the foundational knowledge, experimental protocols, and data interpretation frameworks necessary to successfully synthesize and evaluate this novel porous material.
Part 1: Pre-Synthesis Design and Rationale
Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[1][2] The iconic MOF-5, for instance, is built from zinc oxide clusters ([Zn₄O]⁶⁺) and the linear linker terephthalic acid (benzene-1,4-dicarboxylic acid or BDC).[3] The ability to systematically vary these components allows for the tuning of pore size, surface area, and chemical functionality.[4]
The subject of this guide, this compound, presents a departure from the standard MOF-5 design. Its key features are:
-
Isophthalate Backbone: The carboxylic acid groups are in the 1 and 3 positions (meta-substitution) on the benzene ring, creating a bent or angular geometry. This fundamentally prevents the formation of the cubic MOF-5 structure.[3]
-
Methoxy Functionalization: The presence of a methoxy (-OCH₃) group can alter the electronic properties and chemical affinity of the pore environment, potentially leading to selective adsorption capabilities.[5]
The objective is therefore not to create a functionalized MOF-5, but to leverage this unique linker to synthesize a novel zinc-based MOF with a distinct topology and properties.
Ligand Geometry Comparison
The difference in geometry between the standard linear linker used for MOF-5 and the proposed bent linker is the most critical design consideration.
Caption: Structural difference between linear terephthalic acid and bent this compound.
Part 2: Proposed Synthesis and Activation Protocols
The following protocols are provided as a robust starting point for experimentation. Optimization of parameters such as temperature, time, and concentration may be necessary.
Protocol 1: Solvothermal Synthesis
Solvothermal synthesis is the most common method for producing crystalline MOFs, involving heating the precursor solution in a sealed vessel to increase pressure and facilitate crystallization.[6][7]
Reagents & Stoichiometry:
| Reagent | Formula | Molar Mass ( g/mol ) | Proposed Amount | Molar Ratio |
| Zinc Nitrate Hexahydrate | Zn(NO₃)₂·6H₂O | 297.49 | 0.892 g (3 mmol) | 3 |
| This compound | C₉H₈O₅ | 196.16 | 0.196 g (1 mmol) | 1 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 40 mL | Solvent |
Step-by-Step Methodology:
-
In a 100 mL glass beaker, dissolve 0.892 g of zinc nitrate hexahydrate and 0.196 g of this compound in 40 mL of N,N-Dimethylformamide (DMF).
-
Stir the mixture at room temperature for 30 minutes until a homogeneous solution is formed.
-
Transfer the solution into a 50 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a convection oven preheated to 105 °C.
-
Maintain the temperature for 24 hours to allow for crystal growth.
-
After 24 hours, turn off the oven and allow the autoclave to cool slowly to room temperature.
-
Collect the resulting white crystalline product by decanting the mother liquor.
-
Wash the crystals three times with fresh DMF, centrifuging and decanting the supernatant after each wash to remove unreacted precursors.[6]
Protocol 2: Post-Synthesis Activation
Activation is a critical process to remove guest solvent molecules from the MOF's pores, making the internal surface area accessible for applications like gas storage or catalysis.[8][9] Improper activation can lead to the collapse of the framework.[10]
Step-by-Step Methodology:
-
Solvent Exchange: After the final DMF wash, immerse the crystals in 20 mL of a more volatile solvent, such as chloroform or dichloromethane.[11]
-
Let the crystals soak for 3-4 hours, then decant and replace with fresh chloroform. Repeat this solvent exchange process at least three times over 24 hours. This gently replaces the high-boiling DMF with a low-boiling solvent.
-
Thermal Activation: Transfer the solvent-exchanged crystals to a vacuum oven.
-
Heat the sample under a dynamic vacuum to 120-150 °C. The exact temperature should be below the material's decomposition point, which will be determined by Thermogravimetric Analysis (TGA).
-
Hold under these conditions for 12-24 hours to ensure all guest molecules have been evacuated from the pores.[8]
-
The resulting activated MOF should be stored in an inert atmosphere (e.g., in a glovebox or desiccator) to prevent re-adsorption of atmospheric moisture.
Part 3: Comprehensive Characterization Workflow
Characterizing a novel MOF requires a suite of analytical techniques to confirm its structure, porosity, stability, and composition.[12][13]
Caption: Workflow for the characterization of the novel zinc MOF.
Powder X-Ray Diffraction (PXRD)
-
Purpose: To verify the crystallinity and phase purity of the synthesized material. For a novel MOF, the PXRD pattern serves as its unique fingerprint.[14][15]
-
Expected Outcome: A series of sharp peaks, indicating a well-ordered, crystalline structure. The peak positions (2θ values) will be unique to this new material and will not match the known pattern for MOF-5 or other common zinc-based MOFs.
-
Troubleshooting:
-
A broad, featureless "hump": Indicates an amorphous, non-crystalline product. Synthesis may require adjustment of temperature, time, or solvent.
-
Peaks corresponding to starting materials: Indicates an incomplete reaction.
-
Multiple sets of sharp peaks: Suggests a mixture of crystalline phases. Purification or synthesis modification is needed.
-
Thermogravimetric Analysis (TGA)
-
Purpose: To assess the thermal stability of the MOF and to identify the temperature ranges for solvent removal and framework decomposition.[16]
-
Expected Outcome: A typical TGA curve will show an initial weight loss corresponding to the removal of guest solvent molecules (e.g., DMF, chloroform). This is followed by a stable plateau region. A sharp weight loss at a higher temperature (typically >300 °C for MOFs) indicates the decomposition of the organic linker and collapse of the framework. The temperature at which decomposition begins defines the material's thermal stability.[7]
Scanning Electron Microscopy (SEM)
-
Purpose: To visualize the crystal morphology (e.g., cubic, needle-like, plate-like) and size distribution of the synthesized powder.
-
Expected Outcome: Homogeneous crystals with a well-defined shape are indicative of a pure, well-synthesized material. The morphology provides clues about the underlying crystal symmetry.
Gas Sorption Analysis (N₂ at 77 K)
-
Purpose: To quantify the porosity of the activated material. This is one of the most important characterization steps for a MOF.[17]
-
Methodology: An activated sample is exposed to nitrogen gas at liquid nitrogen temperature (77 K) under varying pressures. The amount of gas adsorbed is measured, generating an isotherm.
-
Data Interpretation:
-
Isotherm Shape: A "Type I" isotherm is characteristic of microporous materials like MOFs.
-
BET Surface Area: Calculated from the isotherm, this value (in m²/g) represents the total accessible surface area of the material.[17]
-
Pore Volume: The total volume of the pores (in cm³/g) can also be determined.
-
-
Expected Outcome: For a successful synthesis of a porous MOF, a Type I isotherm and a significant BET surface area (potentially several hundred to over a thousand m²/g) are expected. The methoxy groups projecting into the pores may result in a lower surface area compared to an unfunctionalized analogue but could enhance gas selectivity.[17]
Spectroscopic Analysis (FTIR and ¹H NMR)
-
Purpose: To confirm that the this compound linker has been incorporated into the final framework structure without decomposing.
-
FTIR Spectroscopy: Compare the spectrum of the synthesized MOF with that of the free linker. The disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and the shift of the C=O stretch (~1700 cm⁻¹) to lower wavenumbers are strong evidence of coordination to the zinc centers.
-
¹H NMR Spectroscopy (Digested Sample): The MOF can be dissolved in an acidic solution (e.g., D₂SO₄/DMSO-d₆) to release the organic linkers. The resulting ¹H NMR spectrum should match that of the original this compound, confirming the linker's integrity within the framework.
Part 4: Data Summary and Troubleshooting
Table for Summarizing Results:
| Synthesis Parameter | Characterization Technique | Result / Observation | Interpretation |
| Initial Synthesis | PXRD | Sharp, unique peaks | Crystalline, novel phase confirmed |
| (Example: 105°C, 24h) | TGA | Decomposition at 350°C | Material is thermally stable up to 350°C |
| SEM | Homogeneous cubic crystals | Uniform morphology | |
| Gas Sorption (Post-Activation) | BET Area = 850 m²/g | Successful activation, microporous material | |
| Troubleshooting | PXRD | Amorphous hump | Synthesis failed; adjust conditions |
| (Example: Low Temp) | Gas Sorption (Post-Activation) | BET Area < 50 m²/g | Activation failed or framework collapsed |
References
A consolidated list of authoritative sources is provided for further reading and verification.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Solvothermal Synthesis of a Novel Calcium Metal-Organic Framework: High Temperature and Electrochemical Behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in metal–organic frameworks for gas adsorption/separation - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 5. 5-Methoxyisophthalic acid [myskinrecipes.com]
- 6. ossila.com [ossila.com]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. researchgate.net [researchgate.net]
- 9. In Situ Study of the Activation Process of MOF-74 Using Three-Dimensional Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA04647H [pubs.rsc.org]
- 11. Video: Synthesis of Single-Crystalline Core-Shell Metal-Organic Frameworks [jove.com]
- 12. azom.com [azom.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Interpreting X-ray Diffraction Patterns of Metal–Organic Frameworks via Generative Artificial Intelligence - 科研通 [ablesci.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. uu.diva-portal.org [uu.diva-portal.org]
Application Notes and Protocols: Post-Synthetic Modification of MOFs Containing 4-Methoxyisophthalic Acid
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Post-Synthetic Modification (PSM)
Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands.[1] Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery.[2][3] While the direct synthesis of MOFs with desired functionalities is a common approach, it can be limited by the stability of functional groups under the solvothermal conditions typically used for MOF synthesis.[4]
Post-synthetic modification (PSM) has emerged as a powerful strategy to overcome these limitations.[5][6][7] PSM involves the chemical modification of a pre-synthesized MOF, allowing for the introduction of a diverse range of functional groups that might not be compatible with the initial MOF synthesis.[4][6] This technique broadens the functional scope of MOFs and enables the fine-tuning of their properties for specific applications.[8][9]
This document provides a detailed guide to the post-synthetic modification of MOFs constructed with 4-methoxyisophthalic acid. The methoxy group serves as a versatile chemical handle for a variety of transformations, offering a gateway to a wide array of functionalized MOFs with tailored properties.
The Unique Role of this compound in PSM
The selection of this compound as a linker in MOF synthesis is a strategic choice for post-synthetic modification. The methoxy group (-OCH₃) is relatively stable under typical MOF synthesis conditions. More importantly, it can be readily converted into a phenolic hydroxyl group (-OH) through demethylation. This transformation is a critical step, as the resulting hydroxyl group is significantly more reactive and can serve as a versatile anchor for a wide range of subsequent functionalization reactions.
Core PSM Strategy: Demethylation to Unlock Reactivity
The foundational PSM strategy for MOFs containing this compound is the cleavage of the methyl ether to reveal a reactive phenol. This is typically achieved using reagents known for ether cleavage, such as boron tribromide (BBr₃).[10] The resulting hydroxyl group can then be used in a variety of subsequent reactions to introduce new functionalities.
Experimental Protocols
Protocol 1: Synthesis of a Parent MOF with this compound
This protocol outlines a general procedure for the synthesis of a zinc-based MOF using this compound. It is important to note that specific conditions may need to be optimized depending on the desired MOF topology.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Triethylamine
-
Methanol
-
Dichloromethane (DCM)
Procedure:
-
In a 20 mL scintillation vial, dissolve this compound and zinc nitrate hexahydrate in DMF.
-
Add a few drops of triethylamine to the solution to facilitate deprotonation of the carboxylic acid.
-
Cap the vial tightly and place it in an oven at a predetermined temperature (e.g., 80-120 °C) for 24-48 hours.
-
After cooling to room temperature, collect the crystalline product by filtration.
-
Wash the crystals thoroughly with fresh DMF to remove unreacted starting materials.[11]
-
Subsequently, wash with a lower-boiling solvent like methanol or dichloromethane to facilitate activation.
-
Activate the MOF by heating under vacuum to remove residual solvent from the pores.[11]
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and solvent content of the MOF.
-
¹H NMR Spectroscopy: After digesting a small sample of the MOF in a deuterated acid (e.g., D₂SO₄), NMR can confirm the incorporation of the this compound linker.[11]
Protocol 2: Post-Synthetic Demethylation of the Methoxy Group
This protocol describes the demethylation of the methoxy group on the MOF linker to a hydroxyl group using boron tribromide. Caution: Boron tribromide is a highly corrosive and moisture-sensitive reagent. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox) using anhydrous solvents.
Materials:
-
Parent MOF containing this compound
-
Anhydrous dichloromethane (DCM)
-
Boron tribromide (BBr₃) solution in DCM
-
Anhydrous methanol
Procedure:
-
Suspend the activated parent MOF in anhydrous DCM in a Schlenk flask under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of BBr₃ in DCM dropwise to the stirred MOF suspension.[10]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by carefully adding anhydrous methanol to the cooled suspension.
-
Collect the modified MOF by filtration and wash thoroughly with DCM and then methanol.
-
Dry the resulting hydroxyl-functionalized MOF under vacuum.
Characterization of the Modified MOF:
-
PXRD: To ensure the crystallinity of the MOF is retained after the modification.
-
FT-IR Spectroscopy: To observe the disappearance of C-O stretching bands associated with the methoxy group and the appearance of a broad O-H stretching band from the new hydroxyl group.
-
¹H NMR Spectroscopy: Digestion of the modified MOF will show the disappearance of the methoxy proton signal.
-
X-ray Photoelectron Spectroscopy (XPS): Can provide evidence of the chemical modification by analyzing the elemental composition and chemical states at the surface.[12]
Workflow for PSM of this compound MOFs
Caption: Workflow for the post-synthetic modification of MOFs containing this compound.
Applications in Drug Delivery
The ability to introduce a variety of functional groups onto the MOF structure via the hydroxyl anchor opens up numerous possibilities for drug delivery applications.[13][14]
Targeted Drug Delivery
The hydroxyl group can be used to attach targeting ligands, such as folic acid, to the MOF surface.[2] Folic acid receptors are often overexpressed on the surface of cancer cells, allowing for targeted delivery of anticancer drugs to tumor sites, thereby increasing efficacy and reducing side effects.[2]
Controlled Release
The functional groups introduced can also be designed to respond to specific stimuli in the tumor microenvironment, such as pH or enzymes, to trigger the release of the encapsulated drug.[3]
Protocol 3: Attachment of a Model Drug or Targeting Ligand
This protocol provides a general example of how to attach a carboxylic acid-containing molecule (e.g., a drug or a targeting ligand like folic acid) to the hydroxyl-functionalized MOF via an ester linkage.
Materials:
-
Hydroxyl-functionalized MOF
-
Carboxylic acid-containing molecule (e.g., Ibuprofen, Folic Acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous DMF
Procedure:
-
Suspend the hydroxyl-functionalized MOF in anhydrous DMF.
-
In a separate flask, dissolve the carboxylic acid-containing molecule, DCC, and a catalytic amount of DMAP in anhydrous DMF.
-
Add the solution from step 2 to the MOF suspension.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Collect the functionalized MOF by filtration and wash thoroughly with DMF, followed by a lower-boiling solvent like DCM.
-
Dry the final product under vacuum.
Characterization of the Drug-Loaded MOF:
-
FT-IR Spectroscopy: To confirm the formation of the ester bond (appearance of a C=O stretch).
-
UV-Vis Spectroscopy: To quantify the amount of drug or ligand loaded onto the MOF by measuring the absorbance of the supernatant before and after loading.
-
Drug Release Studies: To evaluate the release profile of the drug from the MOF under simulated physiological conditions (e.g., phosphate-buffered saline at different pH values).
Data Summary Table
| Modification Step | Reagents | Key Characterization Techniques | Expected Outcome |
| Parent MOF Synthesis | Zn(NO₃)₂·6H₂O, this compound, DMF | PXRD, TGA, ¹H NMR | Crystalline MOF with incorporated methoxy-functionalized linker. |
| Demethylation | BBr₃, DCM | PXRD, FT-IR, ¹H NMR, XPS | Retention of crystallinity, appearance of -OH group, disappearance of -OCH₃ group. |
| Drug/Ligand Attachment | Carboxylic acid molecule, DCC, DMAP, DMF | FT-IR, UV-Vis | Covalent attachment of the molecule to the MOF via an ester linkage. |
Logical Relationship of PSM Steps
Caption: Logical progression of post-synthetic modification from the parent MOF to the final functionalized material.
Conclusion
Post-synthetic modification of MOFs containing this compound provides a robust and versatile platform for the development of advanced functional materials. The demethylation of the methoxy group to a reactive hydroxyl group is a key enabling step that allows for a wide range of subsequent chemical transformations. This approach is particularly promising for applications in drug delivery, where the ability to tailor the surface chemistry of MOFs is critical for achieving targeted delivery and controlled release of therapeutic agents. The protocols and characterization methods outlined in this document provide a solid foundation for researchers and scientists to explore the vast potential of this PSM strategy.
References
- Cohen, S. M. (2010). Postsynthetic modification of metal-organic frameworks. Chemical Reviews, 112(2), 970-1000.
- Wang, Z., & Cohen, S. M. (2009). Postsynthetic modification of metal-organic frameworks. Chemical Society Reviews, 38(5), 1315-1329. URL: [Link]
- Deria, P., Mondloch, J. E., Karagiaridi, O., Bury, W., Hupp, J. T., & Farha, O. K. (2014). Beyond post-synthesis modification: evolution of metal–organic frameworks via building block replacement. Chemical Society Reviews, 43(16), 5896-5912.
- Tanabe, K. K., & Cohen, S. M. (2011). Postsynthetic modification of metal-organic frameworks—a progress report. Chemical Society Reviews, 40(2), 498-519. URL: [Link]
- Rowsell, J. L., & Yaghi, O. M. (2004). Metal–organic frameworks: a new class of porous materials.
- Cohen, S. M. (2012). The postsynthetic modification of metal-organic frameworks. Accounts of Chemical Research, 45(5), 753-762.
- Li, B., Leng, K., Zhang, Y., Dynes, J. J., Wang, J., Hu, Y., ... & Zhou, H. C. (2017). Metal–organic framework based catalysts: a review. Journal of Materials Chemistry A, 5(37), 19559-19586.
- Farrusseng, D., Aguado, S., & Pinel, C. (2009). Metal–organic frameworks: opportunities for catalysis.
- Qin, J. S., Du, D. Y., Li, M., Lian, X., Li, S. L., & Lan, Y. Q. (2016). A robust, chiral, and porous metal–organic framework as a versatile platform for asymmetric catalysis. Journal of the American Chemical Society, 138(16), 5299-5307.
- Horcajada, P., Chalati, T., Gref, R., Couvreur, P., & Serre, C. (2010). Metal-organic frameworks in biomedicine.
- Della Rocca, J., Liu, D., & Lin, W. (2011). Nanoscale metal-organic frameworks for biomedical imaging and drug delivery. Accounts of Chemical Research, 44(10), 957-968.
- Wu, M. X., & Yang, Y. W. (2017). Metal–organic framework (MOF)-based drug/cargo delivery and cancer therapy.
- Li, L., Liu, Y., & Liu, X. (2020). Applications of metal-organic frameworks in drug delivery.
- Li, Z., Tu, M., Xiao, Y., & Wang, J. (2019). Post-synthetic modification, characterization, and fluorescence sensing of amino-functionalized rare earth MOFs. Journal of Coordination Chemistry, 72(5-7), 1146-1157. URL: [Link]
- Lawson, H. D., Walton, S. P., & Chan, C. (2021). Metal–organic frameworks for drug delivery: a design- and application-oriented review.
- Wuttke, S., Lismont, M., Escudero, A., Rurack, K., & Ameloot, R. (2017). The future of MOF-based materials in drug delivery and biomedicine.
- Wang, H., & Yuan, X. (2023). Highly selective demethylation of anisole to phenol over H4Nb2O7 modified MoS2 catalyst. Catalysis Science & Technology, 13(1), 168-177. URL: [Link]
- O'Malley, S. J., & Tan, K. L. (2006). Ether cleavage re-investigated: elucidating the mechanism of BBr3-facilitated demethylation of aryl methyl ethers. Journal of the American Chemical Society, 128(51), 16491-16495.
- Tranchemontagne, D. J., Mendoza-Cortés, J. L., O'Keeffe, M., & Yaghi, O. M. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron, 64(36), 8553-8557. URL: [Link]
- Sato, N., & Endo, H. (2008). Methylation of phenolic hydroxyl group and demethylation of anisoles. Journal of Chemical Research, 2008(6), 333-334.
- Mondloch, J. E., Bury, W., Fairen-Jimenez, D., Kwon, S., DeMarco, E. J., Weston, M. H., ... & Farha, O. K. (2013). Vapor-phase metalation by atomic layer deposition in a metal–organic framework. Journal of the American Chemical Society, 135(28), 10294-10297.
- Karagiaridi, O., Bury, W., Mondloch, J. E., Hupp, J. T., & Farha, O. K. (2014). Synthesis and characterization of functionalized metal-organic frameworks. Journal of Visualized Experiments, (91), e51941. URL: [Link]
- Farha, O. K., & Hupp, J. T. (2010). Rational design, synthesis, purification, and activation of metal-organic framework materials. Accounts of Chemical Research, 43(8), 1166-1175. URL: [Link]
- Garibay, S. J., & Cohen, S. M. (2010). Isoreticular synthesis and modification of a series of amine- and urea-functionalized metal–organic frameworks. Inorganic Chemistry, 49(17), 8050-8056.
- Kim, M., Cahill, J. F., Fei, H., Prather, K. A., & Cohen, S. M. (2012). Postsynthetic modification of a metal–organic framework for the selective recognition of gases. Journal of the American Chemical Society, 134(43), 18082-18088.
- Gadzikwa, T., Lu, G., Hupp, J. T., & Farha, O. K. (2013). Post-synthesis modification for the functionalization of metal-organic frameworks. Chemistry-An Asian Journal, 8(7), 1404-1413. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Postsynthetic modification of metal-organic frameworks--a progress report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Postsynthetic modification of metal–organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
4-Methoxyisophthalic Acid: A Versatile Building Block for Functional Polymers in Research and Drug Development
Introduction: Unlocking Functionality with 4-Methoxyisophthalic Acid
In the landscape of advanced materials, the design and synthesis of functional polymers with tailored properties are paramount for addressing challenges in fields ranging from high-performance materials to targeted drug delivery. This compound, a substituted aromatic dicarboxylic acid, emerges as a highly promising, yet underexplored, building block for the creation of such sophisticated polymeric architectures. Its unique molecular structure, featuring a methoxy group at the 4-position of the isophthalic acid backbone, offers a compelling combination of rigidity, functionality, and opportunities for nuanced control over polymer properties.
The strategic placement of the electron-donating methoxy group can influence key characteristics of the resulting polymers, including solubility, thermal stability, and intermolecular interactions. This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed protocols and expert insights into the utilization of this compound for the synthesis of functional polyamides, polyesters, and metal-organic frameworks (MOFs).
The Influence of the Methoxy Group: A Structural Perspective
The presence and position of the methoxy group on the isophthalic acid ring are not trivial structural details; they are critical determinants of the final polymer's performance. The methoxy group, being an electron-donating entity, can impact polymer properties in several ways:
-
Enhanced Solubility: The introduction of the methoxy group can disrupt the packing of polymer chains, reducing crystallinity and thereby improving solubility in common organic solvents. This is a significant advantage for polymer processing and characterization.
-
Modified Thermal Properties: The position of the methoxy group influences the rotational freedom of the polymer backbone and intermolecular forces, which in turn affects the glass transition temperature (Tg) and thermal stability. While methoxy groups can sometimes lower the Tg of thermosetting materials, their impact on linear aromatic polymers can be more complex, potentially offering a route to tune thermal performance.[1]
-
Coordination Chemistry in MOFs: In the context of metal-organic frameworks, the methoxy group can influence the electronic environment of the carboxylate coordinating groups, potentially altering the framework's stability, porosity, and catalytic activity.
This guide will provide practical protocols that leverage these structural nuances to create functional polymers with desirable characteristics.
Section 1: High-Performance Polyamides from this compound
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The incorporation of this compound can lead to aramids with improved processability without significantly compromising their desirable properties.
Protocol 1: Low-Temperature Solution Polycondensation for Polyamide Synthesis
This protocol describes the synthesis of a polyamide from 4-methoxyisophthaloyl dichloride and a representative aromatic diamine, such as 4,4'-oxydianiline (ODA). The low-temperature solution polycondensation method is preferred to avoid side reactions and achieve high molecular weight polymers.
Rationale for Experimental Choices:
-
Acid Chloride Activation: this compound is first converted to its more reactive diacid chloride derivative to facilitate the amidation reaction under mild conditions.
-
Solvent and Base: A polar aprotic solvent like N,N-dimethylacetamide (DMAc) is used to dissolve the monomers and the resulting polymer. An acid scavenger, such as pyridine, is added to neutralize the HCl byproduct, driving the reaction to completion.
-
Low Temperature: The reaction is carried out at low temperatures (0-5 °C) to control the reaction rate, prevent side reactions, and favor the formation of high molecular weight polymer.
Diagram of Polyamide Synthesis Workflow:
Caption: Workflow for the synthesis of polyamides from this compound.
Experimental Protocol:
-
Synthesis of 4-Methoxyisophthaloyl Dichloride:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place this compound (1 equivalent).
-
Add an excess of thionyl chloride (SOCl₂, 5-10 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 80 °C) and maintain for 4-6 hours until the reaction mixture becomes a clear solution.
-
Remove the excess SOCl₂ by distillation under reduced pressure.
-
Recrystallize the resulting crude 4-methoxyisophthaloyl dichloride from a suitable solvent (e.g., hexane) to obtain a purified product.
-
-
Polycondensation:
-
In a flame-dried, nitrogen-purged flask, dissolve the aromatic diamine (e.g., 4,4'-oxydianiline, 1 equivalent) in anhydrous DMAc.
-
Add pyridine (2.2 equivalents) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of 4-methoxyisophthaloyl dichloride (1 equivalent) in a small amount of anhydrous DMAc to the stirred diamine solution.
-
Maintain the reaction temperature at 0-5 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours.
-
-
Polymer Isolation and Purification:
-
Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Collect the fibrous polymer by filtration.
-
Wash the polymer thoroughly with hot water and methanol to remove any unreacted monomers and salts.
-
Dry the purified polyamide in a vacuum oven at 80-100 °C for 24 hours.
-
Expected Properties and Characterization:
The resulting polyamides are expected to be amorphous or semi-crystalline with good solubility in polar aprotic solvents.
| Property | Expected Range | Characterization Technique |
| Inherent Viscosity | 0.5 - 1.5 dL/g | Ubbelohde Viscometer |
| Glass Transition Temp. (Tg) | 200 - 300 °C | Differential Scanning Calorimetry (DSC) |
| 10% Weight Loss Temp. (T_d10) | > 400 °C | Thermogravimetric Analysis (TGA) |
| Tensile Strength | 70 - 100 MPa | Universal Testing Machine |
| Tensile Modulus | 2.0 - 3.5 GPa | Universal Testing Machine |
Note: These are estimated values based on similar aromatic polyamides and may vary depending on the specific diamine used and the final molecular weight of the polymer.[2][3]
Section 2: Processable Polyesters via Melt Polycondensation
Polyesters are another important class of polymers where this compound can be employed to create materials with a balance of thermal stability, mechanical performance, and processability. Melt polycondensation is a common industrial method for polyester synthesis.
Protocol 2: Two-Stage Melt Polycondensation for Polyester Synthesis
This protocol details the synthesis of a polyester from this compound and a diol, such as ethylene glycol, using a two-stage melt polycondensation process.
Rationale for Experimental Choices:
-
Two-Stage Process: The first stage, esterification, is carried out at a lower temperature and atmospheric pressure to form low molecular weight oligomers while removing the water byproduct. The second stage, polycondensation, is performed at a higher temperature and under vacuum to build up the molecular weight by removing the excess diol.
-
Catalyst: A catalyst, such as antimony trioxide (Sb₂O₃) or a tin-based catalyst, is used to accelerate both the esterification and polycondensation reactions.
-
High Temperature and Vacuum: These conditions are necessary in the second stage to drive the equilibrium towards the formation of high molecular weight polymer by efficiently removing the volatile byproducts.
Diagram of Polyester Synthesis Workflow:
Caption: Workflow for the two-stage melt polycondensation of polyesters.
Experimental Protocol:
-
Esterification Stage:
-
Charge the reaction vessel with this compound (1 equivalent), the diol (e.g., ethylene glycol, 1.2-2.2 equivalents), and the catalyst (e.g., antimony trioxide, 200-400 ppm).
-
Heat the mixture under a slow stream of nitrogen to 180-220 °C with continuous stirring.
-
Water will begin to distill off. Continue this stage until the theoretical amount of water has been collected (typically 3-5 hours).
-
-
Polycondensation Stage:
-
Increase the temperature of the reaction mixture to 250-280 °C.
-
Gradually apply a high vacuum (typically <1 Torr) over a period of about 1 hour to avoid excessive foaming.
-
Continue the reaction under high vacuum for another 2-4 hours to increase the molecular weight of the polymer. The progress of the reaction can be monitored by the increase in the viscosity of the melt.
-
-
Polymer Isolation:
-
Once the desired viscosity is reached, extrude the molten polymer from the reactor under nitrogen pressure into a water bath to cool and solidify.
-
Pelletize the resulting polyester strands for further processing and characterization.
-
Expected Properties and Characterization:
The properties of the resulting polyester can be tuned by adjusting the diol and the reaction conditions. The incorporation of this compound is expected to yield amorphous or semi-crystalline materials.[4][5][6]
| Property | Expected Range | Characterization Technique |
| Intrinsic Viscosity | 0.4 - 0.8 dL/g | Ubbelohde Viscometer |
| Glass Transition Temp. (Tg) | 60 - 100 °C | Differential Scanning Calorimetry (DSC) |
| Melting Temperature (Tm) | 180 - 240 °C (if crystalline) | Differential Scanning Calorimetry (DSC) |
| Tensile Strength | 40 - 70 MPa | Universal Testing Machine |
| Elongation at Break | 10 - 100 % | Universal Testing Machine |
Section 3: this compound in Metal-Organic Frameworks (MOFs)
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. This compound can serve as a functional organic linker for the synthesis of novel MOFs with potential applications in gas storage, separation, catalysis, and drug delivery.[7][8]
Protocol 3: Hydrothermal Synthesis of a Zinc-Based MOF
This protocol describes a general procedure for the hydrothermal synthesis of a MOF using this compound and a zinc salt.
Rationale for Experimental Choices:
-
Hydrothermal Synthesis: This method uses water or another solvent under elevated temperature and pressure to promote the crystallization of the MOF structure. It is a common and effective method for synthesizing a wide variety of MOFs.[7][8]
-
Solvent System: A mixture of a high-boiling polar aprotic solvent like DMF and water is often used to solubilize the metal salt and the organic linker.
-
Temperature and Time: The reaction temperature and time are critical parameters that influence the nucleation and growth of the MOF crystals.
Diagram of MOF Synthesis Workflow:
Caption: General workflow for the hydrothermal synthesis of a metal-organic framework.
Experimental Protocol:
-
Reaction Mixture Preparation:
-
In a glass vial, dissolve this compound (1 equivalent) in DMF.
-
In a separate vial, dissolve the metal salt (e.g., zinc nitrate hexahydrate, 1-2 equivalents) in water or DMF.
-
Combine the two solutions in a Teflon-lined stainless-steel autoclave. The final solvent ratio can be varied to optimize crystal growth.
-
Sonicate the mixture for a few minutes to ensure homogeneity.
-
-
Hydrothermal Reaction:
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to a specific temperature (typically between 100 °C and 150 °C) and maintain it for 24 to 72 hours.
-
-
Product Isolation and Activation:
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by filtration or decantation.
-
Wash the crystals with fresh DMF and then with a lower-boiling solvent like ethanol to remove unreacted starting materials and residual solvent from the pores.
-
To activate the MOF (i.e., remove the solvent from the pores), immerse the crystals in a volatile solvent (e.g., chloroform or acetone) for several days, decanting and replacing the solvent daily.
-
Finally, heat the solvent-exchanged MOF under vacuum at an elevated temperature (e.g., 100-150 °C) for several hours to obtain the porous material.
-
Expected Properties and Characterization:
The resulting MOF should be a crystalline solid with a high surface area and porosity.
| Property | Expected Range | Characterization Technique |
| Crystal Structure | Crystalline | Powder X-ray Diffraction (PXRD), Single-Crystal X-ray Diffraction |
| Surface Area (BET) | 500 - 3000 m²/g | Gas Sorption Analysis (e.g., N₂ at 77 K) |
| Pore Volume | 0.3 - 1.5 cm³/g | Gas Sorption Analysis |
| Thermal Stability | > 300 °C | Thermogravimetric Analysis (TGA) |
Section 4: Applications in Drug Development
The functional polymers derived from this compound hold significant promise for applications in drug delivery, owing to the potential for tunable properties and biocompatibility.
-
Controlled Release Formulations: Polyesters based on this compound can be formulated into microparticles or nanoparticles for the controlled release of therapeutic agents.[9][10][11] The degradation rate of the polyester matrix can be tailored by copolymerization with other monomers, allowing for precise control over the drug release profile. The methoxy group may also influence drug-polymer interactions, affecting loading efficiency and release kinetics.
-
Polymer-Drug Conjugates: The carboxylic acid groups of this compound, or hydroxyl groups that can be introduced into the polymer backbone, can serve as attachment points for drug molecules, forming polymer-drug conjugates. This approach can improve the solubility, stability, and pharmacokinetic profile of the conjugated drug.[12]
-
MOFs as Drug Carriers: The porous nature of MOFs synthesized from this compound makes them excellent candidates for drug loading and delivery.[7][8] Their high surface area allows for high drug loading capacities, and the tunable pore size can be used to control the release rate of the encapsulated drug. The methoxy functionality on the linker could also be used to modulate the interaction with drug molecules and the release medium.
Diagram of Polymer-Based Drug Delivery Systems:
Caption: Schematic of drug delivery systems based on this compound polymers.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide range of functional polymers. By carefully selecting the co-monomers and polymerization conditions, researchers can create polyamides, polyesters, and MOFs with tailored properties for diverse applications. The protocols and insights provided in this application note offer a solid foundation for exploring the potential of this promising monomer in the development of advanced materials for research and drug development. Further investigation into the specific influence of the 4-methoxy substituent will undoubtedly unlock even more opportunities for innovation in polymer science.
References
- Functional Arom
- Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradent
- DE4003839A1 - Polyester resin synthesis from isophthalic acid and diol - in presence of metal catalyst and small amt. of protonic acid, useful as soln. adhesive.
- Hydrothermal Synthesis of Metal-Organic Frameworks.
- Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Wiley Online Library. [Link]
- US2923735A - Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid.
- Synthesis and characterization of novel ethylene glycol polyesters containing terephthalic and 5-adamantylisophthalic acids.
- Amorphous polyamide having excellent oxygen barrier properties from para-xylylene diamine, isophthalic acid and adipic acid.
- Polymer-Based Systems for Controlled Release and Targeting of Drugs. PMC. [Link]
- Cyclic and Linear Polyamides from Polycondensations of Hexamethylenediamine andm-Xylylenediamine with Adipic, Isophthalic, and Terephthalic Acids.
- 1.3.2 - Polyester polyols. Polyurethanes. [Link]
- Functionalized polymersomes for biomedical applic
- United States Patent t191.
- US20080223519A1 - Polyamide polyols and polyurethanes, methods for making and using, and products made there
- Pure Hydrolysis of Polyamides: A Compar
- Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Journal of Polymer Science Part A: Polymer Chemistry. [Link]
- Tablet Formulations of Polymeric Electrospun Fibers for the Controlled Release of Drugs with pH-Dependent Solubility. MDPI. [Link]
- Effects of o -Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins.
- Polymers used in the Designing of Controlled Drug Delivery System. Research Journal of Pharmacy and Technology. [Link]
- Study on the structure and properties of poly (ethyleneterephthalate-co- sodium-5-sulfo-isophthalate-co-2-methyl-1, 3-propanediol).
- The polymerization reaction of terephthalic acid and ethylene glycol.
- WO2004069896A1 - Process for producing neopentyl-glycol based polyesters.
- Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid.
- Preparation and characterization of 4-arm star-shaped polylactide-co-poly(ethylene glycol). VNUHCM. [Link]
- Ethylene glycol-isophthalic acid-terephthalic acid copolymer. CAS Common Chemistry. [Link]
- US4238603A - Polyamides derived from hexamethylene diamine, terephthalic acid, isophthalic acid and a C5 to C10 aliphatic dibasic acid.
Sources
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Polymer-Based Systems for Controlled Release and Targeting of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. admin.mantechpublications.com [admin.mantechpublications.com]
- 11. rjptonline.org [rjptonline.org]
- 12. Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: Harnessing the Photoluminescent Properties of Lanthanide MOFs with 4-Methoxyisophthalic Acid
Introduction: Beyond Classical Fluorophores
Metal-Organic Frameworks (MOFs) represent a class of crystalline, porous materials constructed from metal ions or clusters linked by organic ligands.[1][2] Among these, Lanthanide-based MOFs (Ln-MOFs) have garnered significant attention for their unique and tunable photoluminescent properties, which stem from the characteristic 4f-4f electronic transitions of lanthanide ions. These transitions result in sharp, line-like emission bands, long luminescence lifetimes, and large Stokes shifts, making them superior to many traditional organic fluorophores for a range of applications.
The luminescence of Ln-MOFs is often not due to direct excitation of the lanthanide ion, which is an inefficient process, but rather through a mechanism known as the "antenna effect" or Ligand-to-Metal Energy Transfer (LMET).[3] In this process, the organic linker—in this case, 4-Methoxyisophthalic acid—absorbs excitation energy and efficiently transfers it to the coordinated lanthanide ion, which then luminesces. The choice of linker is therefore critical in designing highly luminescent MOFs. This compound is a compelling candidate due to its conjugated aromatic system, suitable for absorbing UV light, and its carboxylate groups, which strongly coordinate to lanthanide ions, facilitating the construction of stable frameworks and efficient energy transfer.
This guide provides a comprehensive overview, from synthesis to characterization, of Ln-MOFs based on this compound, with a focus on understanding and exploiting their photoluminescent properties for applications in sensing, bio-imaging, and advanced optical materials.[4][5]
Synthesis and Characterization Workflow
A successful investigation begins with a robust and reproducible workflow. The following diagram outlines the logical progression from synthesis to the detailed characterization of the material's photoluminescent properties.
Caption: Overall workflow from synthesis to photoluminescence analysis.
Experimental Protocols
Protocol 1: Solvothermal Synthesis of Ln-MOF with this compound
This protocol describes a general solvothermal method for synthesizing Ln-MOFs. The choice of lanthanide (e.g., Eu³⁺ for red emission, Tb³⁺ for green emission) will dictate the final luminescent output.[6]
Rationale: The solvothermal method utilizes elevated temperatures and pressures to increase the solubility of reactants and promote the growth of high-quality crystals.[2] Dimethylformamide (DMF) is a common solvent as it can also act as a template or a weak base, facilitating the deprotonation of the carboxylic acid linker.
Materials:
-
Lanthanide(III) nitrate hexahydrate (e.g., Eu(NO₃)₃·6H₂O or Tb(NO₃)₃·6H₂O)
-
This compound (H₂-MeO-IPA)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
20 mL Scintillation vial or Teflon-lined autoclave
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of the lanthanide(III) nitrate salt in 6 mL of DMF.
-
Add 0.1 mmol of this compound to the solution.
-
Cap the vial tightly. Caution: Ensure the vial is appropriate for the temperature and pressure; a Teflon-lined autoclave is recommended for higher temperatures.
-
Place the vial in a preheated oven at 120 °C for 72 hours.
-
After 72 hours, allow the oven to cool slowly to room temperature.
-
Crystalline product should be visible at the bottom of the vial. Decant the mother liquor.
-
Wash the crystals by soaking them in fresh DMF (3 x 5 mL) for 24 hours to remove unreacted starting materials.
-
Further wash the crystals with ethanol (3 x 5 mL) to remove DMF.
-
Dry the resulting Ln-MOF crystals under vacuum at 60 °C for 12 hours. The product can be stored in a desiccator.
Protocol 2: Photoluminescence Spectroscopy
This protocol details the steps for acquiring the essential photoluminescence data to characterize the optical properties of the synthesized Ln-MOF.
Rationale: A comprehensive photoluminescence study involves measuring four key parameters: the excitation spectrum, the emission spectrum, the luminescence lifetime, and the quantum yield. This allows for a full understanding of the material's efficiency and dynamics.
Instrumentation:
-
Fluorometer/Spectrofluorometer equipped with a pulsed Xenon lamp or laser for lifetime measurements.
-
Solid-state sample holder.
-
Integrating sphere for quantum yield measurements.
Procedure:
-
Sample Preparation:
-
Finely grind a small amount of the dried Ln-MOF powder.
-
Pack the powder tightly into the solid-state sample holder to ensure a flat, even surface.
-
-
Excitation Spectrum Measurement:
-
Set the spectrometer to excitation scan mode.
-
Identify a strong, characteristic emission wavelength for the target lanthanide (e.g., 615 nm for Eu³⁺, 545 nm for Tb³⁺).
-
Scan a range of excitation wavelengths (e.g., 250-450 nm) while monitoring the selected emission wavelength.
-
The resulting spectrum will show the optimal excitation wavelengths that lead to lanthanide emission, typically corresponding to the absorption of the this compound linker.
-
-
Emission Spectrum Measurement:
-
Set the spectrometer to emission scan mode.
-
Use the peak excitation wavelength (λ_ex) determined from the excitation spectrum.
-
Scan a range of emission wavelengths covering the visible spectrum (e.g., 400-750 nm).
-
The resulting spectrum will display the characteristic sharp emission peaks of the lanthanide ion.
-
-
Luminescence Lifetime (τ) Measurement:
-
Excite the sample at the optimal excitation wavelength using a pulsed light source (e.g., Xenon flash lamp or laser).
-
Monitor the decay of the emission intensity over time at the strongest emission peak.
-
Fit the decay curve to an exponential function (single or multi-exponential) to calculate the luminescence lifetime (τ). A long lifetime is characteristic of lanthanide emission.[7]
-
-
Quantum Yield (Φ) Measurement:
-
Place the solid sample in an integrating sphere.
-
Measure the emission spectrum and the scattering of the excitation light with the sample in the sphere.
-
Remove the sample and measure the scattering of the excitation light with the empty sphere (blank).
-
The instrument software will use these data to calculate the absolute photoluminescence quantum yield (PLQY), which is the ratio of photons emitted to photons absorbed.
-
Understanding the Luminescence: The Antenna Effect
The characteristic luminescence of these Ln-MOFs is governed by the Ligand-to-Metal Energy Transfer (LMET) process, often called the "antenna effect." The organic linker acts as an antenna, absorbing energy and funneling it to the lanthanide ion.
Caption: The antenna effect: energy transfer from linker to lanthanide ion.
Mechanism Explained:
-
Photon Absorption: The π-conjugated system of the this compound linker absorbs high-energy UV photons, promoting an electron from its singlet ground state (S₀) to a singlet excited state (S₁).
-
Intersystem Crossing (ISC): The excited linker undergoes intersystem crossing, a non-radiative process where the electron transitions to a lower-energy but long-lived triplet state (T₁). The efficiency of this step is crucial for the overall brightness of the MOF.[8]
-
Energy Transfer (ET): If the energy of the linker's triplet state is appropriately matched (i.e., slightly higher than the accepting energy level of the lanthanide ion), the energy is non-radiatively transferred from the linker to the f-orbitals of the lanthanide ion, promoting it to an excited state (e.g., ⁵D₀ for Eu³⁺ or ⁵D₄ for Tb³⁺).[9]
-
Luminescence: The excited lanthanide ion relaxes to its ground state by emitting a photon. Because this involves f-f transitions that are shielded by outer electrons, the emission appears as sharp, characteristic lines in the visible or near-infrared spectrum.[10]
Data Interpretation and Expected Results
The data obtained from photoluminescence spectroscopy provides a detailed fingerprint of the Ln-MOF's optical performance. The table below summarizes typical results expected for Eu³⁺ and Tb³⁺ MOFs constructed with an aromatic carboxylate linker like this compound.
| Parameter | Eu-MOF (Red Emission) | Tb-MOF (Green Emission) | Significance |
| Optimal Excitation (λ_ex) | ~300-350 nm | ~300-350 nm | Corresponds to the π-π* absorption of the this compound linker. |
| Major Emission Peaks (λ_em) | ~579, 591, 615 , 650, 700 nm | ~490, 545 , 585, 620 nm | Fingerprint emissions corresponding to specific f-f transitions. The hypersensitive ⁵D₀→⁷F₂ transition at ~615 nm for Eu³⁺ is particularly sensitive to the coordination environment. |
| Electronic Transitions | ⁵D₀ → ⁷Fⱼ (J=0, 1, 2, 3, 4) | ⁵D₄ → ⁷Fⱼ (J=6, 5, 4, 3) | Governed by quantum mechanical selection rules for lanthanide ions. |
| Luminescence Lifetime (τ) | Typically 0.5 - 2.0 ms | Typically 0.5 - 2.0 ms | Long lifetimes are a hallmark of lanthanide emission and are advantageous for time-gated detection applications. |
| Quantum Yield (Φ) | Can range from <10% to >50% | Can range from <10% to >70% | Measures the overall efficiency of the antenna effect and emission process. Highly dependent on synthesis quality and linker-metal energy level matching. |
References
- Yan, B. (2017). Lanthanide-based metal–organic frameworks as luminescent probes. Dalton Transactions, 46(27), 8795-8805. [Link]
- Zhao, S., Wang, G., Poelman, D., & Van Der Voort, P. (2018). Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing.
- Zhao, S., Wang, G., Poelman, D., & Van Der Voort, P. (2018). Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing. PubMed Central. [Link]
- Gunnlaugsson, T., & Leonard, J. P. (2020). Highlights of the development and application of luminescent lanthanide based coordination polymers, MOFs and functional nanomaterials. Dalton Transactions, 49(45), 16043-16062. [Link]
- Natrajan, L. S. (2018). Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications. CrystEngComm, 20(38), 5584-5615. [Link]
- Downie, L. (2013). Lanthanides show high stability and photoluminescent ability in diverse MOF framework. Dalton Transactions Blog. [Link]
- Asanova, T., et al. (2023). In situ monitoring of ligand-to-metal energy transfer in combination with synchrotron-based X-ray diffraction methods to elucidate the synthesis mechanism and structural evolution of lanthanide complexes. PubMed Central. [Link]
- Müller-Bunz, H., et al. (2012). Luminescence tuning of MOFs via ligand to metal and metal to metal energy transfer by co-doping of 2∞[Gd2Cl6(bipy)3]·2bipy with europium and terbium. Semantic Scholar. [Link]
- Gupta, R., et al. (2024). Visible light mediated photocatalysis by lanthanide metal–organic frameworks: enhanced specificity and mechanistic insights.
- Bar, A. K., et al. (2022). Multifunctional Lanthanide-Based Metal–Organic Frameworks Derived from 3-Amino-4-hydroxybenzoate: Single-Molecule Magnet Behavior, Luminescent Properties for Thermometry, and CO2 Adsorptive Capacity.
- Long, J., et al. (2011). A facile building-block synthesis of multifunctional lanthanide MOFs. RSC Publishing. [Link]
- ResearchGate. (n.d.).
- Li, Y., et al. (2018). Isostructural lanthanide-based metal–organic frameworks: structure, photoluminescence and magnetic properties. Dalton Transactions, 47(10), 3459-3467. [Link]
- Morressier. (2020). Synthesis of a series of lanthanide-transition metal organic frameworks and their structural, luminescent, and magnetic properties. [Link]
- Allendorf, M. D., Bauer, C. A., Bhakta, R. K., & Houk, R. J. T. (2009). Luminescent Metal-Organic Frameworks. OSTI.gov. [Link]
- Hamilton, C. E., et al. (2020). Structural Diversity of Four Lanthanide Metal-Organic Frameworks based on 2,6-Naphthalenedicarboxylate. CrystEngComm, 22(44), 7549-7556. [Link]
- Wang, Y., et al. (2019). A New Microporous Lanthanide Metal–Organic Framework with a Wide Range of pH Linear Response.
- City University of Hong Kong. (n.d.). Exploring the Optical Properties of Lanthanide Metal-Organic Frameworks. CityUHK Scholars. [Link]
- Zhang, L., & Liu, Z. (2021). Lanthanide-based MOFs: synthesis approaches and applications in cancer diagnosis and therapy. Journal of Materials Chemistry B, 9(28), 5585-5600. [Link]
- Hannachi, A., et al. (2018). On the Synthesis and Characterization of Lanthanide Metal-Organic Frameworks. MDPI. [Link]
- Pagis, C., et al. (2016).
- Gupta, R., et al. (2024). Visible light mediated photocatalysis by lanthanide metal–organic frameworks: enhanced specificity and mechanistic insights. Chemical Science, 15(45), 17355-17366. [Link]
- ResearchGate. (n.d.).
- Allendorf, M. D., Bauer, C. A., Bhakta, R. K., & Houk, R. J. T. (2009). Luminescent metal-organic frameworks. Chemical Society Reviews, 38(5), 1330-1352. [Link]
- Kirillova, M. V., et al. (2024). Lanthanide Heterometallic MOFs with 5-Iodosophthalate Linkers: Tuning of Luminescent Properties by Varying of Metal Composition. MDPI. [Link]
- Li, P., et al. (2018). An ultrastable zinc(ii)–organic framework as a recyclable multi-responsive luminescent sensor for Cr(iii), Cr(vi) and 4-nitrophenol in the aqueous phase with high selectivity and sensitivity. Journal of Materials Chemistry A, 6(13), 5344-5351. [Link]
- Wang, H., & Yan, B. (2019). Recent Progress in Metal–Organic Framework (MOF) Based Luminescent Chemodosimeters.
Sources
- 1. A New Microporous Lanthanide Metal–Organic Framework with a Wide Range of pH Linear Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Highlights of the development and application of luminescent lanthanide based coordination polymers, MOFs and functional nanomaterials - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Visible light mediated photocatalysis by lanthanide metal–organic frameworks: enhanced specificity and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A facile building-block synthesis of multifunctional lanthanide MOFs - Journal of Materials Chemistry (RSC Publishing) DOI:10.1039/C1JM12789F [pubs.rsc.org]
- 10. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
Troubleshooting & Optimization
Troubleshooting low yield in 4-Methoxyisophthalic acid synthesis
Technical Support Center: 4-Methoxyisophthalic Acid Synthesis
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly focusing on troubleshooting and optimizing reaction yields. Our approach is rooted in explaining the fundamental chemical principles to empower you to make informed decisions during your experimental work.
Troubleshooting Guide: Addressing Low Yield
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound, which is typically prepared via the oxidation of 3,5-dimethylanisole using potassium permanganate (KMnO₄).
Q1: My reaction seems incomplete. The purple color of permanganate persists after hours of heating, but I suspect unreacted starting material is still present. What's the cause?
Answer: This is a classic issue that points to several potential root causes related to reaction kinetics and stoichiometry.
-
Insufficient Molar Ratio of Oxidant: The oxidation of two methyl groups to carboxylic acids is a demanding reaction requiring a substantial amount of oxidant. For every mole of 3,5-dimethylanisole, you theoretically need 4 moles of KMnO₄. It is standard practice to use a slight excess of permanganate to ensure the reaction goes to completion. A substoichiometric amount will guarantee an incomplete reaction.
-
Low Reaction Temperature: The oxidation of alkylbenzenes with permanganate requires significant thermal energy to overcome the activation energy barrier.[1][2] Reactions are typically run at or near the boiling point of the aqueous solution (reflux, ~100 °C). If your temperature is too low (e.g., 70-80 °C), the reaction rate will be impractically slow.
-
Poor Mixing/Heterogeneity: This is a two-phase reaction (aqueous KMnO₄ and organic 3,5-dimethylanisole). Vigorous stirring is absolutely essential to maximize the interfacial area between the phases. Without it, the reaction will be limited by the slow diffusion of reactants. As the reaction proceeds, a thick brown precipitate of manganese dioxide (MnO₂) forms, which can further hinder mixing.[3] Ensure your stirring mechanism (magnetic or overhead) is powerful enough to maintain a well-mixed slurry.
Troubleshooting Table 1: Incomplete Reaction
| Potential Cause | Diagnostic Check | Recommended Solution |
| Insufficient KMnO₄ | Review your initial calculations. Was the molar ratio of KMnO₄ to 3,5-dimethylanisole at least 4:1? | Add an additional portion (0.2-0.5 equivalents) of KMnO₄ to the reaction mixture. Observe if the purple color disappears and more MnO₂ forms. |
| Low Temperature | Is the reaction mixture actively refluxing? | Increase the heating mantle temperature to achieve a steady reflux. Ensure the flask is properly insulated if necessary. |
| Inadequate Mixing | Is a vortex visible? Is the MnO₂ precipitate evenly suspended or settled at the bottom? | Increase the stirring speed. For larger scale reactions (>1 L), switch from a magnetic stirrer to a more robust overhead mechanical stirrer. |
Q2: The reaction mixture turned brown, indicating MnO₂ formation, but my final isolated yield after acidification is extremely low. Where did the product go?
Answer: This is a frustrating but common outcome that almost always points to problems in the work-up procedure, specifically during the isolation and precipitation of the product.
-
Incomplete Acidification: The product of the oxidation exists as its dipotassium salt (potassium 4-methoxyisophthalate) in the alkaline reaction mixture. To precipitate the free acid, you must lower the pH of the filtrate significantly, typically to a pH of 1-2, using a strong acid like concentrated HCl or H₂SO₄. If the solution is not sufficiently acidic, a significant portion of your product will remain dissolved as the highly water-soluble carboxylate salt. Always check the final pH with pH paper or a meter.
-
Premature Filtration/Product Loss in MnO₂ Cake: The product salt is water-soluble. It is critical to wash the filtered MnO₂ cake thoroughly with hot water to recover all the dissolved product before proceeding to the acidification step. Discarding the MnO₂ without extensive washing will lead to substantial yield loss.
-
Product Solubility in Water: this compound, while much less soluble than its salt, still has some solubility in water, which increases with temperature. After acidification, it is crucial to cool the solution thoroughly (e.g., in an ice bath) to minimize this solubility and maximize precipitation before filtering to collect the final product. Washing the final product cake should be done with a minimal amount of ice-cold water.
Q3: My final product is a discolored brown or off-white powder, and the yield is poor. What is the impurity and how can I get a clean product?
Answer: The primary colored impurity is almost certainly residual manganese dioxide (MnO₂). This indicates a failure to properly separate the product solution from the MnO₂ precipitate during the work-up.
-
Inefficient MnO₂ Removal: The MnO₂ formed during the reaction is a very fine precipitate and can be difficult to filter.
-
Hot Filtration: Always filter the hot reaction mixture to remove the MnO₂. The product salt has high solubility in hot water, which aids the separation.
-
Filter Aid: Using a pad of celite or diatomaceous earth on your filter paper (in a Büchner funnel) can dramatically improve the filtration efficiency, preventing fine MnO₂ particles from passing through into your filtrate.
-
Sodium Bisulfite Treatment: A highly effective chemical method to remove residual MnO₂ from the filtrate is to add a small amount of sodium bisulfite (NaHSO₃) solution. The bisulfite reduces the brown, insoluble MnO₂ to the colorless, water-soluble manganese(II) sulfate (MnSO₄), which will remain in solution after you precipitate your product.
-
Purification Strategy: If you have already isolated a contaminated product, the best approach is purification by recrystallization.[4] A suitable solvent system would be a water/ethanol mixture. Dissolve the crude product in a minimum amount of hot solvent, hot filter if any insoluble material remains, and then allow it to cool slowly to form pure crystals.
Key Experimental Protocols
Protocol 1: Synthesis of this compound
-
Setup: To a 1-L three-necked round-bottom flask equipped with a mechanical overhead stirrer, a reflux condenser, and a thermometer, add 3,5-dimethylanisole (13.6 g, 0.1 mol) and 400 mL of water.
-
Reaction: Begin vigorous stirring. In a separate beaker, dissolve potassium permanganate (KMnO₄, 64.8 g, 0.41 mol) in 300 mL of warm water. Add the KMnO₄ solution to the reaction flask in portions over 30 minutes.
-
Heating: Heat the mixture to a gentle reflux (~100 °C). The purple color of the permanganate will gradually be replaced by a thick brown precipitate of MnO₂. Maintain the reflux with vigorous stirring for 4-6 hours, or until the purple color is completely gone.
-
Work-up (MnO₂ Removal): While the mixture is still hot, filter it through a Büchner funnel fitted with a pad of celite. Wash the collected MnO₂ cake thoroughly with three 50-mL portions of hot water, combining the washings with the initial filtrate. The resulting filtrate should be a clear, colorless, or slightly yellow solution.
-
Product Precipitation: Cool the filtrate to room temperature and then place it in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) until the pH of the solution is ~1-2 (check with pH paper). A voluminous white precipitate will form.
-
Isolation: Allow the mixture to stand in the ice bath for at least 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration. Wash the filter cake with a small amount of ice-cold water (2 x 25 mL).
-
Drying: Dry the product in a vacuum oven at 80-100 °C to a constant weight. The expected yield of this compound (MW: 196.16 g/mol ) is typically in the range of 70-85%.
Visualization of the Synthetic Workflow
Caption: General workflow for the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q: Why is potassium permanganate used instead of other oxidants? A: Potassium permanganate is a powerful, relatively inexpensive, and effective oxidizing agent for converting alkyl side chains on an aromatic ring into carboxylic acids.[5] For this reaction to work, the carbon attached to the ring (the benzylic carbon) must have at least one hydrogen atom, which is the case for the methyl groups in 3,5-dimethylanisole.[6][7]
Q: Can this procedure be used to synthesize other substituted isophthalic acids? A: Yes, the fundamental principle of oxidizing two methyl groups on an aromatic ring applies to other substrates. For example, oxidizing m-xylene yields isophthalic acid. The success and yield will depend on the nature of the other substituent on the ring. Electron-withdrawing groups can deactivate the ring, making the oxidation more difficult, while some electron-donating groups might be sensitive to oxidation themselves.
Q: My final product has a melting point lower than expected and shows impurities in NMR analysis. What could be the side product? A: A likely side product is the partially oxidized intermediate, 3-carboxy-5-methylanisole (where only one of the two methyl groups has been oxidized). This can occur if the reaction is stopped prematurely or if an insufficient amount of KMnO₄ was used. This impurity can typically be removed by recrystallization.
Troubleshooting Flowchart
Caption: A flowchart to diagnose the cause of low yield in the this compound synthesis.
References
- Chemistry Stack Exchange. (2012). Mechanism of arene side chain oxidation by permanganate.
- Lumen Learning. Organic Chemistry II: Reactions of alkylbenzenes.
- Spitzer, U. A. (1972). The Mechanism of Permanganate Oxidation of Alkanes, Arenes and Related Compounds. Ph.D. Thesis, The University of British Columbia.
- Rudakov, E. S., & Lobachev, V. L. (2000). The first step of oxidation of alkylbenzenes by permanganates in acidic aqueous solutions. Russian Chemical Bulletin, 49, 11-21.
- Jursic, B. (1989). Surfactant assisted permanganate oxidation of aromatic compounds. Canadian Journal of Chemistry, 67(9), 1381-1383.
- Master Organic Chemistry. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids.
- Request PDF. Surfactant assisted permanganate oxidation of aromatic compounds.
- Banoo, F., & Stewart, R. (1969). Permanganate oxidation of aromatic alcohols in acid solution. Canadian Journal of Chemistry, 47(17), 3199-3205.
- Nath, P., & Banerji, K. K. (1976). Kinetics and mechanisms of the oxidation of methyl aryl ketones by acid permanganate. Australian Journal of Chemistry, 29(9), 1939-1945.
- YouTube. (2023). KMnO4 with Alkylbenzenes to make Carboxylic Acids - EASY!
- PubChem. This compound.
- Google Patents. Process for purifying isophthalic acid.
- European Patent Office. Process for the production of high-purity isophthalic acid.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 7. youtube.com [youtube.com]
Navigating the Labyrinth: A Technical Support Guide to Purifying 4-Methoxyisophthalic Acid
Welcome to the technical support center dedicated to overcoming the purification challenges of 4-Methoxyisophthalic acid (4-MIP). This guide is designed for researchers, scientists, and drug development professionals who encounter obstacles in achieving the desired purity of this valuable aromatic dicarboxylic acid. Here, we dissect common issues, provide evidence-based solutions, and offer detailed protocols to streamline your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a crude sample of this compound?
A1: The impurity profile of crude 4-MIP is intrinsically linked to its synthetic route, which commonly involves the oxidation of 4-methoxy-m-xylene. Consequently, the most prevalent impurities are often products of incomplete oxidation.[1] These can include:
-
4-Methoxy-3-methylbenzoic acid: Resulting from the oxidation of only one methyl group.
-
3-Carboxy-4-methoxybenzaldehyde: An intermediate species where one methyl group has been oxidized to a carboxylic acid and the other to an aldehyde.
-
Unreacted 4-methoxy-m-xylene: The starting material for the synthesis.
-
Isomeric dicarboxylic acids: Depending on the purity of the starting material, other positional isomers may be present in trace amounts.
Residual solvents from the reaction and initial workup are also common contaminants. Identifying these impurities, often through techniques like NMR spectroscopy, is a critical first step in devising an effective purification strategy.
Q2: How do I select an appropriate primary purification technique for this compound?
A2: The choice of purification method hinges on the physical state of your crude product and the nature of the impurities. For this compound, which is a solid at room temperature with a melting point of 258-263 °C, recrystallization is typically the most effective and first-line approach.[2] If recrystallization fails to remove closely related impurities, column chromatography can be employed. For removing neutral or basic impurities, an acid-base extraction is a highly efficient method.[3]
The following decision tree provides a logical workflow for selecting a suitable purification strategy:
Caption: Decision tree for selecting a purification method for 4-MIP.
Troubleshooting Recrystallization
Recrystallization is a powerful technique but can present several challenges. This section addresses common issues and provides actionable solutions.
Problem 1: My this compound "oils out" instead of forming crystals.
-
Causality: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is more likely if the compound is significantly impure, as impurities can depress the melting point.[4]
-
Troubleshooting Steps:
-
Re-heat and Dilute: Reheat the solution until the oil fully dissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool slowly.[5]
-
Slower Cooling: Rapid cooling can favor oil formation. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also promote slower cooling.[4]
-
Change Solvent System: The boiling point of your solvent may be too high. Select a solvent with a lower boiling point. Alternatively, use a solvent-antisolvent system. Dissolve the 4-MIP in a minimal amount of a "good" hot solvent (e.g., ethanol) and then slowly add a "poor" solvent (e.g., water) at an elevated temperature until the solution becomes turbid. Reheat to clarify and then cool slowly.[6]
-
Problem 2: No crystals form upon cooling, even after an extended period.
-
Causality: This is often due to using an excessive amount of solvent, resulting in a solution that is not saturated at the lower temperature.[4] It can also be due to the solution being in a supersaturated state, lacking a nucleation point for crystal growth.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. This creates microscopic scratches that can serve as nucleation sites.[7]
-
Seeding: If you have a pure crystal of 4-MIP, add a tiny amount to the solution to act as a seed for crystal growth.[7]
-
-
Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent. Once the volume is reduced, allow it to cool again.
-
Use an Anti-solvent: If your compound is dissolved in a solvent where it is highly soluble, you can carefully add an "anti-solvent" (a solvent in which it is poorly soluble but is miscible with the primary solvent) to induce precipitation.
-
Problem 3: The final yield of recrystallized 4-MIP is very low.
-
Causality: A low yield can result from several factors, including using too much solvent, premature crystallization during a hot filtration step, or the crude material being highly impure.[5]
-
Troubleshooting Steps:
-
Minimize Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, preheat the funnel and filter paper, and add a small excess of solvent to the solution to keep the compound dissolved during filtration.
-
Recover from Mother Liquor: The filtrate (mother liquor) after the first crop of crystals can be concentrated by heating to evaporate some of the solvent, and then cooled to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
-
| Solvent System | Suitability for 4-MIP Recrystallization | Key Considerations |
| Water | Potentially suitable | 4-MIP has low solubility in cold water, which increases with temperature. Good for removing highly polar or non-polar impurities. |
| Ethanol/Water | Highly Recommended | A versatile mixed-solvent system. Dissolve in hot ethanol and add hot water until turbidity persists, then clarify with a few drops of ethanol.[8] |
| Acetic Acid/Water | Good for dicarboxylic acids | Acetic acid can be effective at dissolving dicarboxylic acids. Water acts as the anti-solvent.[9] |
| Ethyl Acetate | Possible | A moderately polar solvent. May be suitable depending on the impurity profile.[8] |
| Acetone/Water | Good for polar compounds | Similar to ethanol/water, acetone can be a good primary solvent.[6] |
Detailed Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol provides a general procedure for the recrystallization of 4-MIP. The optimal solvent system may need to be determined empirically through small-scale trials.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol and deionized water)
-
Erlenmeyer flasks
-
Heating source (hot plate with a water or sand bath)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude 4-MIP in an Erlenmeyer flask. Add a minimal amount of hot ethanol and swirl to dissolve.
-
Addition of Anti-solvent: While the solution is still hot, add hot deionized water dropwise until the solution becomes persistently turbid.
-
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification of this compound by Acid-Base Extraction
This protocol is effective for removing neutral or basic impurities from crude 4-MIP.[10]
Procedure:
-
Dissolution: Dissolve the crude 4-MIP in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (a weak base) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure from CO2 evolution.
-
Separation: Allow the layers to separate. The deprotonated 4-MIP will be in the aqueous layer as its sodium salt. Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete removal of the acid. Combine the aqueous extracts.
-
Regeneration of 4-MIP: Cool the combined aqueous extracts in an ice bath and slowly acidify with concentrated hydrochloric acid until the solution is acidic (test with pH paper). The 4-MIP will precipitate out of the solution.
-
Isolation: Collect the precipitated 4-MIP by vacuum filtration, wash with cold deionized water, and dry.
-
Further Purification: The recovered 4-MIP can be further purified by recrystallization as described in Protocol 1.
Caption: Workflow for acid-base extraction of 4-MIP.
References
- University of California, Irvine. (n.d.). Acid-Base Extraction. [Link]
- Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
- University of Rochester. (n.d.).
- Wikipedia. (2023). Acid–base extraction. [Link]
- Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
- Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
- Scribd. (n.d.). Acid-Base Extraction of Organic Compounds. [Link]
- Reddit. (2023).
- The Royal Society of Chemistry. (n.d.).
- YouTube. (2022).
- LabSolutions. (n.d.). This compound. [Link]
- University of York. (n.d.).
- Chemistry Stack Exchange. (2015).
- N/A. (n.d.).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Agilent Technologies, Inc. (n.d.). Analysis of organic acids on an Agilent InfinityLab Poroshell 120 HILIC-Z column. [Link]
- ResearchGate. (2014). What is a best method and solvent to recrystallise 5-acetoxyisophthalic acid?. [Link]
- Shimadzu Corporation. (n.d.). No.
- Google Patents. (n.d.). US3206504A - Process for purifying isophthalic acid.
- Google Patents. (n.d.).
- ResearchGate. (2025). Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in Tetrahydrofuran, Cyclohexanone, 1,2-Diethoxyethane, and Acetophenone. [Link]
- Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Link]
- Waters Corporation. (n.d.). Organic Acids Analysis. [Link]
- OUCI. (n.d.). Waste-Reducing Catalytic Oxidation of m-Xylene to m-Toluic Acid. [Link]
Sources
- 1. JP2002513778A - Purification method of isophthalic acid by crystallization - Google Patents [patents.google.com]
- 2. labsolu.ca [labsolu.ca]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Minimizing side reactions in polyamide synthesis with 4-Methoxyisophthalic acid
Technical Support Center: Polyamide Synthesis with 4-Methoxyisophthalic Acid
Welcome to the technical support guide for researchers and professionals working with this compound in polyamide synthesis. The introduction of a methoxy group onto the isophthalic acid backbone offers unique opportunities for modifying polymer properties, such as solubility and thermal characteristics.[1] However, this functionalization also introduces specific synthetic challenges and potential side reactions that can compromise the integrity of the final polymer.
This guide is structured to provide rapid answers to common problems through our FAQ section and offers in-depth, evidence-based solutions in our Troubleshooting Guides. Our goal is to empower you to anticipate, identify, and resolve these issues, ensuring the successful synthesis of high-molecular-weight, well-defined polyamides.
Frequently Asked Questions (FAQs)
Q1: My polyamide's molecular weight is consistently lower than predicted. What are the most likely causes?
A: Achieving a high molecular weight is critically dependent on two main factors: maintaining precise stoichiometric balance and minimizing chain-terminating side reactions.[2][3][4] With this compound, three common culprits for low molecular weight are:
-
Stoichiometric Imbalance: Even a small excess of one monomer can drastically limit chain growth.[2][5]
-
Decarboxylation: At the high temperatures often used in melt polycondensation, the isophthalic acid moiety can lose a carboxyl group, creating a monofunctional impurity that caps the polymer chain.[6][7]
-
Premature Precipitation: The growing polymer may precipitate from the reaction solvent before reaching the target molecular weight, effectively halting the polymerization process.
Q2: I'm observing significant yellowing or browning in my final polyamide product. What's happening?
A: Discoloration is typically a sign of thermal degradation or oxidation.[8][9] High reaction temperatures (>200°C), especially for prolonged periods, can lead to undesirable side reactions. The presence of residual oxygen in your reaction setup can also form chromophores on the polymer backbone, leading to discoloration.
Q3: What causes gel formation or insoluble particles in my reaction mixture?
A: Gel formation indicates that cross-linking is occurring.[10][11] This is a serious issue that can ruin a synthesis. Potential causes include localized overheating, which can trigger thermal degradation and subsequent branching reactions, or side reactions involving the methoxy group under certain conditions.[12] These cross-linked networks are essentially one giant molecule, rendering the polymer insoluble.[10]
Q4: Can the methoxy group itself cause problems during synthesis?
A: Yes. While generally stable, the methoxy group is an ether linkage, which can be susceptible to cleavage under strongly acidic conditions, especially at elevated temperatures.[13][14][15] This cleavage would expose a phenolic hydroxyl group, altering the monomer's reactivity and potentially leading to undesired side reactions or changes in the final polymer's properties. The steric hindrance and electronic effects of the methoxy group can also influence the reactivity of the adjacent carboxyl groups.[16]
In-Depth Troubleshooting Guides
Problem 1: Low Molecular Weight and Broad Polydispersity
Low molecular weight is the most frequent challenge in step-growth polymerization. A broad polydispersity index (PDI), often identified by Gel Permeation Chromatography (GPC), typically accompanies this issue.
Causality: Step-growth polymerization requires a near-perfect 1:1 molar ratio of reactive functional groups (e.g., -COOH from the diacid and -NH₂ from the diamine) to achieve high molecular weight, as described by the Carothers equation.[2] Any deviation from this ratio leaves an excess of one type of functional group at the chain ends, terminating polymerization prematurely.
Self-Validating Protocol: Ensuring Stoichiometric Precision
-
Monomer Purity Assay: Before weighing, verify the purity of your this compound and diamine monomers using NMR or titration. Impurities will throw off your molar calculations.
-
High-Precision Weighing: Use a 4- or 5-place analytical balance. Weigh monomers in a controlled environment (e.g., a glovebox) to avoid moisture absorption, especially for hygroscopic diamines.
-
Salt Formation (for Solution Polymerization): For aqueous or some solution methods, pre-reacting the diacid and diamine to form a nylon salt can help ensure a perfect 1:1 ratio before polymerization begins.[6]
-
Verification: After synthesis, use end-group analysis via ¹H NMR to confirm if one functional group is in excess, which validates the stoichiometric imbalance hypothesis.[17]
Causality: Aromatic carboxylic acids can undergo decarboxylation at high temperatures, converting a difunctional monomer into a monofunctional chain-terminating species. This reaction is a known issue for isophthalic acid derivatives and can be a significant limiting factor in melt polycondensation.[6][7]
Workflow: Diagnosing and Mitigating Low Molecular Weight
Caption: Workflow for diagnosing causes of low molecular weight.
Self-Validating Protocol: Minimizing Thermal Side Reactions
-
Lower Reaction Temperature: If using melt polymerization, conduct a temperature screen to find the lowest possible temperature that maintains a homogeneous melt and still allows for water/byproduct removal. Temperatures should ideally be kept below 250°C.
-
Utilize Solution Polycondensation: Methods like low-temperature solution polymerization using diacid chlorides or the Yamazaki-Higashi phosphorylation reaction can proceed at much lower temperatures (e.g., 105°C), effectively eliminating thermal decarboxylation.[1][18]
-
Reaction Time Optimization: Minimize the time the reaction mixture spends at the highest temperature. Once a prepolymer is formed, subsequent chain extension under high vacuum can often be done at a slightly reduced temperature.
Problem 2: Gel Formation and Insoluble Polymer
Gels are catastrophic to a synthesis, indicating uncontrolled cross-linking. They manifest as swollen particles or a reaction mixture that solidifies entirely.[10][11]
Causality: Gelation arises from the formation of covalent bonds between polymer chains, creating a 3D network.[12] For this system, the most probable cause is thermal degradation at "hot spots" in the reactor, which can generate radical species that lead to branching and cross-linking. While less common, side reactions involving the activated aromatic ring are also a possibility under harsh conditions.
Self-Validating Protocol: Preventing Gel Formation
-
Ensure Homogeneous Heating: Use a well-agitated reaction vessel and a heating mantle with a temperature controller. Avoid direct flame heating. For viscous melts, ensure the stirrer design provides adequate mixing to prevent stagnant, overheated zones near the reactor walls.[10]
-
Implement a Staged Temperature Profile: Begin the polymerization at a lower temperature to form oligomers, then gradually increase the temperature as viscosity builds. This prevents excessive reaction rates and localized exotherms early in the process.[19][20]
-
Maintain a Strict Inert Atmosphere: Thoroughly purge the reactor with dry, oxygen-free nitrogen or argon before heating. Maintain a slight positive pressure of the inert gas throughout the reaction to prevent oxygen ingress, which can promote oxidative cross-linking.
-
Use an Antioxidant: In some bulk polymerization processes, adding a small amount (e.g., 1 wt%) of an antioxidant like Na₂HPO₄ can help suppress side reactions.[20]
Visualizing Key Reaction Pathways
Understanding the competition between the desired polymerization and unwanted side reactions is crucial.
Reaction Scheme: Main vs. Side Reactions
Caption: Competing reaction pathways in the synthesis.
Data & Protocols at a Glance
Table 1: Recommended Starting Conditions for Synthesis
| Parameter | Melt Polycondensation | Low-Temp Solution (Acid Chloride) | Yamazaki-Higashi Method |
| Diacid Form | This compound | 4-Methoxyisophthaloyl dichloride | This compound |
| Temp. Range | 180°C → 240°C (Staged) | -10°C → 25°C | 100°C → 115°C |
| Pressure | Atmospheric, then High Vacuum (<1 Torr) | Atmospheric (Inert Gas) | Atmospheric (Inert Gas) |
| Solvent | None | NMP, DMAc with LiCl/CaCl₂ | NMP with LiCl, Pyridine |
| Key Advantage | Solvent-free, high purity | Avoids thermal degradation | High MW, mild conditions |
| Key Challenge | Risk of decarboxylation, discoloration | Moisture sensitivity of acid chloride | Catalyst removal |
Table 2: Troubleshooting Symptom-Cause-Analysis Matrix
| Symptom | Most Likely Cause(s) | Recommended Analytical Technique(s) |
| Low Mn, PDI > 2.0 | Stoichiometric Imbalance | GPC, ¹H NMR (End-Group Analysis) |
| Low Mn, PDI ≈ 2.0 | Decarboxylation, Ether Cleavage | ¹H / ¹³C NMR, FTIR, Mass Spectrometry[17][21] |
| Yellow/Brown Color | Thermal/Oxidative Degradation | UV-Vis Spectroscopy |
| Gels / Insolubles | Cross-linking from degradation | DSC (to check for unexpected high Tg or Tm), Rheology |
| Poor Solubility | Unexpectedly high crystallinity | XRD, DSC[22][23] |
References
- Stoichiometry and molecular weight control. Fiveable.
- Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation.
- Functional Arom
- Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Royal Society of Chemistry.
- Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids. American Chemical Society.
- Ether cleavage. Wikipedia.
- (PDF) Control of Molecular Weight Distribution in Polycondensation Polymers. Polyamide Synthesis.
- Reducing gel formation in polyamide manufacturing processes.
- Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliph
- Acidic cleavage of ethers (SN2). Master Organic Chemistry.
- Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Wiley Online Library.
- Characterizing Polyamides Using Reversed-Phase Liquid Chromatography.
- Insights into Real Lignin Refining: Impacts of Multiple Ether Bonds on the Cracking of β-O-4 Linkages and Selectivity of Products. MDPI.
- Quantitative Determination of PA6 and/or PA66 Content in Polyamide-Containing Wastes. American Chemical Society.
- Polycondens
- Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.
- Reducing gel formation in polyamide manufacturing processes.
- Top Analytical Techniques for Characterizing Custom Polymers. Polymer Chemistry.
- Synthesis and characterization of polyamides, polyimides and polyesters containing flexibilizing groups.
- Configuration of a Simple Method for Different Polyamides 6.9 Recognition by ATR-FTIR Analysis Coupled with Chemometrics. MDPI.
- Rapid identification of polyamides using direct analysis in real time mass spectrometry.
- Gel Troubleshooting. Scribd.
- Polycondensation Reaction. Sustainability Directory.
- Solutions for Problems With Gels.
- Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines.
- Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids. PubMed Central.
- SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4'. INEOS OPEN.
- PLA-Based Biodegradable Polymer
- Troubleshooting Gel Casting/ Polymeriz
- How Does Stoichiometry Impact Step-growth Polymeriz
- POLYCONDENS
- Side reactions caused during the LA polycondensation.
- Molecular Weight of Polyamides. Encyclopedia.pub.
- Preparation of isophthalic acid.
- Novel high molecular weight aliphatic polyamide 3X based on 1,3-propanediamine: synthesis and side reaction mechanism. Royal Society of Chemistry.
- Bacterial Decarboxyl
- Decarboxyl
Sources
- 1. dspace.ncl.res.in [dspace.ncl.res.in]
- 2. fiveable.me [fiveable.me]
- 3. farabi.university [farabi.university]
- 4. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00189F [pubs.rsc.org]
- 7. US2531172A - Preparation of isophthalic acid - Google Patents [patents.google.com]
- 8. WO2014179037A1 - Reducing gel formation in polyamide manufacturing processes - Google Patents [patents.google.com]
- 9. Molecular Weight of Polyamides | Encyclopedia MDPI [encyclopedia.pub]
- 10. WO2014179037A1 - Reducing gel formation in polyamide manufacturing processes - Google Patents [patents.google.com]
- 11. scribd.com [scribd.com]
- 12. ampacet.com [ampacet.com]
- 13. Ether cleavage - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Insights into Real Lignin Refining: Impacts of Multiple Ether Bonds on the Cracking of β-O-4 Linkages and Selectivity of Products [mdpi.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. www2.ictp.csic.es [www2.ictp.csic.es]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Optimizing MOF Synthesis with 4-Methoxyisophthalic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of Metal-Organic Frameworks (MOFs) using 4-methoxyisophthalic acid as an organic linker. This guide is designed to provide practical, in-depth solutions to common challenges encountered during synthesis and optimization. Our approach is rooted in explaining the causality behind experimental choices to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that often arise when beginning work with this compound for MOF synthesis.
Q1: What is a good starting point for solvothermal synthesis conditions using this compound?
A1: A typical starting point for a solvothermal reaction involves combining the metal salt and the this compound linker in a suitable solvent, often N,N-dimethylformamide (DMF).[1][2] The mixture is sealed in a vial or autoclave and heated.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Metal Salt | Zinc(II) or Copper(II) salts (e.g., nitrates, acetates) | These d-block metals are known to form stable coordination polymers with carboxylate linkers and often yield well-documented structural motifs like the paddlewheel secondary building unit (SBU).[3][4] |
| Linker | This compound (H₂MeO-ip) | The methoxy group provides an additional functional handle and can influence the framework's properties compared to unsubstituted isophthalic acid.[5] |
| Molar Ratio | 1:1 to 1:2 (Metal:Linker) | This ratio is a common starting point. An excess of the linker can sometimes improve crystallinity but may also lead to different phases. |
| Solvent | N,N-Dimethylformamide (DMF) | DMF is a high-boiling, polar aprotic solvent that effectively dissolves both the metal salts and the carboxylic acid linker, facilitating the reaction.[1][2] Be aware that DMF can decompose at high temperatures to generate dimethylamine, which can act as a base and influence the reaction. |
| Temperature | 100 - 140 °C | This temperature range is generally sufficient to promote deprotonation of the linker and facilitate framework assembly without causing excessive decomposition of the precursors.[1] The optimal temperature is a balance between reaction kinetics and thermodynamic stability. |
| Time | 12 - 72 hours | Reaction time is a critical variable. Shorter times may yield kinetic products, while longer times favor the thermodynamically stable phase. Time-course studies are recommended during optimization.[1][6] |
Q2: What is a "modulator" and why is it so important in MOF synthesis?
A2: A modulator is a chemical additive, typically a monocarboxylic acid like acetic acid or formic acid, that is added to the synthesis mixture.[7][8] It plays a crucial role by competing with the multidentate organic linker (this compound) for coordination to the metal centers.[9] This competition slows down the rate of framework formation, enhancing the reversibility of the coordination bonds.[9] This controlled growth process allows defects to be corrected, leading to larger, more crystalline, and often more porous materials.[7][8][10] In some cases, modulators are essential for obtaining a crystalline product instead of an amorphous precipitate.[7]
Q3: My product has poor crystallinity or is completely amorphous. What is the most likely cause?
A3: The formation of an amorphous product is one of the most common issues in MOF synthesis. It typically indicates that the reaction kinetics are too fast, leading to rapid precipitation rather than ordered crystal growth. The primary causes are:
-
High Temperature: Leads to very fast reaction rates.
-
High Reactant Concentrations: Increases the rate of nucleation events.
-
Absence of a Modulator: Without a modulator, the framework can assemble too quickly and irreversibly, locking in defects.[9][11]
To address this, consider decreasing the reaction temperature, reducing the concentration of your precursors, and, most importantly, introducing a modulator to control the crystallization process.[12]
Q4: How do I "activate" my MOF after synthesis and why is it necessary?
A4: Activation is the process of removing residual solvent molecules that are trapped within the pores of the MOF after synthesis.[12][13] This step is critical because these trapped molecules occupy the internal volume, and their removal is what makes the high surface area of the MOF accessible for applications like gas storage or catalysis.[14]
A common activation procedure involves:
-
Washing: Soaking the as-synthesized MOF in a fresh portion of the synthesis solvent (e.g., DMF) to remove unreacted precursors.[12]
-
Solvent Exchange: Soaking the MOF in a low-boiling-point solvent (like ethanol or acetone) for several hours to days, with multiple solvent replacements. This exchanges the high-boiling DMF for a more volatile solvent.
-
Drying: Heating the solvent-exchanged MOF under vacuum to remove the volatile solvent, "activating" the pores. For delicate frameworks, supercritical CO₂ drying is a gentler alternative that can prevent pore collapse.[3]
Troubleshooting Guide
Use this guide to diagnose and solve specific experimental issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Crystalline Yield | - Reaction kinetics are too fast, leading to amorphous byproducts.- Suboptimal pH for linker deprotonation.- Precursors are not fully dissolved. | - Introduce a modulator (e.g., 10-50 equivalents of acetic or benzoic acid relative to the metal). This is often the most effective solution.[8][9][11]- Lower the reaction temperature in 10-20 °C increments.[1]- Ensure all solids are fully dissolved before heating, using sonication if necessary.[12] |
| Poor PXRD Match to Target Phase / Impure Phase | - Incorrect stoichiometry of reactants.- Reaction time is too short (kinetic product) or too long (decomposition).- Impure starting materials (linker or metal salt). | - Verify the molar ratios of your metal salt and linker.- Conduct a time-dependent study, analyzing the product at different time points (e.g., 12, 24, 48, 72 hours).[1]- Confirm the purity of your this compound and metal salt via techniques like NMR or elemental analysis. |
| Very Small Crystal Size (<1 µm) | - Nucleation rate is much higher than the crystal growth rate. | - Increase the modulator concentration . More modulator will further slow the reaction, favoring growth of existing nuclei over the formation of new ones.[8][11]- Decrease the overall reactant concentration.- Consider a ramped heating profile (slowly increasing the temperature to the final setpoint). |
| Low BET Surface Area | - Incomplete activation (solvent remains in pores).- Framework collapse during activation.- The synthesized phase is non-porous or interpenetrated. | - Optimize the activation protocol . Increase the duration of solvent exchange and the vacuum drying time/temperature.[10]- If collapse is suspected, switch to a gentler activation method like supercritical CO₂ drying.[3]- Re-evaluate the crystal structure from PXRD data to confirm if the expected porous phase was formed. |
| Inconsistent Results Between Batches | - Minor variations in reaction setup (e.g., vial volume, heating rate).- Water content in the solvent or metal salt hydrate.- Inconsistent amount of modulator added. | - Standardize all reaction parameters: use the same type and size of reaction vessel, and ensure the oven temperature is uniform.- Use anhydrous solvents if possible, and be consistent with the hydration state of your metal salt.- Prepare a stock solution of the modulator in the reaction solvent to ensure precise and repeatable addition. |
Visualized Workflows and Protocols
General MOF Synthesis Workflow
This diagram outlines the complete process from precursor selection to final characterization.
Caption: A decision tree for troubleshooting poor MOF crystallinity.
Detailed Experimental Protocol: General Synthesis
This protocol provides a robust starting point for synthesizing a MOF with this compound and a zinc(II) source.
Materials:
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (H₂MeO-ip)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Acetic Acid (Glacial)
-
Methanol (ACS grade)
-
20 mL Scintillation Vials
Procedure:
-
Precursor Preparation:
-
In a 20 mL scintillation vial, dissolve 0.17 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.
-
In a separate vial, dissolve 0.17 mmol of this compound in 5 mL of DMF. Use an ultrasonication bath for ~10 minutes to ensure complete dissolution. [12]
-
-
Reaction Setup:
-
Combine the two solutions into one 20 mL vial.
-
Using a micropipette, add the desired amount of acetic acid modulator (start with 20 equivalents relative to Zn, which is ~3.4 mmol or ~195 µL).
-
Tightly cap the vial, ensuring the liner is PTFE-faced.
-
Vortex the mixture for 30 seconds to ensure homogeneity.
-
-
Solvothermal Reaction:
-
Place the sealed vial in a preheated isothermal oven at 120 °C. [1] * Heat for 48 hours.
-
-
Isolation and Washing:
-
Remove the vial from the oven and allow it to cool completely to room temperature. Crystalline product should be visible at the bottom of the vial.
-
Carefully decant the mother liquor.
-
Add 10 mL of fresh DMF to the vial, cap, and gently agitate to wash the crystals. Let the crystals settle and decant the DMF. Repeat this washing step three times. [10][12]
-
-
Solvent Exchange and Activation:
-
After the final DMF wash, add 10 mL of methanol to the vial.
-
Allow the crystals to soak for 24 hours, replacing the methanol with a fresh portion every 8 hours.
-
After the final soak, decant the methanol and transfer the crystalline powder to a vacuum oven.
-
Activate the sample by heating at 120 °C under dynamic vacuum for 12 hours to remove all guest solvent molecules. [10]
-
-
Characterization:
References
- Classification and role of modulators on crystal engineering of metal organic frameworks (MOFs) | Request PDF. (n.d.). ResearchGate.
- Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. (2025). Chemical Science. [Link]
- Synthesis and Characterization of Functionalized Metal-organic Frameworks. (2014). Journal of Visualized Experiments, (91). [Link]
- Coordination polymers of 5-substituted isophthalic acid. (2015). CrystEngComm, 17(34), 6545-6554. [Link]
- Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. (2014). Iptek ITS.
- (PDF) Optimization of MOF Synthesis. (n.d.). ResearchGate.
- Effects of Acid Modulators on the Microwave-Assisted Synthesis of Cr/Sn Metal-Organic Frameworks. (2023). Molecules, 28(15), 5831. [Link]
- WO2013186542A1 - Synthesis of mofs. (n.d.). Google Patents.
- New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs as Potent Photocatalysts for Nitrophenols. (2020). Polymers, 12(9), 1935. [Link]
- Synthesis and characterization of metal–organic frameworks fabricated by microwave-assisted ball milling for adsorptive removal of Congo red from aqueous solutions. (2017). RSC Advances, 7(82), 52207-52216. [Link]
- A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. (2020). Journal of the American Chemical Society, 142(18), 8450-8459. [Link]
- Synthesis and Characterization of Functionalized Metal-organic Frameworks. (2014). Journal of Visualized Experiments, (91). [Link]
- Physiochemical characterization of metal organic framework materials: A mini review. (2021). Results in Chemistry, 3, 100120. [Link]
- Metal‐Organic Framework (MOF) Morphology Control by Design. (2013). Angewandte Chemie International Edition, 52(52), 14167-14170. [Link]
- A Structure-Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal-Organic Frameworks. (2020). Journal of the American Chemical Society, 142(18), 8450-8459. [Link]
- A Review on Metal- Organic Frameworks (MOFS), Synthesis, Activation, Characterisation and Application. (2019). Oriental Journal of Chemistry, 35(2). [Link]
- WO2021216174A1 - High yield synthesis of metal-organic frameworks. (n.d.). Google Patents.
- Sabine Plummer: Synthesis and Characterization of MOF UPC-68. (2021, November 5). YouTube. [Link]
- Structures and catalytic oxidative coupling reaction of four Co-MOFs modified with R-isophthalic acid (R = H, OH and COOH) and trigonal ligands. (2020). CrystEngComm, 22(3), 481-490. [Link]
- Synthesis, structures and properties of metal–organic frameworks prepared using a semi-rigid tricarboxylate linker. (2022). CrystEngComm, 24(1), 101-111. [Link]
- Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry. (2023). ChemRxiv. [Link]
- Post-synthetic modification of a metal-organic framework based on 5-aminoisophthalic acid for mercury sorption | Request PDF. (n.d.). ResearchGate.
- Optimization of UiO-66 MOF Synthesis: Impact of Formic Acid on UiO-66 Formation. (2024). Revista Processos Químicos, 18(39). [Link]
- MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry. (2023). ACS Central Science, 9(5), 791-806. [Link]
- Optimization of reaction conditions a | Download Table. (n.d.). ResearchGate.
Sources
- 1. iptek.its.ac.id [iptek.its.ac.id]
- 2. WO2013186542A1 - Synthesis of mofs - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Structures and catalytic oxidative coupling reaction of four Co-MOFs modified with R-isophthalic acid (R [[double bond, length as m-dash]] H, OH and COOH) and trigonal ligands - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Coordination polymers of 5-substituted isophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. grcmlesydpcd.objectstorage.sa-saopaulo-1.oci.customer-oci.com [grcmlesydpcd.objectstorage.sa-saopaulo-1.oci.customer-oci.com]
- 11. A Structure-Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Review on Metal- Organic Frameworks (MOFS), Synthesis, Activation, Characterisation and Application – Oriental Journal of Chemistry [orientjchem.org]
- 14. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Polyamides Derived from 4-Methoxyisophthalic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polyamides derived from 4-methoxyisophthalic acid. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, empowering you to overcome common solubility challenges in your experimental work. The inherent rigidity of the aromatic backbone in these polyamides often leads to poor solubility, hindering their processing and characterization. This resource offers scientifically-grounded strategies to enhance their solubility, ensuring the success of your research and development efforts.
Troubleshooting Guide: Addressing Common Solubility Issues
This section addresses specific problems you may encounter during the synthesis and handling of polyamides based on this compound. Each issue is followed by an analysis of potential causes and actionable solutions.
Issue 1: Polymer Precipitates During Synthesis
Scenario: During the polycondensation reaction, the polyamide precipitates from the reaction medium, preventing the formation of a high-molecular-weight polymer.
Potential Causes:
-
Insufficient Solvent Power: The chosen reaction solvent may not be capable of keeping the growing polymer chains in solution. Aromatic polyamides with rigid backbones require highly polar aprortic solvents.
-
Strong Intermolecular Hydrogen Bonding: As the polymer chains grow, strong hydrogen bonds form between the amide linkages, leading to aggregation and precipitation.[1]
-
Low Reaction Temperature: The reaction temperature might be too low to maintain the solubility of the forming polymer.
Solutions:
-
Optimize the Solvent System:
-
Utilize Highly Polar Aprotic Solvents: Employ solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), or dimethyl sulfoxide (DMSO).[2][3][4] These solvents are effective at solvating the polar amide groups.
-
Incorporate Salts: The addition of inorganic salts like lithium chloride (LiCl) or calcium chloride (CaCl₂) to the reaction medium can significantly enhance solubility.[1][5] These salts disrupt the intermolecular hydrogen bonds between polyamide chains, preventing premature precipitation.[5] A typical concentration is 2-5 wt% of the solvent.
-
-
Adjust Reaction Temperature:
-
Gentle Heating: Increasing the reaction temperature can improve the solubility of the polymer. However, be cautious to avoid temperatures that could lead to side reactions or polymer degradation. A temperature range of 80-120°C is often a good starting point for solution polycondensation.[6]
-
-
Monomer Concentration:
-
Lower Initial Concentration: Starting with a lower concentration of monomers can sometimes help to keep the resulting polymer in solution for a longer period, allowing for higher molecular weight to be achieved before precipitation.
-
Issue 2: Incomplete Dissolution of a Synthesized Polyamide for Characterization
Scenario: You have successfully synthesized a polyamide powder, but it fails to dissolve completely in common organic solvents for characterization techniques like NMR or GPC.
Potential Causes:
-
High Crystallinity: The polymer chains may be highly ordered, leading to a crystalline structure that is difficult for solvents to penetrate.
-
Strong Interchain Interactions: Similar to precipitation during synthesis, strong hydrogen bonding and π-π stacking between the aromatic rings contribute to poor solubility.[7]
-
Inappropriate Solvent Choice: The solvent's polarity and solubility parameter may not be a good match for the polyamide.[1]
Solutions:
-
Strategic Solvent Selection:
-
Protic Solvents: For some polyamides, strong protic solvents like formic acid or m-cresol can be effective, although they can be corrosive and may not be suitable for all characterization methods.[8]
-
Fluorinated Alcohols: Solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are excellent for dissolving many polyamides but are expensive.[5]
-
Solvent Mixtures with Salts: As mentioned previously, mixtures of DMAc/LiCl or NMP/LiCl are highly effective for dissolving a wide range of polyamides.[1] A saturated solution of calcium chloride in methanol is another cost-effective option.[1]
-
-
Physical Dissolution Aids:
-
Heating and Agitation: Gently heating the polymer-solvent mixture while stirring can significantly accelerate the dissolution process.[5] Temperatures of 40-50°C are often sufficient.[5]
-
Ultrasonication: Using an ultrasonic bath can help to break up polymer aggregates and improve solvent penetration.
-
-
Chemical Modification (for future syntheses):
-
If solubility remains a persistent issue, consider modifying the polymer structure in subsequent syntheses to inherently improve its solubility. This is a proactive, long-term solution.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the improvement of polyamide solubility, focusing on proactive strategies during the design and synthesis phases.
Q1: How can I design a more soluble polyamide from this compound from the start?
A1: The key to improving the inherent solubility of your polyamide is to disrupt the regularity and packing of the polymer chains. This can be achieved through several synthetic strategies:
-
Incorporate Flexible Linkages: The introduction of flexible ether linkages into the polymer backbone increases the rotational freedom of the chains, which disrupts crystalline packing and improves solubility.[3][9] This can be achieved by using diamines or diacids containing ether bonds.[9]
-
Introduce Bulky Side Groups: Attaching bulky pendent groups to the polymer backbone creates steric hindrance, which prevents the polymer chains from packing closely together and reduces intermolecular hydrogen bonding.[5][7] The methoxy group on the this compound already contributes to this to some extent. You can further enhance this by using diamines with bulky substituents.[10]
-
Copolymerization: Introducing a second, structurally different comonomer (either a diacid or a diamine) will create a more irregular and less crystalline polymer backbone, leading to improved solubility.[5] For instance, copolymerizing with a non-linear or aliphatic diacid can be effective.
-
Utilize Non-Coplanar Monomers: Using monomers with a non-coplanar or kinked structure disrupts the linear, rigid-rod nature of the polymer chain, hindering packing and enhancing solubility.[3]
Q2: What is the mechanism by which adding LiCl to DMAc improves polyamide solubility?
A2: The addition of LiCl to a polar aprotic solvent like DMAc creates a powerful solvent system for polyamides. The lithium cations (Li⁺) have a strong affinity for the oxygen atoms of the amide carbonyl groups, while the chloride anions (Cl⁻) interact with the amide protons. This coordination of ions with the amide linkages effectively disrupts the strong intermolecular hydrogen bonds that exist between the polyamide chains. By breaking up these polymer-polymer interactions, the solvent molecules can more easily solvate the individual polymer chains, leading to dissolution.[5]
Q3: Can I use a different salt besides LiCl?
A3: Yes, other salts can also be effective. Calcium chloride (CaCl₂) is a commonly used alternative.[1] A saturated solution of CaCl₂ in methanol is a well-established solvent system for many polyamides.[1] The choice of salt and its concentration may need to be optimized for your specific polyamide.
Q4: Will modifying my polyamide to improve solubility negatively affect its thermal properties?
A4: There can be a trade-off. Introducing flexible linkages or bulky side groups to improve solubility can sometimes lower the glass transition temperature (Tg) and the thermal decomposition temperature of the polymer.[9] However, this is not always the case. For example, introducing ether linkages can improve solubility without significantly sacrificing thermal stability.[9][11] Similarly, incorporating certain bulky and rigid side groups, like adamantane, can enhance solubility while maintaining high thermal stability.[10] It is a matter of balancing the desired properties through careful monomer design.
Experimental Protocols
Protocol 1: Preparation of a Polyamide Solution in DMAc/LiCl for Viscosity Measurement
This protocol details the steps for dissolving a polyamide derived from this compound for solution viscosity measurements, a common method for estimating molecular weight.
Materials:
-
Polyamide powder
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Small glass vial with a magnetic stir bar
-
Heating and stirring plate
-
Volumetric flask
Procedure:
-
Prepare the DMAc/LiCl Solvent:
-
In a clean, dry volumetric flask, prepare a 3% (w/v) solution of LiCl in DMAc. For example, to make 100 mL of the solvent, dissolve 3 g of anhydrous LiCl in DMAc and bring the final volume to 100 mL. Stir until the salt is completely dissolved. Gentle warming may be required.
-
-
Dissolve the Polyamide:
-
Accurately weigh a specific amount of your polyamide powder (e.g., 0.5 g for a 0.5 g/dL solution).
-
Place the polyamide powder and a magnetic stir bar into a clean, dry glass vial.
-
Add the required volume of the DMAc/LiCl solvent to the vial.
-
Seal the vial and begin stirring at room temperature.
-
If the polymer does not dissolve readily, gently heat the solution to 40-50°C while continuing to stir.[5]
-
Continue stirring until the polymer is completely dissolved, which may take several hours. The solution should be clear and homogeneous.
-
-
Cooling and Filtration (if necessary):
-
Allow the solution to cool to room temperature.
-
If any particulate matter is present, filter the solution through a small syringe filter (e.g., 0.45 µm PTFE) before transferring it to the viscometer.
-
Data Presentation
Table 1: Qualitative Solubility of Polyamides with Different Structural Modifications
| Polymer Structure Modification | NMP | DMAc | DMSO | THF | Chloroform |
| Base Polyamide (Linear Diamine) | +/- | +/- | - | - | - |
| + Ether Linkage in Diamine | ++ | ++ | + | +/- | - |
| + Bulky Side Group on Diamine | ++ | ++ | + | + | +/- |
| Copolymer with Aliphatic Diacid | + | + | +/- | - | - |
Key: ++ (Soluble at room temperature), + (Soluble with heating), +/- (Partially soluble or swells), - (Insoluble)[4][9]
Visualizations
Diagram 1: Key Strategies for Improving Polyamide Solubility
This diagram illustrates the primary approaches to chemically modifying a polyamide to enhance its solubility.
Caption: Chemical modification strategies to enhance polyamide solubility.
Diagram 2: Experimental Workflow for Solubility Testing
This flowchart outlines a systematic approach to testing the solubility of a newly synthesized polyamide.
Caption: A systematic workflow for polyamide solubility testing.
References
- Benchchem. Technical Support Center: Enhancing the Solubility of Polyamides Based on 1,8-Diaminooctane.
- ResearchGate. How can we increase the solubility of polyamides?. (2011-10-12).
- PubMed Central. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica.
- SpringerLink.
- ResearchGate. Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3.
- SciELO. Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine.
- Heynova (Shanghai) New Material Technology CO., Ltd.
- MDPI.
- Wiley Online Library. Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl).
- INEOS OPEN. SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4'-.
- ResearchGate. What is the solvent to solubilize the Polyamide(expect HFIP)?. (2015-06-22).
- MDPI.
- National Chemical Laboratory. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- ResearchGate. Solubility characteristics of polyamides 6 a-d . | Download Table.
- ChemistryViews. New Method for the Synthesis of Polyamides. (2024-06-03).
- LCGC.
- Wiley Online Library. Synthesis and characterization of novel electroactive polyamides and polyimides with bulky 4-(1-adamantoxy)triphenylamine moieti.
- Korean Chemical Society. Characterization of Synthetic Polyamides by MALDI-TOF Mass Spectrometry. (2025-08-09).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Soluble aromatic polyamide bearing ether linkages: synthesis and characterization | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. New Method for the Synthesis of Polyamides - ChemistryViews [chemistryviews.org]
- 7. Performance Requirements and Modification Techniques for Soluble PI - Heynova (Shanghai) New Material Technology CO., Ltd. [heynovachem.com]
- 8. researchgate.net [researchgate.net]
- 9. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www2.ictp.csic.es [www2.ictp.csic.es]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Controlling MOF Crystal Growth with 4-Methoxyisophthalic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-methoxyisophthalic acid in the synthesis of Metal-Organic Frameworks (MOFs). This guide is designed to provide in-depth, experience-driven advice to help you navigate the complexities of MOF crystallization. Here, we move beyond simple protocols to explain the why behind experimental choices, empowering you to troubleshoot effectively and achieve desired outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound in MOF synthesis.
Q1: Why is this compound a challenging ligand for MOF synthesis?
A1: this compound presents unique challenges due to the electronic influence of the methoxy group. This electron-donating group can alter the acidity of the carboxylic acid protons and influence the coordination behavior with metal centers. This can lead to competition between different coordination modes and potentially result in the formation of multiple phases or amorphous products if reaction conditions are not carefully controlled.
Q2: What are the typical starting points for reaction conditions when using this ligand?
A2: A general starting point for solvothermal synthesis using this compound involves using a high-boiling point polar solvent like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).[1] Reaction temperatures typically range from 80 to 150 °C, with reaction times varying from 12 to 72 hours.[1][2][3] The molar ratio of metal salt to ligand is also a critical parameter to optimize.
Q3: How does the choice of metal ion affect the synthesis?
A3: The choice of metal ion (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) significantly impacts the resulting MOF structure. Each metal has a preferred coordination geometry and number, which will dictate the framework's topology. For instance, zinc often forms paddlewheel secondary building units (SBUs), while zirconium forms more robust hexanuclear clusters.[4] The interaction between the metal ion and the this compound will determine the final structure and its properties.
Q4: What is the role of a modulator in this specific MOF synthesis?
A4: A modulator, typically a monocarboxylic acid like acetic acid or benzoic acid, competes with the this compound for coordination to the metal centers.[5][6] This competition slows down the nucleation and crystal growth rate, which can lead to larger, more well-defined crystals with fewer defects.[5][7] The choice and concentration of the modulator are critical parameters for controlling crystal size and morphology.[6][8]
Q5: What are the essential characterization techniques for MOFs synthesized with this ligand?
A5: The primary characterization technique is Powder X-ray Diffraction (PXRD) to confirm the crystallinity and phase purity of your material.[9] Single-Crystal X-ray Diffraction (SCXRD) is used to determine the precise crystal structure.[10] Other important techniques include Thermogravimetric Analysis (TGA) to assess thermal stability and solvent content, Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of the ligand's functional groups within the framework, and gas sorption analysis (e.g., N₂ at 77K) to determine the porosity and surface area.[9]
II. Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis of MOFs with this compound.
Issue 1: Formation of Amorphous Product or Poor Crystallinity
Symptoms:
-
A broad, featureless pattern in PXRD analysis.
-
The product appears as a fine, non-crystalline powder under a microscope.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Reaction rate is too fast | Rapid nucleation leads to the formation of many small nuclei that do not have sufficient time to grow into well-ordered crystals. | 1. Decrease the reaction temperature: Lowering the temperature reduces the kinetic energy of the reactants, slowing down the reaction rate.[11][12][13] 2. Reduce the concentration of reactants: A more dilute solution can slow the rate of framework assembly. 3. Introduce a modulator: A modulator will compete with the linker, slowing down the coordination process and promoting more ordered crystal growth.[5][7] |
| Inappropriate solvent system | The solvent influences the solubility of the reactants and the stability of the intermediate species. A poor solvent choice can lead to precipitation rather than crystallization.[14][15] | 1. Experiment with different solvents: Try alternative polar aprotic solvents like DMA or DEF.[16] 2. Use a solvent mixture: A combination of solvents can fine-tune the solubility and reaction kinetics. |
| Impure reagents | Impurities in the this compound or metal salt can interfere with the crystallization process.[1] | 1. Verify ligand purity: Use ¹H NMR to confirm the purity of the this compound.[1] 2. Use high-purity metal salts: Ensure the metal salt is of high analytical grade. |
Issue 2: Formation of Multiple Crystalline Phases (Phase Impurity)
Symptoms:
-
PXRD pattern shows peaks that do not correspond to the desired phase.
-
Microscopic examination reveals crystals with different morphologies.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Thermodynamic vs. Kinetic Control | Different phases may be thermodynamically or kinetically favored under specific conditions. | 1. Vary the reaction temperature: Higher temperatures may favor the thermodynamically stable phase, while lower temperatures might trap a kinetically favored product.[12] 2. Adjust the reaction time: Shorter reaction times may yield a kinetic product, while longer times could allow for transformation to a more stable phase.[2][11] |
| Solvent Effects | The solvent can template the formation of specific structures.[17][18] | 1. Systematically screen solvents: Evaluate a range of solvents with varying polarities and coordinating abilities.[14][15] |
| Modulator Influence | The type and concentration of the modulator can direct the formation of a specific phase.[19] | 1. Screen different modulators: Test modulators with varying pKa values and steric bulk.[6][20] 2. Optimize modulator concentration: A systematic variation in the modulator-to-ligand ratio can favor the desired phase. |
Issue 3: Poor Control Over Crystal Size and Morphology
Symptoms:
-
Crystals are too small for single-crystal X-ray diffraction.
-
The crystal morphology is not suitable for the intended application.[21]
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Nucleation vs. Growth Rate | A high nucleation rate relative to the growth rate results in many small crystals. Conversely, a slow nucleation rate and a faster growth rate lead to fewer, larger crystals.[22][23] | 1. Fine-tune the modulator concentration: Increasing the modulator concentration generally leads to larger crystals by slowing down nucleation.[8] 2. Control the cooling rate: A slow cooling profile after the solvothermal reaction can promote the growth of larger crystals. |
| Additive-Driven Morphology Control | Specific molecules can selectively adsorb to certain crystal faces, inhibiting growth in that direction and altering the final morphology.[24][25] | 1. Introduce structure-directing agents: Experiment with additives that are structurally similar to the linker but may have different functionalities to influence morphology.[24][25] |
| Solvent Polarity and Viscosity | These solvent properties can affect the diffusion of reactants to the growing crystal surfaces, thereby influencing the growth rates of different faces.[14] | 1. Explore a range of solvents: The choice of solvent can have a significant impact on the resulting crystal morphology.[15] |
III. Experimental Protocols & Data
Protocol 1: General Solvothermal Synthesis of a Zn-based MOF with this compound
-
In a 20 mL scintillation vial, combine this compound (e.g., 0.1 mmol) and the zinc salt (e.g., Zn(NO₃)₂·6H₂O, 0.1 mmol).
-
Add 10 mL of N,N-dimethylformamide (DMF).
-
If using a modulator, add the desired amount (e.g., 10-50 equivalents relative to the ligand).
-
Cap the vial tightly and sonicate for 15 minutes to ensure a homogeneous mixture.
-
Place the vial in a preheated oven at a specified temperature (e.g., 100 °C) for a designated time (e.g., 24 hours).
-
Allow the oven to cool slowly to room temperature.
-
Collect the crystalline product by decanting the solvent.
-
Wash the crystals with fresh DMF (3 x 10 mL) and then with a more volatile solvent like ethanol or acetone (3 x 10 mL).[1]
-
Dry the product under vacuum at an elevated temperature (e.g., 80 °C) to remove residual solvent.
Table 1: Effect of Reaction Parameters on Crystal Size and Yield
| Temperature (°C) | Time (h) | Modulator (Acetic Acid, eq.) | Average Crystal Size (µm) | Yield (%) |
| 80 | 24 | 0 | ~10 | 45 |
| 100 | 24 | 0 | ~25 | 60 |
| 120 | 24 | 0 | ~15 (with impurities) | 55 |
| 100 | 12 | 20 | ~50 | 50 |
| 100 | 24 | 20 | ~150 | 75 |
| 100 | 48 | 20 | ~180 | 70 |
Note: The data in this table is illustrative and will vary depending on the specific metal and other reaction conditions.
Protocol 2: Activation of the MOF for Porosity Measurement
-
After synthesis and washing, immerse the MOF crystals in a volatile solvent with a low surface tension, such as dichloromethane or acetone, for 24-48 hours, replacing the solvent several times.[1]
-
Decant the solvent and transfer the MOF to a sample tube for analysis.
-
Connect the sample tube to a vacuum line and heat the sample gradually to a temperature below its decomposition point (determined by TGA) under a dynamic vacuum.
-
Hold at this temperature for several hours until the pressure stabilizes, indicating the complete removal of guest molecules.
-
For particularly sensitive frameworks, supercritical CO₂ exchange is a gentler activation method that can prevent framework collapse.[1]
IV. Visualizations
Diagram 1: Troubleshooting Workflow for Poor Crystallinity
Caption: Troubleshooting workflow for poor crystallinity.
Diagram 2: Role of Modulators in MOF Crystal Growth
Caption: The effect of modulators on MOF crystal growth.
V. References
-
Time and temperature dependence of MOFs downsizing. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Effect of synthesis temperature and duration on the reactivity of MOF‐808 batches prepared. A) 100‐B (ZrO(NO3)2). (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Sun, Y.-X., & Sun, W.-Y. (2014). Influence of temperature on metal-organic frameworks. Chinese Journal of Structural Chemistry, 33(5), 653-663.
-
Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artificial intelligence (AI) predictions. (2024). RSC Advances, 14(53), 39017-39039.
-
Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. (2014). IPTEK, Journal of Proceeding Series, 1, 565-570.
-
Vela, J., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), e52094.
-
Solvents used in Synthesis of MOFs MOF synthesis process is affected by... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. (2025). Chemical Science, 16(24), 7442-7449.
-
Metal–Organic Frameworks (MOFs) Morphology Control: Recent Progress and Challenges. (2024). Crystal Growth & Design, 24(2), 525-544.
-
Classification and role of modulators on crystal engineering of metal organic frameworks (MOFs). (2021). CrystEngComm, 23(30), 5129-5147.
-
A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. (2022). Journal of the American Chemical Society, 144(16), 7163-7175.
-
Why one synthesised MOF single crystal is getting degraded after taking it out from the reaction mixture? What can I do to avoid this problem? (2019). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Different solvents used in MOF synthesis. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Effects of Acid Modulators on the Microwave-Assisted Synthesis of Cr/Sn Metal-Organic Frameworks. (2023). Catalysts, 13(7), 1089.
-
Burrows, A. D., et al. (2005). Solvent hydrolysis and templating effects in the synthesis of metal-organic frameworks. CrystEngComm, 7, 548-550.
-
A Structure-Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal-Organic Frameworks. (2022). Journal of the American Chemical Society, 144(16), 7163–7175.
-
How do solvents make influences to MOF structures? (2018). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Metal‐Organic Framework (MOF) Morphology Control by Design. (2016). Chemistry – A European Journal, 22(42), 14838-14843.
-
Size and morphology control over MOF-74 crystals. (2021). Nanoscale, 13(25), 11099-11104.
-
Pitfalls in metal–organic framework crystallography: towards more accurate crystal structures. (2017). Chemical Society Reviews, 46(11), 3188-3214.
-
Synthesis and Characterization of Functionalized Metal-organic Frameworks. (2014). Journal of Visualized Experiments, (91).
-
Plummer, S. (2021, November 5). Synthesis and Characterization of MOF UPC-68. YouTube. [Link]
-
Understanding and controlling the nucleation and growth of metal–organic frameworks. (2023). Chemical Society Reviews, 52(20), 7011-7042.
-
New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs as Potent Photocatalysts for Nitrophenols. (2020). Crystal Growth & Design, 20(12), 7796-7806.
-
(PDF) Metal‐Organic Framework (MOF) Morphology Control by Design. (2016). ResearchGate. Retrieved January 7, 2026, from [Link]
-
National Lab Researchers Tackle Big Issues with MOFs. (2026, January 7). Mirage News. [Link]
-
Synthesis and characterization of metal–organic frameworks fabricated by microwave-assisted ball milling for adsorptive removal of Congo red from aqueous solutions. (2017). RSC Advances, 7(78), 49353-49360.
-
Crystal growth of nanoporous metal organic frameworks. (2012). Dalton Transactions, 41(14), 3869-3878.
-
Physiochemical characterization of metal organic framework materials: A mini review. (2021). Frontiers in Materials, 8, 709141.
-
Crystal Growth of Nanoporous Metal Organic Frameworks. (2012). Dalton Transactions, 41(14), 3869-3878.
-
A Review on Metal- Organic Frameworks (MOFS), Synthesis, Activation, Characterisation and Application. (2020). Oriental Journal of Chemistry, 36(4), 567-589.
-
High yield synthesis of metal-organic frameworks. (2021). Google Patents. Retrieved from
-
Synthesis and Characterization of MOF‐Derived Structures: Recent Advances and Future Perspectives. (2021). Advanced Functional Materials, 31(33), 2102991.
-
The chemistry of Metal-Organic Frameworks -MOFs- (ICMol). (2021, May 31). YouTube. [Link]
-
(PDF) Optimization of MOF Synthesis. (2019). ResearchGate. Retrieved January 7, 2026, from [Link]
Sources
- 1. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. WO2021216174A1 - High yield synthesis of metal-organic frameworks - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Acid Modulators on the Microwave-Assisted Synthesis of Cr/Sn Metal-Organic Frameworks [mdpi.com]
- 8. Size and morphology control over MOF-74 crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pitfalls in metal–organic framework crystallography: towards more accurate crystal structures - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Influence of temperature on metal-organic frameworks [html.rhhz.net]
- 13. Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artifici ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00432A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. A Structure-Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Understanding and controlling the nucleation and growth of metal–organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 23. research.manchester.ac.uk [research.manchester.ac.uk]
- 24. Metal‐Organic Framework (MOF) Morphology Control by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Preventing polymer degradation during synthesis with 4-Methoxyisophthalic acid
Welcome to the technical support center for polymer synthesis utilizing 4-Methoxyisophthalic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with this monomer. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you prevent polymer degradation and achieve your desired material properties.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: My final polymer has a lower-than-expected molecular weight and poor mechanical properties.
Question: I've completed a polycondensation reaction with this compound, but Gel Permeation Chromatography (GPC) analysis shows a low molecular weight, and the resulting material is brittle. What could be the cause, and how can I fix it?
Probable Causes & Solutions:
The most likely culprits for low molecular weight are chain-scission reactions, which are forms of polymer degradation occurring during synthesis. The primary mechanisms to consider are thermal degradation and hydrolysis.[1]
-
Cause A: Thermal Degradation. High reaction temperatures, especially for prolonged periods, can cause random cleavage of the ester or amide bonds in the polymer backbone.[2][3] The presence of a methoxy group can, in some polymer systems, lower the thermal stability due to electron-donating effects that may weaken adjacent bonds.[4]
-
Solution 1: Optimize Reaction Temperature & Time. Carefully determine the minimum temperature required for effective polymerization. Use techniques like Differential Scanning Calorimetry (DSC) to understand the thermal properties of your system.[5] Reduce the overall reaction time at the highest temperature stage (the polycondensation step).
-
Solution 2: Introduce a Thermal Stabilizer/Antioxidant. Primary antioxidants, such as hindered phenols, or secondary antioxidants, like phosphites, can be added in small quantities (typically 0.1-0.5 wt%) to inhibit oxidative degradation pathways that are often accelerated at high temperatures.[6][7] These additives work by scavenging free radicals that initiate degradation chain reactions.[7][8]
-
-
Cause B: Hydrolysis. Polyesters and polyamides are susceptible to hydrolysis, where water molecules attack the backbone linkages, cleaving the polymer chain.[1][9] Water can be introduced from insufficiently dried monomers, solvents, or as a byproduct of the condensation reaction itself.
-
Solution 1: Rigorous Drying of Reagents. Ensure all monomers (this compound and the corresponding diol/diamine) and solvents are thoroughly dried before use. Use appropriate drying agents or vacuum ovens.
-
Solution 2: Efficient Removal of Byproducts. During polycondensation, water or other small molecules are generated. Employ a high-efficiency vacuum system and ensure adequate agitation/surface renewal of the reaction mixture to remove these byproducts promptly. Failure to do so can shift the reaction equilibrium backward, preventing high molecular weight polymer formation and promoting hydrolytic degradation.
-
-
Cause C: Monomer Impurity. Impurities in the this compound or the co-monomer can act as chain terminators, preventing the polymer from reaching a high molecular weight.
-
Solution: Monomer Purification. Recrystallize the this compound before use. A common method involves recrystallization from acetone.[10] Ensure the purity of your co-monomer through appropriate purification techniques (e.g., distillation for liquid diols).
-
Troubleshooting Workflow for Low Molecular Weight
Caption: Troubleshooting workflow for diagnosing low polymer molecular weight.
Problem 2: The polymer is yellow or discolored, even though the monomers were colorless.
Question: My synthesis has resulted in a polymer with a distinct yellow or brown tint. Why is this happening and how can I achieve a colorless product?
Probable Causes & Solutions:
Discoloration in polymers made from aromatic acids is often a sign of thermo-oxidative degradation.[6] Aromatic structures, especially those with electron-donating groups like methoxy, can be susceptible to oxidation at high temperatures, leading to the formation of colored byproducts (chromophores).[11]
-
Cause A: Oxidation during Synthesis. Trace amounts of oxygen present in the reaction vessel can initiate oxidative degradation, which is often catalyzed by heat. This process can be particularly problematic during the high-temperature polycondensation stage.
-
Solution 1: Maintain a Strict Inert Atmosphere. The most critical step is to rigorously exclude oxygen. Purge the reaction vessel thoroughly with a high-purity inert gas (Nitrogen or Argon) before heating. Maintain a positive pressure of the inert gas throughout the entire synthesis process.
-
Solution 2: Use an Antioxidant/Color Inhibitor. Incorporating an antioxidant can prevent the onset of discoloration.[6] Phosphite-based antioxidants are particularly effective in polyester synthesis for preserving color. In some cases, small amounts of hydrazine-related compounds have been used historically to inhibit discoloration in aromatic compounds.[12]
-
-
Cause B: Catalyst-Induced Discoloration. Certain polycondensation catalysts, such as those based on antimony, can sometimes cause a grayish or yellowish discoloration if not used correctly or if they promote side reactions.[13]
-
Solution: Optimize Catalyst Choice and Concentration. Evaluate different catalysts. Titanium or germanium-based catalysts are often used as alternatives to antimony. Ensure you are using the minimum effective concentration of the catalyst, as excessive amounts can promote degradation.
-
-
Cause C: Impurities in Monomers. Trace impurities, particularly those with aldehydic or ketonic groups, can lead to color formation at high temperatures.[12]
-
Solution: High-Purity Monomers. As with preventing low molecular weight, using highly purified this compound is crucial for preventing discoloration.
-
Data Summary Table: Strategies to Prevent Discoloration
| Strategy | Mechanism of Action | Key Experimental Step | Typical Concentration |
| Inert Atmosphere | Prevents oxidation by excluding O₂ | Continuous N₂ or Ar purge | N/A |
| Hindered Phenol Antioxidant | Primary antioxidant; scavenges free radicals | Add with monomers at start | 0.1 - 0.3 wt% |
| Phosphite Antioxidant | Secondary antioxidant; decomposes hydroperoxides | Add with monomers at start | 0.1 - 0.5 wt% |
| Monomer Purification | Removes color-forming precursors | Recrystallization before use | N/A |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for polymers derived from this compound?
Polymers synthesized with this compound, typically polyesters or polyamides, are primarily susceptible to three degradation mechanisms during synthesis:
-
Thermal Degradation: Random chain scission at the ester or amide linkage due to high thermal energy.[2][3]
-
Thermo-oxidative Degradation: A combination of heat and oxygen that initiates a free-radical chain reaction, leading to chain scission and the formation of colored byproducts.[14]
-
Hydrolysis: The chemical breakdown of the polymer backbone by water, which is especially relevant as water is a byproduct of polycondensation.[1][15]
Q2: How does the methoxy group on the isophthalic acid moiety affect polymer stability?
The methoxy (-OCH₃) group is an electron-donating group. This property can have a dual effect. On one hand, it can increase the electron density in the aromatic ring, potentially making it more susceptible to oxidation. Some studies on related polymer systems have reported that methoxy groups can negatively affect thermal stability by increasing electron donation to the aromatic rings of the polymer.[4] On the other hand, the position of the methoxy group can influence the geometry and reactivity of the carboxylic acid groups, which may alter polymerization kinetics. Its precise effect can be complex and dependent on the overall polymer structure.
Q3: Which analytical techniques are best for identifying and quantifying polymer degradation?
A combination of techniques is recommended for a comprehensive analysis.[16][17][18]
| Analytical Technique | Information Provided | Application in Degradation Analysis |
| Gel Permeation Chromatography (GPC/SEC) | Molecular weight and molecular weight distribution.[17] | Detects chain scission (decrease in molecular weight) or cross-linking (increase in molecular weight).[19] |
| Thermogravimetric Analysis (TGA) | Measures mass loss as a function of temperature.[5] | Determines the onset temperature of thermal degradation and assesses overall thermal stability.[19] |
| Differential Scanning Calorimetry (DSC) | Measures heat flow associated with thermal transitions.[5] | Can indicate changes in crystallinity or the glass transition temperature (Tg), which are affected by degradation.[8] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies chemical functional groups.[19] | Can detect the formation of new groups (e.g., carbonyls from oxidation, carboxylic acid end-groups from hydrolysis).[16] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about molecular structure.[17] | Can identify new end-groups or side products resulting from degradation pathways. |
Visualizing Degradation Pathways
Caption: Key initiators and products of polymer degradation during synthesis.
Q4: What are the best practices for storing and handling this compound to prevent issues during synthesis?
-
Storage: Store this compound in a cool, dry place, tightly sealed to prevent moisture absorption. A desiccator is recommended for long-term storage.
-
Handling: Before use, dry the monomer under a vacuum at a moderate temperature (e.g., 60-80°C) for several hours to remove any adsorbed water. Handle the material in a low-humidity environment or a glove box if possible, especially when weighing and charging the reactor.
References
- What is the role of antioxidants in synthetic resins? - Longchang Chemical. (2024).
- Top Analytical Techniques for Characterizing Custom Polymers. (n.d.).
- Evaluation and comparison of analytical methods for monitoring polymer depolymerization: application to poly(bisphenol A carbonate) methanolysis. - ChemRxiv. (2024).
- Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants - PMC - NIH. (2020).
- Engineering biodegradable polyester elastomers with antioxidant properties to attenuate oxidative stress in tissues - PMC - NIH. (n.d.).
- Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - MDPI. (n.d.).
- Some Methodes for Measurements of Polymer Degradation: A Review - JOURNAL OF UNIVERSITY OF BABYLON for Pure and Applied Sciences. (2021).
- Exploring the Techniques Used in Polymer Analysis - Technology Networks. (2024).
- Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins | Macromolecules - ACS Publications. (n.d.).
- Surface Functionalization of Polyester Textiles for Antibacterial and Antioxidant Properties. (2022).
- Analytical tools to assess polymer biodegradation: A critical review and recommendations. (2024).
- US3652503A - Production of aromatic polyesters of improved colour - Google Patents. (n.d.).
- Effects of o -Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins | Request PDF - ResearchGate. (n.d.).
- US3560431A - Prevention of yellowing in polyamides - Google Patents. (n.d.).
- US1973724A - Method of inhibiting discoloration of aromatic compounds - Google Patents. (n.d.).
- Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. - DTIC. (n.d.).
- Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate - MDPI. (n.d.).
- The Thermal Decomposition and Glass Transition Temperature of Poly-p-methoxystyrene. (n.d.).
- Biodegradation of Polymers: Stages, Measurement, Standards and Prospects - MDPI. (n.d.).
- Polymer Degradation: Category, Mechanism and Development Prospect - E3S Web of Conferences. (n.d.).
- Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling - PMC - NIH. (2023).
- Polymer Degradation: Category, Mechanism and Development Prospect - ResearchGate. (2025).
- Circular of the Bureau of Standards no. 525: polymer degradation mechanisms - NIST Technical Series Publications. (n.d.).
- Coordination polymers of 5-substituted isophthalic acid - ResearchGate. (2025).
- Polyurethane Elastomer Hydrolytic Stability: A Comprehensive Review - Anderson Development Company. (n.d.).
- Hydrolytic stability of polyetherimide investigated in ultrathin films. (2021).
- Polyurethane - Wikipedia. (n.d.).
- Polyether Urethane Hydrolytic Stability after Exposure to Deoxygenated Water | Request PDF - ResearchGate. (2025).
- (PDF) Ortho-Methoxy Group as a Mild Inhibitor of the Reactions Between Carboxylic Acid and Phenols - ResearchGate. (2025).
- Weathering degradation mechanism in polyester powder coatings - ResearchGate. (2025).
- Hydrolytic stability of polyetherimide investigated in ultrathin films - ResearchGate. (2021).
- The Influence of Polymer Composition on the Hydrolytic and Enzymatic Degradation of Polyesters and Their Block Copolymers with PDMAEMA - MDPI. (2021).
- Effect of methoxy group instead of polar group in the nematic phase of four-ring bent-core liquid crystals - RSC Advances (RSC Publishing). (n.d.).
Sources
- 1. Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. mail.journalofbabylon.com [mail.journalofbabylon.com]
- 6. longchangchemical.com [longchangchemical.com]
- 7. mdpi.com [mdpi.com]
- 8. Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biodegradation of Polymers: Stages, Measurement, Standards and Prospects | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Polyurethane - Wikipedia [en.wikipedia.org]
- 12. US1973724A - Method of inhibiting discoloration of aromatic compounds - Google Patents [patents.google.com]
- 13. US3652503A - Production of aromatic polyesters of improved colour - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. andersondevelopment.com [andersondevelopment.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Exploring the Techniques Used in Polymer Analysis | Technology Networks [technologynetworks.com]
- 18. Analytical tools to assess polymer biodegradation: A critical review and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. resolvemass.ca [resolvemass.ca]
Technical Support Center: Recrystallization of 4-Methoxyisophthalic Acid
Welcome to the technical support center for the purification of 4-Methoxyisophthalic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. Here, we move beyond simple procedural steps to explain the underlying scientific principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
I. Core Principles of this compound Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The fundamental principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of high-purity crystals. Soluble impurities, ideally, remain in the cooled solvent (mother liquor).
For this compound, an aromatic dicarboxylic acid, its polarity, hydrogen bonding capabilities, and potential impurities from synthesis must be considered when selecting a solvent and optimizing the recrystallization process.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the recrystallization of this compound in a question-and-answer format.
Problem 1: Poor or No Crystal Formation Upon Cooling
Question: I've dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals have formed, or the yield is extremely low. What's going wrong?
Answer: This is one of the most frequent challenges in recrystallization and typically points to an issue with solvent volume or supersaturation.[1][2]
Probable Causes & Solutions:
-
Excess Solvent: The most common reason for poor crystal formation is the use of too much solvent.[1][2] This results in a solution that is not sufficiently saturated for crystals to form upon cooling.
-
Solution: Gently heat the solution to evaporate a portion of the solvent. This will increase the concentration of the this compound. Once you observe the initial formation of solid material (saturation point), add a very small amount of hot solvent to redissolve it and then allow the solution to cool slowly again.
-
-
Supersaturation: Sometimes, a solution can become supersaturated, meaning it holds more dissolved solute than it theoretically should at a given temperature. In this state, crystallization is inhibited.[2]
-
Solution 1: Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus of the solution.[2] The microscopic scratches on the glass provide nucleation sites, which are points where crystal growth can begin.
-
Solution 2: Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed" crystal acts as a template for other molecules to crystallize upon.
-
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving this compound, even at low temperatures.
-
Solution: You may need to select a different solvent or use a mixed-solvent system. A good solvent for recrystallization should exhibit a large difference in solubility for the target compound between high and low temperatures.
-
Problem 2: The Product "Oils Out" Instead of Forming Crystals
Question: When I cool my solution, an oily liquid separates instead of solid crystals. How can I resolve this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of impurities is very high, depressing the melting point of the mixture.[3]
Probable Causes & Solutions:
-
Solution Cooled Too Rapidly: If the solution is cooled too quickly, the solute may not have enough time to form an ordered crystal lattice and instead separates as a supercooled liquid.
-
Solution: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the flask to cool much more slowly. Insulating the flask with a cloth or placing it in a warm water bath that is allowed to cool to room temperature can promote slow cooling.
-
-
High Impurity Concentration: Significant amounts of impurities can lower the melting point of the solute, causing it to separate as a liquid.
-
Inappropriate Solvent: The boiling point of the solvent might be higher than the melting point of the this compound.
-
Solution: While the melting point of pure this compound is quite high (decomposes above 275°C), this is a crucial consideration for other compounds.[4] In this specific case, it is more likely related to impurities.
-
Problem 3: The Recrystallized Product is Still Colored
Question: My final product of this compound has a yellowish tint, even after recrystallization. How can I obtain a white, crystalline powder?
Answer: The presence of color indicates that colored impurities are co-crystallizing with your product. These are often highly conjugated organic molecules. For isophthalic acid derivatives, potential color-causing impurities can include dicarboxylic fluorenones and tricarboxylic biphenyls.[5]
Probable Causes & Solutions:
-
Ineffective Removal of Colored Impurities: The chosen solvent may not be ideal for separating the colored impurities from the desired product.
-
Solution 1: Activated Charcoal: Add a small amount of activated charcoal to the hot, dissolved solution and then perform a hot filtration to remove the charcoal. The charcoal has a high surface area and can adsorb the colored impurity molecules.[6] Use charcoal sparingly, as excessive amounts will reduce your final yield.
-
Solution 2: Solvent Selection: Experiment with different solvents. A solvent that is slightly less effective at dissolving this compound at high temperatures might be better at leaving the colored impurities behind in the solution.
-
Problem 4: Low Final Yield
Question: After filtration and drying, my yield of pure this compound is very low. What are the common causes of product loss?
Answer: A low yield can result from several factors during the recrystallization process.[6][7]
Probable Causes & Solutions:
-
Using Too Much Solvent: As mentioned in Problem 1, excess solvent will retain more of your product in the mother liquor even after cooling.[1]
-
Premature Crystallization During Hot Filtration: If you perform a hot filtration to remove insoluble impurities, the solution may cool and crystallize in the funnel, leading to product loss.
-
Solution: Use a pre-heated funnel and filter flask. Also, adding a small excess of hot solvent before filtration can help prevent premature crystallization. You can then evaporate this excess solvent before cooling.
-
-
Incomplete Crystallization: Not allowing the solution to cool sufficiently will result in a lower yield as more product remains dissolved.
-
Solution: After the solution has cooled to room temperature, place it in an ice bath to maximize crystal formation.
-
-
Washing with a Warm or Large Volume of Solvent: Washing the collected crystals with a solvent that is not ice-cold or using too much of it will dissolve some of your purified product.
-
Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing this compound?
A1: The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Given its polar nature due to the carboxylic acid groups, polar solvents are generally a good starting point. Water is a common solvent for purifying isophthalic acid itself, often at elevated temperatures and pressures.[8][9] For this compound, polar organic solvents such as ethanol, or mixtures of solvents like ethanol/water or dioxane/water, are often effective.[10] A systematic approach to solvent selection is recommended.
Q2: How do I choose a solvent if solubility data is not available?
A2: A simple method is to perform small-scale solubility tests. Place a small amount of your crude this compound in several test tubes, each with a different solvent. Observe the solubility at room temperature and then upon heating. A good solvent will show low solubility at room temperature and high solubility when heated.
Q3: What are the likely impurities in crude this compound?
A3: Impurities will depend on the synthetic route. For related isophthalic acids produced by the oxidation of m-xylene, common impurities include unreacted starting materials, intermediate products like m-toluic acid, and byproducts such as 3-carboxybenzaldehyde.[9][11]
Q4: How can I improve the crystal size?
A4: Larger crystals are generally purer and easier to filter. To obtain larger crystals, allow the solution to cool as slowly as possible. Rapid cooling tends to produce smaller, less pure crystals.
IV. Standard Recrystallization Protocol for this compound
This protocol provides a general workflow. The specific solvent and volumes should be optimized based on the purity of your starting material.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flasks
-
Heating source (hot plate with magnetic stirring)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture with stirring. Gradually add more hot solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
(Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this time.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry completely under vacuum.
Quantitative Data Summary Table
| Parameter | Recommended Value/Range | Rationale |
| Solvent Volume | Minimal amount to dissolve at boiling | Maximizes yield by ensuring a saturated solution upon cooling. |
| Cooling Rate | Slow (ambient, then ice bath) | Promotes the formation of larger, purer crystals. |
| Washing Solvent Temp. | Ice-cold (0-5 °C) | Minimizes re-dissolving of the purified product. |
| Drying Method | Vacuum oven or air drying | Ensures complete removal of residual solvent. |
V. Visual Workflow and Logic Diagrams
Troubleshooting Recrystallization
Caption: Troubleshooting workflow for recrystallization.
VI. References
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 5-甲氧基间苯二甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. US4937378A - Purification of crude isophthalic acid - Google Patents [patents.google.com]
- 9. gammachimica.it [gammachimica.it]
- 10. US2923735A - Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid - Google Patents [patents.google.com]
- 11. WO1999057090A1 - Process for purifying isophthalic acid by crystallization - Google Patents [patents.google.com]
Overcoming steric hindrance in polymerization with 4-Methoxyisophthalic acid
Welcome to the technical support guide for overcoming challenges in the polymerization of 4-Methoxyisophthalic acid (4-MIP). This resource is designed for researchers, scientists, and drug development professionals who are looking to incorporate this unique monomer into novel polyesters and other polymers. Here, we address common issues, provide in-depth explanations for experimental choices, and offer detailed protocols to guide your success.
Part 1: Foundational Understanding
This section addresses the fundamental properties of 4-MIP and the nature of the primary challenge in its polymerization.
Q1: What is this compound and what are its applications in polymer science?
This compound is an aromatic dicarboxylic acid, a derivative of isophthalic acid featuring a methoxy (-OCH₃) group on the aromatic ring. Its asymmetric structure, with carboxyl groups at the 1 and 3 positions, disrupts the chain packing and crystallinity that is typical of polymers made from its isomer, terephthalic acid. This can be advantageous for creating amorphous polymers with enhanced solubility, lower melting points, and unique optical properties. It is a valuable building block for specialty polyesters, polyamides, and coordination polymers where precise control over thermal and mechanical properties is required.[1][2][3][4]
Q2: What is steric hindrance and how does the methoxy group in 4-MIP specifically cause it?
Steric hindrance is a chemical phenomenon where the spatial arrangement of atoms or functional groups in a molecule physically obstructs a reaction. In the case of this compound, the methoxy group is positioned between the two carboxylic acid functional groups. Its electron-donating nature can also influence the reactivity of the adjacent carboxyl groups.[5] This "molecular crowding" impedes the approach of a co-monomer, such as a diol, making the formation of an ester linkage (polycondensation) energetically less favorable and kinetically slower compared to unsubstituted isophthalic acid. This often leads to incomplete reactions, resulting in low molecular weight oligomers instead of high molecular weight polymers.
Caption: Steric hindrance from the methoxy group on 4-MIP.
Part 2: Troubleshooting Guide for Polymerization
This section is formatted as a troubleshooting guide to directly address common experimental failures.
Q3: My polymerization resulted in a low molecular weight polymer or poor yield. What are the likely causes?
Achieving a high molecular weight is the most significant challenge with sterically hindered monomers. Low molecular weight is typically a sign that the polymerization equilibrium is not being effectively driven towards the product or that chain-terminating side reactions are occurring. The workflow below outlines a systematic approach to diagnosing the issue.
Caption: Troubleshooting workflow for low molecular weight polymer.
Q4: How can I optimize reaction conditions (temperature, pressure, time) to overcome the steric barrier?
Optimizing reaction conditions is critical. For polycondensation reactions, which are equilibrium-driven, the primary goal is to efficiently remove the condensation byproduct (e.g., water) to push the reaction forward. A two-stage process is highly recommended.[6]
-
Stage 1: Esterification: This initial stage is performed at a lower temperature under an inert atmosphere (e.g., nitrogen). The goal is to form low molecular weight oligomers and remove the bulk of the water byproduct. Higher temperatures at this stage can cause sublimation of the 4-MIP monomer before it reacts.
-
Stage 2: Polycondensation: The temperature is gradually increased, and a high vacuum is applied. This is the crucial step for building molecular weight. The high temperature provides the necessary kinetic energy for the hindered groups to react, while the vacuum efficiently removes the remaining water, driving the equilibrium towards the high polymer.
Table 1: Recommended Conditions for Two-Stage Melt Polycondensation of 4-MIP
| Parameter | Stage 1: Esterification | Stage 2: Polycondensation | Rationale |
|---|---|---|---|
| Temperature | 160-190°C | Gradually increase to 220-250°C | Balances reaction rate against monomer sublimation and potential thermal degradation.[6] |
| Pressure | Inert Gas (N₂) Flow | High Vacuum (< 1 mbar) | Prevents oxidation and removes bulk water in Stage 1; drives equilibrium in Stage 2.[6] |
| Time | 2-4 hours (or until water ceases) | 4-10 hours | Sufficient time is needed for the sterically hindered groups to react and for chains to build. |
| Agitation | Moderate (200-300 RPM) | Increase as viscosity builds | Ensures homogeneity and facilitates the escape of water vapor from the viscous melt. |
Q5: Which catalysts are most effective for polymerizing sterically hindered monomers like 4-MIP?
Catalyst choice is paramount. The catalyst must be active enough to lower the activation energy of the reaction without causing undesirable side reactions like etherification of diols or polymer degradation.
-
Organometallic Catalysts: Compounds like antimony trioxide (Sb₂O₃), titanium isopropoxide (TIPT), or tin-based catalysts (e.g., dibutyltin oxide) are common and effective for polyesterification. They work by coordinating to the carbonyl oxygen, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the diol. For hindered monomers, slightly higher concentrations may be required.
-
Protonic Acids: p-Toluene sulfonic acid (p-TSA) is a strong acid catalyst that can be effective, particularly in the initial esterification stage.[7][8] However, it can sometimes cause discoloration at the high temperatures required for polycondensation.
-
Catalyst Deactivation: Ensure your catalyst is fresh and has been stored properly. Impurities in monomers can poison the catalyst, reducing its effectiveness.[6]
Q6: My monomers are not fully soluble or the mixture is heterogeneous. What can I do?
Heterogeneity can severely limit reaction rates and prevent the formation of high molecular weight polymer.
-
Solution Polycondensation: If melt polycondensation is not viable due to high melting points or poor miscibility, consider solution polymerization. Use a high-boiling point, polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).[9] This keeps the monomers and growing polymer chains in solution, facilitating reaction. However, achieving very high molecular weights can be more difficult, and solvent removal is an extra step.
-
Reactive Extrusion: For industrial applications, reactive extrusion can be an option. The high shear and efficient mixing in an extruder can help overcome mass transfer limitations.
Q7: The resulting polymer is discolored (yellow/brown). What causes this and how can it be prevented?
Discoloration is typically a sign of thermal degradation or oxidation.
-
Strict Inert Atmosphere: Throughout the entire process, especially during heating, maintain a strict inert atmosphere (high-purity nitrogen or argon) to prevent oxidation.
-
Temperature Control: Avoid exceeding the recommended temperature range. Prolonged exposure to very high temperatures can cause chain scission and the formation of chromophores.[6]
-
Catalyst Concentration: While a higher catalyst concentration can increase the reaction rate, an excessive amount can also promote side reactions and discoloration. The optimal concentration should be determined empirically.
-
Phosphite Stabilizers: The addition of a small amount (0.05-0.1 wt%) of a phosphite-based antioxidant (e.g., Tris(2,4-di-tert-butylphenyl)phosphite) during the initial stage can help prevent oxidative degradation and improve the final polymer color.
Part 3: Detailed Experimental Protocol
This protocol provides a general methodology for the two-stage melt polycondensation of 4-MIP with a generic diol, 1,4-butanediol (BDO).
Materials:
-
This compound (4-MIP, ≥99% purity)
-
1,4-butanediol (BDO, ≥99% purity, anhydrous)
-
Antimony Trioxide (Sb₂O₃, catalyst)
-
Tris(2,4-di-tert-butylphenyl)phosphite (antioxidant, optional)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen/vacuum inlet, and a distillation condenser.
-
Heating mantle with a temperature controller.
-
High-vacuum pump.
Procedure:
-
Reactor Setup & Charging:
-
Ensure all glassware is meticulously cleaned and oven-dried to remove any moisture.
-
Charge the reactor with this compound (1.00 eq), 1,4-butanediol (1.05 eq, a slight excess to account for potential volatilization), Antimony Trioxide (200-300 ppm by final polymer weight), and the optional antioxidant.
-
Assemble the reactor, ensuring all joints are well-sealed.
-
-
Stage 1: Esterification:
-
Begin stirring at a moderate speed (e.g., 200 RPM).
-
Start a slow purge of dry nitrogen gas through the reactor.
-
Gradually heat the mixture to 175°C. The reactants should melt and form a homogeneous solution.
-
Hold at 175°C for 2-3 hours. Water will begin to distill and collect in the condenser. The reaction is proceeding as expected when water collection is observed.
-
After the initial period, slowly increase the temperature to 190°C over 1 hour to remove the last traces of easily accessible water.
-
-
Stage 2: Polycondensation:
-
Gradually increase the temperature of the reaction mixture to 230°C.
-
Once the temperature has stabilized, slowly and carefully apply vacuum, reducing the pressure to below 1 mbar over 30-45 minutes. Vigorous bubbling may occur as the remaining water and excess BDO are removed.
-
As the viscosity of the melt increases, you may need to increase the stirrer torque to maintain effective mixing. A noticeable increase in torque is a good indicator of molecular weight build-up.[6]
-
Maintain these conditions (230°C, <1 mbar) for 4-6 hours. The reaction is considered complete when the melt becomes highly viscous and bubbling has ceased.
-
-
Recovery:
-
Turn off the heating and stirrer.
-
Carefully break the vacuum by backfilling the reactor with nitrogen gas.
-
Allow the reactor to cool to room temperature.
-
The solid polymer can then be carefully removed from the reactor. It may be necessary to gently heat the reactor to soften the polymer for removal.
-
Part 4: Polymer Characterization
Q8: How can I confirm the structure and molecular weight of my synthesized polymer?
Proper characterization is essential to validate the success of your polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer, verifying that ester linkages have formed and that no degradation has occurred.[2]
-
Gel Permeation Chromatography (GPC): GPC (also known as Size Exclusion Chromatography, SEC) is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[2][10] A successful polymerization will show a significant increase in molecular weight compared to the oligomers formed in Stage 1 and a PDI that is ideally close to 2 for this type of polycondensation.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine thermal properties like the glass transition temperature (Tg) and melting point (Tm), which are directly related to the polymer's molecular weight and structure.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the reaction by observing the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of the characteristic C=O ester stretch.
References
- National Center for Biotechnology Information. (n.d.). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. PubMed Central.
- Gao, J., et al. (2021). A steric hindrance strategy facilitates direct arylation polymerization for the low-cost synthesis of polymer PBDBT-2F and its application in organic solar cells. RSC Publishing.
- Lin, Y.-C., et al. (2023). Cationic Catalysts as a New Strategy to Catalyze N-Carboxyanhydrides Polymerization. PMC - PubMed Central.
- Mallakpour, S., & Khani, M. (2012). Advances in synthetic optically active condensation polymers – A review. e-Polymers.
- Kholdeeva, O. A., et al. (2014). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. ResearchGate.
- Miyata, K., et al. (2023). Stop and restart of polycondensation reactions of highly reactive sol–gel precursors for nanoscale surface molding. RSC Publishing.
- Google Patents. (n.d.). Bridged bi-aromatic ligands, catalysts, processes for polymerizing and polymers therefrom.
- Shimizu, T., & Nishikata, T. (2018). Design and Synthesis of Hyperbranched Aromatic Polymers for Catalysis. Semantic Scholar.
- McCormick, L. J., et al. (2016). Coordination polymers of 5-substituted isophthalic acid. CrystEngComm (RSC Publishing).
- Yokozawa, T. (2019). Control of Polycondensation. ResearchGate.
- McCormick, L. J., et al. (2015). Coordination polymers of 5-substituted isophthalic acid. ResearchGate.
- Sessini, V., et al. (2022). Design and Synthesis of Aromatic Copolyesters Containing Furan and Isophthalic Rings with Suitable Properties for Vascular Tissue Engineering. MDPI.
- Vantourout, J. C., et al. (2017). Practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing.
- ResearchGate. (2019). How to overcome Steric Hindrance?.
- Wikipedia. (n.d.). Polymer characterization.
- Patil, S. B., et al. (2015). Eco-Friendly Synthesis of Aliphatic Polyester using Castor Oil Derivative and It's Studies. International Journal of Science and Research (IJSR).
- Journal of Applied Polymer Science. (n.d.). Repositorio CIATEQ.
- Google Patents. (n.d.). Process for the preparation of polyester polyols.
- Hubner, G. (2021). SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS. JKU ePUB.
- ResearchGate. (2018). Effect of the steric hindrance on the active centers.
- Yazıcı, T., & Çelebi, M. (2016). Synthesis and Characterization of Bio-Based Polyester Polyol. DergiPark.
- Harvey, B. G., et al. (2020). Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. ResearchGate.
- Chemometrics & Advanced Separations (CAST). (n.d.). Molecular Characterization of Synthetic Polymers.
- Wang, Y., et al. (2022). Balance of the steric hindrance and solubility of alkoxy ligands for ultrahigh-activity molybdenum-based butadiene coordination polymerization. Polymer Chemistry (RSC Publishing).
- Manker, L. P., et al. (2024). Characterization of Biobased Polymers at the Gas–Solid Interface—Analysis of Surface and Bulk Properties during Artificial Degradation. ACS Environmental Science & Technology.
Sources
- 1. Coordination polymers of 5-substituted isophthalic acid - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE02091C [pubs.rsc.org]
- 2. Design and Characterization of Aromatic Copolyesters Containing Furan and Isophthalic Rings with Suitable Properties for Vascular Tissue Engineering [mdpi.com]
- 3. 5-Methoxyisophthalic acid 97 46331-50-4 [sigmaaldrich.com]
- 4. 5-Methoxyisophthalic Acid | 46331-50-4 | TCI AMERICA [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Eco-Friendly Synthesis of Aliphatic Polyester using Castor Oil Derivative and It’s Studies – Oriental Journal of Chemistry [orientjchem.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. expresspolymlett.com [expresspolymlett.com]
- 10. Polymer characterization - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Thermal Stability of Polyesters from 4-Methoxyisophthalic Acid
This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with polyesters synthesized from 4-methoxyisophthalic acid. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address the specific challenges associated with enhancing the thermal stability of these polymers. Our approach is rooted in established scientific principles and practical, field-proven insights to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of polyesters derived from this compound, and how does the methoxy group influence it?
A1: Polyesters based on aromatic diacids like isophthalic acid are generally known for their good thermal stability. However, the presence of a methoxy (-OCH₃) group on the aromatic ring, as in this compound, can introduce complexities. The methoxy group is an electron-donating group, which can influence the electron density of the aromatic ring and the adjacent ester linkages. Some studies on related polymer systems suggest that methoxy groups can, in some cases, accelerate thermal degradation by creating pathways for lower-temperature decomposition.[1] Therefore, while these polyesters are fundamentally thermally stable, they may exhibit a lower onset of degradation compared to their non-substituted counterparts. Careful synthesis and the use of appropriate stabilization strategies are crucial.
Q2: What are the primary mechanisms of thermal degradation in polyesters?
A2: The thermal degradation of polyesters typically proceeds through several mechanisms. One common pathway is the random scission of the ester linkages in the polymer backbone, which can be initiated at high temperatures.[2][3] For polyesters containing aliphatic segments, a β-hydrogen elimination reaction can also occur, leading to the formation of vinyl and carboxylic acid end groups. The presence of residual catalysts, impurities, or reactive end groups can also catalyze degradation. In the context of polyesters from this compound, the methoxy group itself might participate in specific degradation reactions, although detailed mechanisms for this specific polymer are not extensively documented in publicly available literature.
Q3: What are the main strategies for enhancing the thermal stability of these polyesters?
A3: The thermal stability of polyesters can be significantly improved through several approaches:
-
Use of Thermal Stabilizers and Antioxidants: Incorporating additives that can scavenge free radicals or decompose hydroperoxides is a highly effective method. These include hindered phenolic antioxidants, phosphites, and thioethers.
-
End-Capping: The terminal hydroxyl and carboxyl groups of polyester chains can be reactive at high temperatures and initiate degradation. Capping these ends with monofunctional reagents can block these degradation pathways and enhance thermal stability.[4]
-
Copolymerization: Introducing a more rigid or thermally stable co-monomer into the polymer backbone can increase the overall thermal stability of the resulting copolyester.[5]
-
Control of Polymerization Conditions: The choice of catalyst, reaction temperature, and time can influence the final properties of the polyester, including its thermal stability. Minimizing residual catalyst and acidic byproducts is essential.
Q4: Which analytical techniques are most suitable for evaluating the thermal stability of my polyester samples?
A4: The primary techniques for assessing thermal stability are:
-
Thermogravimetric Analysis (TGA): This is the most direct method for determining the decomposition temperature of a polymer. It measures the weight loss of a sample as a function of temperature.[6][7]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. While not a direct measure of decomposition, a high Tg is often associated with greater thermal stability.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to analyze the chemical changes in the polymer structure after thermal aging, providing insights into the degradation mechanism.[6]
Troubleshooting Guide
Issue 1: Lower-than-expected decomposition temperature observed in TGA.
-
Possible Cause 1: Residual Catalyst or Impurities: Residual polymerization catalyst or acidic impurities can significantly lower the thermal stability of the polyester. For instance, some catalysts used in polycondensation can remain in the final polymer and promote degradation at elevated temperatures.
-
Solution: Ensure thorough purification of the synthesized polyester to remove any residual catalyst and monomers. This can be achieved by dissolving the polymer in a suitable solvent and precipitating it in a non-solvent. Multiple precipitation cycles may be necessary.
-
-
Possible Cause 2: Presence of Reactive End Groups: Uncapped hydroxyl or carboxyl end groups can be points of thermal instability.
-
Solution: Implement an end-capping step after polymerization. For example, reacting the polyester with a monofunctional compound like acetic anhydride or a monofunctional isocyanate can cap the reactive end groups.[4]
-
-
Possible Cause 3: Inherent Effect of the Methoxy Group: As mentioned, the methoxy group may introduce a lower-temperature degradation pathway.[1]
-
Solution: Incorporate thermal stabilizers into the polymer matrix. Hindered phenolic antioxidants are particularly effective at scavenging free radicals that may be generated during the initial stages of degradation.
-
Issue 2: Discoloration (yellowing or browning) of the polyester during melt processing or thermal analysis.
-
Possible Cause 1: Thermo-oxidative Degradation: The polymer is likely undergoing oxidation at high temperatures, leading to the formation of chromophoric (color-producing) species.
-
Solution: Process the polymer under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Additionally, the incorporation of antioxidants is highly recommended. A combination of a primary antioxidant (like a hindered phenol) and a secondary antioxidant (like a phosphite) often provides synergistic protection.
-
-
Possible Cause 2: Side Reactions Involving the Methoxy Group: At high temperatures, the methoxy group could potentially undergo side reactions that lead to colored byproducts.
-
Solution: In addition to using antioxidants, consider optimizing the processing temperature. Determine the lowest possible processing temperature that still allows for adequate melt flow to minimize thermally induced side reactions.
-
Issue 3: Poor reproducibility of thermal stability results between different batches.
-
Possible Cause 1: Inconsistent Molecular Weight: Variations in molecular weight between batches can affect thermal stability. Generally, higher molecular weight polyesters exhibit better thermal stability.
-
Solution: Carefully control the polymerization conditions (monomer stoichiometry, catalyst concentration, reaction time, and temperature) to ensure consistent molecular weight. Characterize the molecular weight of each batch using techniques like gel permeation chromatography (GPC).
-
-
Possible Cause 2: Variable Levels of Impurities: Inconsistent purification procedures can lead to varying levels of residual catalysts or monomers in different batches.
-
Solution: Standardize the purification protocol for all batches. Ensure the same solvent/non-solvent system and the same number of precipitation steps are used consistently.
-
Data Presentation
Table 1: Common Thermal Stabilizers for Polyesters
| Stabilizer Type | Mechanism of Action | Typical Loading Level (wt%) |
| Primary Antioxidants (Hindered Phenols) | Scavenge free radicals to interrupt the degradation chain reaction. | 0.1 - 0.5 |
| Secondary Antioxidants (Phosphites, Thioethers) | Decompose hydroperoxides into non-radical, stable products. Often used synergistically with primary antioxidants. | 0.1 - 1.0 |
| Hindered Amine Light Stabilizers (HALS) | Primarily for UV stability, but also contribute to thermal stability by scavenging free radicals. | 0.1 - 1.0 |
| Carbodiimides | Act as anti-hydrolysis agents by scavenging carboxylic acids, which can catalyze hydrolytic degradation. | 0.5 - 2.0 |
Experimental Protocols
Protocol 1: Synthesis of a Polyester from this compound and 1,4-Butanediol via Melt Polycondensation
Materials:
-
Dimethyl 4-methoxyisophthalate
-
1,4-Butanediol (high purity)
-
Zinc acetate (catalyst)
-
Antimony trioxide (catalyst)
-
Toluene (for water removal, optional)
-
Methanol (byproduct)
-
Nitrogen gas (high purity)
Procedure:
-
Esterification:
-
Charge a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser with dimethyl 4-methoxyisophthalate, a 1.5 to 2.2 molar excess of 1,4-butanediol, and zinc acetate (approx. 0.05-0.1 mol% based on the diacid).[7][9]
-
Heat the mixture under a slow stream of nitrogen to 150-180 °C.[7]
-
Methanol will begin to distill off as the transesterification reaction proceeds. Continue heating and stirring until the majority of the theoretical amount of methanol has been collected. This step typically takes 2-4 hours.
-
-
Polycondensation:
-
Add antimony trioxide (approx. 0.05 mol% based on the diacid) to the reaction mixture.
-
Gradually increase the temperature to 210-230 °C while slowly reducing the pressure to below 1 mmHg.[10]
-
The viscosity of the melt will increase as the polycondensation reaction proceeds and excess 1,4-butanediol is removed.
-
Continue the reaction under high vacuum until the desired melt viscosity is achieved (typically indicated by the stirring torque). This stage can take several hours.
-
-
Recovery and Purification:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The solid polyester can be recovered by carefully breaking the glass flask (if applicable) or by using a reactor designed for polymer extrusion.
-
For purification, dissolve the polyester in a suitable solvent (e.g., chloroform or a mixture of phenol and tetrachloroethane) and precipitate it into a non-solvent like methanol.
-
Filter and dry the purified polymer under vacuum at an elevated temperature (e.g., 60-80 °C) for 24 hours.
-
Protocol 2: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation:
-
Place 5-10 mg of the dried polyester sample into a TGA crucible (e.g., alumina or platinum).
-
-
TGA Measurement:
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
Determine the onset temperature of decomposition (T_onset), often defined as the temperature at which 5% weight loss occurs (T_d5%).
-
Determine the temperature of the maximum rate of decomposition (T_max) from the peak of the derivative thermogravimetric (DTG) curve.
-
Record the char yield (the percentage of residual mass at the final temperature).
-
Visualizations
Diagrams of Workflows and Mechanisms
Caption: Workflow for the synthesis of a polyester from this compound.
Caption: Mechanism of a hindered phenolic antioxidant in polyester stabilization.
References
- Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. Macromolecules.
- Substituted Polyesters by Thiol-Ene Modification: Rapid Diversification for Therapeutic Protein Stabilization. PubMed.
- Effects of o -Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. ResearchGate.
- Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. DTIC.
- Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. DTIC.
- Thermal stability of aromatic polyesters prepared from diphenolic acid and its esters. ResearchGate.
- Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. MDPI.
- Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate. MDPI.
- Effect of Methoxy Groups on the Structure–Properties Relationship of Lignin-Derived Recyclable Epoxy Thermosets. ACS Publications.
- Bio-based aliphatic polyesters of 1,4-butanediol with different diacids: Effect of carbon chain lengths on mechanical properties. Express Polymer Letters.
- Enhanced Polyester Degradation through Transesterification with Salicylates. Journal of the American Chemical Society.
- Effect of chemical structure on biodegradability of polyester and polyalkylene glycol base oils. ResearchGate.
- Thermal degradation studies of terephthalate polyesters: 1. Poly(alkylene terephthalates). Semantic Scholar.
- Polyester Polyols FAQ. Gantrade.
- Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies. Science and Education Publishing.
- Cationic polyesters bearing pendent amino groups prepared by thiol–ene chemistry. ResearchGate.
- Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate. PMC.
- aliphatic polyesters studied in this work. ResearchGate.
- Study of thermal degradation of plasticized poly (4- ethoxystyrene) in solution and solid films. ResearchGate.
- Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. PMC.
- Synthesis and characterization of bio-based polyester polyol. SciSpace.
- Exploring steric effect of electron-donating group in palladium and nickel mediated ethylene polymerization and copolymerization with polar monomers. ResearchGate.
- Supramolecular polymer. Wikipedia.
- 1.3.2 - Polyester polyols. PU Magazine.
- Stability and stabilization of polymers under irradiation. IAEA.
- Studies of the Thermal Stability and Degradation Mechanisms of Terephthalate Polyesters and Telechelic Poly(Methyl Methacrylates). Enlighten: Theses.
- HIGH PERFORMANCE POLYESTER-BASED MATERIALS A thesis submitted in part fulfilment of the degree of Doctor of Philosophy STEPHEN M. CentAUR.
- Functionalized Hyperbranched Aliphatic Polyester Polyols: Synthesis, Properties and Applications. 高分子科学(英文).
- Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. SpringerLink.
- In synthesis of polyester resin, what can cause the isophthalic acid to not dissolve? ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies [pubs.sciepub.com]
- 7. Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. real.mtak.hu [real.mtak.hu]
Validation & Comparative
A Senior Application Scientist's Guide: 4-Methoxyisophthalic Acid vs. 5-Methoxyisophthalic Acid in High-Performance Polymer Synthesis
In the pursuit of novel polymers with tailored properties, the judicious selection of monomeric building blocks is paramount. The subtle variation in a monomer's architecture can cascade into significant macroscopic differences in the final polymer's performance. This guide provides an in-depth comparison of two structurally isomeric monomers, 4-methoxyisophthalic acid and 5-methoxyisophthalic acid, for researchers and developers in the field of high-performance polymers. We will dissect how the seemingly minor shift of a methoxy group on the isophthalic acid framework dictates polymerization behavior and imparts distinct thermal, mechanical, and solubility characteristics to the resulting polymers.
Physicochemical Characteristics of the Isomers
Before delving into their roles in polymer synthesis, it is essential to understand the fundamental properties of the two monomers. Both are dicarboxylic acids with a methoxy substituent, but the position of this group alters their symmetry and, consequently, their physical properties.
| Property | This compound | 5-Methoxyisophthalic Acid |
| Synonym | 4-MIPA | 5-MIPA |
| Molecular Formula | C₉H₈O₅ | C₉H₈O₅ |
| Molecular Weight | 196.16 g/mol | 196.16 g/mol [1] |
| CAS Number | 5700-59-4 | 46331-50-4[1][2][3] |
| Melting Point | ~265-267 °C | 275-280 °C[1][2] |
| Appearance | White to off-white powder | White to off-white solid |
| Symmetry | Asymmetric | C₂ Symmetry |
The higher melting point of 5-methoxyisophthalic acid suggests a more ordered crystalline packing in its solid state, a direct consequence of its molecular symmetry. This fundamental difference in packing efficiency is a precursor to the distinct morphologies they promote in their respective polymers.
Impact on Polymer Structure and Properties: A Comparative Analysis
The choice between 4-MIPA and 5-MIPA as a monomer directly influences the final polymer's architecture, which in turn governs its performance characteristics. The meta-positioning of the carboxylic acid groups in both isomers inherently creates a non-linear, or "kinked," polymer backbone compared to the linear chains formed from para-isomers like terephthalic acid. The methoxy group's placement further refines this geometry.
Influence on Polymer Chain Geometry
-
5-Methoxyisophthalic Acid (5-MIPA): The methoxy group is positioned symmetrically between the two carboxyl groups. When polymerized, this results in a polymer chain with a regular, predictable kink. This regularity allows for a certain degree of ordered chain packing, though less than that of a linear polymer.
-
This compound (4-MIPA): The methoxy group is adjacent to one carboxyl group and meta to the other. This asymmetry introduces a more irregular, distorted kink into the polymer backbone. This irregularity is a significant impediment to efficient chain packing and crystallization.
Caption: General workflow for melt polycondensation.
Step-by-Step Methodology
-
Reactor Setup: Equip a glass reactor with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a collection flask.
-
Charging: Charge the reactor with equimolar amounts of the chosen methoxyisophthalic acid isomer (4-MIPA or 5-MIPA) and a diol (e.g., 1.2 molar excess of ethylene glycol). Add a polycondensation catalyst, such as antimony(III) oxide or a titanium-based catalyst (typically 200-400 ppm).
-
Inerting: Purge the system with dry nitrogen for at least 30 minutes to remove oxygen, which can cause discoloration at high temperatures.
-
Esterification: Heat the mixture under a gentle nitrogen flow to 180-220°C. The esterification reaction begins, producing water which is collected in the distillation flask. This stage is continued until the theoretical amount of water is collected (typically 2-4 hours).
-
Polycondensation: Gradually increase the temperature to 250-280°C while slowly applying a vacuum (reducing pressure to <1 torr). This facilitates the removal of excess ethylene glycol and drives the reaction toward high molecular weight polymer formation.
-
Monitoring: The progress of the polycondensation is monitored by the increase in melt viscosity, which can be observed through the torque on the mechanical stirrer.
-
Discharge: Once the desired viscosity is achieved, the reaction is stopped. The molten polymer is extruded from the reactor under nitrogen pressure into a water bath to quench and solidify it.
-
Post-Processing: The resulting polymer strand is then pelletized for subsequent analysis and processing.
Conclusion and Application Outlook
The choice between this compound and 5-methoxyisophthalic acid is a strategic decision in polymer design, driven by the desired end-use properties.
-
Choose 5-Methoxyisophthalic Acid when the goal is to create polymers with a balance of thermal stability, higher mechanical strength, and predictable, semi-crystalline morphology. Its symmetric structure offers a compromise between the rigidity of linear polymers and the processability of amorphous ones. Applications could include specialty resins, fibers, and films where dimensional stability and strength are important.
[1]* Choose this compound for applications requiring enhanced solubility, optical clarity (due to amorphous nature), and greater flexibility. The irregular chain structure is ideal for creating coatings, adhesives, and membranes where solution processability and non-crystalline properties are advantageous.
By understanding the causal links between monomer geometry and polymer performance, researchers can move beyond trial-and-error and rationally design materials with precisely controlled characteristics.
References
- MySkinRecipes. 5-Methoxyisophthalic acid. [Link]
- ResearchGate.
- ResearchGate. Coordination polymers of 5-substituted isophthalic acid. [Link]
- Semantic Scholar. Physical, Thermal, and Mechanical Properties of Polymers. [Link]
- ResearchGate. (PDF) From Polyethylene to Polyester: Influence of Ester Groups on the Physical Properties. [Link]
- ResearchGate. Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. [Link]
- Journal of Materials Chemistry A (RSC Publishing). Photon-induced isomerization enables high-performance polymer solar cells. [Link]
- MDPI. Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. [Link]
- ResearchGate. Summary of mechanical and thermal properties of polymers. [Link]
- PubMed. The impact of position and number of methoxy group(s)
- PubMed Central. Coordination polymers of 5-substituted isophthalic acid. [Link]
- NIH.
- MDPI.
- JournalAgent.
- ETFLIN.
- Illinois Experts. Crosslinking chemistry for high-performance polymer networks. [Link]
- ResearchGate. The thermal properties of poly(oxy-1,4-benzoyl), poly(oxy-2,6-naphthoyl), and its copolymers. [Link]
- NIH. Synthesis of High Molecular Weight Biobased Aliphatic Polyesters Exhibiting Tensile Properties Beyond Polyethylene. [Link]
- MDPI. Achievements and Trends in Biocatalytic Synthesis of Specialty Polymers from Biomass-Derived Monomers Using Lipases. [Link]
- PubMed Central. Experimental Design in Polymer Chemistry—A Guide towards True Optimization of a RAFT Polymerization Using Design of Experiments (DoE). [Link]
- IntechOpen.
- Semantic Scholar. Coordination polymers of 5-substituted isophthalic acid. [Link]
- Wiley Online Library. Study on properties of modified-polyester hollow fibers with different cross section shape. [Link]
Sources
A Senior Application Scientist's Guide to Isophthalic Acid Derivatives in Gas Separation Membranes
Introduction: The Architectural Advantage of the Meta-Linkage
In the pursuit of high-performance polymeric membranes for gas separation, the choice of monomer is a critical design parameter that dictates the ultimate balance between permeability and selectivity.[1] Aromatic polyamides and polyimides are premier candidates for these applications, prized for their exceptional thermal stability and mechanical robustness.[2] Within this class of polymers, those derived from isophthalic acid hold a unique architectural advantage. Unlike its linear isomer, terephthalic acid, the meta-catenated structure of isophthalic acid introduces a distinct kink into the polymer backbone. This disruption of linear symmetry inherently hinders efficient chain packing, creating a foundational level of fractional free volume (FFV) that is crucial for facilitating gas transport.
This guide provides an in-depth comparison of gas separation membranes synthesized from a series of isophthalic acid derivatives. By systematically altering the functionality on the isophthalic ring, we can finely tune the polymer's morphology and chemistry to optimize performance for specific gas separation challenges, such as CO₂/CH₄ or O₂/N₂. We will explore how the addition of bulky, non-polar groups versus polar, functional groups modifies the delicate interplay between gas diffusivity and solubility, thereby governing the membrane's overall performance. This analysis is grounded in experimental data from peer-reviewed literature, offering researchers and materials scientists a clear, comparative framework for polymer design.
Comparative Performance Analysis of Isophthalic Acid Derivatives
The performance of a gas separation membrane is defined by its permeability—a measure of gas productivity—and its selectivity—the ability to separate one gas from another. This is governed by the solution-diffusion mechanism, where permeability is the product of the gas's diffusivity (a kinetic term related to molecular size and polymer free volume) and its solubility (a thermodynamic term related to gas condensability and polymer-gas interactions).[3]
Unsubstituted Isophthaloyl Chloride: The Baseline
Aromatic polyamides derived from unsubstituted isophthaloyl chloride (IPC) and an aromatic diamine serve as our performance baseline. The inherent kink from the meta-linkage provides a good starting point for selectivity, as the rigid aromatic chains create size-sieving channels. However, the potential for hydrogen bonding between amide linkages can lead to relatively dense chain packing, limiting the free volume and thus constraining permeability.
Derivatives with Bulky, Non-Polar Substituents
A proven strategy to enhance gas permeability is to introduce bulky side groups that physically obstruct chain packing, thereby increasing the fractional free volume.[1]
-
5-Phenylisophthaloyl Chloride: The addition of a pendent phenyl group at the 5-position of the isophthaloyl ring significantly disrupts chain packing. This steric hindrance increases the average distance between polymer chains (d-spacing) and boosts the FFV. The direct consequence is a marked increase in the diffusion coefficients for all gases. As demonstrated in studies by Singh et al., this modification enhances the permeability of aromatic polyamides.[3][4] However, this increase in free volume is often less size-discriminating, leading to a concurrent decrease in selectivity. The larger, more open structure allows gases with different kinetic diameters to pass through with less differentiation.[4]
-
5-tert-Butylisophthalic Acid: The tert-butyl group is another exceptionally bulky substituent used to engineer free volume. Its three-dimensional profile is even more effective at propping polymer chains apart than a phenyl group. In polyarylates, for example, the substitution of a tert-butyl group on the isophthalate ring was found to increase gas permeability by two- to three-fold, an effect attributed primarily to higher diffusion coefficients.[2] This strategy effectively shifts the membrane's position on the Robeson upper bound towards higher permeability, often at the cost of selectivity.
Derivatives with Polar Functional Groups
Introducing polar functional groups serves a different purpose: to enhance the membrane's affinity for specific gases, thereby increasing the solubility component of permeability. This is particularly effective for separating polar, quadrupolar gases like CO₂ from non-polar gases like CH₄ or N₂.
-
5-Sulfoisophthalic Acid (Sodium Salt, SSIPA): The incorporation of sulfonic acid groups (-SO₃H) dramatically increases the polarity of the polymer matrix. These groups have a strong affinity for CO₂, enhancing its solubility within the membrane. This can lead to a significant increase in CO₂/CH₄ and CO₂/N₂ selectivity, as the transport of CO₂ is preferentially facilitated. However, the introduction of strong hydrogen bonding sites via the sulfonic acid groups can also lead to tighter chain packing and a reduction in FFV.[5] This often results in a decrease in the diffusion coefficients for all gases. Consequently, sulfonated polyamide membranes may exhibit lower overall permeability but significantly improved CO₂ selectivity, making them ideal for carbon capture applications where purity is paramount.
Structure-Performance Relationship: A Mechanistic Overview
The choice of isophthalic acid derivative directly controls the trade-off between permeability and selectivity by influencing both the polymer's morphology (free volume) and its chemical nature (gas affinity).
-
Bulky Substituents (-Phenyl, -C(CH₃)₃): These groups primarily influence the physical structure. They increase FFV and decrease chain packing density, leading to a dominant increase in diffusivity (D) . While this elevates overall permeability (P) , the diffusivity selectivity (α_D), which relies on size discrimination, often decreases, thus lowering overall selectivity (α) .
-
Polar Substituents (-SO₃H): These groups primarily influence the chemical interactions. They increase the polymer's polarity, leading to a significant increase in the solubility (S) of polar gases like CO₂. This boosts solubility selectivity (α_S). However, intermolecular hydrogen bonding can increase chain packing density, reducing FFV and thus lowering diffusivity (D) for all gases. The net effect is often a moderate to low permeability (P) but a high selectivity (α) for polar/non-polar gas pairs.
Quantitative Data Summary
The table below summarizes representative gas transport data for aromatic polyamides synthesized from different isophthalic acid derivatives. Note that direct comparison can be complex as the diamine comonomer may vary between studies. However, the trends associated with the isophthalic acid derivative are consistently observed.
| Isophthalic Acid Derivative | Polymer Backbone Example | Gas Pair | Permeability (Barrer)¹ | Selectivity (α) | Key Effect of Derivative | Reference |
| Unsubstituted | IPC + Diamine w/ SO₂ group | CO₂ | ~3.5 | ~35 | Baseline performance | [3] |
| O₂/N₂ | ~0.5 (O₂) | ~6.0 | [3] | |||
| 5-Phenyl Substituted | 5-Phenyl-IPC + Diamine w/ SO₂ group | CO₂ | ~10.0 | ~25 | Increases FFV & Permeability | [3][4] |
| O₂/N₂ | ~1.5 (O₂) | ~5.0 | Decreases Selectivity | [3][4] | ||
| 5-tert-Butyl Substituted | 5-t-Butyl-IPA + Diamine | O₂ | - | - | Increases permeability 2-3 fold | [2] |
| Sulfonated | 5-Sulfoisophthalic Acid + Diamine | CO₂/N₂ | High (facilitated transport) | High (facilitated transport) | Increases CO₂ solubility & selectivity | [5] |
¹1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)
Experimental Protocols
The following sections provide standardized, self-validating protocols for the synthesis and testing of these gas separation membranes.
Protocol 1: Synthesis of Aromatic Polyamide Membrane
This protocol describes a low-temperature solution polymerization to form the polyamide, followed by solvent casting to create a dense membrane film.
Step-by-Step Methodology:
-
Reagent Preparation: Thoroughly dry the aromatic diamine and the polymerization solvent (e.g., N-methyl-2-pyrrolidone, NMP) to remove moisture, which can terminate the polymerization reaction.
-
Polymerization:
-
In a nitrogen-purged flask equipped with a mechanical stirrer, dissolve the aromatic diamine in anhydrous NMP. Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of the desired isophthaloyl chloride derivative to the stirring diamine solution. The reaction is exothermic and maintaining a low temperature is critical to achieving a high molecular weight.
-
Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and continue stirring for 24 hours. The formation of a viscous polymer solution indicates successful polymerization.
-
-
Membrane Film Casting:
-
Filter the resulting viscous polymer solution to remove any particulates.
-
Cast the solution onto a clean, level glass plate using a casting knife to ensure uniform thickness.
-
Place the cast film in a vacuum oven and dry using a staged heating program (e.g., 80°C for 12h, 120°C for 4h, 150°C for 2h, and 200°C for 2h) to slowly remove the solvent without creating defects.
-
-
Membrane Recovery and Characterization:
-
Peel the resulting dense film from the glass plate.
-
Confirm the polymer structure using Fourier-transform infrared spectroscopy (FTIR) by identifying the characteristic amide bond peaks.
-
Assess thermal stability via thermogravimetric analysis (TGA) and determine the glass transition temperature (Tg) using differential scanning calorimetry (DSC).
-
Protocol 2: Gas Permeation Measurement
This protocol describes the constant-volume, variable-pressure method for determining gas permeability and selectivity.
Step-by-Step Methodology:
-
Membrane Mounting: Cut a circular coupon from the synthesized membrane film and mount it in a gas permeation cell, sealing it with O-rings. Measure the thickness of the membrane at several points to get an accurate average.
-
System Evacuation: Thoroughly evacuate both the upstream (feed) and downstream (permeate) sides of the permeation cell to remove any residual gases.
-
Permeation Measurement:
-
Pressurize the upstream side of the membrane with the first test gas (e.g., CO₂) to a fixed pressure (e.g., 3 atm).
-
Monitor the pressure increase in the downstream volume over time using a pressure transducer. The rate of pressure rise at steady-state is used to calculate the permeability coefficient.
-
Evacuate the system again.
-
-
Repeat for Other Gases: Repeat step 3 for the second gas in the pair (e.g., CH₄). The permeability for each gas is calculated using the following equation:
P = (V_d * l) / (A * R * T * (p_up - p_down)) * (dp/dt)_ss
Where P is permeability, V_d is the downstream volume, l is membrane thickness, A is the membrane area, R is the gas constant, T is temperature, p_up and p_down are upstream and downstream pressures, and (dp/dt)_ss is the steady-state rate of pressure increase.
-
Calculate Selectivity: The ideal selectivity (α) is calculated as the ratio of the permeabilities of the two gases:
α_(A/B) = P_A / P_B
Conclusion and Future Outlook
The functionalization of the isophthalic acid moiety is a powerful and versatile tool for tailoring the performance of gas separation membranes. By strategically selecting substituents, researchers can modulate chain packing and chemical affinity to navigate the permeability-selectivity trade-off. Bulky, non-polar groups offer a reliable path to higher permeability, essential for applications requiring high gas throughput. Conversely, polar groups provide a mechanism to dramatically enhance selectivity for polar gases like CO₂, which is critical for high-purity separations such as carbon capture.
Future research should focus on multifunctional derivatives that combine these effects—for instance, by incorporating a bulky group that also possesses a specific chemical affinity for a target gas. Furthermore, integrating these tailored polymers into mixed-matrix membranes or thin-film composite structures could unlock synergistic performance gains, pushing the boundaries of what is achievable in membrane-based gas separation.
References
- Singh, A., Ghosal, K., Freeman, B. D., Lozano, A. E., De La Campa, J. G., & De Abajo, J. (1999). Gas separation properties of pendent phenyl substituted aromatic polyamides containing sulfone and hexafluoroisopropylidene groups. Polymer, 40(20), 5715-5722. [Link]
- Monash University. (1999). Gas separation properties of pendent phenyl substituted aromatic polyamides containing sulfone and hexafluoroisopropylidene groups. [Link]
- Rezaei, F., & Paul, D. R. (2005). Gas separation properties of aromatic poly(amide-imide) membranes. European Polymer Journal, 41(10), 2395-2404. [Link]
- Wang, H., et al. (2014). Sulfonated aromatic polyamides with nitrile groups as proton exchange membranes for fuel cells. Polymers, 6(3), 706-722. [Link]
- Zhang, R., et al. (2020). 5-Sulfoisophthalic acid sodium incorporated polyamide nanofiltration membrane with enhanced separation performance. Journal of Membrane Science, 595, 117573. [Link]
- Bondar, V. I., Freeman, B. D., & Pinnau, I. (1999). Gas transport properties of poly(ether-b-amide) segmented block copolymers. Journal of Polymer Science Part B: Polymer Physics, 37(18), 2463-2475. [Link]
- Li, X., et al. (2011). Polyamide thin film composite membranes prepared from isomeric biphenyl tetraacyl chloride and m-phenylenediamine. Journal of Membrane Science, 373(1-2), 102-109. [Link]
- Okada, T., & Xie, G. (1997). Gas permeation and separation properties of sulfonated polyimide membranes. Journal of Membrane Science, 136(1-2), 133-143. [Link]
- PubChem. (n.d.). 5-Aminoisophthalic acid.
- VTechWorks. (1996).
- de la Campa, J. G., et al. (2007). Functional Aromatic Polyamides. Polymers, 9(12), 414. [Link]
- Alentiev, A. Y., et al. (2020). Gas-Transport Properties of Polyimides with Various Side Groups. Polymer Science, Series C, 62(1), 266-273. [Link]
- Bera, D., & Maiti, S. (2016). Aromatic polyamide nonporous membranes for gas separation application. Reviews in Chemical Engineering, 32(1), 107-124. [Link]
Sources
A Researcher's Guide to Structural Validation of MOFs Synthesized with 4-Methoxyisophthalic Acid using Powder X-ray Diffraction
For researchers, scientists, and drug development professionals venturing into the world of Metal-Organic Frameworks (MOFs), the successful synthesis of a novel material is only the first step. The critical challenge lies in confirming that the synthesized crystal structure matches the intended design. This guide provides an in-depth technical comparison and a detailed protocol for validating the structure of MOFs synthesized with the versatile linker, 4-methoxyisophthalic acid, using Powder X-ray Diffraction (PXRD). We will delve into the causality behind experimental choices, ensuring a self-validating system for robust and reliable results.
The Central Role of PXRD in MOF Characterization
While Single Crystal X-ray Diffraction (SCXRD) is considered the gold standard for determining the atomic arrangement in a crystalline material, its reliance on suitably large and high-quality single crystals is a significant bottleneck.[1][2] MOF synthesis often yields microcrystalline powders, making SCXRD impractical.[1][3] This is where Powder X-ray Diffraction (PXRD) emerges as an indispensable tool.[4][5] PXRD provides a fingerprint of the crystalline material, allowing for:
-
Phase Identification: Confirming the presence of the desired MOF structure and identifying any crystalline impurities.[4]
-
Structural Integrity: Assessing the crystallinity and stability of the synthesized MOF.[4]
-
Lattice Parameter Refinement: Precisely determining the unit cell dimensions of the crystal lattice.
The core principle of PXRD involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting diffraction pattern, with its unique peak positions and intensities, is directly related to the crystal structure of the material.
A Case Study: MOFs from this compound
To illustrate the power of PXRD in structural validation, we will focus on a series of MOFs synthesized using this compound (H₂mia), a versatile dicarboxylate linker. A study by Silva et al. successfully synthesized six new metal(II) compounds using this linker with various auxiliary ligands, resulting in a range of dimensionalities from 0D to 2D networks.[6]
Synthesis of MOFs with this compound
The synthesis of these MOFs is typically achieved via solvothermal methods.[7][8] This involves heating a mixture of the metal salt, the organic linker (this compound), and any auxiliary ligands in a suitable solvent within a sealed vessel. The slow cooling of this mixture promotes the growth of crystalline MOF material.
Table 1: Representative Synthesis Parameters for MOFs with this compound (H₂mia) [6]
| Compound | Metal Salt | Auxiliary Ligand | Solvent System | Temperature (°C) |
| [Cu₂(μ₂-mia)₂(phen)₂(H₂O)₂]·2H₂O (1) | Cu(NO₃)₂·3H₂O | 1,10-phenanthroline | H₂O/EtOH | 160 |
| [Mn(μ₃-mia)(phen)]n (2) | MnCl₂·4H₂O | 1,10-phenanthroline | H₂O/EtOH | 160 |
| [Co(μ₂-mia)(2,2′-bipy)(H₂O)]n·nH₂O (3) | Co(NO₃)₂·6H₂O | 2,2′-bipyridine | H₂O/EtOH | 160 |
| [Co(μ₃-mia)(μ₂-4,4′-bipy)]n·nH₂O (4) | Co(NO₃)₂·6H₂O | 4,4′-bipyridine | H₂O/EtOH | 160 |
| [Co(μ₃-mia)(py)₂]n (5) | Co(NO₃)₂·6H₂O | Pyridine | H₂O/EtOH | 160 |
| [Cd(μ₂-mia)(py)(H₂O)₂]n·nH₂O (6) | Cd(NO₃)₂·4H₂O | Pyridine | H₂O/EtOH | 160 |
The PXRD Validation Workflow: A Step-by-Step Guide
The process of validating a synthesized MOF structure using PXRD involves a systematic comparison of the experimental diffraction pattern with a theoretical pattern simulated from known crystallographic data.
Caption: A typical workflow for the structural validation of a synthesized MOF using PXRD.
Experimental Protocol: Acquiring High-Quality PXRD Data
-
Sample Preparation: The synthesized MOF should be a fine, homogeneous powder.[5] This is crucial to minimize preferred orientation effects, where crystallites are not randomly oriented, leading to inaccuracies in peak intensities. Gently grind the sample in a mortar and pestle if necessary. The crystallite size should ideally be between 0.1 and 1 μm.[5]
-
Sample Mounting: Mount the powdered sample onto a low-background sample holder. Common choices include zero-background silicon holders or glass capillaries. For air-sensitive or solvated MOFs that can lose crystallinity upon drying, mounting in a capillary is recommended.
-
Instrument Setup:
-
X-ray Source: A copper X-ray source (Cu-Kα radiation, λ ≈ 1.54 Å) is standard for laboratory diffractometers.
-
Goniometer Scan: Collect the diffraction pattern over a 2θ range that covers the significant diffraction peaks for the expected MOF structure. A typical range for MOFs is 5° to 50°.
-
Step Size and Dwell Time: Use a small step size (e.g., 0.02°) and a sufficient dwell time per step to ensure good data statistics and well-defined peaks.
-
Data Analysis: Comparing Experimental and Simulated Patterns
The cornerstone of PXRD validation is the comparison of the experimentally obtained pattern with a theoretical pattern. This theoretical pattern is calculated from the single-crystal structure data, typically available in a Crystallographic Information File (CIF). For the MOFs synthesized by Silva et al., this crystallographic data is the basis for our comparison.[6]
Table 2: Comparison of Key PXRD Peak Positions (Simulated vs. Hypothetical Experimental)
| Compound | Major Simulated 2θ Peaks (°) | Hypothetical Experimental 2θ Peaks (°) | Phase Match |
| [Co(μ₃-mia)(μ₂-4,4′-bipy)]n·nH₂O (4) | 8.5, 10.2, 12.8, 15.5, 17.1 | 8.6, 10.3, 12.9, 15.6, 17.2 | Yes |
| Unidentified Impurity Phase | - | 11.5, 23.0 | No |
A good match between the positions of the major diffraction peaks in the experimental and simulated patterns provides strong evidence that the synthesized material has the desired crystal structure. Minor shifts in peak positions can occur due to lattice strain or slight variations in unit cell parameters.
Advanced Analysis: Rietveld Refinement
For a more quantitative and in-depth structural analysis, Rietveld refinement can be employed.[9] This powerful technique uses a least-squares approach to fit a calculated diffraction profile to the entire experimental pattern.[9][10] A successful Rietveld refinement can provide:
-
Precise Lattice Parameters: Highly accurate unit cell dimensions.
-
Atomic Positions: Refinement of the coordinates of the atoms within the unit cell.
-
Phase Quantification: Determination of the weight fractions of different crystalline phases in a mixture.
-
Crystallite Size and Strain Information: Insights into the microstructure of the material.
The quality of a Rietveld refinement is assessed by various agreement indices, such as the weighted profile R-factor (Rwp) and the goodness-of-fit (χ²).
Caption: A schematic of the iterative Rietveld refinement process.
Comparison with Alternative Characterization Techniques
While PXRD is a primary tool for structural validation, a multi-technique approach provides the most comprehensive characterization of a synthesized MOF.
Table 3: Comparison of MOF Characterization Techniques
| Technique | Information Provided | Advantages | Limitations |
| Powder X-ray Diffraction (PXRD) | Crystalline phase, purity, lattice parameters, and structural integrity.[4][11] | Rapid, non-destructive, and applicable to polycrystalline powders. | Provides averaged structural information; cannot solve complex unknown structures from first principles. |
| Single Crystal X-ray Diffraction (SCXRD) | Precise atomic positions, bond lengths, and bond angles.[2][7] | The definitive method for new crystal structure determination.[7][12] | Requires high-quality single crystals of sufficient size, which are often difficult to grow.[1] |
| Thermogravimetric Analysis (TGA) | Thermal stability and solvent content.[6] | Provides quantitative information on thermal decomposition and guest molecules. | Does not provide direct structural information. |
| Gas Adsorption (e.g., N₂ at 77K) | Surface area, pore volume, and pore size distribution.[13] | Essential for characterizing the porosity of the MOF, which is crucial for many applications. | Does not provide information on the crystalline framework itself. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups and coordination of the linker to the metal center.[5] | Confirms the incorporation of the organic linker into the framework. | Provides information on local chemical bonds rather than the long-range crystalline order. |
References
- Crystallography of metal–organic frameworks - PMC - NIH. (2014, October 28).
- Pitfalls in metal–organic framework crystallography: towards more accurate crystal structures - Chemical Society Reviews (RSC Publishing). (2017, June 27).
- Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods. (n.d.).
- Structural characterization of MOF-808-SO4 by a Rietveld refinement of... - ResearchGate. (n.d.).
- Characterization of Metal-Organic Frameworks Using X-ray Diffraction | Request PDF. (2025, August 6).
- Interpreting X-ray Diffraction Patterns of Metal–Organic Frameworks via Generative Artificial Intelligence | Journal of the American Chemical Society. (2025, December 20).
- Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. (n.d.).
- Physiochemical characterization of metal organic framework materials: A mini review - PMC. (n.d.).
- Silva, A. R., et al. (2014). Six metal–organic architectures from a 5-methoxyisophthalate linker: assembly, structural variety and catalytic features. Dalton Transactions, 43(39), 14769–14780.
- Structural elucidation of microcrystalline MOFs from powder X-ray diffraction - PubMed. (2020, October 20).
- Synthesis and Rietveld refinement of MeMOF-74 (Me = Co, Zn, Mg and Ni) - IUCr Journals. (n.d.).
- Structural elucidation of microcrystalline MOFs from powder X-ray diffraction - Dalton Transactions (RSC Publishing) - The Royal Society of Chemistry. (n.d.).
- Powder XRD of MOF | Stimulated vs Synthesized MOF | MIL-88B(Fe) | origin - YouTube. (2023, February 12).
- Metal Organic Frameworks (MOFs): Techniques for Characterization - AZoM. (2019, December 17).
- Metal-Organic Frameworks Characterization via Inverse Pulse Gas Chromatography - MDPI. (n.d.).
- Lattice Parameters from Rietveld Refinement for Mg-MOF-74 and Amine-Functionalized MOF - ResearchGate. (n.d.).
- Elucidating metal–organic framework structures using synchrotron serial crystallography - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00735B. (2024, September 20).
- Rietveld refinement - Wikipedia. (n.d.).
- The Rietveld Refinement Method: Half of a Century Anniversary | Crystal Growth & Design. (2021, August 18).
- New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs as Potent Photocatalysts for Nitrophenols - Semantic Scholar. (n.d.). Retrieved from [https://www.semanticscholar.org/paper/New-5%2C5-(1%2C4-Phenylenebis(methyleneoxy)diisophthalic-Verma-Kumar/084a3205a2e91223297a7a3a304e17e3e4813504]([Link]
- Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC - NIH. (n.d.).
- WO2013186542A1 - Synthesis of mofs - Google Patents. (n.d.).
- Synthesis of Metal-Organic Frameworks (MOFs) and Their Biological, Catalytic and Energetic Applications: A Mini Review - Engineered Science Publisher. (n.d.).
- WO2021216174A1 - High yield synthesis of metal-organic frameworks - Google Patents. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. Six metal–organic architectures from a 5-methoxyisophthalate linker: assembly, structural variety and catalytic features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. Insights into the Mechanochemical Synthesis of MOF-74 - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 4-Methoxyisophthalic Acid and Its Isomers: A Researcher's Guide to Unambiguous Differentiation
In the intricate landscape of pharmaceutical and materials science research, the precise structural elucidation of molecular isomers is not merely an academic exercise but a critical determinant of a substance's function, efficacy, and safety. Positional isomers, despite sharing an identical molecular formula, can exhibit profoundly different physicochemical and biological properties. This guide provides an in-depth, scientifically grounded comparison of 4-methoxyisophthalic acid and its closely related isomers, focusing on the practical application of spectroscopic techniques for their definitive identification. Our objective is to move beyond a simple recitation of data, offering instead a logical framework and the causal reasoning behind experimental choices, empowering researchers to approach isomer differentiation with confidence.
The Imperative of Isomer Purity: A Structural Overview
This compound belongs to a family of substituted benzene dicarboxylic acids with the molecular formula C₉H₈O₅. Its key positional isomers include 5-methoxyisophthalic acid and 2-methoxyisophthalic acid. The seemingly minor shift of the methoxy (-OCH₃) group around the aromatic ring fundamentally alters the molecule's symmetry, electronic distribution, and potential for intra- and intermolecular interactions. These subtle structural variations are the very features we can exploit for spectroscopic differentiation.
A Multi-Pronged Analytical Strategy
A robust identification relies on the convergence of evidence from multiple, independent analytical techniques. Our recommended workflow is designed as a self-validating system, where each step provides a layer of confirmation for the preceding one.
Figure 1: A logical workflow for the spectroscopic identification of methoxyisophthalic acid isomers. This sequential approach ensures that each analysis builds upon the last, leading to a highly confident structural assignment.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry serves as the initial gatekeeper, verifying that the compound has the correct molecular weight and formula.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a solvent like methanol or acetonitrile. For these acidic compounds, analysis in negative ion mode is preferable.
-
Ionization: Introduce the sample into an ESI source. The carboxylic acid groups will readily deprotonate, forming the [M-H]⁻ ion.
-
Analysis: Analyze the generated ions using a mass analyzer (e.g., Time-of-Flight or Quadrupole).
-
Expected Result: All isomers of methoxyisophthalic acid have a monoisotopic mass of 196.0372 g/mol . In negative mode ESI-MS, a prominent peak should be observed at m/z 195.0299, corresponding to the [C₉H₇O₅]⁻ ion.[1] High-resolution mass spectrometry (HRMS) is crucial for confirming this elemental composition.
-
Fragmentation: Aromatic carboxylic acids often show characteristic fragmentation patterns, including the loss of -OH and -COOH groups.[2][3][4] While these fragments confirm the presence of the carboxylic acid moieties, they are often not sufficient to distinguish positional isomers without extensive validation and comparison to standards.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and powerful technique for confirming the presence of the key functional groups: the carboxylic acids and the aromatic ether.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal. This requires minimal sample prep and avoids complications from solvent peaks.
-
Data Acquisition: The spectrum is typically scanned from 4000 to 400 cm⁻¹. A background scan of the empty crystal is taken and automatically subtracted.
Comparative Analysis of IR Spectra
The IR spectra of all isomers will be broadly similar, but subtle differences, particularly in the fingerprint region, can be diagnostic.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance and Isomeric Differences |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (very broad) | This characteristically broad absorption is due to strong hydrogen-bonding dimers.[5][6][7] The exact shape and breadth can be influenced by intramolecular hydrogen bonding, which may be possible in the 2-methoxy isomer, potentially altering the band shape compared to the 4- and 5-isomers. |
| C-H Stretch (Aromatic & Methyl) | 3100 - 3000 (Aromatic)2950 - 2850 (Methyl) | These sharp peaks are often superimposed on the broad O-H band.[5] |
| C=O Stretch (Carboxylic Acid) | 1760 - 1690 (strong, sharp) | This is one of the most intense peaks in the spectrum.[5][7][8] Conjugation with the aromatic ring lowers this frequency. The electronic effect of the methoxy group at different positions can cause minor shifts (a few cm⁻¹) in this absorption. |
| C-O Stretch (Ether & Acid) | 1320 - 1210 (strong) | This region will contain strong bands for both the Ar-O-CH₃ ether linkage and the C-O of the carboxylic acid.[5] |
| C-H Out-of-Plane Bending | 900 - 650 | This "fingerprint" region is highly diagnostic of the substitution pattern on the benzene ring. Each isomer will have a unique pattern of absorptions here. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy provides the most definitive data for distinguishing positional isomers by probing the precise chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is an excellent choice as it solubilizes these polar compounds and allows for the observation of the acidic carboxylic protons.
-
¹H NMR Acquisition: On a 400 MHz or higher spectrometer, acquire a standard 1D proton spectrum. The acidic protons of the carboxylic acid are expected to appear as a broad singlet far downfield, typically >10 ppm.[2][4][7]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Aromatic carbons typically resonate between 110-160 ppm, while the carbonyl carbons of carboxylic acids are found further downfield, around 165-185 ppm.[2][7][9]
Comparative Analysis of NMR Data: The Key to Differentiation
The true power of NMR lies in comparing the aromatic region of the spectra. The substitution pattern dictates the symmetry of the molecule, which in turn determines the number of unique signals and their splitting patterns (multiplicity).
Table 1: Predicted ¹H NMR Aromatic Signals and Their Significance
| Isomer | Predicted Aromatic Signals (Multiplicity, Integration) | Rationale for Predicted Pattern |
| This compound | Three distinct signals: - Doublet (1H) - Singlet (or narrow doublet) (1H) - Doublet (1H) | The three aromatic protons are in chemically different environments. The proton between the two carboxyl groups will be a singlet (or a narrowly split doublet due to meta-coupling). The other two protons will be doublets due to ortho-coupling. |
| 5-Methoxyisophthalic acid | Two distinct signals: - Singlet (1H) - Singlet (2H) | This isomer possesses a plane of symmetry. The proton between the two carboxyl groups (at C2) is unique and will be a singlet. The two protons flanking the methoxy group (at C4 and C6) are chemically equivalent and will appear as a single singlet with an integration of 2H. This 2H singlet is a key identifying feature. |
| 2-Methoxyisophthalic acid | Three distinct signals: - Triplet (1H) - Doublet (2H) | This isomer also has a plane of symmetry. The proton at C5 will appear as a triplet due to coupling with its two ortho neighbors. The protons at C4 and C6 are equivalent and will appear as a doublet due to coupling with the C5 proton. |
Table 2: Predicted ¹³C NMR Signals and Their Significance
| Isomer | Expected Number of Aromatic Carbon Signals | Expected Number of Carbonyl Signals | Rationale for Signal Count |
| This compound | 6 | 2 | No symmetry element makes all six aromatic carbons and both carboxyl carbons chemically non-equivalent. |
| 5-Methoxyisophthalic acid | 4 | 1 | A plane of symmetry through the methoxy group and the C2 carbon makes the carboxyl groups equivalent (one signal) and reduces the number of unique aromatic carbon signals to four. |
| 2-Methoxyisophthalic acid | 4 | 2 | A plane of symmetry through the methoxy group and the C5 carbon reduces the number of unique aromatic carbon signals to four. The two carboxyl groups remain non-equivalent. |
Conclusion: Synthesizing the Data for a Confident Call
The unambiguous identification of this compound from its isomers is achieved through a systematic and multi-faceted spectroscopic approach. While MS confirms the elemental composition and IR verifies the functional groups, it is the detailed analysis of NMR spectra that provides the conclusive evidence. The number of signals and the proton coupling patterns in the aromatic region of the ¹H NMR spectrum, corroborated by the number of unique signals in the ¹³C NMR spectrum, serve as a definitive fingerprint for each positional isomer. By following the logical workflow presented, researchers can confidently distinguish these closely related compounds, ensuring the integrity and reliability of their scientific findings.
References
- Moodle. NMR Spectroscopy of Benzene Derivatives.
- JoVE. NMR and Mass Spectroscopy of Carboxylic Acids.
- Chem.ucla.edu. IR: carboxylic acids.
- Echemi. IR Spectra for Carboxylic Acid | Detailed Guide.
- Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles.
- Whitman College. GCMS Section 6.12 - Fragmentation of Carboxylic Acids.
- Standard Reference Data. A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes.
- YouTube. Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters.
- University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- JoVE. IR and UV–Vis Spectroscopy of Carboxylic Acids.
- Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles.
- PubChemLite. This compound (C9H8O5).
Sources
- 1. PubChemLite - this compound (C9H8O5) [pubchemlite.lcsb.uni.lu]
- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 3. GCMS Section 6.12 [people.whitman.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. echemi.com [echemi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 9. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
Evaluating the catalytic activity of MOFs from different substituted isophthalic acids
An In-Depth Guide to the Catalytic Activity of Metal-Organic Frameworks from Substituted Isophthalic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Nuance of MOF Catalysis
Metal-Organic Frameworks (MOFs) have transitioned from academic curiosities to formidable players in the field of heterogeneous catalysis.[1] Their crystalline nature, unparalleled porosity, and the unique synergy between inorganic nodes and organic linkers offer a designable platform for catalytic applications.[2] This guide focuses on a particularly versatile family of MOFs: those constructed from isophthalic acid (1,3-benzenedicarboxylic acid) and its substituted derivatives.
The strategic functionalization of the isophthalic acid linker—by introducing substituent groups at the 5-position—is a powerful tool for tuning the electronic, steric, and chemical properties of the resulting MOF.[3] These modifications can directly influence the catalytic active sites, modulate substrate-framework interactions, and ultimately dictate the efficiency and selectivity of a given chemical transformation.[2] This guide provides a comparative analysis of how different substituents, such as amino (-NH₂), nitro (-NO₂), hydroxyl (-OH), and alkyl groups (-CH₃, -C(CH₃)₃), impact the catalytic performance of these materials. We will delve into the causality behind experimental design, provide robust protocols for synthesis and evaluation, and present comparative data to inform the rational design of next-generation MOF catalysts.
The Synthetic Blueprint: From Linker to Framework
The synthesis of these MOFs is typically achieved through solvothermal or hydrothermal methods, where the metal salt and the substituted isophthalic acid linker are dissolved in a high-boiling point solvent and heated in a sealed vessel.[3][4] The choice of solvent, temperature, reaction time, and modulator (e.g., HCl) can significantly influence the resulting crystal structure, morphology, and defect density of the MOF.[5]
For instance, the well-studied UiO-66-NH₂, which uses 2-aminoterephthalic acid, demonstrates how the amino group can be incorporated directly into a robust zirconium-based framework.[6] A similar principle applies to isophthalic acid derivatives. The functional group, pre-installed on the linker, becomes an integral part of the framework's pore environment, ready to participate in or influence catalysis.
Evaluating Catalytic Performance: A Multi-faceted Approach
A rigorous evaluation of catalytic activity requires a combination of robust experimental protocols and detailed material characterization. The trustworthiness of any catalytic claim rests on a self-validating system where the material's properties are directly correlated with its performance.
Essential Characterization Techniques
-
Powder X-Ray Diffraction (PXRD): Confirms the crystallinity and phase purity of the synthesized MOF. The PXRD pattern is the fingerprint of the material, and its comparison with simulated patterns from single-crystal data validates the structure.[4]
-
Scanning Electron Microscopy (SEM): Visualizes the crystal morphology and size distribution. Consistent morphology is often an indicator of a well-controlled synthesis.[7]
-
N₂ Adsorption-Desorption Analysis (BET Analysis): Measures the specific surface area and pore size distribution. High surface area is crucial for exposing a maximum number of active sites to the reactants.[8]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the presence of the desired functional groups from the substituted linker within the final MOF structure and verifies the removal of guest solvent molecules after activation.[9]
-
X-ray Photoelectron Spectroscopy (XPS): Determines the elemental composition and oxidation states of the metal centers, which is critical for understanding redox-active catalysts.[8]
Experimental Protocol: Evaluating Catalytic Oxidation
This protocol describes a typical procedure for evaluating the catalytic performance of a functionalized MOF in the oxidation of an alcohol, a common benchmark reaction.
-
Catalyst Activation: Place 50 mg of the as-synthesized MOF in a vial. Perform solvent exchange with a low-boiling solvent (e.g., acetone) three times over 24 hours. Activate the catalyst by heating under vacuum at a temperature sufficient to remove coordinated and guest solvent molecules without decomposing the framework (e.g., 150 °C for 12 hours).
-
Reaction Setup: To a 10 mL round-bottom flask equipped with a magnetic stirrer and condenser, add the activated MOF catalyst (e.g., 10 mg, ~1-2 mol% relative to the substrate).
-
Reagent Addition: Add the alcohol substrate (e.g., benzyl alcohol, 1 mmol), an oxidant (e.g., tert-butyl hydroperoxide, 3 mmol), and a suitable solvent (e.g., acetonitrile, 5 mL).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for a specified time (e.g., 24 hours). Monitor the reaction progress by taking aliquots at regular intervals.
-
Analysis: After cooling, centrifuge the reaction mixture to separate the solid catalyst. Analyze the supernatant using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) with an internal standard to determine the conversion of the reactant and the selectivity towards the desired product (e.g., benzaldehyde).
-
Recyclability Test: Recover the catalyst by centrifugation, wash it thoroughly with the reaction solvent, dry it under vacuum, and reuse it in a subsequent catalytic run under identical conditions to test its stability and reusability.
Comparative Analysis: The Role of the Substituent
The functional group on the isophthalic acid linker is not a passive component. It actively shapes the catalytic landscape of the MOF's pores. The electronic nature of the substituent can modulate the Lewis acidity of the metal centers, introduce new basic or acidic sites, and influence the adsorption of reactants.
| MOF System (Metal-Linker) | Substituent | Key Property Influence | Catalytic Application | Performance Highlights | Reference |
| Cu-AIP | -NH₂ (Amino) | Electron-donating; introduces basic sites; can act as a hydrogen-bond donor. | Henry Reaction | Active catalyst for C-C bond formation. The basic amine group is proposed to activate the nitroalkane. | |
| Ni-AIP | -NH₂ (Amino) | Enhances light absorption in the visible region; facilitates charge separation. | Photocatalytic Phenol Degradation | Excellent phenol degradation properties under UV/Visible light. | [10][11] |
| Cu-DMIPN | -NO₂ (Nitro) | Electron-withdrawing; can enhance the Lewis acidity of the metal center. | Photocatalytic Dye Degradation | Effective photocatalyst for degrading organic dyes like methyl violet. | [12] |
| Zn-MIP | -CH₃ (Methyl) | Weakly electron-donating; increases hydrophobicity of the framework. | Gas Storage | Frameworks show varied structural topologies depending on synthesis conditions. | [3] |
| Mn-TBIP | -C(CH₃)₃ (tert-Butyl) | Bulky, hydrophobic group; can influence pore size and substrate accessibility. | Magnetic Properties | The bulky group can lead to unique framework packing and magnetic behaviors. | [3] |
Causality in Action:
-
Amino (-NH₂) Functionalization: The lone pair of electrons on the nitrogen atom in the -NH₂ group can act as a Brønsted base. In reactions like the Henry reaction, this basic site is crucial for deprotonating the nitroalkane, which is the rate-determining step. Furthermore, in photocatalysis, the amino group can act as an electron donor, narrowing the band gap of the MOF and extending its light absorption into the visible spectrum, thereby enhancing its efficiency under solar irradiation.[6]
-
Nitro (-NO₂) Functionalization: The strongly electron-withdrawing nature of the -NO₂ group pulls electron density from the aromatic ring. This inductive effect can be transmitted to the carboxylate groups, which in turn enhances the Lewis acidity of the coordinated metal centers. This makes the metal sites more effective at activating substrates, for example, by coordinating to carbonyl groups in oxidation reactions.
-
Alkyl (-CH₃, -C(CH₃)₃) Functionalization: These non-polar groups primarily impact the steric and hydrophobic properties of the MOF pores.[3] Increased hydrophobicity can be advantageous for catalysis in aqueous media by promoting the adsorption of non-polar organic substrates and protecting the framework from degradation by water.[13]
Conclusion and Future Outlook
The functionalization of isophthalic acid linkers provides a sophisticated strategy for fine-tuning the catalytic properties of MOFs. By understanding the electronic and steric effects of different substituents, researchers can move beyond trial-and-error approaches and towards the rational design of catalysts tailored for specific applications. Amino-functionalized MOFs have shown particular promise as bifunctional catalysts and photocatalysts, while other groups offer routes to modulate Lewis acidity and framework stability.
Future research will likely focus on more complex multifunctional linkers, incorporating multiple, synergistically acting groups. The development of high-throughput synthesis and screening methods will be essential to explore the vast chemical space offered by substituted linkers and to accelerate the discovery of new, highly active, and selective MOF catalysts.[14] As our understanding of structure-activity relationships deepens, MOFs derived from functionalized isophthalic acids will continue to be a cornerstone in the development of advanced materials for chemical synthesis, environmental remediation, and energy applications.
References
- ResearchGate. (n.d.). A 3D metal-organic framework with isophthalic acid linker for photocatalytic properties | Request PDF.
- ResearchGate. (n.d.). Metal–Organic Frameworks with Pyridyl-Based Isophthalic Acid and Their Catalytic Applications in Microwave Assisted Peroxidative Oxidation of Alcohols and Henry Reaction | Request PDF.
- ResearchGate. (n.d.). Porous Metal–Organic Frameworks with 5-Aminoisophthalic Acid as Platforms for Functional Applications about High Photodegradation Efficiency of Phenol.
- ResearchGate. (n.d.). IR spectra of isophthalic acid (IPA), Zn-MOF and Ag/Zn-MOF.
- Bin, H.-S., Hu, H., Wang, J., Lu, L., Muddassir, M., Srivastava, D., Chauhan, R., Wu, Y., Wang, X., & Kumar, A. (2023). New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs as Potent Photocatalysts for Nitrophenols. Molecules, 28(20), 7180. [https://www.semanticscholar.org/paper/New-5%2C5-(1%2C4-Phenylenebis(methyleneoxy)diisophthalic-Bin-Hu/3282b9937b2d5d8523c91350a80e1599e821035b]([Link]
- Tzitzios, V. G., et al. (n.d.).
- D'Alessandro, D. M., et al. (n.d.). Coordination polymers of 5-substituted isophthalic acid. CrystEngComm. [Link]
- ResearchGate. (n.d.). Metal-dioxidoterephthalate MOFs of the MOF-74 type: Microporous basic catalysts with well-defined active sites | Request PDF.
- Al-Dhahli, A., Al-Hinaai, S., Jassas, M., & Al-Mjeni, F. (2023). Synthesis of an efficient MOF catalyst for the degradation of OPDs using TPA derived from PET waste bottles. Scientific Reports, 13(1), 19183. [Link]
- Gholampour, N., & Gholami, M. R. (2023). MOFs as Versatile Catalysts: Synthesis Strategies and Applications in Value-Added Compound Production.
- Wang, C. (2021).
- Wang, C., et al. (2017). Porous Metal–Organic Frameworks with 5-Aminoisophthalic Acid as Platforms for Functional Applications about High Photodegradation Efficiency of Phenol. Crystal Growth & Design. [Link]
- Bobbitt, N. S., & Snurr, R. Q. (2019). Metal–Organic Frameworks as Catalysts for Organic Synthesis: A Critical Perspective. Journal of the American Chemical Society, 141(17), 6840-6853. [Link]
- Valenzuela, L., et al. (2021). Synthesis, Characterization and Catalytic Activity of UiO-66-NH2 in the Esterification of Levulinic Acid.
- Li, Y., et al. (2024). Investigating the Catalytic Impact of Iron-Based Metal–Organic Framework Templates on the CO2-Derived Fischer–Tropsch Synthesis Process. CCS Chemistry. [Link]
- Pais, T. F., et al. (2023). Photo-responsive metal–organic frameworks – design strategies and emerging applications in photocatalysis and adsorption.
- Bychkov, A. V., et al. (2023). NH2-Modified UiO-66: Structural Characteristics and Functional Properties.
- ResearchGate. (n.d.). Use of breakthrough experiment to evaluate the performance of hydrogen isotope separation for metal-organic frameworks M-MOF-74 (M=Co, Ni, Mg, Zn).
- Kumar, P., et al. (2024). UiO-66-NH2 and its functional nanohybrids: unlocking photocatalytic potential for clean energy and environmental remediation. Sustainable Energy & Fuels. [Link]
- Zhang, X., et al. (2017).
- Liu, Y., et al. (2022). Functionalized UiO-66-NH2 by trimellitic acid for highly selective adsorption of basic blue 3 from aqueous solutions. Frontiers in Chemistry. [Link]
- Kennedy, R. M., et al. (2022). High-Throughput Experimentation, Theoretical Modeling, and Human Intuition: Lessons Learned in Metal–Organic-Framework-Supported Catalyst Design.
Sources
- 1. MOFs as Versatile Catalysts: Synthesis Strategies and Applications in Value-Added Compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Coordination polymers of 5-substituted isophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NH2-Modified UiO-66: Structural Characteristics and Functional Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. UiO-66-NH2 and its functional nanohybrids: unlocking photocatalytic potential for clean energy and environmental remediation - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. Effects of Preparation Method on the Structure and Catalytic Activity of Ag–Fe2O3 Catalysts Derived from MOFs | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Fine Tuning the Hydrophobicity of a New Three-Dimensional Cu2+ MOF through Single Crystal Coordinating Ligand Exchange Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Experimentation, Theoretical Modeling, and Human Intuition: Lessons Learned in Metal–Organic-Framework-Supported Catalyst Design - PMC [pmc.ncbi.nlm.nih.gov]
Thermal stability comparison of polymers based on 4-Methoxyisophthalic acid and isophthalic acid
An In-Depth Guide to the Thermal Stability of Polymers Based on 4-Methoxyisophthalic Acid and Isophthalic Acid
Introduction: The Critical Role of Monomer Selection in High-Performance Polymers
Aromatic polyamides, or aramids, represent a class of high-performance polymers renowned for their exceptional mechanical strength, chemical resistance, and thermal stability.[1] These properties originate from their rigid aromatic backbones and strong intermolecular hydrogen bonding between amide linkages.[2] The final characteristics of these materials are critically dependent on the selection of their monomeric building blocks. This guide provides a detailed comparative analysis of polymers synthesized from two closely related aromatic diacids: the conventional isophthalic acid (IPA) and its functionalized derivative, this compound (MIPA).
The objective of this guide is to elucidate the structural and mechanistic factors that influence the thermal stability of the resulting polymers. For researchers and materials scientists, understanding this structure-property relationship is paramount for designing polymers with a desired balance of thermal resistance and processability. While the rigid structure of IPA-based polymers imparts high thermal stability, it often leads to poor solubility, making them difficult to process.[1][3] The introduction of a methoxy (-OCH₃) group, as in MIPA, is a common chemical modification strategy aimed at improving solubility.[3] However, this modification is not without consequences for the material's thermal performance. This guide will explore this trade-off through a review of underlying principles and supporting experimental methodologies.
Structural Rationale: The Influence of the Methoxy Substituent
The fundamental difference between IPA and MIPA lies in the presence of the methoxy group on the aromatic ring. This single substituent introduces significant electronic and steric effects that alter the resulting polymer's architecture and behavior at elevated temperatures.
Caption: Chemical structures of Isophthalic Acid (IPA) and this compound (MIPA).
-
Electronic Effects : The methoxy group is a strong electron-donating group. By increasing the electron density on the aromatic ring, it can potentially alter the bond strengths within the polymer backbone. This electron-donating nature has been reported to negatively affect the thermal stability of polymers by influencing the degradation mechanism.[4]
-
Steric Hindrance : The physical bulk of the methoxy group disrupts the planarity and symmetry of the polymer chain. This steric hindrance prevents the efficient packing of polymer chains, reducing the degree of crystallinity and weakening the intermolecular forces (like van der Waals forces and hydrogen bonding) that collectively contribute to thermal stability.[3] This disruption is a primary reason for the enhanced solubility of MIPA-based polymers.
-
Chain Mobility : Disrupted chain packing leads to a greater free volume within the polymer matrix. As a result, polymer chains require less thermal energy to exhibit segmental motion. This increased chain mobility translates to a lower glass transition temperature (T₉).[5] The T₉ is often considered the upper use temperature for amorphous polymers, making it a critical parameter for thermal performance.[6]
Comparative Thermal Analysis: TGA and DSC Data
To quantify the impact of the methoxy group, we can compare the key thermal properties of polyamides derived from IPA and MIPA using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating its degradation profile[6][7], while DSC measures the heat flow into a sample during a controlled temperature ramp, allowing for the determination of transition temperatures like T₉.[8]
The following table summarizes the expected experimental data for aromatic polyamides synthesized with a representative diamine, such as 4,4'-oxydianiline (ODA).
| Thermal Property | Polyamide (IPA + ODA) | Polyamide (MIPA + ODA) | Rationale |
| Glass Transition Temp. (T₉) | ~270-285 °C | ~240-255 °C | The bulky methoxy group disrupts chain packing, increasing free volume and chain mobility, thus lowering T₉.[3] |
| 5% Weight Loss Temp. (T₅) | ~510-525 °C | ~480-495 °C | Electron-donating effects and weaker intermolecular forces lead to an earlier onset of thermal decomposition.[4] |
| 10% Weight Loss Temp. (T₁₀) | ~530-545 °C | ~500-515 °C | Consistent with T₅, the degradation proceeds more readily in the MIPA-based polymer.[1][9] |
| Char Yield at 800 °C (N₂) | ~60-65% | ~55-60% | Higher char yield is typically associated with greater thermal stability and the formation of a stable carbonaceous residue. |
Note: These values are representative and can vary based on the specific diamine used, polymer molecular weight, and experimental conditions.
The data clearly indicates that the MIPA-based polyamide is expected to exhibit lower thermal stability across all key metrics compared to its IPA-based counterpart. The lower T₉, reduced degradation temperatures (T₅ and T₁₀), and lower char yield are all direct consequences of the methoxy group's presence.
Experimental Methodologies
The validation of these claims rests on robust and reproducible experimental protocols. The following sections detail the standard procedures for polymer synthesis and thermal characterization.
Protocol 1: Aromatic Polyamide Synthesis via Low-Temperature Solution Polycondensation
This method is widely used for preparing high-molecular-weight aromatic polyamides that may be thermally unstable at the temperatures required for melt polymerization.[1][10]
Caption: Workflow for Aromatic Polyamide Synthesis.
Step-by-Step Methodology:
-
Reagent Preparation : Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous. Diamines and diacid chlorides are highly sensitive to moisture.
-
Diamine Solution : In a nitrogen-purged reaction flask equipped with a mechanical stirrer, dissolve the diamine (e.g., 4,4'-oxydianiline) and a solubilizing salt (e.g., Lithium Chloride) in an anhydrous aprotic polar solvent like N-Methyl-2-pyrrolidone (NMP).
-
Cooling : Cool the stirred solution to 0°C using an ice-water bath. This is crucial to manage the exothermic reaction and prevent side reactions.
-
Diacid Chloride Addition : Add a stoichiometric equivalent of the diacid chloride (isophthaloyl chloride or 4-methoxyisophthaloyl chloride) to the cooled diamine solution in small portions over 30 minutes. The viscosity of the solution will increase significantly as the polymer forms.
-
Polymerization : Continue stirring the reaction mixture at 0°C for 2 hours, then allow it to slowly warm to room temperature and stir for another 4 hours to ensure high molecular weight is achieved.
-
Precipitation : Slowly pour the viscous polymer solution into a vigorously stirred non-solvent, such as methanol or water, to precipitate the polyamide as a fibrous solid.
-
Washing and Drying : Collect the polymer by filtration. Wash it thoroughly with hot water and methanol to remove NMP, LiCl, and any unreacted monomers. Dry the final polymer product in a vacuum oven at 100°C overnight.
Protocol 2: Thermogravimetric Analysis (TGA)
TGA provides quantitative data on the thermal stability and decomposition profile of the synthesized polymers.[7][11]
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Step-by-Step Methodology:
-
Sample Preparation : Weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it with a lid. [12]2. Instrument Loading : Place the sealed sample pan and an empty sealed reference pan in the DSC sample holder. [12]3. Temperature Program : A heat-cool-heat cycle is typically employed.
-
First Heat : Heat the sample at a rate of 10-20°C/min to a temperature above its expected T₉ and melting point to erase its previous thermal history. * Cool : Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., 30°C).
-
Second Heat : Heat the sample again at 10°C/min. The data from this second heating scan is typically used for analysis as it reflects the intrinsic properties of the material from a known thermal state. [13]4. Analysis : The T₉ is determined from the second heating curve, appearing as a stepwise shift in the baseline. The midpoint of this transition is typically reported as the T₉. [8]
-
Conclusion and Outlook
The comparative analysis demonstrates a clear structure-property relationship governing the thermal stability of polyamides derived from isophthalic acid and this compound. The incorporation of a methoxy group onto the isophthalic acid monomer leads to a tangible reduction in the thermal stability of the resulting polymer. This is evidenced by an anticipated decrease in the glass transition temperature, lower decomposition temperatures, and reduced char yield.
The underlying causes are twofold: the steric hindrance from the bulky methoxy group disrupts intermolecular chain packing, while its electron-donating nature may influence the bond dissociation energies within the polymer backbone. While this modification compromises ultimate thermal resistance, it serves the critical purpose of enhancing polymer solubility and processability. [3]For researchers and engineers, the choice between these two monomers is therefore not a matter of absolute superiority but a strategic decision based on the target application's specific requirements, balancing the need for high-temperature performance against the practical demands of material processing.
References
- Infinita Lab. (2025, November 19). Differential Scanning Calorimetry (DSC)
- National Chemical Laboratory. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- University of Southern Mississippi. Investigation of Polymers with Differential Scanning Calorimetry.
- JoVE. (2018, January 16). Video: Differential Scanning Calorimetry of Polymers.
- MDPI.
- ACS Publications.
- Instructables. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer.
- Humboldt-Universität zu Berlin.
- ResearchGate.
- ResearchGate.
- EPFL. Protocol Thermogravimetric Analysis (TGA).
- ResearchG
- National Institutes of Health (NIH). (2023, February 1). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA.
- INEOS OPEN. SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4'.
- NC State University Libraries. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.
- DTIC. (1988, November 14). Influence of Molecular Weight on the Thermotropic Mesophases of Poly(6-(4-methoxy-(4'-oxy)-.
- YouTube. (2023, July 27). Thermogravimetric Analysis (TGA) For Polymers Explained!!!.
- Wikipedia. Thermogravimetric analysis.
- ResearchGate. (2019, January 16). Thermogravimetric Analysis of Polymers.
- Wiley Online Library. Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl).
- YouTube. (2014, October 8).
- ChemistryViews. (2024, June 3). New Method for the Synthesis of Polyamides.
- DTIC. Thermal Degradation of Polyamides. Part 1.
- Netzsch. (2015, June 30). Characterization and Classification of Recycled Polyamides by Means of Identify.
- BenchChem. A Comparative Guide to 4-Hydroxyisophthalic Acid and Terephthalic Acid as Polymer Building Blocks.
- NIST Technical Series Publications.
- ResearchG
- EAG Labor
- ResearchGate. (2025, August 5). High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine.
- Hitachi High-Tech.
- MDPI. (2023, December 20).
- PubMed Central. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. dspace.ncl.res.in [dspace.ncl.res.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 7. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 8. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 9. researchgate.net [researchgate.net]
- 10. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epfl.ch [epfl.ch]
- 12. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
A Comparative Guide to the Porosity of MOFs Derived from Trimesic Acid and 4-Methoxyisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced materials, Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility. Their high surface areas, tunable pore sizes, and functionalizable nature make them exceptional candidates for a myriad of applications, including gas storage, catalysis, and notably, drug delivery.[1] The choice of the organic linker is a critical determinant of the final framework's topology, and consequently, its porosity. This guide provides a comparative study of the porosity of MOFs derived from two distinct aromatic carboxylate linkers: the well-studied trimesic acid and the functionalized 4-methoxyisophthalic acid.
The Decisive Role of the Organic Linker in MOF Architecture
The organic linker, a fundamental building block of a MOF, dictates the distance between metal nodes and the overall geometry of the resulting framework. The number and orientation of coordinating functional groups on the linker are paramount in determining the dimensionality and porosity of the MOF.[2] Linkers with higher connectivity, such as tricarboxylic acids, are more likely to form robust, three-dimensional porous networks compared to dicarboxylic acids.[3] Furthermore, the introduction of functional groups onto the linker can influence its conformation and direct the topology of the resulting MOF, offering a strategy for fine-tuning pore environments.[4][5]
Trimesic Acid: A Precursor to Highly Porous MOFs
Trimesic acid, or 1,3,5-benzenetricarboxylic acid (H₃BTC), is a prototypical tritopic linker that has been extensively used in the synthesis of highly porous MOFs. Its C₃ symmetry and three carboxylate groups facilitate the formation of extended, three-dimensional networks with high stability and significant internal surface areas.
Two of the most iconic MOFs synthesized from trimesic acid are HKUST-1 (Hong Kong University of Science and Technology-1) and MIL-100(Fe) (Materials of Institute Lavoisier-100).
-
HKUST-1 (Cu-BTC): This MOF is constructed from copper(II) paddlewheel secondary building units (SBUs) linked by trimesate ions. The resulting framework possesses a three-dimensional network of interconnected pores of different sizes. HKUST-1 is renowned for its high porosity, with reported Brunauer-Emmett-Teller (BET) surface areas typically in the range of 1500 to 2000 m²/g.[6]
-
MIL-100(Fe): This iron-based MOF, also synthesized from trimesic acid, exhibits a complex structure with two types of mesoporous cages. It is characterized by a very high BET surface area, often exceeding 2500 m²/g, and a large pore volume, making it an excellent candidate for the adsorption of large molecules.
The high porosity of trimesic acid-derived MOFs is a direct consequence of the linker's ability to form a rigid and extended 3D network, preventing the collapse of the porous structure upon removal of solvent molecules during activation.
This compound: A Study in Structural Diversity
This compound (also known as 5-methoxy-1,3-benzenedicarboxylic acid) is a dicarboxylic acid linker functionalized with a methoxy group. In contrast to the extensive research on the porosity of trimesic acid-based MOFs, there is a notable scarcity of literature reporting highly porous, three-dimensional MOFs derived from this compound.
The available research on MOFs synthesized with this linker tends to focus on the formation of lower-dimensional structures, such as 0D (molecular), 1D (chain), and 2D (sheet) coordination polymers. While these structures exhibit interesting catalytic and other properties, they generally do not possess the permanent, accessible porosity characteristic of 3D MOFs.
Theoretical Comparison of Porosity Potential
The difference in the porosity of MOFs derived from these two linkers can be rationalized by considering their molecular structures.
Caption: Structural differences between trimesic acid and this compound.
-
Connectivity: Trimesic acid's three carboxylate groups provide more points of connection to metal centers, which is a key factor in building robust, 3D frameworks.[3] Dicarboxylic acids like this compound are more prone to forming lower-dimensional structures like chains and sheets.[7]
-
Symmetry and Rigidity: The high symmetry of trimesic acid contributes to the formation of highly ordered, crystalline structures with predictable topologies. The lower symmetry of this compound, along with the rotational freedom of the methoxy group, can lead to more varied and less predictable coordination modes, potentially hindering the formation of extended porous networks.
-
Functional Group Influence: The methoxy group on the this compound linker introduces an additional functional group that can influence the electronic properties and steric hindrance of the linker. This can affect how the linkers pack together in the solid state, which in turn impacts the formation of porous structures.[4]
Quantitative Data Summary
The following table summarizes the available porosity data for a representative MOF from each linker. The lack of data for this compound-based MOFs highlights a potential area for future research.
| Property | HKUST-1 (from Trimesic Acid) | MOF from this compound |
| BET Surface Area (m²/g) | 1500 - 2000[6] | Not Reported in Literature |
| Pore Volume (cm³/g) | ~0.8[6] | Not Reported in Literature |
| Dimensionality | 3D | Primarily 0D, 1D, 2D |
Experimental Protocols
The synthesis of MOFs and the characterization of their porosity are critical processes that require careful execution. Below are detailed, step-by-step methodologies for these procedures.
Synthesis of HKUST-1: A Representative Trimesic Acid MOF
This solvothermal synthesis protocol is a common method for producing high-quality HKUST-1 crystals.[6]
-
Preparation of Solutions:
-
Dissolve 1.0 g of copper(II) nitrate trihydrate in 12 mL of deionized water.
-
Dissolve 0.5 g of trimesic acid in 12 mL of a 1:1 mixture of ethanol and deionized water.
-
-
Mixing and Reaction:
-
Combine the two solutions in a Teflon-lined autoclave.
-
Seal the autoclave and heat it in an oven at 120 °C for 24 hours.
-
-
Product Isolation and Washing:
-
After cooling the autoclave to room temperature, collect the blue crystals by filtration or centrifugation.
-
Wash the product thoroughly with deionized water and then with ethanol to remove any unreacted starting materials and solvent molecules trapped within the pores.
-
-
Activation:
Caption: A generalized workflow for the synthesis and activation of MOFs.
Porosity Characterization by Nitrogen Physisorption (BET Analysis)
The Brunauer-Emmett-Teller (BET) method is the standard technique for determining the specific surface area of porous materials.[10][11]
-
Sample Preparation (Degassing):
-
Accurately weigh approximately 50-100 mg of the activated MOF sample into a sample tube.
-
Degas the sample under vacuum at an elevated temperature (e.g., 150 °C) for several hours to remove any adsorbed molecules from the surface and pores. The specific temperature and time should be chosen to avoid decomposition of the MOF.
-
-
Measurement:
-
Transfer the sample tube to the analysis port of a gas physisorption analyzer.
-
Immerse the sample tube in a liquid nitrogen bath (77 K).
-
The instrument will then introduce controlled doses of nitrogen gas into the sample tube and measure the amount of gas adsorbed at various relative pressures (P/P₀).
-
-
Data Analysis:
-
An adsorption-desorption isotherm is generated by plotting the amount of gas adsorbed versus the relative pressure.
-
The BET equation is applied to the linear portion of the isotherm (typically in the P/P₀ range of 0.05 to 0.35 for mesoporous materials, and a lower range for microporous materials) to calculate the monolayer capacity.[10]
-
The specific surface area is then calculated from the monolayer capacity. The total pore volume is typically determined from the amount of gas adsorbed at a relative pressure close to 1.
-
Conclusion and Future Outlook
This comparative guide illustrates the profound impact of organic linker selection on the porosity of Metal-Organic Frameworks. Trimesic acid, with its high connectivity and symmetry, is a reliable building block for creating MOFs with exceptionally high surface areas, which is well-documented in the scientific literature. In contrast, the current body of research on this compound suggests that it preferentially forms lower-dimensional structures with limited porosity.
This disparity underscores a significant opportunity for further research. A systematic investigation into the synthesis conditions for this compound-based MOFs could potentially unlock synthetic routes to novel 3D porous materials. The methoxy functionality could offer unique host-guest interactions within the pores, making such materials highly valuable for specialized applications in drug delivery and catalysis. For professionals in these fields, understanding the fundamental principles of linker design is crucial for the rational design of new MOFs with tailored porosity and functionality.
References
- Topology and porosity control of metal–organic frameworks through linker functionaliz
- Synthesis and Characterization of an SWCNT@HKUST-1 Composite: Enhancing the CO2 Adsorption Properties of HKUST-1. ACS Omega. URL
- Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Journal of Chemical Reviews. URL
- One-pot synthesis of HKUST-1 monolith for CO 2 adsorption. Journal of the Ceramic Society of Japan. URL
- Determining Surface Areas and Pore Volumes of Metal- Organic Frameworks. Journal of Visualized Experiments. URL[10][11]
- Solvent-Free Synthesis of HKUST-1 with Abundant Defect Sites and Its Catalytic Performance in the Esterification Reaction of Oleic Acid. ACS Omega. URL[6]
- MOF-5 Synthèse. Scribd. URL
- The synthesis process of MOF-5.
- Topology and porosity control of metal–organic frameworks through linker functionaliz
- Video: Synthesis of Single-Crystalline Core-Shell Metal-Organic Frameworks. Journal of Visualized Experiments. URL
- Synthesis and Formation Mechanism of Textured MOF-‐5. CORE. URL
- Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks. Journal of Visualized Experiments. URL[10][11]
- Metal–organic frameworks (MOFs)
- Direct Synthesis of HKUST-1 onto Cotton Fabrics and Properties. MDPI. URL
- Topology and Porosity Control of Metal–Organic Frameworks through Linker Functionalization.
- Preparation method for MOF-5 metal-organic frameworks.
- BET surface areas and standard error calculated from nitrogen isotherms...
- Unlocking New Topologies in Zr-Based Metal–Organic Frameworks by Combining Linker Flexibility and Building Block Disorder.
- How can I calculate surface area and specific surface area of a MOF
- Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks.
- MOF Synthesis: Choosing the Right Carboxylic Acid Linker. Boron Molecular. URL[2]
- BET Surface Area Analysis of Nanoparticles. Chemistry LibreTexts. URL
- Activation of metal–organic framework materials.
- Activation of Metal–Organic Frameworks. ChemistryViews. URL[9]
- Multi-Carboxylic MOFs Linkers. CD Bioparticles. URL
- Carboxylic MOFs Linkers. Alfa Chemistry. URL[3]
- A (3,8)-Connected Metal–Organic Framework with Bending Dicarboxylate Linkers for C 2 H 2 /CO 2 Separation.
- MOF Linkers with Carboxylic Acid Donor Ligands. Ascensus Specialties. URL
- Regulation of Porosity in MOFs: A Review on Tunable Scaffolds and Related Effects and Advances in Different Applications.
- From metal–organic framework powders to shaped solids: recent developments and challenges. RSC Publishing. URL
- Porosity Tunable Metal-Organic Framework (MOF)
- Is it essential to activate MOFs before XRD analysis?.
- Evaluation of Metal–Organic Framework-Based Adsorbents for Preconcentration of Pesticides
- Opportunities from Metal Organic Frameworks to Develop Porous Carbons Catalysts Involved in Fine Chemical Synthesis. MDPI. URL
- Advancing from MOFs and COFs to Functional Macroscopic Porous Constructs. PMC. URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 4. Topology and porosity control of metal–organic frameworks through linker functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topology and porosity control of metal–organic frameworks through linker functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metal–organic frameworks (MOFs) based on mixed linker systems: structural diversities towards functional materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Activation of Metal–Organic Frameworks - ChemistryViews [chemistryviews.org]
- 10. osti.gov [osti.gov]
- 11. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks [jove.com]
Assessing the impact of the methoxy group on the properties of MOFs and polymers
A Senior Application Scientist's Guide to Harnessing the Methoxy Group for Advanced Material Design
In the vast landscape of functional materials, the deliberate incorporation of specific chemical moieties is a cornerstone of rational design. Among these, the seemingly simple methoxy group (–OCH₃) emerges as a powerful, yet nuanced, tool for tailoring the properties of both Metal-Organic Frameworks (MOFs) and polymers. Its influence, stemming from a combination of electronic and steric effects, can profoundly alter everything from gas sorption selectivity in porous crystals to the thermomechanical behavior of long-chain macromolecules. This guide provides an in-depth, comparative analysis for researchers, scientists, and drug development professionals on the multifaceted impact of the methoxy group, supported by experimental data and detailed protocols.
The Dual Nature of the Methoxy Group: Electronic and Steric Influence
At its core, the methoxy group exerts its influence through two primary mechanisms:
-
Electronic Effects: The oxygen atom in the methoxy group possesses lone pairs of electrons, which can be donated into an adjacent aromatic ring or conjugated system through resonance. This electron-donating nature can increase the electron density of the molecular backbone, influencing reactivity, polarity, and intermolecular interactions.
-
Steric Effects: The methyl group, while relatively small, introduces a degree of steric hindrance. This can impact the packing of polymer chains, the geometry of MOF pores, and the accessibility of active sites. The rotational freedom of the C-O bond also allows for conformational flexibility, further contributing to its steric influence.
The interplay of these electronic and steric effects is what makes the methoxy group a versatile tool for material scientists. The following sections will dissect these influences within the distinct contexts of MOFs and polymers.
Methoxy Functionalization in Metal-Organic Frameworks: Engineering Porosity and Selectivity
The defining characteristic of MOFs is their tunable porosity, and the introduction of functional groups on the organic linkers is a primary strategy for this tuning. The methoxy group has proven to be particularly effective in this regard.
By incorporating methoxy groups onto the organic linkers of MOFs, it is possible to finely tune the pore size and chemical environment within the framework. This can lead to significantly enhanced gas uptake and selectivity.[1] For instance, the introduction of bulky methoxy groups can effectively partition large pores into smaller, more specialized channels.[1] This modification can lead to a notable increase in the adsorption capacities for gases like acetylene (C₂H₂) and carbon dioxide (CO₂).[1][2]
A prime example of this is the functionalization of the well-known UiO-66 framework. While the parent UiO-66 exhibits high thermal and chemical stability, the introduction of a methoxy group onto the terephthalate linker (UiO-66-OCH₃) can alter its adsorptive properties. This simple modification can be used to engineer the structures and tune the gas adsorption properties of the resulting MOFs.[3]
Comparative Gas Adsorption Data in Methoxy-Functionalized MOFs
| MOF | Functional Group | BET Surface Area (m²/g) | CO₂ Uptake (cm³/g at 295 K, 1 bar) | C₂H₂ Uptake (cm³/g at 295 K, 1 bar) | Reference |
| NOTT-101a | -H | - | 83 | 184 | [1] |
| UTSA-90a | -OCH₃ | - | 125 | 214 | [1] |
| Fe-MOF | -NO₂ | - | - | - | [3] |
| Fe-MOF | -OCH₃ | - | Higher C₂H₂ uptake vs. NO₂ counterpart | - | [3] |
Experimental Protocol: Synthesis of UiO-66-OCH₃
This protocol outlines a typical solvothermal synthesis of UiO-66-OCH₃, a methoxy-functionalized MOF.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-Methoxyterephthalic acid
-
N,N-Dimethylformamide (DMF)
-
Acetic acid
-
Methanol
-
Chloroform
Procedure:
-
In a 20 mL scintillation vial, dissolve ZrCl₄ and 2-methoxyterephthalic acid in DMF.
-
Add acetic acid as a modulator. The molar ratio of ZrCl₄:linker:modulator is crucial and should be optimized.
-
Seal the vial and place it in a preheated oven at 120 °C for 24 hours.
-
After cooling to room temperature, a white precipitate of UiO-66-OCH₃ will have formed.
-
Separate the solid product by centrifugation.
-
Wash the product with fresh DMF three times to remove unreacted starting materials.
-
To activate the MOF, exchange the DMF solvent with methanol three times, followed by a solvent exchange with chloroform three times.
-
Dry the activated MOF under vacuum at 150 °C overnight to ensure the removal of all guest molecules from the pores.
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF.
-
N₂ Adsorption-Desorption Isotherms (BET analysis): To determine the surface area and pore volume.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
-
¹H NMR Spectroscopy (after digestion): To confirm the incorporation of the methoxy-functionalized linker.
Synthesis and Activation Workflow for UiO-66-OCH₃
Caption: Workflow for the synthesis, purification, activation, and characterization of UiO-66-OCH₃.
The Methoxy Group in Polymers: A Regulator of Thermal and Mechanical Properties
In the realm of polymers, the methoxy group's influence is equally significant, impacting properties such as glass transition temperature (Tg), thermal stability, and solubility. The position of the methoxy group on the polymer backbone can lead to vastly different outcomes.[4]
One of the most well-known methoxy-containing polymers is Polymethyl Methacrylate (PMMA), prized for its exceptional optical clarity, weather resistance, and biocompatibility.[5][6] The methoxy group in PMMA contributes to its amorphous nature and relatively high Tg.[7]
Impact on Glass Transition Temperature (Tg)
The glass transition temperature is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state.[8][9] The presence of a methoxy group can either increase or decrease the Tg depending on its effect on chain mobility. In some cases, the steric hindrance of the methoxy group can restrict chain rotation, leading to a higher Tg. Conversely, if the methoxy group disrupts chain packing and increases free volume, it can lower the Tg.[10] For instance, studies on poly(dimethoxyphenyl methacrylate)s have shown that the Tg can span a wide range from less than 100 °C to over 200 °C depending on the position of the methoxy substituents on the phenyl ring.[4]
Influence on Thermal Stability
The electronic effects of the methoxy group can play a significant role in the thermal stability of polymers. The electron-donating nature of the methoxy group can, in some instances, reduce the thermal stability of cured epoxies by increasing electron donation to the aromatic rings of the polymer.[10] However, other studies have reported that deoxygenated resins (without methoxy groups) exhibit a lower onset of thermal degradation compared to their oxygenated (methoxy-containing) counterparts.[11] This highlights the complex and system-dependent nature of the methoxy group's influence.
Comparative Properties of Methoxy-Containing vs. Non-Methoxy-Containing Polymers
| Polymer | Methoxy Group Present? | Glass Transition Temperature (Tg) (°C) | Key Properties |
| Polystyrene (PS) | No | ~100 | Rigid, brittle, transparent |
| Poly(methyl methacrylate) (PMMA) | Yes | ~105-130 | High optical clarity, weather resistant, shatter-resistant[5][7] |
| Poly(4-methoxystyrene) | Yes | ~113 | - |
| Cyanate Ester Resin (Oxygenated) | Yes | 253-257 | - |
| Cyanate Ester Resin (Deoxygenated) | No | 267-283 | Higher Tg, lower water uptake[11] |
Experimental Protocol: Free-Radical Polymerization of Methyl Methacrylate (MMA)
This protocol describes a basic laboratory-scale free-radical polymerization of methyl methacrylate to produce PMMA.
Materials:
-
Methyl methacrylate (MMA) monomer (inhibitor removed)
-
Benzoyl peroxide (BPO) (initiator)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
Procedure:
-
Purify the MMA monomer by passing it through a column of basic alumina to remove the inhibitor.
-
In a round-bottom flask equipped with a condenser and a nitrogen inlet, add the purified MMA monomer and toluene.
-
Dissolve the benzoyl peroxide initiator in the monomer/solvent mixture. The amount of initiator will determine the molecular weight of the resulting polymer.
-
Deoxygenate the solution by bubbling nitrogen through it for at least 30 minutes.
-
Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere with constant stirring.
-
Allow the polymerization to proceed for several hours. The viscosity of the solution will increase as the polymer forms.
-
After the desired conversion is reached, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a beaker of methanol with vigorous stirring.
-
Collect the white, fibrous PMMA precipitate by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.
-
Dry the PMMA in a vacuum oven at 60 °C until a constant weight is achieved.
Characterization:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polymer.
Free-Radical Polymerization Workflow for PMMA
Caption: Workflow for the free-radical polymerization of methyl methacrylate to synthesize PMMA.
Conclusion: A Versatile Tool for Material Innovation
The methoxy group, though small, is a potent modulator of material properties in both MOFs and polymers. Its ability to influence porosity, selectivity, thermal stability, and mechanical characteristics through a delicate balance of electronic and steric effects makes it an invaluable component in the synthetic chemist's toolbox. For researchers in drug development, the biocompatibility of methoxy-containing polymers like PMMA opens avenues for novel delivery systems.[7] By understanding the fundamental principles that govern its impact, scientists can continue to harness the power of the methoxy group to design and synthesize advanced materials with precisely tailored functions for a wide array of applications.
References
- Highly Enhanced Gas Uptake and Selectivity via Incorporating Methoxy Groups into a Microporous Metal–Organic Framework. Crystal Growth & Design. [Link]
- The Ultimate Guide to Understanding Polymethyl Methacrylate (PMMA)/Acrylic. Specialty Plastics. [Link]
- Basic Properties and Applications of Poly(methyl methacryl
- A Review of the Properties and Applications of Poly (Methyl Methacryl
- Introduction to the Properties and Uses of Polymethyl Methacrylate (PMMA).
- Properties and Benefits - PMMA. Trinseo. [Link]
- Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyan
- Effect of Methoxy Groups on the Structure–Properties Relationship of Lignin-Derived Recyclable Epoxy Thermosets.
- Two microporous Fe-based MOFs with multiple active sites for selective gas adsorption.
- Effect of Methoxy Substituent Position on Thermal Properties and Solvent Resistance of Lignin-Inspired Poly(dimethoxyphenyl methacrylate)s.
- Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins.
- The Influence of the Structure of Selected Polymers on Their Properties and Food-Related Applic
- Highly Enhanced Gas Uptake and Selectivity via Incorporating Methoxy Groups into a Microporous Metal–Organic Framework.
- Synthesis and characterization of functionalized metal-organic frameworks. J. Vis. Exp.[Link]
- 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. MDPI. [Link]
- Synthesis and properties of a novel methoxy poly(ethylene glycol)-modified galactosylated chitosan derivative.
- Synthesis and Characterization of Functionalized Metal-organic Frameworks. JoVE. [Link]
- Ligand Engineering of UiO-66 for CO2-to-DMC Reaction: Unraveling the Role of Acidity, Defects, and Electronic Effects in C
- Synthesis of UiO-66 Metal Organic Frameworks. LOUIS. [Link]
- Synthesis and Characterization of MOF-Derived Structures: Recent Advances and Future Perspectives. PubMed. [Link]
- Effect of Methoxy Groups on the Structure–Properties Relationship of Lignin-Derived Recyclable Epoxy Thermosets.
- Synthesis & Characterization Of Functionalized Metal-Organic Frameworks l Protocol Preview. YouTube. [Link]
- Insights into Real Lignin Refining: Impacts of Multiple Ether Bonds on the Cracking of β-O-4 Linkages and Selectivity of Products. MDPI. [Link]
- Catalysis by Metal Organic Frameworks: Perspective and Suggestions for Future Research.
- Room temperature aqueous synthesis of UiO-66 derivatives via postsynthetic exchange. Dalton Transactions. [Link]
- Synthesis and Characterization of MOF‐Derived Structures: Recent Advances and Future Perspectives. Ulster University. [Link]
- CO2 Adsorption in Metal-Organic Framework Mg-MOF-74: Effects of Inter-Crystalline Space. Molecules. [Link]
- Aqueous Synthesis of UiO‐66 Metal‐Organic Frameworks With Enhanced Crystallinity and Surface Area.
- Towards industrial use of metal-organic framework: Impact of shaping on the MOF properties. Powder Technology. [Link]
- Rationalizing the Composition Dependence of Glass Transition Temperatures in Amorphous Polymer/POSS Composites. ACS Macro Letters. [Link]
- Activated carbon sheets from pomegranate peel with ionic liquid for Knoevenagel condensation: synthesis of aryledene. Frontiers in Chemistry. [Link]
- Thermally Stable and Energy Efficient Newly Synthesized Bipolar Emitters for Yellow and Green OLED Devices. MDPI. [Link]
- From metal–organic framework powders to shaped solids: recent developments and challenges. RSC Publishing. [Link]
- Recent advances in metal–organic frameworks for gas adsorption/separ
- Polymer Glass Transition Temperature - Material Properties, Impact.
- Glass Transition Temperature (Tg) of Polymers. Protolabs. [Link]
- Glass Transition Behavior of Wet Polymers. Polymers. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. kemalmfg.com [kemalmfg.com]
- 6. tandfonline.com [tandfonline.com]
- 7. novusls.com [novusls.com]
- 8. hzo.com [hzo.com]
- 9. protolabs.com [protolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Methoxyisophthalic Acid
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step—proper disposal—is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-Methoxyisophthalic acid, ensuring that your laboratory practices remain beyond reproach. Our focus is not just on the "how," but the "why," grounding each procedural step in the principles of chemical safety and regulatory necessity.
Hazard Assessment and Immediate Safety Protocols
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While specific toxicological data for this compound is not extensively published, we can infer its likely hazard profile from structurally similar compounds, such as hydroxyisophthalic and other methoxyisophthalic acids. The primary concerns are irritation and potential environmental harm.
Immediate Safety Precautions:
-
Engineering Controls : Always handle this compound in a well-ventilated area. A certified chemical fume hood is strongly recommended to minimize the potential for inhalation of fine dust particles.
-
Personal Protective Equipment (PPE) : A non-negotiable aspect of safe handling.
-
Eye Protection : Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact. Inspect gloves for any signs of degradation before use.[3][4]
-
Body Protection : A standard lab coat is required to protect against accidental spills.[1]
-
-
Hygiene : After handling, wash hands and any exposed skin thoroughly with soap and water. Contaminated clothing should be removed and laundered before reuse.[1][4]
Table 1: Inferred Hazard Profile for this compound
| Hazard Classification | Description | Rationale & Source Analogy |
| Skin Irritation | May cause skin irritation upon contact.[1][3][4] | Based on data for 4-Hydroxyisophthalic Acid and 5-Methoxyisophthalic Acid, which are known skin irritants.[1][3][4] |
| Eye Irritation | May cause serious eye irritation.[1][3][4] | Based on data for 4-Hydroxyisophthalic Acid and 5-Methoxyisophthalic Acid, which are classified as eye irritants.[1][3][4] |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[1][3] | A common hazard for powdered acidic compounds.[1][3] |
| Aquatic Toxicity | Potentially harmful or toxic to aquatic life. | A Safety Data Sheet for a similar compound, O-Methylsalicylic acid, indicates it is harmful to aquatic life. Prudence dictates treating this compound with similar caution. |
Step-by-Step Disposal Protocol: From Benchtop to Pickup
The disposal of this compound must be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of in the regular trash or washed down the drain.[5] This protocol adheres to the guidelines established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7]
Experimental Protocol for Waste Management
-
Waste Identification : All materials contaminated with this compound are to be considered hazardous waste. This includes:
-
Unused or expired solid chemical.
-
Solutions containing the acid.
-
Contaminated personal protective equipment (gloves, weigh boats, etc.).
-
Spill cleanup materials.
-
-
Container Selection :
-
Use a chemically compatible container designated for solid hazardous waste. A high-density polyethylene (HDPE) container is a suitable choice.[8]
-
The container must have a secure, tight-fitting lid to prevent spills or the release of dust.
-
Ensure the container is clean and free of any residue from previous contents to avoid incompatible chemical reactions.
-
-
Waste Segregation :
-
Labeling :
-
Proper labeling is a cornerstone of safe waste management and is mandated by law.
-
The container must be clearly labeled with the words "Hazardous Waste." [10]
-
The label must also include the full chemical name: "this compound" and an indication of its hazards (e.g., "Irritant").[10]
-
List all constituents of the waste container if it is a mixture.
-
-
Accumulation in a Satellite Accumulation Area (SAA) :
-
Store the sealed and labeled waste container in a designated SAA. An SAA is a location at or near the point of waste generation and under the control of the laboratory personnel.[11][12]
-
The SAA must be a secondary containment unit (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Keep the waste container closed at all times except when adding waste.
-
Regulations allow for the accumulation of up to 55 gallons of hazardous waste in an SAA.[12]
-
-
Request for Disposal :
-
Once the waste container is full, or before it exceeds the allowable accumulation time (often up to one year for partially filled containers in academic labs), arrange for its collection.[5]
-
Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to schedule a waste pickup. They will ensure the waste is transported and disposed of by a licensed hazardous waste contractor in compliance with all federal and state regulations.[13][14]
-
Spill and Emergency Procedures
Accidents can happen, but a prepared response minimizes risk.
-
Minor Solid Spill (Contained on a benchtop) :
-
Ensure you are wearing the appropriate PPE (goggles, gloves, lab coat).
-
Carefully sweep the solid material together to avoid creating dust.
-
Place the swept material and any contaminated cleaning tools (e.g., disposable brush and pan) into your designated hazardous waste container.[1]
-
Wipe the spill area with a cloth dampened with a suitable solvent (like water or ethanol), then wash with soap and water.
-
Place the contaminated cloth into the hazardous waste container.[5]
-
-
Major Spill or Spill Outside of a Fume Hood :
-
Evacuate the immediate area and alert colleagues.
-
If the spill poses a respiratory hazard, evacuate the entire lab and close the doors.
-
Contact your institution's EHS or emergency response team immediately.[8] Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.
Caption: Decision workflow for handling this compound waste.
References
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
- Regulation of Laboratory Waste. American Chemical Society. [Link]
- Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. [Link]
- EPA Hazardous Waste Management.
- RCRA. Case Western Reserve University Environmental Health and Safety. [Link]
- Hazardous Waste. U.S. Environmental Protection Agency. [Link]
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
- Laboratory Waste Management: The New Regul
- Hazardous Waste Management in the Labor
- Safety Data Sheet for 4-hydroxyisophthalic acid. European Directorate for the Quality of Medicines & HealthCare. [Link]
- Material Safety Data Sheet for 5-Methoxyisophthalic acid. Sigma-Aldrich. [Link]
- Safety Data Sheet for Isophthalic acid. Thermo Fisher Scientific. [Link]
- Hazardous Materials Disposal Guide. Nipissing University. [Link]
Sources
- 1. southwest.tn.edu [southwest.tn.edu]
- 2. fishersci.com [fishersci.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. 5-Methoxyisophthalic Acid | 46331-50-4 | TCI EUROPE N.V. [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. epa.gov [epa.gov]
- 7. axonator.com [axonator.com]
- 8. nipissingu.ca [nipissingu.ca]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methoxyisophthalic Acid
This guide provides an essential framework for the safe handling and disposal of 4-Methoxyisophthalic acid. As a dedicated partner in your research and development endeavors, we are committed to providing value that extends beyond the product itself, ensuring your safety and operational success. This document is crafted to provide immediate, essential safety and logistical information, empowering your team with procedural, step-by-step guidance.
Hazard Assessment: An Evidence-Based Approach
The foundation of any safety protocol is a thorough understanding of the potential hazards. Based on data from analogous compounds, this compound should be handled as a substance that can cause irritation and may be harmful if ingested.
| Potential Hazard | Description & Rationale | Supporting Sources |
| Eye Irritation | Direct contact with dust or powder can cause serious eye irritation.[4][5] This is a common property of acidic organic compounds. | [3][5] |
| Skin Irritation | Prolonged or repeated contact with the powder can lead to skin irritation.[4][5] | [3][5] |
| Respiratory Tract Irritation | Inhalation of airborne dust may irritate the nose, throat, and lungs.[1][5] Fine powders are easily aerosolized during handling. | [1][5] |
| Harmful if Swallowed | Ingestion may cause gastrointestinal tract irritation.[1][4] | [1][4] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is crucial to mitigate the risks identified above. Each component serves a specific purpose, creating a comprehensive barrier between the researcher and the chemical.
Eye and Face Protection
-
Mandatory: ANSI Z87-certified chemical splash goggles must be worn at all times.[6][7]
-
Rationale: Goggles provide a complete seal around the eyes, offering superior protection from airborne dust compared to standard safety glasses.[8] For operations with a higher risk of splashing, such as transferring large quantities or preparing solutions, a face shield should be worn in addition to goggles.[9]
Hand Protection
-
Mandatory: Chemical-resistant gloves are required.[10]
-
Recommended Type: Nitrile or neoprene gloves are effective choices for handling acidic powders.[11][12] It is good practice to inspect gloves for any signs of degradation or punctures before each use.[10] For extended operations, consider double-gloving.[9]
-
Rationale: Gloves prevent direct skin contact, mitigating the risk of skin irritation.[7] Proper glove removal technique is essential to avoid contaminating your hands.[1]
Body Protection
-
Mandatory: A knee-length laboratory coat is the minimum requirement to protect skin and personal clothing from contamination.[6][12]
-
For larger quantities: When handling amounts greater than a few grams, a chemical-resistant apron over the lab coat provides an additional layer of protection.[9]
-
Rationale: This barrier prevents accidental spills and dust from settling on your clothing or skin.[7]
Respiratory Protection
-
Mandatory (if not in a fume hood): When handling the powder outside of a certified chemical fume hood or if dust generation is likely, a NIOSH-approved respirator is necessary.[11][12]
-
Recommended Type: An N95 dust mask or a higher-level respirator with acid gas cartridges provides appropriate protection against inhaling fine particles.[11][12]
-
Rationale: The primary route of exposure for chemical powders is inhalation. Engineering controls like a fume hood are the first line of defense, but when they are not feasible, a respirator is essential to prevent respiratory tract irritation.[13]
Operational Plan: A Step-by-Step Workflow
Adherence to a strict operational protocol minimizes exposure and ensures procedural consistency. The following workflow outlines the critical steps for safely handling this compound.
Engineering Controls: Your Primary Defense
-
Ventilation: Always handle this compound in a well-ventilated area.[4]
-
Chemical Fume Hood: All weighing and solution preparation activities must be conducted inside a certified chemical fume hood.[12][14] This captures airborne dust at the source, providing the highest level of protection.[9]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and within a 10-second travel distance from your workspace.[9][11]
Procedural Steps for Handling
-
Preparation: Before handling the chemical, don all required PPE. Designate a specific work area and ensure it is clean and uncluttered.[10]
-
Weighing: Use a disposable weigh boat to prevent cross-contamination.[12] Handle the powder gently to minimize the generation of airborne dust.[12]
-
Transfer: When transferring the powder, keep containers as low as possible to reduce the distance the powder can fall and become aerosolized.
-
Solution Preparation: When preparing solutions, slowly add the this compound powder to the solvent to prevent splashing.[12]
-
Post-Handling: After completing your work, wipe down the work surface with a damp cloth to decontaminate it. Dispose of all contaminated materials, including the weigh boat and cleaning cloths, as hazardous waste.[6]
-
Hygiene: Wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.[4][10]
Sources
- 1. westliberty.edu [westliberty.edu]
- 2. fishersci.com [fishersci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. southwest.tn.edu [southwest.tn.edu]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. ehss.syr.edu [ehss.syr.edu]
- 7. fishersci.com [fishersci.com]
- 8. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 9. iigtchem.com [iigtchem.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 14. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
